5-Bromo-4-chloro-2-methylaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-chloro-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrClN/c1-4-2-6(9)5(8)3-7(4)10/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INBHOPYATVVLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674300 | |
| Record name | 5-Bromo-4-chloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1126367-88-1 | |
| Record name | 5-Bromo-4-chloro-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-5-chloro-2-methylaniline: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry and drug discovery, halogenated anilines stand out as versatile and highly valuable building blocks. Their unique electronic properties and reactivity patterns allow for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of 4-Bromo-5-chloro-2-methylaniline (CAS Number: 30273-47-3), a dihalogenated aniline with significant potential in various industrial and research applications. While the initial query referenced 5-Bromo-4-chloro-2-methylaniline, extensive database searches have confirmed the correct IUPAC nomenclature for the compound with CAS number 30273-47-3 to be 4-Bromo-5-chloro-2-methylaniline.[1][2] This document will delve into its chemical properties, provide a detailed synthesis protocol, outline methods for its analytical characterization, and explore its current and potential applications, particularly in the realms of specialty chemicals and pharmaceutical development.
Table of Contents
-
Chemical Identity and Physicochemical Properties
-
Synthesis of 4-Bromo-5-chloro-2-methylaniline: A Step-by-Step Protocol
-
Analytical Characterization
-
Safety, Handling, and Storage
-
Applications in Industry and Research
-
References
Chemical Identity and Physicochemical Properties
4-Bromo-5-chloro-2-methylaniline is a solid, typically appearing as a white to yellow or brown powder.[2] Its structure features a benzene ring substituted with a bromine atom, a chlorine atom, a methyl group, and an amino group, leading to a unique combination of steric and electronic properties that influence its reactivity.
| Property | Value | Source |
| CAS Number | 30273-47-3 | [1][2] |
| Molecular Formula | C₇H₇BrClN | [1] |
| Molecular Weight | 220.49 g/mol | [1] |
| IUPAC Name | 4-Bromo-5-chloro-2-methylaniline | [1] |
| Synonyms | 4-bromo-5-chloro-2-methylphenylamine | [2] |
| Appearance | White to Yellow to Gray to Brown Solid | [2] |
| Purity | ≥97% | [2] |
Synthesis of 4-Bromo-5-chloro-2-methylaniline: A Step-by-Step Protocol
The synthesis of 4-Bromo-5-chloro-2-methylaniline can be approached through a multi-step process starting from a readily available precursor. The following protocol is a scientifically sound adaptation based on established methods for the synthesis of similar halogenated anilines.[3]
Workflow for the Synthesis of 4-Bromo-5-chloro-2-methylaniline
Caption: A four-step synthetic workflow for 4-Bromo-5-chloro-2-methylaniline.
Experimental Protocol
Step 1: Synthesis of N-(2-methylphenyl)acetamide (Acetylation)
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-methylaniline in glacial acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride dropwise while maintaining the temperature below 10°C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain N-(2-methylphenyl)acetamide.
Step 2: Synthesis of N-(4-bromo-2-methylphenyl)acetamide (Bromination)
-
Dissolve the N-(2-methylphenyl)acetamide from Step 1 in glacial acetic acid.
-
Slowly add a solution of bromine in glacial acetic acid dropwise at room temperature. The amino group's activating effect is tempered by the acetyl protecting group, which directs the electrophilic aromatic substitution primarily to the para position.[4]
-
Stir the reaction mixture for 4-6 hours.
-
Pour the mixture into a solution of sodium bisulfite to quench any excess bromine.
-
Precipitate the product by adding water, then filter, wash with water, and dry.
Step 3: Synthesis of N-(4-bromo-5-chloro-2-methylphenyl)acetamide (Chlorination)
-
Suspend N-(4-bromo-2-methylphenyl)acetamide in a suitable solvent such as chloroform or dichloromethane.
-
Add sulfuryl chloride dropwise at room temperature. The ortho,para-directing nature of the acetamido and methyl groups, along with the deactivating effect of the bromine, will favor chlorination at the 5-position.
-
Stir the reaction at room temperature until completion, monitored by TLC.
-
Carefully quench the reaction with water.
-
Separate the organic layer, wash with sodium bicarbonate solution and brine, and then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
Step 4: Synthesis of 4-Bromo-5-chloro-2-methylaniline (Hydrolysis)
-
To the crude N-(4-bromo-5-chloro-2-methylphenyl)acetamide, add a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 2-4 hours to hydrolyze the amide.[3]
-
After cooling, neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the free amine.
-
Filter the solid, wash thoroughly with water, and dry to obtain 4-Bromo-5-chloro-2-methylaniline.
-
The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized 4-Bromo-5-chloro-2-methylaniline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The aromatic region will display two singlets or two doublets with very small coupling constants, corresponding to the protons at the 3- and 6-positions of the benzene ring. The methyl group will appear as a singlet, and the amine protons will also likely be a broad singlet, the chemical shift of which can be concentration-dependent.
-
¹³C NMR: The carbon NMR spectrum will exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the attached substituents, with the carbons bonded to the halogens and the amino group showing characteristic shifts.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak [M]⁺. Due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion region will exhibit a characteristic pattern of peaks at M, M+2, and M+4.[5] The fragmentation pattern will likely involve the loss of the halogen atoms and cleavage of the methyl group.[6]
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine.[7]
-
C-H stretching: Aromatic and aliphatic C-H stretching vibrations will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
C=C stretching: Aromatic ring stretching vibrations will appear in the 1450-1600 cm⁻¹ region.
-
C-N stretching: This will be observed in the 1250-1350 cm⁻¹ range.
-
C-Br and C-Cl stretching: These will be found in the fingerprint region, typically below 800 cm⁻¹.[7]
Safety, Handling, and Storage
4-Bromo-5-chloro-2-methylaniline is classified as an irritant.[2] It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[2] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to prevent degradation.[2]
Applications in Industry and Research
Intermediate in Dyes and Pigments
The primary industrial application of 4-Bromo-5-chloro-2-methylaniline is as a key intermediate in the synthesis of a variety of dyes and pigments.[8] The presence of the halogen atoms and the amino group provides reactive sites for further chemical modifications, allowing for the creation of chromophores with specific color properties and enhanced stability.[8]
Building Block in Organic Synthesis
In a broader context, 4-Bromo-5-chloro-2-methylaniline is a valuable building block for organic synthesis. The differential reactivity of the bromine and chlorine atoms, along with the nucleophilicity of the amino group, allows for selective transformations. For instance, the bromine atom can participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. The amino group can be diazotized and subsequently replaced by a wide range of functional groups.
Potential in Drug Discovery and Medicinal Chemistry
Halogenated aromatic compounds are of significant interest in drug discovery. The introduction of halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. While there are no specific drugs currently reported to be synthesized directly from 4-Bromo-5-chloro-2-methylaniline, its structural motif makes it an attractive starting point for the synthesis of novel pharmaceutical agents.
The dihalogenated aniline core can be elaborated to generate libraries of compounds for screening against various therapeutic targets. For example, it could serve as a scaffold for the development of kinase inhibitors, GPCR modulators, or other classes of therapeutic agents where a substituted aniline is a key pharmacophore.
Conclusion
4-Bromo-5-chloro-2-methylaniline is a valuable and versatile chemical intermediate with established applications in the dye and pigment industry and significant potential in organic synthesis and drug discovery. A thorough understanding of its synthesis, characterization, and reactivity is essential for researchers and scientists looking to utilize this compound in their work. This technical guide provides a solid foundation of knowledge to enable the safe and effective use of 4-Bromo-5-chloro-2-methylaniline in a variety of scientific endeavors.
References
[9] New Journal of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
[10] Supporting Information. (n.d.). [Details of a relevant study].
[8] NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 27). 4-Bromo-5-chloro-2-methylaniline: A Key Intermediate for Dyes, Pigments, and Specialty Chemicals. Retrieved from [Link]
[3] Google Patents. (2014, May 14). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Retrieved from
[1] PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. Retrieved from [Link]
[11] Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). [Source of the study].
[12] Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.). [Source of the article].
[13] Metin, T. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
[14] Mass Spectrometry: Fragmentation. (n.d.). [Source of the information].
[15] ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
[16] Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
[7] ResearchGate. (2025, August 8). Fourier transform infrared and FT-Raman spectral analysis and ab initio calculations for 4-chloro-2-methylaniline and 4-chloro-3-methylaniline. Retrieved from [Link]
[4] Chemistry LibreTexts. (2024, September 30). 24.8: Reactions of Arylamines. Retrieved from [Link]
[6] Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
[17] ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline. Retrieved from [Link]
University of Calgary. (n.d.). Ch 8 : Nucleophilc Substitution answers. Retrieved from [Link]
[18] PubChem. (n.d.). 4-Bromo-5-chloro-2-fluoroaniline. Retrieved from [Link]
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
[19] PubChem. (n.d.). 4-Bromo-5-chloro-2-iodoaniline. Retrieved from [Link]
[20] ResearchGate. (n.d.). 4-Bromo-2-chloroaniline. Retrieved from [Link]
[5] Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-chloro-2-methylaniline
Introduction
Halogenated anilines are a cornerstone class of chemical intermediates, prized for their versatility in the synthesis of complex organic molecules. Their structural framework, featuring an amine group on a benzene ring substituted with various halogens, provides multiple reactive sites for building molecular complexity. These compounds are particularly crucial in the fields of medicinal chemistry and materials science, where they serve as foundational building blocks for active pharmaceutical ingredients (APIs) and specialized polymers.
This guide provides an in-depth examination of the physicochemical properties of 4-Bromo-5-chloro-2-methylaniline. A thorough understanding of these characteristics—from molecular structure and solubility to spectroscopic behavior and acidity—is paramount for researchers and drug development professionals. These properties fundamentally govern the compound's reactivity, bioavailability, formulation feasibility, and analytical characterization, thereby dictating its utility and successful application in research and development.
Molecular Identity and Structure
The precise identification of a chemical entity is the bedrock of scientific reproducibility. The following table summarizes the key identifiers for 4-Bromo-5-chloro-2-methylaniline.[1][2]
| Identifier | Value |
| IUPAC Name | 4-bromo-5-chloro-2-methylaniline[1] |
| CAS Number | 30273-47-3[1][2] |
| Molecular Formula | C₇H₇BrClN[1][2] |
| Molecular Weight | 220.49 g/mol [1] |
| Canonical SMILES | CC1=CC(=C(C=C1N)Cl)Br[1] |
| InChI | InChI=1S/C7H7BrClN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3[1] |
| InChIKey | VMYZAFFWRFOHME-UHFFFAOYSA-N[1] |
Core Physicochemical Properties
The physical and chemical properties of an intermediate directly influence its handling, reaction conditions, and its fate in biological systems. The data presented below, combining experimental and predicted values, offers a comprehensive profile of 4-Bromo-5-chloro-2-methylaniline.
| Property | Value | Significance in Research & Development |
| Appearance | White to Yellow to Gray to Brown Solid | Provides a primary indicator of material purity and stability. |
| Melting Point | 98-101 °C[3] | A sharp melting range is a key indicator of high purity. It also defines the upper-temperature limit for solid-state handling and storage. |
| Boiling Point | 292.0 ± 35.0 °C (Predicted)[3] | Useful for purification by distillation (if thermally stable) and for setting conditions in high-temperature reactions. |
| Density | 1.619 ± 0.06 g/cm³ (Predicted)[3] | Important for process scale-up calculations, including reactor volume and solvent requirements. |
| Water Solubility | Low (Predicted) | As a largely nonpolar molecule, low aqueous solubility is expected. This impacts its behavior in biological assays and is a critical parameter for formulation development. |
| LogP (XLogP3) | 2.9[1] | The octanol-water partition coefficient indicates moderate lipophilicity, suggesting potential for good membrane permeability but also a risk of poor aqueous solubility. This is a key parameter in early drug discovery for predicting ADME properties. |
| pKa (Conjugate Acid) | 2.69 ± 0.10 (Predicted)[3] | The basicity of the aniline nitrogen is low due to the electron-withdrawing effects of the halogens. This pKa value is critical for selecting appropriate reaction conditions (e.g., acid catalysts, protection strategies) and for predicting the compound's ionization state at physiological pH. |
Spectroscopic Profile (Anticipated)
While specific spectra for 4-Bromo-5-chloro-2-methylaniline are not widely published, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be relatively simple.
-
Aromatic Protons: Two singlets are anticipated in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the protons at C3 and C6.
-
Methyl Protons: A singlet integrating to three protons will appear in the aliphatic region (approx. 2.0-2.5 ppm).
-
Amine Protons: A broad singlet for the two NH₂ protons will be present, with a chemical shift that can vary depending on solvent and concentration (typically 3.5-4.5 ppm).
-
-
¹³C NMR Spectroscopy : The spectrum will show seven distinct carbon signals. The carbons attached to the electronegative bromine, chlorine, and nitrogen atoms will be shifted downfield. Aromatic carbons will appear in the 110-150 ppm range, while the methyl carbon will be upfield (approx. 15-20 ppm).
-
Infrared (IR) Spectroscopy : The IR spectrum provides key functional group information.
-
N-H Stretch: A characteristic pair of medium-intensity peaks between 3300 and 3500 cm⁻¹ for the symmetric and asymmetric stretching of the primary amine.
-
C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, with aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching will produce several peaks in the 1450-1600 cm⁻¹ region.
-
C-Br/C-Cl Stretch: Strong absorptions in the fingerprint region (below 1000 cm⁻¹) corresponding to the carbon-halogen bonds.
-
-
Mass Spectrometry (MS) : The mass spectrum is highly characteristic due to the presence of two halogens. The molecular ion (M⁺) peak will exhibit a unique isotopic cluster pattern resulting from the natural abundances of ⁷⁹Br/⁸¹Br (approx. 1:1 ratio) and ³⁵Cl/³⁷Cl (approx. 3:1 ratio). This results in a distinctive M, M+2, and M+4 pattern that is definitive for the compound's elemental composition.
Experimental Methodologies for Property Determination
The accurate determination of physicochemical properties relies on standardized, validated protocols. The following section details field-proven methodologies for key analytical assessments.
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC is the industry standard for assessing the purity of non-volatile organic compounds.[4] A reverse-phase method is chosen due to the moderate polarity of the analyte, providing excellent separation from potential nonpolar or polar impurities.[5] UV detection is effective because the aromatic ring provides strong chromophores.[6]
Methodology:
-
System Preparation: An HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A), both containing 0.1% formic acid to ensure protonation of the analyte for better peak shape.
-
Gradient Elution: A typical gradient might run from 30% B to 95% B over 15 minutes. This ensures that impurities with a wide range of polarities are eluted and resolved.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Sample Preparation: Accurately weigh ~1 mg of 4-Bromo-5-chloro-2-methylaniline and dissolve in 1 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Analysis: Inject 5-10 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.[7]
Caption: High-level workflow for HPLC purity analysis.
Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)
Causality: The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility.[8] It ensures that the solvent is fully saturated with the compound, providing a true measure of its maximum solubility under specific conditions (pH, temperature), which is critical for preclinical development.[9]
Methodology:
-
Media Preparation: Prepare relevant aqueous buffers, such as phosphate-buffered saline (PBS) at pH 7.4, and buffers at pH 1.2 and 6.8 to simulate gastrointestinal conditions.[9]
-
Sample Addition: Add an excess amount of solid 4-Bromo-5-chloro-2-methylaniline to a glass vial containing a known volume (e.g., 2 mL) of the prepared buffer. The presence of undissolved solid is essential.
-
Equilibration: Seal the vials and place them in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for at least 24-48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes).
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter that has low compound binding (e.g., PVDF) to remove any remaining microparticulates.
-
Quantification: Dilute the filtered sample with a suitable organic solvent (e.g., Acetonitrile) and quantify the concentration of the dissolved compound using a validated HPLC method against a standard curve.
Caption: Workflow for the Shake-Flask Solubility Assay.
Protocol 3: pKa Determination by Potentiometric Titration
Causality: Potentiometric titration is a direct and reliable method for determining the pKa of ionizable compounds.[10][11] By monitoring the pH change of a solution of the amine's conjugate acid as a base is added, the half-equivalence point can be determined, which corresponds to the pKa. Because this compound is poorly water-soluble, a mixed-solvent system is required.[12]
Methodology:
-
Sample Preparation: Accurately weigh a precise amount of 4-Bromo-5-chloro-2-methylaniline and dissolve it in a mixed solvent system (e.g., 50% ethanol-water) to a known concentration (e.g., 0.01 M).
-
Acidification: Add a stoichiometric excess of a strong acid (e.g., 0.1 M HCl) to fully protonate the aniline, forming the anilinium salt.
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Use a calibrated pH electrode and a magnetic stirrer.
-
Titration: Slowly titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the point where half of the anilinium salt has been neutralized (the half-equivalence point), which can be found at the midpoint of the steepest part of the titration curve or by analyzing the first derivative of the curve.
Applications and Relevance in Drug Development
4-Bromo-5-chloro-2-methylaniline is a valuable synthon due to its trifunctional nature. The distinct reactivity of its functional groups can be exploited for sequential, regioselective modifications:
-
The Amine Group (-NH₂): Can be readily acylated, alkylated, or used to form heterocycles. Its basicity, while weak, is sufficient for many standard transformations.
-
The Bromo Group (-Br): Serves as an excellent handle for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, enabling the facile introduction of new carbon-carbon or carbon-nitrogen bonds.
-
The Aromatic Ring: The existing substituents direct further electrophilic aromatic substitution, allowing for the introduction of additional functional groups if required.
This multi-faceted reactivity makes such compounds key intermediates in the synthesis of complex pharmaceutical agents, where precise control over molecular architecture is essential.[13]
Conclusion
4-Bromo-5-chloro-2-methylaniline is a well-defined chemical intermediate with a distinct set of physicochemical properties. Its moderate lipophilicity, low basicity, and solid physical state are defining characteristics for any scientist or researcher utilizing this compound. The presence of multiple, orthogonally reactive functional groups—the amine and the bromine atom—renders it a highly versatile building block for complex organic synthesis. The experimental protocols and data provided in this guide serve as a comprehensive resource for its effective analysis, handling, and application in demanding research environments like pharmaceutical development.
References
- BenchChem. (2025). Application Note: GC-MS Analysis of Halogenated Aniline Derivatives.
- Lores, E.M., Bristol, D.W., & Moseman, R.F. (1978). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection.
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Lores, E.M., Bristol, D.W., & Moseman, R.F. (n.d.). Determination of Halogenated Anilines and Related Compounds by HPLC with Electrochemical and UV Detection. Oxford Academic. Retrieved from [Link]
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Eugene-Osoikhia, T. T., Taiwo, O. T., & Adegbemigun, A. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. ResearchGate. Retrieved from [Link]
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AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]
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DTIC. (1962). SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Retrieved from [Link]
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(n.d.). Simple Method for the Estimation of pKa of Amines. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Ensuring Chemical Purity: The Importance of Assays and Quality Control. Retrieved from [Link]
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World Health Organization (WHO). (n.d.). Annex 4: Guidance on equilibrium solubility studies. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. Retrieved from [Link]
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ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE | CAS No:627871-16-3. Retrieved from [Link]
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Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing? Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). How to Estimate the pKa Values Using the pKa Table. Retrieved from [Link]
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Environmental Science & Technology. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-chloro-4-methylaniline. Retrieved from [Link]
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(n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
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Chromatography Online. (2025). Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-methylaniline. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis of 5-Bromo-4-chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide details a robust and reliable synthetic pathway for the preparation of 5-Bromo-4-chloro-2-methylaniline, a key intermediate in the development of various pharmaceuticals and specialty chemicals. This document provides not only a step-by-step experimental protocol but also delves into the underlying chemical principles that govern the reaction sequence, ensuring a thorough understanding for researchers and process chemists. The synthesis is presented as a three-step process commencing from the readily available 4-chloro-2-methylaniline, involving protection of the amino group, regioselective bromination, and subsequent deprotection.
Introduction: The Significance of this compound
This compound is a halogenated aniline derivative of significant interest in medicinal chemistry and materials science. Its unique substitution pattern provides a versatile scaffold for the synthesis of complex molecules with tailored biological activities and material properties. The presence of bromine, chlorine, and methyl groups on the aniline ring offers multiple points for further chemical modification, making it a valuable building block in the design and synthesis of novel compounds.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is strategically designed as a three-step sequence to ensure high yield and purity of the final product. The pathway begins with the protection of the highly reactive amino group of 4-chloro-2-methylaniline via acetylation. This is a crucial step to control the subsequent electrophilic aromatic substitution and prevent unwanted side reactions. The second step involves the regioselective bromination of the protected intermediate, N-(4-chloro-2-methylphenyl)acetamide. The final step is the hydrolysis of the resulting bromo-amide to yield the target molecule.
Diagram of the Overall Synthetic Workflow:
Caption: A three-step synthetic workflow for this compound.
Detailed Synthesis Protocol
Step 1: Acetylation of 4-chloro-2-methylaniline
Principle: The amino group of 4-chloro-2-methylaniline is a strong activating group in electrophilic aromatic substitution, which can lead to multiple substitutions and oxidation by the brominating agent. To circumvent this, the amino group is reversibly protected as an acetamide. The resulting N-(4-chloro-2-methylphenyl)acetamide is less activated, allowing for more controlled subsequent reactions.[1][2]
Experimental Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 14.16 g (0.1 mol) of 4-chloro-2-methylaniline in 100 mL of glacial acetic acid.
-
To this solution, slowly add 12.25 g (0.12 mol) of acetic anhydride with continuous stirring.
-
Heat the reaction mixture to 50-60°C and maintain this temperature for 1 hour.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.
-
The white precipitate of N-(4-chloro-2-methylphenyl)acetamide will form.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a vacuum oven at 60-70°C.
Data Summary Table:
| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-chloro-2-methylaniline | 141.60 | 14.16 g | 0.1 |
| Acetic Anhydride | 102.09 | 12.25 g | 0.12 |
| N-(4-chloro-2-methylphenyl)acetamide | 183.64 | ~17.5 g (Expected) | ~0.095 |
Step 2: Regioselective Bromination of N-(4-chloro-2-methylphenyl)acetamide
Principle: The bromination of N-(4-chloro-2-methylphenyl)acetamide is an electrophilic aromatic substitution reaction. The acetamido group is a strong ortho-, para-director, and the methyl group is also an ortho-, para-director. The chloro group is a deactivating ortho-, para-director. The position of bromination is determined by the cumulative directing effects of these substituents. The most activated position, ortho to the strongly activating acetamido group and para to the methyl group, is the C-5 position, leading to the desired product.[3][4]
Experimental Protocol:
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 18.36 g (0.1 mol) of N-(4-chloro-2-methylphenyl)acetamide in 150 mL of glacial acetic acid.
-
Cool the solution to 10-15°C in an ice bath.
-
In the dropping funnel, prepare a solution of 16.0 g (0.1 mol) of bromine in 25 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred acetamide solution over a period of 30-45 minutes, maintaining the temperature below 20°C.
-
After the addition is complete, continue stirring at room temperature for an additional 2 hours.
-
Pour the reaction mixture into 800 mL of cold water.
-
Add a saturated solution of sodium bisulfite to quench any unreacted bromine (the reddish-brown color will disappear).
-
The solid N-(5-bromo-4-chloro-2-methylphenyl)acetamide will precipitate.
-
Collect the product by filtration, wash with copious amounts of water, and dry.
Data Summary Table:
| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles |
| N-(4-chloro-2-methylphenyl)acetamide | 183.64 | 18.36 g | 0.1 |
| Bromine | 159.81 | 16.0 g | 0.1 |
| N-(5-bromo-4-chloro-2-methylphenyl)acetamide | 262.53 | ~25 g (Expected) | ~0.095 |
Step 3: Hydrolysis of N-(5-bromo-4-chloro-2-methylphenyl)acetamide
Principle: The final step is the deprotection of the amino group. This is achieved by the acid-catalyzed hydrolysis of the acetamide. Under acidic conditions, the amide linkage is cleaved to regenerate the free amine and acetic acid.[5][6]
Experimental Protocol:
-
In a 500 mL round-bottom flask fitted with a reflux condenser, place 26.25 g (0.1 mol) of N-(5-bromo-4-chloro-2-methylphenyl)acetamide.
-
Add 100 mL of 70% (v/v) sulfuric acid.
-
Heat the mixture to reflux (approximately 120-130°C) and maintain for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it onto 500 g of crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution with constant cooling and stirring, until the pH is basic (pH 8-9).
-
The crude this compound will precipitate as a solid.
-
Collect the solid by filtration and wash it with water.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
Data Summary Table:
| Reagent/Product | Molecular Weight ( g/mol ) | Quantity | Moles |
| N-(5-bromo-4-chloro-2-methylphenyl)acetamide | 262.53 | 26.25 g | 0.1 |
| Sulfuric Acid (70%) | - | 100 mL | - |
| This compound | 220.49 | ~20 g (Expected) | ~0.09 |
Diagram of the Chemical Reaction Pathway:
Caption: The three-step chemical reaction scheme for the synthesis of this compound.
Conclusion
The synthetic pathway detailed in this guide provides a clear and efficient method for the preparation of this compound. By employing a protection-bromination-deprotection strategy, this approach ensures high regioselectivity and good overall yields. The provided experimental protocols are based on established chemical principles and are designed to be reproducible in a standard laboratory setting. This guide serves as a valuable resource for chemists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.
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Praveen, P. N., et al. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o519. [Link]
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Gupta, R., & Lata. (2012). AN ECONOMICAL AND ECOFRIENDLY REGIOSELECTIVE BROMINATION OF ACETANILIDES USING POTASSIUM BROMIDE AND CERIC AMMONIUM NITRATE IN POLYETHYLENE GLYCOL. Hetero Letters, 2(3), 297-300. [Link]
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Wang, L., et al. (2014). A facile and efficient regioselective synthesis of anilines and β-dibrominated acetanilides from β-ketobutyanilides. Organic Chemistry: An Indian Journal, 10(1), 23-28. [Link]
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Barnett, J. W., & O'Connor, C. J. (1972). Acid-catalysed hydrolysis of substituted acetanilides. Journal of the Chemical Society, Perkin Transactions 2, (15), 2378-2381. [Link]
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Study.com. (n.d.). Hydrolysis of Acetanilide: Mechanism & Explanation. [Link]
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Moodie, R. B., & Richards, K. (1973). The acid-catalysed hydrolysis of acetanilide. Journal of the Chemical Society, Perkin Transactions 2, (14), 1833-1837. [Link]
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ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. [Link]
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Chemistry Stack Exchange. (2016). Bromination of acetanilide. [Link]
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The Royal Society of Chemistry. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC. [Link]
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An In-depth Technical Guide to 4-Bromo-5-chloro-2-methylaniline
Introduction
4-Bromo-5-chloro-2-methylaniline, a di-halogenated aromatic amine, is a significant chemical intermediate with considerable utility in synthetic organic chemistry. While sometimes referred to by the isomeric name 5-Bromo-4-chloro-2-methylaniline, the IUPAC nomenclature designates the compound as 4-Bromo-5-chloro-2-methylaniline based on standard substitution numbering rules. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, tailored for researchers and professionals in chemical and pharmaceutical development. As a substituted aniline, its reactivity is governed by the interplay of the activating amino and methyl groups and the deactivating, ortho-, para-directing halogen substituents, making it a versatile building block for complex molecular architectures.
Section 1: Chemical Identity and Nomenclature
Accurate identification is paramount in chemical synthesis and procurement. This section details the fundamental identifiers for 4-Bromo-5-chloro-2-methylaniline.
IUPAC Name and Synonyms
-
IUPAC Name: 4-Bromo-5-chloro-2-methylaniline[1]
-
Common Synonyms: 4-bromo-5-chloro-o-toluidine, (4-BROMO-5-CHLORO-2-METHYLPHENYL)AMINE, BENZENAMINE, 4-BROMO-5-CHLORO-2-METHYL-[1]
Structural Representation
The structural arrangement of substituents on the aniline ring dictates the molecule's chemical behavior.
Chemical Identifiers and Properties
Quantitative data and standardized identifiers are consolidated in the table below for ease of reference.
| Identifier | Value | Source |
| CAS Number | 30273-47-3 | [1][2][3] |
| Molecular Formula | C₇H₇BrClN | [1][4] |
| Molecular Weight | 220.49 g/mol | [1][4] |
| SMILES | CC1=CC(=C(C=C1N)Cl)Br | [1] |
| InChI | 1S/C7H7BrClN/c1-4-2-5(8)6(9)3-7(4)10/h2-3H,10H2,1H3 | [1][2] |
| InChIKey | VMYZAFFWRFOHME-UHFFFAOYSA-N | [1][2] |
Section 2: Physicochemical Properties
The physical characteristics of the compound are crucial for determining appropriate handling, storage, and reaction conditions.
| Property | Value | Source |
| Appearance | White to Yellow to Gray to Brown Solid | [2] |
| Purity (Typical) | ≥97% | [2] |
| Storage Conditions | Room temperature, inert atmosphere, protected from light | [2] |
Section 3: Synthesis and Mechanistic Insights
Causality of Experimental Choices: The synthetic strategy hinges on controlling the regioselectivity of halogenation on the aniline ring. The highly activating amino group is first protected as an acetamide. This moderates its reactivity and provides steric hindrance, guiding subsequent electrophilic substitutions. The choice of starting material, 4-bromo-2-methylaniline, pre-installs one halogen, simplifying the final halogenation step to a targeted chlorination. The deprotection step is a standard procedure to regenerate the amine functionality.
Detailed Experimental Protocol (Proposed)
-
Protection of the Amino Group:
-
Dissolve 4-bromo-2-methylaniline (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Add acetic anhydride (1.1 eq) dropwise while stirring.
-
Heat the mixture to 50-60°C for 1 hour or stir at room temperature until TLC analysis indicates complete consumption of the starting material.
-
Pour the reaction mixture into ice-water to precipitate the N-(4-bromo-2-methylphenyl)acetamide product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Chlorination:
-
Dissolve the dried acetamide from the previous step (1.0 eq) in a suitable solvent such as acetonitrile or DMF.
-
Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution. The ortho-para directing acetamido group and the ortho-directing bromo group cooperatively activate position 5 for chlorination.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, quench with a solution of sodium thiosulfate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-(4-bromo-5-chloro-2-methylphenyl)acetamide.
-
-
Deprotection (Hydrolysis):
-
Reflux the crude acetamide from step 2 in a mixture of ethanol and concentrated hydrochloric acid (e.g., 3M HCl).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture and neutralize with a base (e.g., NaOH solution) until the pH is >10.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the resulting crude 4-Bromo-5-chloro-2-methylaniline by column chromatography or recrystallization.
-
Section 4: Spectroscopic and Analytical Characterization (Predicted)
While experimental spectra are not publicly cataloged, the structure allows for the confident prediction of key spectroscopic features essential for its characterization.
-
¹H NMR: The spectrum is expected to show two singlets in the aromatic region (approx. 6.8-7.5 ppm), corresponding to the two non-equivalent aromatic protons at positions 3 and 6. A singlet for the methyl group (CH₃) protons would appear upfield (approx. 2.0-2.3 ppm), and a broad singlet for the amine (NH₂) protons would be present (approx. 3.5-4.5 ppm), the position of which is solvent-dependent.
-
¹³C NMR: The spectrum would display seven distinct carbon signals. The two carbons bearing hydrogen will appear around 115-130 ppm. The four quaternary carbons (substituted with N, CH₃, Br, and Cl) will have characteristic shifts, with the carbon attached to the amino group being the most upfield among them (approx. 140-145 ppm).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include a doublet for the N-H stretch of the primary amine (approx. 3350-3450 cm⁻¹), aromatic C-H stretches (approx. 3000-3100 cm⁻¹), aliphatic C-H stretches of the methyl group (approx. 2850-2960 cm⁻¹), and C-X (C-Br, C-Cl) stretches in the fingerprint region (below 1000 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a complex molecular ion (M⁺) peak cluster around m/z 220, 222, and 224. This distinctive isotopic pattern is due to the presence of both bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio), serving as a definitive confirmation of the elemental composition.
Section 5: Applications in Research and Industry
4-Bromo-5-chloro-2-methylaniline is a valuable intermediate due to its multiple reactive sites, enabling the synthesis of a wide range of target molecules.
-
Dyes and Pigments: The halogenated aniline scaffold is a common feature in various classes of dyes and pigments. This compound serves as a foundational block, where its structure contributes to color development and enhances the chemical stability and lightfastness of the final products.[5]
-
Specialty Chemicals: As a versatile building block, it is employed in multi-step organic syntheses to produce complex specialty chemicals for various industrial applications.[5]
-
Pharmaceutical and Agrochemical Research: Halogenated anilines are privileged structures in medicinal and agricultural chemistry. While direct applications of this specific compound are not widely published, its analogs are key intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs) and pesticides.[6][7][8] The bromine atom allows for facile introduction of molecular complexity via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), making it a high-value starting material in drug discovery programs.[7]
Section 6: Safety and Handling
Adherence to safety protocols is essential when handling this chemical. The following information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Information | Details | Source |
| Signal Word | Warning | [2] |
| Pictogram | GHS07 (Exclamation Mark) | [2] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][2] |
Handling Recommendations: Use this compound in a well-ventilated area or a chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
4-Bromo-5-chloro-2-methylaniline is a strategically important chemical intermediate characterized by its unique substitution pattern. Its value in organic synthesis is derived from the predictable reactivity of its functional groups, enabling the construction of complex molecules for applications ranging from industrial dyes to potential pharmaceutical agents. A thorough understanding of its chemical properties, a robust synthetic strategy, and strict adherence to safety protocols are essential for its effective and safe utilization in research and development.
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Xiamen AmoyChem Co., Ltd. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]
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-
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-
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-
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-
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-
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-
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1H NMR and 13C NMR spectrum of 5-Bromo-4-chloro-2-methylaniline
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-4-chloro-2-methylaniline
Introduction
This compound is a polysubstituted aromatic amine, a class of compounds that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and dyes. The precise arrangement of substituents on the aniline ring dictates its chemical reactivity and biological activity. Therefore, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose, providing detailed information about the molecular framework through the analysis of nuclear spin behavior in a magnetic field.
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. We will move beyond simple data reporting to explore the underlying principles that govern the spectral appearance, offering predictive analysis grounded in established theory. This document is intended for researchers and drug development professionals who require a deep and practical understanding of how to acquire and interpret NMR data for complex substituted aromatic systems.
Part 1: Theoretical Analysis and Spectral Prediction
Before any sample enters the spectrometer, a robust theoretical analysis allows us to predict the expected NMR spectrum. This predictive process is not merely an academic exercise; it is a crucial step that informs the experimental setup and provides a framework for confident data interpretation.
Molecular Structure and Substituent Effects
The structure of this compound presents a fascinating interplay of electronic effects. Each substituent—amino (-NH₂), methyl (-CH₃), chloro (-Cl), and bromo (-Br)—imparts a distinct influence on the electron density of the aromatic ring, which in turn governs the chemical shifts of the associated protons and carbons.
-
Amino Group (-NH₂): A potent activating group, it donates electron density to the ring via resonance (a +R effect), particularly at the ortho and para positions. This causes significant shielding (an upfield shift in the NMR spectrum).[1][2]
-
Methyl Group (-CH₃): A weak activating group that donates electron density through hyperconjugation and a weak inductive effect (+I), leading to modest shielding.
-
Halogens (-Cl, -Br): These substituents exhibit a dual nature. They are deactivating via their inductive effect (-I), withdrawing electron density due to their high electronegativity. However, they are weakly activating through resonance (+R) by donating lone pair electrons. For halogens, the inductive effect typically dominates, resulting in a net deshielding effect.[3]
The combination of these effects on a single aromatic ring leads to a unique electronic environment for each nucleus.
¹H NMR Spectrum Prediction
The molecule has three distinct types of protons: two aromatic protons (H-3 and H-6), the amine protons (-NH₂), and the methyl protons (-CH₃).
-
Aromatic Protons (H-3, H-6):
-
H-3: This proton is positioned ortho to the strongly shielding amino and methyl groups. Its chemical shift is expected to be significantly upfield from benzene (δ 7.26 ppm).
-
H-6: This proton is ortho to the shielding amino group and the deshielding bromo group. The net effect will determine its final position, but it is expected to be downfield relative to H-3.
-
Coupling: H-3 and H-6 are situated in a para relationship to one another. The four-bond coupling (⁴J) between para protons is typically 0-1 Hz and often not resolved. Therefore, both aromatic signals are predicted to appear as singlets.[4]
-
-
Amine Protons (-NH₂):
-
The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding. In a non-polar solvent like CDCl₃, they typically appear as a broad singlet in the range of δ 3.5–4.5 ppm.[1] The broadening is a result of quadrupole coupling with the ¹⁴N nucleus and chemical exchange.
-
-
Methyl Protons (-CH₃):
-
These protons are attached to an sp²-hybridized carbon and will appear as a sharp singlet. The presence of the ortho amino group will cause slight shielding, placing the signal in the δ 2.1–2.3 ppm range.
-
¹³C NMR Spectrum Prediction
Due to the lack of symmetry, all seven carbon atoms in the molecule are chemically distinct and will produce seven unique signals in the proton-decoupled ¹³C NMR spectrum.
-
C1 (ipso-NH₂): The carbon directly attached to the amino group will be strongly shielded by the nitrogen atom, appearing significantly upfield.
-
C2 (ipso-CH₃): The methyl group has a deshielding alpha-effect, shifting this carbon downfield.
-
C3 (CH): This carbon is ortho to the electron-donating -NH₂ and -CH₃ groups, leading to significant shielding and an upfield chemical shift.
-
C4 (ipso-Cl): The highly electronegative chlorine atom will strongly deshield this carbon, causing its signal to appear far downfield.
-
C5 (ipso-Br): The bromine atom also deshields the attached carbon, but to a lesser extent than chlorine due to its lower electronegativity.
-
C6 (CH): This carbon is ortho to the -NH₂ group (shielding) and meta to the -CH₃ group (minor shielding), placing it upfield.
-
Methyl Carbon (-CH₃): The signal for the methyl carbon itself will appear in the typical aliphatic region, around δ 17-22 ppm.
Part 2: Experimental Protocol
Achieving high-quality, reproducible NMR data is contingent upon meticulous experimental technique. The following protocols represent a self-validating system for the analysis of this compound.
Diagram: NMR Analysis Workflow
A systematic approach ensures data integrity from sample preparation to final analysis.
Caption: Workflow from sample preparation to structural assignment.
Protocol 1: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample. A homogeneous solution free of particulate matter is essential.[5]
-
Glassware: Ensure all glassware, including the vial and Pasteur pipette, is clean and completely dry to avoid contamination.[6]
-
Weighing: Accurately weigh 5–10 mg of this compound into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds. Add approximately 0.6–0.7 mL of the solvent to the vial.[7][8]
-
Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved. A homogeneous solution is critical for sharp, well-resolved NMR signals.[9]
-
Filtration and Transfer: Place a small plug of cotton or glass wool into a Pasteur pipette. Filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any dust or particulate matter.[8]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
Protocol 2: NMR Data Acquisition
The following parameters are recommended for a 400 MHz spectrometer and can be adjusted as needed. The goal is to achieve adequate signal-to-noise (S/N) and digital resolution.[10][11]
¹H NMR Acquisition:
-
Lock and Shim: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Spectral Width (SW): ~16 ppm (e.g., from -2 to 14 ppm) to ensure all signals are captured.
-
Number of Scans (NS): 16 scans. This is usually sufficient for a sample of this concentration and provides good S/N through signal averaging.
-
Acquisition Time (AQ): ~3.0 seconds. A longer acquisition time provides better resolution.[11]
-
Relaxation Delay (D1): 2.0 seconds. This delay allows for nearly complete relaxation of the protons between pulses, ensuring accurate signal integration.
-
Pulse Width: Use a calibrated 90° pulse.
-
¹³C NMR Acquisition:
-
Setup: Use the same locked and shimmed sample.
-
Acquisition Parameters:
-
Experiment Type: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Spectral Width (SW): ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans (NS): 1024 scans. More scans are required for ¹³C NMR due to the low natural abundance of the isotope and its lower gyromagnetic ratio. Increase as needed for dilute samples.
-
Acquisition Time (AQ): ~1.5 seconds.
-
Relaxation Delay (D1): 2.0 seconds.
-
Pulse Width: Use a calibrated 30° or 45° pulse to allow for a shorter relaxation delay.
-
Part 3: Data Interpretation and Presentation
The predicted chemical shifts provide a robust basis for interpreting the experimental data.
Diagram: Molecular Structure with Atom Numbering
Consistent numbering is essential for unambiguous spectral assignment.
Caption: Structure of this compound with numbering.
Predicted NMR Data Summary
The following tables summarize the predicted chemical shifts (δ) and multiplicities for this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-6 | 7.1 - 7.3 | Singlet (s) | 1H |
| H-3 | 6.6 - 6.8 | Singlet (s) | 1H |
| -NH₂ | 3.6 - 4.2 | Broad Singlet (br s) | 2H |
| -CH₃ | 2.1 - 2.3 | Singlet (s) | 3H |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | Predicted δ (ppm) |
|---|---|
| C4 (C-Cl) | 140 - 145 |
| C2 (C-CH₃) | 135 - 140 |
| C1 (C-NH₂) | 133 - 138 |
| C6 (CH) | 128 - 132 |
| C3 (CH) | 120 - 125 |
| C5 (C-Br) | 115 - 120 |
| -CH₃ | 17 - 22 |
Conclusion
This technical guide provides a comprehensive framework for the analysis of this compound using ¹H and ¹³C NMR spectroscopy. By integrating theoretical predictions with robust experimental protocols, researchers can confidently elucidate and verify the structure of this and other complex substituted aromatic compounds. The causality behind spectral features is rooted in the fundamental electronic effects of the substituents, and understanding these principles transforms NMR from a black-box technique into an intuitive and powerful analytical tool. The methodologies and predictive data presented herein serve as a reliable reference for scientists in the pharmaceutical and chemical industries, ensuring the integrity and accuracy of their structural characterizations.
References
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Anasazi Instruments. (n.d.). NMR Education: How to Choose Your Acquisition Parameters? Retrieved from [Link][10]
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Contreras, R. H., Turi, L., & Herreros, M. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744–747. Available from: [Link][12]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link][9]
-
Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link] (Note: Original link appears to be part of a larger online textbook, direct access may vary). A summary is available at various university websites.
-
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link][13]
-
Abraham, R. J., & Mobli, M. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Magnetic Resonance in Chemistry, 42(4), 394–403. Available from: [Link]
-
Stothers NMR Facility. (2013). NMR Sample Preparation. Western University. Retrieved from [Link][5]
-
Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link][6]
-
University of Wisconsin-Madison. (n.d.). A List of Commonly used Acquisition Parameters in Bruker TOPSPIN. Retrieved from [Link][14]
-
LibreTexts Chemistry. (2022). 2.4: How do I choose the right acquisition parameters for a quantitative NMR measurement? Retrieved from [Link][11]
-
Organic Chemistry Data. (2020). NMR Spectroscopy: 5-HMR-2 Chemical Shift. Retrieved from [Link][1]
-
Schaefer, T., & schneider, W. G. (1961). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Canadian Journal of Chemistry, 39(6), 1158–1164. Available from: [Link][15]
-
Axenrod, T., Pregosin, P. S., & Wieder, M. J. (1975). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Journal of the American Chemical Society, 97(11), 3069–3074. Available from: [Link][16]
-
University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link][2]
-
University of California, Irvine. (n.d.). Lecture outline 1H NMR spectra of aromatic compounds. Retrieved from [Link][4]
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An In-depth Technical Guide to the Mass Spectrometry of 5-Bromo-4-chloro-2-methylaniline
This technical guide provides a comprehensive overview of the mass spectrometry analysis of 5-Bromo-4-chloro-2-methylaniline, a halogenated aromatic amine of interest to researchers and professionals in drug development and chemical synthesis. This document will delve into the theoretical underpinnings of its mass spectrometric behavior, predict its fragmentation patterns based on established principles, and provide a detailed experimental protocol for its analysis using gas chromatography-mass spectrometry (GC-MS) with electron ionization.
Introduction: The Analytical Significance of Halogenated Anilines
This compound belongs to the class of halogenated anilines, which are important building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes. The presence of both bromine and chlorine atoms, along with the amine and methyl functional groups on an aromatic ring, results in a unique and predictable fragmentation pattern in mass spectrometry. A thorough understanding of this pattern is crucial for the unambiguous identification and structural elucidation of this and related compounds in complex matrices. This guide will focus on the most common and robust technique for the analysis of such volatile and semi-volatile organic compounds: Electron Ionization Mass Spectrometry (EI-MS).
Core Principles of Electron Ionization for this compound
Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts a significant amount of energy to the analyte molecule, leading to extensive and informative fragmentation.[1] When a molecule of this compound enters the ion source of a mass spectrometer, it is bombarded by a beam of high-energy electrons (typically 70 eV).[2] This interaction is energetic enough to eject an electron from the molecule, forming a positively charged radical cation known as the molecular ion (M•+).[3]
The molecular ion is often unstable and rapidly undergoes a series of fragmentation reactions to produce a variety of smaller, charged fragments. The mass-to-charge ratio (m/z) of these ions is then measured by the mass analyzer, resulting in a mass spectrum that serves as a chemical "fingerprint" of the compound. Aromatic compounds like this compound tend to produce a relatively stable molecular ion, which is often observable in the mass spectrum.
Predicted Mass Spectrum and Fragmentation Pathways
The Molecular Ion and Isotopic Signature
The molecular formula of this compound is C₇H₇BrClN. The key to interpreting its mass spectrum lies in recognizing the distinct isotopic patterns of bromine and chlorine.[4]
-
Chlorine: Has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), in an approximate 3:1 ratio.[5]
-
Bromine: Has two stable isotopes, ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), in an approximate 1:1 ratio.[5]
Therefore, the molecular ion region of the mass spectrum will exhibit a characteristic cluster of peaks due to the different combinations of these isotopes. The most abundant peaks in this cluster will be:
-
M+: Containing ³⁵Cl and ⁷⁹Br
-
M+2: Containing ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br
-
M+4: Containing ³⁷Cl and ⁸¹Br
The relative intensities of these peaks will be approximately 3:4:1, providing a clear indication of the presence of one chlorine and one bromine atom.
Primary Fragmentation Pathways
The fragmentation of the this compound molecular ion is expected to proceed through several key pathways, driven by the stability of the resulting fragment ions.
Caption: Predicted primary fragmentation pathways of this compound.
-
Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond is a highly probable event, leading to the formation of a chloromethylaniline radical cation. This will result in a prominent peak cluster around m/z 140 and 142, showing the characteristic 3:1 isotopic pattern of chlorine.
-
Loss of a Chlorine Radical (•Cl): Similarly, the loss of a chlorine radical will produce a bromomethylaniline radical cation. This will be observed as a peak cluster around m/z 184 and 186, with the characteristic 1:1 isotopic pattern of bromine.
-
Loss of a Methyl Radical (•CH₃): Benzylic cleavage, the breaking of the bond adjacent to the aromatic ring, is a common fragmentation pathway for alkyl-substituted aromatic compounds. The loss of a methyl radical from the molecular ion will result in a stable ion with a peak cluster around m/z 204, 206, and 208, retaining both halogen atoms.
-
Loss of HCN: A characteristic fragmentation of anilines and other nitrogen-containing aromatic compounds is the elimination of a neutral molecule of hydrogen cyanide (HCN, 27 u). This can occur from the molecular ion or from the primary fragment ions.
Predicted Quantitative Data
The following table summarizes the predicted key ions and their expected relative abundances in the EI mass spectrum of this compound. The base peak is the most intense peak in the spectrum and is assigned a relative abundance of 100%.
| m/z (most abundant isotope) | Proposed Ion Fragment | Predicted Relative Abundance |
| 219 | [C₇H₇³⁵Cl⁷⁹BrN]•+ (Molecular Ion) | Moderate |
| 204 | [C₆H₄³⁵Cl⁷⁹BrN]•+ | Moderate to High |
| 184 | [C₇H₇⁷⁹BrN]•+ | High |
| 140 | [C₇H₇³⁵ClN]•+ | 100 (Base Peak) |
| 113 | [C₆H₅³⁵Cl]•+ | Moderate |
Experimental Protocol: GC-MS Analysis
The following protocol outlines a robust method for the acquisition of a high-quality EI mass spectrum of this compound.
Sample Preparation
-
Standard Solution: Prepare a 100 µg/mL stock solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for injection into the GC-MS system.
Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Split Ratio: 20:1
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute
-
Ramp: 15 °C/min to 280 °C
-
Final hold: 5 minutes at 280 °C
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-350
-
Scan Speed: 1562 u/s
Experimental Workflow
The overall workflow for the GC-MS analysis is depicted in the following diagram:
Caption: Generalized workflow for the GC-MS analysis of this compound.
Data Interpretation and Structural Confirmation
The acquired mass spectrum should be interpreted by first identifying the molecular ion cluster and confirming the presence of one chlorine and one bromine atom based on the M+, M+2, and M+4 peak ratios. The major fragment ions should then be identified and their formation rationalized based on the predicted fragmentation pathways. Comparison of the obtained spectrum with the mass spectrum of a known standard of this compound is the ultimate confirmation of its identity. The mass spectrum of the related compound, 4-Chloro-2-methylaniline, can also serve as a useful reference for the fragmentation of the chlorinated aniline portion of the molecule.[6][7]
Conclusion
The mass spectrometry of this compound under electron ionization is characterized by a distinct molecular ion cluster and a predictable fragmentation pattern. The presence of bromine and chlorine isotopes provides a unique signature for the molecular ion and halogen-containing fragments. The primary fragmentation pathways involve the loss of bromine, chlorine, and methyl radicals, as well as the elimination of hydrogen cyanide. By following the detailed experimental protocol provided in this guide, researchers can obtain high-quality mass spectra for the confident identification and structural elucidation of this important chemical intermediate.
References
-
LCGC International. (2015). Understanding Electron Ionization Processes for GC–MS. [Link]
-
Wikipedia. (n.d.). Electron ionization. [Link]
-
Shimadzu. (n.d.). Please explain the principles, advantages, and disadvantages of EI. [Link]
-
Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. [Link]
-
Intro to Mass Spectrometry. (n.d.). Elements With More Abundant Heavy Isotopes. [Link]
-
ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. [Link]
-
PubMed. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. [Link]
-
YouTube. (2018). 13.04 Isotopic Abundance in Mass Spectrometry. [Link]
-
mzCloud. (2018). 4 Chloro 2 methylaniline. [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). The Geochemistry of Stable Chlorine and Bromine Isotopes. [Link]
-
Chemguide. (n.d.). mass spectra - the M+2 peak. [Link]
- Unknown. (n.d.).
-
CHEMISTRY 1000. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). [Link]
-
NIST. (n.d.). Benzenamine, 4-chloro-2-methyl-. [Link]
-
NIH. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]
-
SIELC Technologies. (2018). 4-Chloro-2-methylaniline. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
ResearchGate. (2025). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
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An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Bromo-4-chloro-2-methylaniline
Introduction
Infrared (IR) spectroscopy stands as a cornerstone analytical technique in modern chemical analysis, providing rapid and non-destructive identification of molecular functional groups.[1] By measuring the interaction of infrared radiation with a sample, we can probe the vibrational modes of its covalent bonds, generating a unique spectral fingerprint. This guide offers a comprehensive examination of the infrared spectroscopic analysis of 5-Bromo-4-chloro-2-methylaniline (C₇H₇BrClN), a halogenated and substituted aniline derivative.[2] Compounds of this class are pivotal building blocks in the synthesis of pharmaceuticals and advanced materials, making their unambiguous characterization essential for researchers, scientists, and drug development professionals.[3] This document provides an in-depth exploration, from the foundational principles of its molecular vibrations to detailed experimental protocols and a thorough interpretation of its characteristic spectral features.
Molecular Structure and Predicted Vibrational Modes
The infrared spectrum of this compound is dictated by the vibrational modes of its constituent functional groups. Understanding the molecule's architecture is the first step in predicting and interpreting its spectrum.
The key functional groups that give rise to characteristic absorption bands are:
-
Primary Aromatic Amine (-NH₂): This group is highly diagnostic, producing multiple distinct bands.
-
Substituted Benzene Ring: The aromatic core contributes C-H and C=C stretching and bending vibrations.
-
Methyl Group (-CH₃): An aliphatic substituent with its own C-H stretching and bending modes.
-
Carbon-Halogen Bonds (C-Cl, C-Br): These bonds produce strong absorptions in the lower frequency "fingerprint" region of the spectrum.
Based on established group frequencies for analogous structures, we can predict the regions where these vibrations will absorb infrared radiation.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Asymmetric Stretch | 3400 - 3500 | Medium |
| N-H Symmetric Stretch | 3300 - 3400 | Medium | |
| N-H Scissoring (Bend) | 1550 - 1650 | Medium-Strong | |
| C-N Stretch (Aromatic) | 1250 - 1335 | Strong | |
| N-H Wag | 650 - 900 | Broad, Strong | |
| Aromatic Ring | Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |
| C=C Ring Stretch | 1450 - 1600 (multiple bands) | Medium-Strong | |
| C-H Out-of-Plane Bend | 675 - 900 | Strong | |
| Methyl Group | Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Halogens | C-Cl Stretch | 550 - 850 | Strong |
| C-Br Stretch | 515 - 690 | Strong |
Table 1: Predicted IR Absorption Frequencies for this compound.[4][5][6][7][8][9][10]
Experimental Protocol: High-Fidelity Spectrum Acquisition
The acquisition of a clean, interpretable IR spectrum is contingent upon meticulous sample preparation and a validated experimental workflow. As this compound is a solid at ambient temperature, a solid sampling technique is required. The Potassium Bromide (KBr) pellet method is the quintessential technique for transmission FTIR, chosen for its ability to produce high-resolution spectra when executed correctly.[11][12]
The principle of this method relies on dispersing the solid analyte within an IR-transparent matrix, typically an alkali halide like KBr.[13] When subjected to high pressure, the KBr deforms plastically to form a transparent disc, allowing the spectrometer's IR beam to pass through the sample for analysis.[11][13] An alternative, modern approach is Attenuated Total Reflectance (ATR)-FTIR, which requires minimal sample preparation and analyzes the surface of the sample via an evanescent wave.[14][15] While ATR is faster, the KBr method often provides sharper resolution for pure crystalline compounds and remains a critical skill.
Step-by-Step Protocol: KBr Pellet Method
This protocol is designed as a self-validating system to ensure high-quality, reproducible results.
-
Materials and Preparation:
-
Reagents: this compound, Spectroscopy-grade KBr (crucially, KBr must be kept in a desiccator or dried at ~110°C for several hours prior to use to eliminate moisture).[16]
-
Equipment: Agate mortar and pestle, hydraulic press, pellet die assembly, analytical balance.
-
Causality: The use of dry, spectroscopy-grade KBr is paramount. Any absorbed water will introduce a very broad O-H stretching band around 3400 cm⁻¹, which can obscure the N-H stretching region of the analyte.[11][16] All equipment must be meticulously cleaned and dried to prevent cross-contamination.[17]
-
-
Sample Weighing and Mixing:
-
On an analytical balance, weigh approximately 1-2 mg of this compound.
-
Weigh 100-200 mg of the dried KBr. The sample-to-KBr ratio should be between 0.5% and 1%.[11][13]
-
Causality: This ratio is critical. Too much sample leads to overly intense, saturated absorption bands (non-linear detector response), while too little results in a weak spectrum with a poor signal-to-noise ratio.[17]
-
Combine the sample and KBr in the agate mortar. Gently grind and mix the two components for several minutes until the mixture is a homogenous, fine powder.
-
Causality: Thorough grinding is essential to reduce the particle size of the sample to less than the wavelength of the incident IR radiation (~2 μm). This minimizes scattering of the IR beam (the Christiansen effect), which would otherwise cause a distorted baseline.[12]
-
-
Pellet Pressing:
-
Carefully transfer the homogenous powder into the pellet die, ensuring an even distribution.
-
Assemble the die and place it in the hydraulic press. If available, apply a vacuum for 1-2 minutes to remove trapped air and residual moisture.[16]
-
Slowly apply pressure, raising it to 8-10 tons. Hold this pressure for 1-2 minutes.[13]
-
Causality: The high pressure causes the KBr to undergo plastic deformation, flowing and fusing into a solid, glass-like disc that encapsulates the finely dispersed sample particles.[13]
-
Slowly and carefully release the pressure to prevent the pellet from cracking.
-
-
Data Acquisition:
-
Remove the resulting pellet from the die. A high-quality pellet will be thin and transparent or translucent.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Interpretation of the Infrared Spectrum
The resulting spectrum is a plot of infrared intensity versus wavenumber. The following analysis details the assignment of the major absorption bands expected for this compound.
-
4000-2500 cm⁻¹ Region (N-H and C-H Stretching):
-
N-H Stretching: The most prominent features in this region are from the primary amine. Two distinct, medium-intensity bands are expected. The higher frequency band, typically around 3480-3440 cm⁻¹, is assigned to the asymmetric N-H stretch, while the lower frequency band, around 3390-3350 cm⁻¹, corresponds to the symmetric N-H stretch.[4][5][18] The presence of two bands is definitive for a primary (-NH₂) amine.[4]
-
Aromatic C-H Stretching: A series of weaker absorptions is expected just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹). These are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the presence of the aromatic ring.[9][10]
-
Aliphatic C-H Stretching: Absorptions corresponding to the methyl (-CH₃) group's symmetric and asymmetric stretches will appear just below 3000 cm⁻¹ (typically 2850-2980 cm⁻¹).[7]
-
-
2500-1500 cm⁻¹ Region (Double Bonds and Bending):
-
N-H Bending: A strong, sharp absorption arising from the in-plane scissoring vibration of the N-H bonds is expected in the 1625-1580 cm⁻¹ range.[4][19]
-
Aromatic C=C Stretching: The benzene ring gives rise to a series of characteristic sharp absorptions of variable intensity. Key bands are typically observed near 1600 cm⁻¹ and 1500 cm⁻¹.[10][20][21] The N-H bending vibration may overlap with the higher frequency C=C stretch.
-
-
Below 1500 cm⁻¹ (Fingerprint Region): This region is complex, containing a wealth of structural information from various stretching and bending vibrations. While exact assignment can be challenging, key features are highly diagnostic.
-
C-N Stretching: A strong absorption band characteristic of an aromatic amine C-N bond is expected in the 1335-1250 cm⁻¹ range.[4][5][6] Its high intensity and position are strong evidence for the aniline structure.
-
C-H Bending: In-plane and out-of-plane (oop) C-H bending vibrations appear here. The strong oop bands between 900-675 cm⁻¹ are particularly useful for confirming the substitution pattern on the aromatic ring.[9]
-
C-Cl and C-Br Stretching: The carbon-halogen bonds give rise to very strong absorptions in the low-frequency end of the spectrum. The C-Cl stretch is anticipated in the 850-550 cm⁻¹ range, while the heavier C-Br bond vibrates at a lower frequency, typically in the 690-515 cm⁻¹ range.[7][8] These bands confirm the presence of the halogen substituents.
-
Conclusion
Infrared spectroscopy provides a powerful and definitive method for the structural verification of this compound. Through careful sample preparation using the KBr pellet technique and systematic spectral interpretation, one can confirm the presence of all key functional groups. The characteristic dual N-H stretching bands, the aromatic and aliphatic C-H stretches, the N-H bending and aromatic C=C ring vibrations, and the strong C-N, C-Cl, and C-Br absorptions in the fingerprint region collectively form a unique spectral signature. This guide provides the necessary framework for researchers and professionals to confidently employ IR spectroscopy for the qualitative analysis and quality control of this important chemical intermediate, ensuring the integrity of their research and development endeavors. For complete structural elucidation, this technique should be used in conjunction with complementary methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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Miyazaki, T., Oota, A., & Fujii, A. (2009). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A, 113(25), 6953–6960. [Link]
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Kintek. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Kintek Press. [Link]
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AntsLAB. (2019). KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press. AntsLAB. [Link]
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AZoM. (2022). How is Potassium Bromide Used in Infrared Spectroscopy?. AZoM.com. [Link]
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Bloise, E., et al. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Research Article. [Link]
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Miyazaki, T., Oota, A., & Fujii, A. (2009). NH Stretching Vibrations of Jet-Cooled Aniline and Its Derivatives in the Neutral and Cationic Ground States. The Journal of Physical Chemistry A. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry & Biochemistry. [Link]
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Dahal, E., & Tsona, C. Z. (2018). ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. Journal of Chemical Education. [Link]
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Kumar, V., & Rai, A. K. (2010). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. E-Journal of Chemistry. [Link]
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Auf der Heyde, T. P. E., et al. (1981). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (II) Halides. Spectroscopy Letters. [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. [Link]
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Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Mettler-Toledo International Inc. [Link]
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LibreTexts. (2019). 25.5 Spectroscopic Properties. Chemistry LibreTexts. [Link]
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ResearchGate. (n.d.). FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... ResearchGate. [Link]
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Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Specac. [Link]
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Elliott, J. J., & Mason, S. F. (1959). The frequencies and intensities of the N–H stretching vibrations in primary amines. Part II. Polycyclic aromatic amines. Journal of the Chemical Society (Resumed). [Link]
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Fujii, A., et al. (2002). A New Electronic State of Aniline Observed in the Transient IR Absorption Spectrum from S1 in a Supersonic Jet. The Journal of Physical Chemistry A. [Link]
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EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR). Eurofins EAG. [Link]
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LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
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LibreTexts. (2023). ATR-FTIR. Chemistry LibreTexts. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Bromo-5-chloro-2-methylaniline. PubChem Compound Database. [Link]
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LibreTexts. (2021). 1.7: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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Stewart, J. E. (1959). Vibrational Spectra of Primary and Secondary Aliphatic Amines. The Journal of Chemical Physics. [Link]
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LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
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A Legacy of Color and Cure: An In-depth Technical Guide to the Discovery and History of Substituted Anilines
This guide provides a comprehensive exploration of the origins and evolution of substituted anilines, tracing their journey from vibrant dyes to foundational scaffolds in modern medicinal chemistry. We will delve into the key scientific breakthroughs, the elucidation of structure-activity relationships, and the enduring impact of these versatile molecules on drug development.
The Genesis of a Scaffold: The Discovery of Aniline
The story of substituted anilines begins with aniline itself. In 1826, German chemist Otto Unverdorben observed that a deep blue color was produced when indigo was treated with an alkali. Through destructive distillation, he isolated a new compound he named Krystallin. This was the first recorded isolation of aniline. The molecule was independently discovered several more times, each time receiving a new name: Kyanol by Friedlieb Runge in 1834, Benzidam by Nikolay Zinin in 1841 who reduced nitrobenzene, and Aniline by Carl Julius Fritzsche in 1841, who treated indigo with caustic potash. It was August Wilhelm von Hofmann who, in 1855, definitively proved that these were all the same substance and established "aniline" as the accepted name, derived from añil, the Spanish word for indigo.
Hofmann's structural elucidation of aniline (C₆H₅NH₂) as a phenyl group attached to an amino group laid the chemical foundation for all that was to come. It was a simple, yet reactive molecule, and its potential was about to be unlocked in a rather colorful way.
From Laboratory Curiosity to Industrial Revolution: The Mauve Age
The mid-19th century was a period of intense chemical exploration, but the primary driver was not medicine—it was fashion. The textile industry craved vibrant, stable dyes to replace the expensive and often fugitive natural colorants.
In 1856, a fortuitous accident in the laboratory of August von Hofmann changed the world. His 18-year-old student, William Henry Perkin, was attempting to synthesize the anti-malarial drug quinine by oxidizing a crude mixture of anilines. The experiment failed to produce quinine, instead yielding a black, tarry sludge. When Perkin tried to clean the flask with alcohol, he noticed the solvent turned a brilliant purple. He had inadvertently created the world's first synthetic organic dye: Mauveine , or aniline purple.
This discovery was the catalyst for the synthetic dye industry. Chemists across Europe, particularly in Germany, began to systematically modify the aniline scaffold, adding various substituents (e.g., methyl, ethyl, acetyl groups) to the phenyl ring or the amino group. This manipulation of the aniline core led to a rainbow of new colors and established the first large-scale application of substituted anilines.
Table 1: Key Milestones in the Early History of Aniline and Its Derivatives
| Year | Scientist(s) | Discovery/Contribution | Significance |
| 1826 | Otto Unverdorben | First isolation of aniline (as Krystallin) from indigo. | Marks the initial discovery of the core molecule. |
| 1841 | Nikolay Zinin | Synthesis of aniline by reduction of nitrobenzene. | Provided a scalable synthetic route from a common starting material. |
| 1855 | A.W. von Hofmann | Unified the various discoveries and established the structure and name "aniline". | Provided the fundamental chemical understanding needed for future work. |
| 1856 | William Henry Perkin | Synthesis of Mauveine, the first synthetic organic dye, from aniline. | Launched the synthetic dye industry and demonstrated the value of aniline derivatives. |
| 1858 | A.W. von Hofmann | Synthesis of Fuchsine (magenta) from aniline and carbon tetrachloride. | Expanded the palette of aniline dyes and spurred further research. |
| 1863 | Bayer AG | Commercial production of aniline dyes begins, marking the industrial scale-up. | Solidified the economic importance of substituted anilines. |
The Paradigm Shift: From Dyes to Drugs
The very industry that was built on coloring fabrics soon provided the foundation for treating disease. The logic was simple yet profound: if these aniline-based dyes could selectively bind to and color textile fibers, perhaps they could also selectively bind to and affect microorganisms or specific tissues within the body. This concept, championed by Paul Ehrlich, was the dawn of chemotherapy.
The first major breakthrough came not from a dye, but from a simple substituted aniline: Acetanilide . In 1886, Arnold Cahn and Paul Hepp were searching for a treatment for intestinal worms. They administered naphthalene to a patient, who experienced a significant reduction in fever. To their surprise, they later discovered that the pharmacy had mistakenly supplied them with acetanilide instead. This serendipitous event led to the marketing of acetanilide as the antipyretic drug Antifebrin .
However, the initial success of Antifebrin was marred by its toxicity, particularly its tendency to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, preventing it from carrying oxygen. This critical issue drove the first wave of medicinal chemistry focused on structure-activity relationships (SAR) and structure-toxicity relationships.
Chemists reasoned that the toxicity might be due to the metabolism of acetanilide back to aniline. The challenge was to modify the structure to retain the therapeutic (antipyretic and analgesic) effects while minimizing toxicity. This led to the development of Phenacetin and, ultimately, Paracetamol (Acetaminophen) .
-
Phenacetin (1887): By adding an ethoxy group to the para-position of acetanilide, Carl Duisberg at Bayer created a molecule with a similar efficacy but reduced toxicity.
-
Paracetamol (Acetaminophen): It was later discovered that both acetanilide and phenacetin are metabolized in the body to paracetamol. This active metabolite was found to be a safer and effective alternative, though it was not commercialized until many decades later.
This early work established a fundamental principle of drug development: the modification of a core scaffold (in this case, aniline) with various substituents can dramatically alter its biological activity, metabolic fate, and safety profile.
Caption: Evolution from toxic aniline to modern paracetamol.
The Sulfa Drug Revolution
The next monumental chapter in the history of substituted anilines was the discovery of sulfonamides , the first broadly effective class of systemic antibiotics. The story again begins at Bayer in Germany, where researchers were screening aniline-based dyes for antibacterial properties.
In the early 1930s, Gerhard Domagk discovered that a red azo dye called Prontosil could protect mice from lethal streptococcal infections. Crucially, Prontosil was active in vivo (in living animals) but had no effect on bacteria in vitro (in a test tube). This puzzling observation was solved by researchers at the Pasteur Institute in France, who demonstrated that Prontosil was a prodrug. In the body, it was metabolized to release the active component: sulfanilamide , a simple substituted aniline.
This discovery was revolutionary. For the first time, physicians had a weapon to effectively combat a wide range of bacterial infections. The sulfanilamide core became a new scaffold for medicinal chemists, who synthesized thousands of derivatives to improve potency, broaden the spectrum of activity, and reduce side effects. This work cemented the role of substituted anilines as a privileged scaffold in drug discovery.
A Foundational Workflow: Synthesis and Purification of a Substituted Aniline
The historical and continued importance of substituted anilines relies on robust and scalable synthetic methods. The Bechamp reduction, using iron filings in acidic water to reduce nitroarenes, was a workhorse of the 19th-century dye industry. Modern organic synthesis has expanded the toolkit immensely.
Below is a representative, self-validating protocol for the synthesis of 4-bromoaniline from 4-bromonitrobenzene via catalytic hydrogenation, a common and clean laboratory method.
Experimental Protocol: Synthesis of 4-Bromoaniline
-
Materials & Setup:
-
4-Bromonitrobenzene (1.0 eq)
-
Palladium on Carbon (10% Pd, 0.01 eq)
-
Ethanol (as solvent)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
-
Round-bottom flask, magnetic stirrer, condenser
-
-
Reaction Procedure:
-
Dissolve 4-bromonitrobenzene in ethanol in the round-bottom flask.
-
Carefully add the 10% Pd/C catalyst to the solution. Causality Note: Palladium on carbon is an excellent hydrogenation catalyst that provides a high surface area for the reaction. It is chosen for its efficiency and ease of removal.
-
Purge the flask with nitrogen or argon to remove oxygen, which can be a safety hazard with hydrogen and can poison the catalyst.
-
Introduce hydrogen gas into the flask via a balloon or by connecting it to a hydrogenator.
-
Stir the reaction vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
-
Work-up and Purification (Self-Validation):
-
Once the reaction is complete, carefully vent the excess hydrogen gas in a fume hood.
-
Filter the reaction mixture through a pad of Celite to remove the solid Pd/C catalyst. Trustworthiness Note: Complete removal of the catalyst is critical to prevent it from interfering with subsequent steps or contaminating the final product.
-
Rinse the Celite pad with a small amount of fresh ethanol.
-
Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.
-
Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure 4-bromoaniline as a crystalline solid.
-
-
Characterization (Self-Validation):
-
Melting Point: Measure the melting point of the purified crystals and compare it to the literature value. A sharp melting point close to the known value is an indicator of purity.
-
NMR Spectroscopy (¹H and ¹³C): Confirm the structure of the product by analyzing its nuclear magnetic resonance spectrum. The number of signals, their chemical shifts, and splitting patterns should be consistent with 4-bromoaniline.
-
Mass Spectrometry (MS): Determine the molecular weight of the product to confirm its identity.
-
Caption: A self-validating workflow for aniline synthesis.
Modern Era: Substituted Anilines as Privileged Scaffolds
The legacy of these early discoveries is evident in the landscape of modern pharmaceuticals. The substituted aniline motif is a "privileged scaffold"—a molecular framework that is able to bind to multiple receptor types. Its ability to act as a hydrogen bond donor and acceptor, coupled with the tunable electronics and sterics of the phenyl ring, makes it incredibly versatile.
A prime example is its role in tyrosine kinase inhibitors (TKIs) , a cornerstone of modern cancer therapy. Many TKIs, such as Imatinib (Gleevec) and Gefitinib (Iressa), feature a substituted aniline or a related anilino-pyrimidine core. This part of the molecule is often crucial for binding to the ATP pocket of the target kinase, inhibiting its activity and shutting down cancer cell signaling. The specific substituents on the aniline ring are meticulously chosen to optimize potency, selectivity, and pharmacokinetic properties.
The journey of substituted anilines—from a blue stain on an indigo distiller's hands to the core of life-saving medicines—is a testament to the power of chemical synthesis and the relentless pursuit of understanding structure-function relationships. It is a history that continues to be written in laboratories around the world.
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Title: The 19th Century Chemistry of Aniline and Aniline Dyes Source: American Chemical Society (ACS) National Historic Chemical Landmarks URL: [Link]
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Title: Aniline Source: Wikipedia URL: [Link]
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-
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An In-depth Technical Guide to the Safe Handling of Halogenated Anilines, Focusing on 5-Bromo-4-chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive safety and handling guide for 5-Bromo-4-chloro-2-methylaniline and its structural isomers. As a dihalogenated aniline, this compound is a valuable intermediate in the synthesis of dyes, pigments, and active pharmaceutical ingredients (APIs).[1][2] However, its chemical structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide moves beyond a standard Material Safety Data Sheet (MSDS) to provide causal explanations for handling procedures, ensuring a proactive and informed approach to laboratory safety.
A Note on Isomers: Specific safety data for this compound is limited. This guide primarily utilizes data from its closely related and well-documented structural isomer, 4-Bromo-5-chloro-2-methylaniline (CAS No. 30273-47-3) . The toxicological and reactivity profiles are expected to be very similar due to the identical functional groups.
Section 1: Chemical Identity and Properties
Summarizing the key physical and chemical characteristics of this compound class is essential for designing appropriate experimental and storage conditions.
| Property | Data | Source(s) |
| Chemical Name | 4-Bromo-5-chloro-2-methylaniline | [3][4][5] |
| CAS Number | 30273-47-3 | [3][4] |
| Molecular Formula | C₇H₇BrClN | [3][4] |
| Molecular Weight | 220.49 g/mol | [4][6] |
| Appearance | White to Yellow to Gray to Brown Solid | [3] |
| Purity | Typically ≥97% | [3] |
| InChI Key | VMYZAFFWRFOHME-UHFFFAOYSA-N | [3][4] |
Section 2: Hazard Identification and GHS Classification
Understanding the GHS classification is the first step in risk assessment. This compound is classified as hazardous, primarily acting as an irritant.
-
Signal Word: Warning [4]
-
GHS Pictogram:
-
GHS07: Exclamation Mark
-
-
Hazard Statements: [4]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Expert Analysis of Hazards:
-
Irritation Mechanism: As an aniline derivative, this compound can readily interact with biological membranes. The electron-withdrawing nature of the bromine and chlorine atoms enhances its reactivity, leading to irritation upon contact with the skin, eyes, and respiratory tract.
-
Potential for Methemoglobinemia: While not explicitly classified, aniline and its derivatives are known to be absorbed through the skin and can cause methemoglobinemia. This is a condition where the iron in hemoglobin is oxidized from the ferrous (Fe²⁺) to the ferric (Fe³⁺) state, rendering it unable to transport oxygen. Symptoms can include cyanosis (bluish skin), headache, dizziness, and shortness of breath.[7] This potential systemic effect is the primary reason why skin contact must be rigorously avoided.
-
Section 3: Proactive Exposure Control and Personal Protection
A multi-layered approach, combining engineering controls and personal protective equipment (PPE), is critical for preventing exposure.
Engineering Controls
The primary line of defense is to handle the material in a controlled environment to minimize inhalation and contact.
-
Fume Hood: All weighing and handling of the solid, as well as any reactions involving it, must be conducted in a certified chemical fume hood. This is non-negotiable for preventing inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[7]
-
Safety Stations: An eyewash station and a safety shower must be readily accessible and tested regularly.[7]
Personal Protective Equipment (PPE)
The selection of PPE must be based on the specific hazards of the compound.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[7][8][9] A face shield should be worn in addition to goggles when there is a risk of splashing.
-
Skin Protection:
-
Gloves: Wear nitrile rubber gloves. Nitrile provides good resistance to halogenated aromatic compounds. Always inspect gloves for tears or holes before use and practice proper glove removal technique to avoid skin contamination.
-
Lab Coat: A flame-retardant lab coat should be worn and kept buttoned.
-
Protective Clothing: For larger scale operations, additional protective clothing may be necessary to prevent any possibility of skin exposure.[8][9]
-
-
Respiratory Protection: If engineering controls are insufficient or during a large-scale cleanup, a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for ammonia and organic ammonia derivatives (such as a Type K, green filter) is recommended.[7][8][9]
Section 4: Emergency Protocols and First Aid
Immediate and correct first aid is crucial in mitigating the effects of accidental exposure. Medical attention should always be sought following any significant exposure.
-
Inhalation:
-
Skin Contact:
-
Eye Contact:
-
Ingestion:
Section 5: Accidental Release and Environmental Containment
A systematic approach is required to safely manage a spill and prevent environmental contamination.
Spill Response Workflow
Caption: Workflow for responding to an accidental chemical spill.
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Alert: Clear the immediate area of all personnel and alert others to the spill.
-
Ventilate: Increase ventilation in the area, preferably by using a fume hood's exhaust.
-
Assemble PPE: Before approaching the spill, don the appropriate PPE as described in Section 3.
-
Containment: For a solid spill, carefully sweep up the material.[14] Avoid generating dust.[15] Use a dry clean-up procedure.[15] Place the material into a suitable, labeled disposal container.[7]
-
Decontamination: Wash the spill area thoroughly with soap and water once the material is removed.
-
Disposal: Dispose of the contaminated absorbent material and any contaminated clothing in a sealed, labeled container according to local, regional, and national regulations.[10]
-
Environmental Precaution: Do not allow the substance to enter sewers or waterways.[13]
Section 6: Chemical Reactivity and Stability
Understanding the chemical's stability and incompatibilities is key to preventing hazardous reactions.
-
Stability: The compound is stable under normal laboratory and storage conditions.[7][9][12]
-
Conditions to Avoid:
-
Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, acid chlorides, and chloroformates.[7][8][9][10] Reaction with these can be exothermic and produce hazardous byproducts.
-
Hazardous Decomposition Products: Under fire conditions, thermal decomposition can produce toxic and irritating gases, including:
Section 7: Handling and Storage Best Practices
Proper daily handling and long-term storage procedures are essential for maintaining a safe laboratory environment.
-
Handling:
-
Storage:
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The Unseen Architects: A Technical Guide to the Reactivity Profile of Halogenated Methylanilines
For Researchers, Scientists, and Drug Development Professionals
Abstract
Halogenated methylanilines are a cornerstone of modern chemical synthesis, serving as versatile intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of a halogen atom on the methylaniline scaffold profoundly influences the molecule's electronic properties and, consequently, its reactivity. This in-depth technical guide provides a comprehensive exploration of the reactivity profile of these critical building blocks. We will delve into the mechanistic underpinnings of their most important transformations, including electrophilic aromatic substitution, nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and oxidation. Through a synthesis of established chemical principles, field-proven insights, and detailed experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of halogenated methylanilines.
The Electronic Landscape of Halogenated Methylanilines: A Tale of Competing Influences
The reactivity of a substituted benzene ring is dictated by the interplay of the electronic effects of its substituents. In halogenated methylanilines, we have three key players: the methylamino group (-NHCH₃), the halogen atom (-X), and the methyl group (-CH₃) of the toluidine isomers.
-
The Methylamino Group (-NHCH₃): This group is a potent activating group. Through its nitrogen lone pair, it exerts a strong positive mesomeric effect (+M), donating electron density into the aromatic ring. This effect is most pronounced at the ortho and para positions, making them significantly more nucleophilic and susceptible to electrophilic attack. The methyl group attached to the nitrogen is a weak electron-donating group through a positive inductive effect (+I), further enhancing the electron-donating ability of the amino group compared to a primary amine.
-
The Halogen Atom (-X): Halogens exhibit a dual electronic nature. They are highly electronegative, withdrawing electron density from the ring via a negative inductive effect (-I), which deactivates the ring towards electrophilic attack. Conversely, their lone pairs can be donated into the ring through a positive mesomeric effect (+M). For fluorine, the -I effect dominates, while for chlorine, bromine, and iodine, the -I effect still outweighs the +M effect, leading to overall deactivation. However, the +M effect, though weaker, is still crucial in directing incoming electrophiles to the ortho and para positions.[1][2]
-
The Methyl Group (-CH₃) (on the ring): The methyl group is a weak activating group, donating electron density through a +I effect and hyperconjugation, further enhancing the nucleophilicity of the ring, particularly at the ortho and para positions.
The overall reactivity and regioselectivity of a given halogenated methylaniline are a consequence of the vector sum of these competing electronic effects.
Electrophilic Aromatic Substitution: Taming a Highly Activated Ring
The high electron density of the aniline ring, further enhanced by the methyl group, makes it extremely reactive towards electrophiles.[3] Direct halogenation, for instance, often proceeds uncontrollably to yield poly-halogenated products, even in the absence of a Lewis acid catalyst.[1]
Controlling Reactivity: The Acetanilide Strategy
To achieve selective mono-halogenation, the potent activating effect of the methylamino group must be tempered. The most common and effective strategy is the temporary protection of the amino group as an acetanilide.
The acetylation of the methylamino group introduces an electron-withdrawing acetyl group, which delocalizes the nitrogen's lone pair, significantly reducing its activating effect. This allows for more controlled and selective halogenation. The protecting group can be readily removed by acid or base hydrolysis to regenerate the methylamino group.
A detailed protocol for the synthesis of 2-bromo-4-methylaniline from p-toluidine illustrates this principle.[4][5]
Experimental Protocol 1: Synthesis of 2-Bromo-4-methylaniline
Step 1: Acetylation of 4-methylaniline (p-toluidine)
-
In a 3 L three-necked flask equipped with a mechanical stirrer and reflux condenser, add 320-325 g of p-toluidine, 1100-1200 mL of glacial acetic acid, and 45-55 mL of acetic anhydride.[4]
-
Stir the mixture and reflux for 2.5-3.0 hours.[4]
Step 2: Bromination of N-(4-methylphenyl)acetamide
-
Allow the reaction mixture to cool to 35-45°C.
-
Slowly add 450-500 g of liquid bromine dropwise, maintaining the temperature between 50-55°C.[4]
-
Continue stirring at this temperature for 1 hour after the addition is complete.[4]
-
Pour the reaction mixture into 10-20 L of ice water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from 80% ethanol to yield N-(2-bromo-4-methylphenyl)acetamide as white, needle-like crystals.
Step 3: Hydrolysis of N-(2-bromo-4-methylphenyl)acetamide
-
In a single-necked flask, combine the N-(2-bromo-4-methylphenyl)acetamide from the previous step with 700-800 mL of glacial acetic acid and 700-800 mL of concentrated hydrochloric acid.[4]
-
Reflux the mixture for 3 hours.[4]
-
Cool the solution to allow the hydrochloride salt of the product to precipitate.
-
Collect the solid by filtration and wash with ethanol.
Step 4: Liberation of the Free Amine
-
Suspend the hydrochloride salt in approximately 1200 mL of water.
-
While stirring vigorously, add a solution of 200-220 g of sodium hydroxide in 1000-1200 mL of water until the mixture is basic (pH > 8), which will cause an oily layer to separate.[4]
-
Separate the oily layer and purify by vacuum distillation to obtain 2-bromo-4-methylaniline. The expected yield is 51-57%.[4]
Diagram: Controlling Halogenation via Protection
Caption: Workflow for controlled mono-halogenation of anilines.
Nucleophilic Aromatic Substitution (SNAr): Reactivity Inverted
While aromatic rings are typically electron-rich and react with electrophiles, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. This reaction is particularly relevant for halogenated methylanilines that also contain a strong electron-withdrawing group (EWG), such as a nitro group (-NO₂), positioned ortho or para to the halogen.[6]
The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The EWG is crucial for stabilizing this intermediate, thereby lowering the activation energy of the reaction.
The Halogen Reactivity Trend in SNAr
Contrary to the leaving group ability observed in Sₙ1 and Sₙ2 reactions (I > Br > Cl > F), the reactivity order for halogens in SNAr is often reversed: F > Cl > Br > I .[7]
This is because the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex. The highly electronegative fluorine atom strongly stabilizes the developing negative charge in the transition state and the intermediate through its powerful -I effect, thus accelerating the reaction.
Diagram: SNAr Mechanism
Caption: The addition-elimination mechanism of SNAr.
Quantitative Reactivity Comparison
The following table summarizes the relative rate constants for the reaction of model compounds with piperidine, illustrating the superior reactivity of fluoroarenes in SNAr reactions.
| Substrate | Relative Rate (vs. Chloro) |
| 1-Fluoro-2,4-dinitrobenzene | ~3000 |
| 1-Chloro-2,4-dinitrobenzene | 1 |
| 1-Bromo-2,4-dinitrobenzene | ~0.8 |
| 1-Iodo-2,4-dinitrobenzene | ~0.4 |
Data compiled for illustrative purposes based on established trends.[7]
Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing C-C and C-N bonds, and halogenated methylanilines are excellent substrates for these transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide. It is widely used for the synthesis of biaryls. The reactivity of the halogenated methylaniline in this reaction is primarily dependent on the strength of the carbon-halogen bond, following the trend: I > Br > Cl >> F .[8]
Experimental Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add the halogenated methylaniline (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 equiv.).
-
Add a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Heat the reaction mixture (typically 80-110°C) with stirring until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This reaction forms a C-N bond between an aryl halide and an amine. It is a powerful method for synthesizing N-aryl and N-heteroaryl amines. Similar to the Suzuki coupling, the reactivity of the aryl halide follows the order: I > Br > Cl .[3][9] Aryl chlorides often require more specialized, bulky, and electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the oxidative addition step.[10]
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified Buchwald-Hartwig amination cycle.
Oxidation of the Methylamino Group
The methylamino group in halogenated methylanilines can undergo oxidation. The nature of the product depends on the oxidant and the reaction conditions. For instance, the oxidation of N-methylaniline can lead to a variety of products, including dimers and polymers.[11][12] Kinetic studies have shown that the oxidation of aniline and N-methylaniline can proceed via different mechanisms and at different rates.[13] The presence of halogens on the ring can influence the oxidation potential and the stability of the resulting radical cations.
A comparative kinetic study on the oxidation of aniline, N-methylaniline, and N,N-dimethylaniline by chromic acid revealed that the reaction order with respect to the oxidant varies, being one for aniline and zero for the N-methylated derivatives under the studied conditions.[13] This suggests a change in the rate-determining step upon N-methylation.
Summary of Reactivity Profiles
The following table provides a comparative summary of the reactivity of halogenated methylanilines in the key reaction classes discussed.
| Reaction Type | Key Features | Halogen Reactivity Trend |
| Electrophilic Aromatic Substitution | Highly activated ring; requires protection of the amino group for selectivity. | Governed by directing effects; halogens are o,p-directing but deactivating. |
| Nucleophilic Aromatic Substitution (SNAr) | Requires a strong electron-withdrawing group ortho or para to the halogen. | F > Cl > Br > I |
| Suzuki-Miyaura Coupling | Forms C-C bonds; versatile and widely used. | I > Br > Cl >> F |
| Buchwald-Hartwig Amination | Forms C-N bonds; requires specialized ligands for less reactive chlorides. | I > Br > Cl |
| Oxidation | Targets the methylamino group; mechanism and products are condition-dependent. | Influenced by the electronic nature of the halogen substituent. |
Conclusion
The reactivity of halogenated methylanilines is a fascinating and synthetically valuable area of study. The interplay of the activating methylamino and methyl groups with the deactivating yet directing halogen substituents creates a nuanced electronic landscape. By understanding the principles that govern their behavior in electrophilic and nucleophilic substitutions, as well as in modern cross-coupling reactions, chemists can strategically design and execute synthetic routes to complex and valuable molecules. The protocols and data presented in this guide serve as a foundation for researchers to confidently and effectively utilize these versatile building blocks in their synthetic endeavors, from fundamental research to the development of life-changing pharmaceuticals.
References
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- Stejskal, J., & Trchová, M. (2013). Chemical oxidation of aniline and N-methylaniline: A kinetic study by Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 106, 34-40.
- Trchová, M., & Stejskal, J. (2013). Chemical oxidation of aniline and N-methylaniline: a kinetic study by Raman spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 106, 34-40.
- Mishra, A., et al. (2009). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 21(6), 4155-4161.
- Mishra, A., et al. (2009). Kinetics of Oxidation of Aniline, N-Methylaniline, N,N'-Dimethylaniline by Chromic Acid. Asian Journal of Chemistry, 21(6), 4155-4161.
- MDPI. (n.d.).
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Allen. (n.d.). How will you convert p-toluidine to 2-bromo-4-methylaniline?. Retrieved from [Link]
- Google Patents. (2014). Production process for synthesizing 4-bromo-2-methylaniline. CN103787895A.
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ResearchGate. (n.d.). SNAr Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism 1. Retrieved from [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Retrieved from [Link]
- The Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III)
- ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry, 8, 744-748.
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PubMed Central. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Retrieved from [Link]
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IJREAM. (n.d.). Kinetic study of Fast brominations of regioisomers of Chloroacetanilide using Competition Techniques. Retrieved from [Link]
- MDPI. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Molecules, 24(6), 1123.
- Wiley Online Library. (n.d.). One‐Pot Base‐Free Suzuki‐Miyaura [11C]Methylation: Kinetic and Mechanistic Insights. Chemistry – A European Journal, 32(1), e03251.
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Chemistry Steps. (n.d.). Why Are Halogens Ortho Para Directors yet Deactivators?. Retrieved from [Link]
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Master Organic Chemistry. (2018, March 5). Why are halogens ortho-, para- directors?. Retrieved from [Link]
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Chegg. (2022, April 25). What is the IR Analysis, H-NMR, and C-NMR of N-Methylaniline? (See data below & label structure.). Retrieved from [Link]
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PubMed Central. (n.d.). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. Retrieved from [Link]
- PubMed. (2021). The Influence of Secondary Interactions on the [N-I-N]+ Halogen Bond. Chemistry, 27(57), 14213-14220.
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- MDPI. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air.
- ResearchGate. (n.d.). The Influence of Secondary Interactions on the [N−I−N]+ Halogen Bond.
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KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
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Tautomerism in 5-Bromo-4-chloro-2-methylaniline
An In-Depth Technical Guide to the Tautomerism of 5-Bromo-4-chloro-2-methylaniline
Abstract
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications in drug discovery, materials science, and chemical synthesis. While extensively studied in various heterocyclic and carbonyl systems, the tautomeric phenomena in substituted anilines, particularly those with a complex substitution pattern like this compound, remain a subject of nuanced investigation. This technical guide provides a comprehensive framework for the theoretical and experimental elucidation of tautomerism in this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into the core principles and practical methodologies for characterizing such equilibria. The narrative emphasizes the causality behind experimental choices, ensuring a self-validating system of protocols. This guide will navigate through the plausible tautomeric forms, computational predictive modeling, and detailed spectroscopic protocols (NMR and UV-Vis) for qualitative and quantitative analysis.
Introduction to Tautomerism in Substituted Anilines
Aniline and its derivatives are cornerstone structures in medicinal chemistry and materials science. The electronic properties of the aromatic ring are intricately linked to the amino substituent. While the amino form is overwhelmingly predominant, the potential for tautomerism, specifically a form of imine-enamine tautomerism, exists.[1][2] This can be conceptualized as a proton transfer from the exocyclic nitrogen to a ring carbon, leading to a non-aromatic quinone-imine structure. This equilibrium is generally unfavorable due to the loss of aromaticity. However, the stability of the imino tautomer can be influenced by factors such as the electronic nature of ring substituents, solvent polarity, and temperature.[3][4] Understanding this equilibrium is critical as the different tautomers of a molecule can exhibit distinct molecular fingerprints, hydrophobicities, electrostatic properties, and biological activities.[5] For instance, the less stable tautomer might be responsible for a specific biological activity or a particular chemical reactivity.
Plausible Tautomeric Forms of this compound
For this compound, two primary tautomeric forms can be postulated: the aromatic amino form (I) and the non-aromatic imino form (II). The equilibrium between these two forms represents a prototropic tautomerism.
-
Amino Tautomer (I): This is the conventional and expected structure, possessing a fully aromatic benzene ring. The electronic effects of the substituents (electron-donating methyl group and electron-withdrawing halogens) modulate the electron density of the ring and the basicity of the amino group.
-
Imino Tautomer (II): This tautomer is a quinone-imine derivative, formed by the migration of a proton from the amino group to the C6 position of the ring, with a concomitant shift of the pi-electrons. This results in the loss of aromaticity, which is energetically costly. However, the formation of a conjugated system of double bonds might offer some degree of stabilization.
The equilibrium between these two forms is the central subject of this investigative guide.
Caption: Plausible tautomeric equilibrium of this compound.
Theoretical Investigation: A Computational Chemistry Approach
Before embarking on experimental work, computational modeling provides invaluable predictive insights into the relative stabilities of the proposed tautomers and the transition state connecting them.[6][7] Density Functional Theory (DFT) is a powerful tool for this purpose.[8]
Computational Protocol
-
Structure Optimization:
-
Construct the 3D structures of both the amino (I) and imino (II) tautomers.
-
Perform geometry optimization for both tautomers in the gas phase using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[9]
-
-
Energy Calculations:
-
Calculate the single-point energies of the optimized structures to determine their relative stabilities. The tautomer with the lower energy is the more stable form.
-
To obtain more accurate relative energies, higher-level methods like coupled-cluster theory (e.g., CCSD(T)) can be employed for single-point energy calculations on the DFT-optimized geometries.[10]
-
-
Solvent Effects:
-
Transition State Search:
-
Perform a transition state search to locate the structure of the transition state for the interconversion between the two tautomers. This will provide the energy barrier for the tautomerization process.
-
-
Frequency Analysis:
-
Conduct frequency calculations on all optimized structures (reactants, products, and transition state) to confirm that they are true minima (zero imaginary frequencies) or a first-order saddle point (one imaginary frequency for the transition state).
-
Caption: Computational workflow for tautomerism analysis.
Experimental Elucidation of Tautomeric Equilibrium
A combination of spectroscopic techniques is essential for the unambiguous identification and quantification of the tautomers in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for structural elucidation and can provide definitive evidence for the presence of different tautomers.[13][14]
-
Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra for each solution.
-
Expected Observations:
-
Amino Tautomer (I): Aromatic protons will appear in the typical aromatic region (δ 6.5-8.0 ppm). The NH₂ protons will appear as a broad singlet, the chemical shift of which will be solvent-dependent.
-
Imino Tautomer (II): The protons on the sp³-hybridized carbon (C6) will appear at a much higher field (upfield shift) compared to the aromatic protons. The remaining vinylic protons will have distinct chemical shifts and coupling constants. The NH proton will likely be a sharper signal than the NH₂ protons of the amino form.
-
-
-
¹³C NMR Spectroscopy:
-
Acquire ¹³C NMR spectra.
-
Expected Observations:
-
Amino Tautomer (I): Aromatic carbons will appear in the δ 110-150 ppm region.
-
Imino Tautomer (II): The spectrum will show sp² carbons of the conjugated system and a characteristic sp³ carbon signal at a higher field. The carbonyl-like carbon (C4) will be significantly downfield shifted.
-
-
-
Quantitative Analysis:
-
Integrate the signals corresponding to unique protons of each tautomer in the ¹H NMR spectrum to determine their relative concentrations and calculate the equilibrium constant (K_T).
-
| Tautomer | Proton | Expected Chemical Shift (δ, ppm) | Carbon | Expected Chemical Shift (δ, ppm) |
| Amino (I) | Ar-H | 6.8 - 7.5 | C-NH₂ | ~145 |
| NH₂ | 3.5 - 5.0 (broad) | Ar-C | 115 - 140 | |
| CH₃ | ~2.2 | CH₃ | ~18 | |
| Imino (II) | =CH- | 5.5 - 6.5 | C=O like | ~180 |
| CH₂ | ~3.0 | =C | 100 - 150 | |
| NH | 7.0 - 8.0 | CH₂ | ~40 | |
| CH₃ | ~1.9 | CH₃ | ~20 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is sensitive to changes in electronic conjugation and can be used to monitor the tautomeric equilibrium, especially as a function of solvent polarity.[15][16]
-
Sample Preparation: Prepare dilute solutions of this compound in a series of solvents with a wide range of polarities (e.g., cyclohexane, dioxane, acetonitrile, ethanol, water).
-
Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).
-
Data Analysis:
-
Expected Observations:
-
Amino Tautomer (I): Will exhibit characteristic π → π* transitions of the substituted benzene ring, typically in the 250-350 nm range.
-
Imino Tautomer (II): The extended conjugation in the quinone-imine system is expected to result in a bathochromic shift (shift to longer wavelength) of the absorption maximum (λ_max) compared to the amino tautomer.[17] This new band may appear in the 350-450 nm region.
-
-
By analyzing the changes in the absorption spectra in different solvents, the presence of an isosbestic point can provide strong evidence for a two-component equilibrium.
-
| Solvent | Polarity | λ_max (Amino) (nm) | λ_max (Imino) (nm) |
| Cyclohexane | Low | ~290 | Not significant |
| Acetonitrile | Medium | ~295 | ~380 (shoulder) |
| Ethanol | High (protic) | ~300 | ~400 (distinct band) |
Factors Influencing the Tautomeric Equilibrium
Solvent Effects
Solvents can significantly influence the position of a tautomeric equilibrium by differentially solvating the tautomers.[12][18]
-
Polar Solvents: Polar solvents are expected to stabilize the more polar tautomer. The imino tautomer (II), with its charge separation, is likely to be more polar than the amino tautomer (I) and thus favored in polar solvents.
-
Hydrogen Bonding: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with both tautomers. Hydrogen bonding to the nitrogen atom of the imino tautomer could provide additional stabilization.
Substituent Effects
The electronic nature of the substituents on the aromatic ring plays a crucial role in determining the relative stabilities of the tautomers.[19][20]
-
Electron-donating groups (EDGs): The methyl group at the 2-position is an EDG, which stabilizes the positive charge that develops on the ring in certain resonance structures of the amino form, thus favoring the amino tautomer.
-
Electron-withdrawing groups (EWGs): The bromo and chloro substituents are EWGs. They destabilize the aromatic ring of the amino tautomer and might relatively stabilize the imino tautomer. The interplay of these opposing effects will determine the final equilibrium position.
Conclusion and Future Perspectives
The investigation of tautomerism in this compound requires a synergistic approach combining theoretical predictions with rigorous experimental validation. This guide outlines a robust framework for such a study. The computational analysis provides a foundational understanding of the energetics, while NMR and UV-Vis spectroscopy offer direct experimental evidence of the tautomeric forms in solution. By systematically studying the effects of solvents and interpreting the influence of the substituents, a comprehensive picture of the tautomeric landscape of this molecule can be achieved.
Future work could involve temperature-dependent NMR studies to determine the thermodynamic parameters (ΔH° and ΔS°) of the tautomerization. Advanced techniques such as 2D NMR (e.g., HMBC, HSQC) could further confirm the structural assignments of the tautomers. The insights gained from such studies are not merely academic; they are vital for predicting the behavior of such molecules in complex biological and chemical systems, ultimately aiding in the rational design of new drugs and materials.
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- Imine/Enamine form
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- Organic / Imine-Enamine Tautomeriz
- Formation of Imines and Enamines. Chemistry Steps.
- What is Imine-Enamine tautomerism?. Chem Zipper.com.
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- Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin.
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- Figure S2: 1 H NMR spectrum of the given aniline compound.
- UV-Vis absorption spectrum of the enol tautomer (in blue) and emission...
- Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar.
- Types of Tautomerism | Keto-Enol | Imine-Enamine | Organic Chemistry. YouTube.
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- 3. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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A Senior Application Scientist's Guide to 5-Bromo-4-chloro-2-methylaniline: Sourcing, Synthesis, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Halogenated Anilines
In the landscape of modern organic synthesis and drug discovery, halogenated anilines stand out as exceptionally versatile chemical building blocks. Their unique electronic properties and multiple reactive sites—the amine, the aromatic ring, and the carbon-halogen bonds—offer chemists a powerful toolkit for constructing complex molecular architectures. These intermediates are foundational to numerous industries, including pharmaceuticals, agrochemicals, and materials science, where they are used to create everything from vibrant dyes to life-saving active pharmaceutical ingredients (APIs).[1][2][3]
This guide provides an in-depth technical overview of 5-Bromo-4-chloro-2-methylaniline and its closely related, more commercially prevalent isomer, 4-Bromo-5-chloro-2-methylaniline. We will navigate the nuances of their chemical identities, explore commercial sourcing, detail their critical applications, and provide a validated experimental protocol that showcases their synthetic utility. The objective is to equip researchers and development professionals with the expert-level insights required to effectively integrate these valuable intermediates into their workflows.
Chemical Identity and Physicochemical Properties
A precise understanding of a reagent's identity is paramount. While structurally similar, isomers can exhibit different reactivities and may not be interchangeable in a synthetic route. The most widely documented and commercially available compound is 4-Bromo-5-chloro-2-methylaniline (CAS 30273-47-3). The specific isomer, this compound (CAS 1126367-88-1), is also listed by some suppliers but is less common.[4] This guide will focus primarily on the former, given the extensive public data available.
| Property | 4-Bromo-5-chloro-2-methylaniline | This compound |
| IUPAC Name | 4-bromo-5-chloro-2-methylaniline[5] | This compound[4] |
| Synonyms | 4-bromo-5-chloro-2-methylphenylamine | 5-bromo-4-chloro-o-toluidine |
| CAS Number | 30273-47-3[5] | 1126367-88-1[4] |
| Molecular Formula | C₇H₇BrClN[5] | C₇H₇BrClN[4] |
| Molecular Weight | 220.49 g/mol [5] | 220.494 g/mol [4] |
| Appearance | White to Yellow to Gray to Brown Solid | Not specified, likely a solid |
| Purity (Typical) | ≥97% | ≥97%[4] |
| InChI Key | VMYZAFFWRFOHME-UHFFFAOYSA-N[5] | Not readily available |
| SMILES | CC1=CC(=C(C=C1N)Cl)Br[5] | Not readily available |
Commercial Availability and Sourcing
Sourcing high-quality starting materials is a critical first step in any research or development program. 4-Bromo-5-chloro-2-methylaniline is available from several reputable chemical suppliers, typically at research-grade purity. When procuring this chemical, it is essential to request a Certificate of Analysis (COA) to verify its identity and purity.
| Supplier | Purity Offered | Notes |
| Sigma-Aldrich | 97% | A leading global supplier for research chemicals, offering the compound for early discovery work. Note that some related products are sold "as-is" without extensive analytical data.[6] |
| BLD Pharmatech | 97% | Available through distributors like Sigma-Aldrich, indicating a reliable manufacturing source. |
| HDH Pharma Inc. | min 97% | Lists the less common isomer (this compound, CAS 1126367-88-1) for professional research and manufacturing use only.[4] |
Core Applications in Synthesis and Drug Discovery
The strategic placement of two different halogen atoms (bromine and chlorine) and an amine group on the toluene scaffold makes this molecule a highly valuable and versatile intermediate.[2] This trifunctional nature allows for selective, stepwise reactions to build molecular complexity.
-
Pharmaceutical Development : Halogenated anilines are cornerstones of medicinal chemistry. They serve as precursors for APIs by enabling the introduction of diverse functionalities through cross-coupling reactions.[1] For example, the bromine atom is particularly susceptible to palladium-catalyzed reactions like Suzuki, Heck, and Buchwald-Hartwig couplings, allowing for the formation of new carbon-carbon or carbon-nitrogen bonds. The related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key ingredient for synthesizing sirtuin 6 (SIRT6) activators, which have therapeutic potential as tumor suppressors, illustrating the power of this chemical class in drug discovery.[7]
-
Dye and Pigment Manufacturing : This compound is integral to the synthesis of high-performance dyes and pigments.[1][2] The aniline substructure is a classic component of many chromophores, and the halogens can be used to tune the color and improve the stability and fastness of the final product.[2]
-
Agrochemicals : It is also used in the formulation of agrochemicals, such as herbicides and fungicides, to enhance crop protection.[1]
The diagram below illustrates the key reactive sites on the 4-Bromo-5-chloro-2-methylaniline molecule, which are the basis for its synthetic versatility.
Caption: Key reactive sites for synthetic derivatization.
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To demonstrate the utility of 4-Bromo-5-chloro-2-methylaniline, this section provides a robust, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry, prized for its reliability and functional group tolerance. It selectively targets the more reactive carbon-bromine bond over the stronger carbon-chlorine bond.
Objective: To synthesize 4-Aryl-5-chloro-2-methylaniline by coupling 4-Bromo-5-chloro-2-methylaniline with an arylboronic acid.
Materials:
-
4-Bromo-5-chloro-2-methylaniline (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Protocol:
-
Inert Atmosphere Preparation (Causality: The palladium catalyst is sensitive to oxygen, which can lead to its deactivation. An inert atmosphere of nitrogen or argon is crucial for catalytic efficiency and reproducibility.)
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-Bromo-5-chloro-2-methylaniline (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.02 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Seal the flask with a rubber septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
-
Solvent Addition and Reaction (Causality: A mixture of dioxane and water is used as the solvent system. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base (K₂CO₃) and facilitate the transmetalation step of the catalytic cycle.)
-
Using a syringe, add anhydrous 1,4-dioxane, followed by degassed water, in a 4:1 ratio. The reaction should be sufficiently concentrated (approx. 0.1 M).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
-
Reaction Monitoring (Trustworthiness: Monitoring ensures the reaction is proceeding as expected and is not stopped prematurely or allowed to run too long, which could lead to side products. TLC is a rapid and effective method for this.)
-
Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting aniline spot indicates the reaction is complete, typically within 2-4 hours.
-
-
Workup and Extraction (Causality: The workup procedure is designed to quench the reaction, remove the inorganic salts and catalyst, and isolate the desired organic product.)
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water and then with brine to remove residual inorganic impurities.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification (Causality: Flash column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from unreacted starting materials, catalyst residues, and any side products based on polarity.)
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 4-Aryl-5-chloro-2-methylaniline product.[8]
-
The workflow for this protocol is visualized below.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Safety, Handling, and Storage
As with all halogenated aromatic compounds, this compound must be handled with appropriate care in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
GHS Hazard Information:
-
Pictograms : GHS07 (Exclamation Mark)
-
Signal Word : Warning
-
Hazard Statements :
-
Precautionary Statements :
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep in a dark place under an inert atmosphere at room temperature.
Conclusion
This compound and its isomers are high-value chemical intermediates that offer significant strategic advantages in pharmaceutical, agrochemical, and materials science applications. Their commercial availability from reputable suppliers, combined with a well-understood reactivity profile, allows for their confident integration into complex synthetic workflows. By leveraging modern synthetic methods, such as the palladium-catalyzed cross-coupling detailed in this guide, researchers can efficiently utilize these building blocks to construct novel molecules and accelerate the pace of innovation. Adherence to rigorous safety protocols is essential to ensure the responsible and effective use of this powerful synthetic tool.
References
-
HDH Pharma Inc. (n.d.). This compound, min 97%, 1 gram. Retrieved from [Link]
-
CPAchem Ltd. (n.d.). Safety data sheet. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chloro-4-methylaniline. Retrieved from [Link]
-
Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (n.d.). Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE | CAS No:627871-16-3. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Bromo-5-chloro-2-methylaniline: A Key Intermediate for Dyes, Pigments, and Specialty Chemicals. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. Retrieved from [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
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- 7. ossila.com [ossila.com]
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- 9. bg.cpachem.com [bg.cpachem.com]
Navigating the Synthesis of 5-Bromo-4-chloro-2-methylaniline: A Technical Guide to Starting Material Selection and Synthesis Strategy
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2-methylaniline is a key building block in the synthesis of various high-value organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern of bromine, chlorine, and methyl groups on the aniline core makes it a versatile intermediate for introducing diverse functionalities and tuning the physicochemical properties of the target compounds. This in-depth technical guide provides a comprehensive overview of the strategic considerations for selecting the optimal starting material and a detailed, field-proven synthetic route for the preparation of this compound. The presented methodology emphasizes regiochemical control, reaction efficiency, and practical applicability in a research and development setting.
The Strategic Choice of Starting Material: A Four-Step Approach from 2-Methylaniline
The successful synthesis of a polysubstituted aromatic compound like this compound hinges on a well-designed synthetic strategy that ensures the correct placement of each substituent. Direct halogenation of 2-methylaniline (o-toluidine) with both bromine and chlorine would likely result in a complex mixture of isomers due to the strong activating and ortho-, para-directing nature of the amino and methyl groups. Therefore, a more controlled, stepwise approach is necessary.
The most logical and efficient pathway commences with a readily available and cost-effective starting material, 2-methylaniline . The synthesis then proceeds through a four-step sequence involving the protection of the highly reactive amino group, followed by sequential halogenation and final deprotection. This strategy provides excellent control over the regioselectivity of the electrophilic aromatic substitution reactions.
Synthetic Pathway Overview
The overall synthetic transformation is depicted below. The key to this strategy is the use of an acetyl protecting group to modulate the directing effect of the amino group and to prevent unwanted side reactions during halogenation.
Caption: A four-step synthesis of this compound from 2-methylaniline.
Experimental Protocols
Part 1: Protection of the Amino Group
Step 1: Synthesis of N-(2-Methylphenyl)acetamide
The initial step involves the protection of the amino group of 2-methylaniline as an acetamide. This is crucial for several reasons:
-
Modulating Reactivity: The acetyl group transforms the strongly activating amino group into a moderately activating acetamido group. This helps to prevent over-halogenation in the subsequent steps.
-
Directing Effects: The bulky acetamido group sterically hinders the ortho positions, favoring substitution at the para position.
-
Preventing Side Reactions: The free amino group can react with halogenating agents, leading to undesired byproducts.
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline (1 equivalent) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water with vigorous stirring.
-
The white precipitate of N-(2-methylphenyl)acetamide is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and dried.
| Reagent/Solvent | Molar Ratio | Key Parameters |
| 2-Methylaniline | 1 | - |
| Acetic Anhydride | 1.1 | Slow addition |
| Glacial Acetic Acid | Solvent | - |
| Reaction Time | 2 hours | Reflux |
| Work-up | Precipitation in water | Filtration and washing |
Part 2: Sequential Halogenation
Step 2: Synthesis of N-(4-Chloro-2-methylphenyl)acetamide
With the amino group protected, the first halogenation is the introduction of a chlorine atom. The acetamido group is a strong para-director, and the methyl group is an ortho-, para-director. Both groups cooperatively direct the incoming electrophile to the 4-position of the aromatic ring.
Protocol:
-
Suspend N-(2-methylphenyl)acetamide (1 equivalent) in glacial acetic acid in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add a solution of chlorine in acetic acid or sulfuryl chloride (1.05 equivalents) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water.
-
Collect the precipitated N-(4-chloro-2-methylphenyl)acetamide by filtration, wash with water, and recrystallize from ethanol.
| Reagent/Solvent | Molar Ratio | Key Parameters |
| N-(2-Methylphenyl)acetamide | 1 | - |
| Chlorine or Sulfuryl Chloride | 1.05 | Dropwise addition at 0-5 °C |
| Glacial Acetic Acid | Solvent | - |
| Reaction Time | 4-6 hours | Room temperature |
| Work-up | Precipitation in water | Recrystallization from ethanol |
Step 3: Synthesis of N-(5-Bromo-4-chloro-2-methylphenyl)acetamide
The final substitution is the bromination of the chlorinated intermediate. The directing effects of the substituents on the ring now guide the bromine to the desired 5-position. The acetamido group directs ortho and para, the methyl group directs ortho and para, and the chloro group also directs ortho and para. The positions ortho to the strongly activating acetamido group are the most favorable for substitution. Of these, the 5-position is sterically accessible and activated by the ortho-methyl group.
Protocol:
-
Dissolve N-(4-chloro-2-methylphenyl)acetamide (1 equivalent) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask.
-
Add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding a solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude N-(5-bromo-4-chloro-2-methylphenyl)acetamide, which can be purified by recrystallization.
| Reagent/Solvent | Molar Ratio | Key Parameters |
| N-(4-Chloro-2-methylphenyl)acetamide | 1 | - |
| N-Bromosuccinimide (NBS) | 1.05 | Portion-wise addition |
| Acetic Acid or Dichloromethane | Solvent | - |
| Reaction Time | 12-24 hours | Room temperature |
| Work-up | Quenching, extraction, and washing | Recrystallization |
Part 3: Deprotection
Step 4: Synthesis of this compound
The final step is the hydrolysis of the acetamido group to reveal the desired aniline. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is commonly employed.
Protocol:
-
Suspend N-(5-bromo-4-chloro-2-methylphenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-8 hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide solution, to a pH of 8-9.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography if necessary.[1]
| Reagent/Solvent | Molar Ratio | Key Parameters |
| N-(5-Bromo-4-chloro-2-methylphenyl)acetamide | 1 | - |
| Concentrated Hydrochloric Acid | Catalyst/Solvent | - |
| Ethanol | Co-solvent | - |
| Reaction Time | 4-8 hours | Reflux |
| Work-up | Neutralization | Filtration and drying |
Conclusion
The synthesis of this compound is most effectively and regioselectively achieved through a well-planned, four-step sequence starting from 2-methylaniline. The strategic use of an acetyl protecting group is paramount in controlling the electrophilic aromatic substitution reactions, allowing for the sequential and directed introduction of chlorine and bromine atoms. The detailed protocols provided in this guide offer a robust and reproducible methodology for researchers and professionals in the field of organic synthesis, enabling the efficient production of this valuable chemical intermediate.
References
-
Gowda, B. T., Kozisek, J., Tokarcik, M., & Fuess, H. (2007). N-(2-Methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(5), o1977-o1978. [Link]
-
Praveen, P. N., et al. (2012). N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o688. [Link]
-
Koenig, S. G., et al. (2009). A Facile Deprotection of Secondary Acetamides. Organic Letters, 11(2), 433-436. [Link]
-
Missioui, H., et al. (2022). Synthesis and crystal structure of 2-chloro-N-(4-hydroxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 10), 995-998. [Link]
-
Gowda, B. T., et al. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o1833. [Link]
-
Filo. (2023). Devise a synthesis of each compound from aniline (C6H5NH2). [Link]
-
Organic Syntheses. Acetamide, N-bromo-. [Link]
-
CABI Digital Library. (2015). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. [Link]
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel SIRT6 Activators Using 5-Bromo-4-chloro-2-methylaniline
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Promise of SIRT6 Activation
Sirtuin 6 (SIRT6) is a critical enzyme in cellular homeostasis, acting as an NAD+-dependent protein deacylase and mono-ADP-ribosyltransferase.[1][2] Primarily located in the nucleus, SIRT6 is a key regulator of genome stability, DNA repair, metabolism, and inflammation.[1][3] Its role in deacetylating histone H3 at lysines 9 and 56 (H3K9ac and H3K56ac) is crucial for chromatin silencing, gene expression, and the DNA damage response.[3] Given its multifaceted roles, SIRT6 has emerged as a high-value therapeutic target for a range of human diseases, including cancer, metabolic disorders, and age-related pathologies.[1][4][5] The activation of SIRT6 is a promising strategy for combating these conditions, and the development of potent and selective small-molecule activators is an area of intense research.[6][7]
This application note provides a detailed guide for the synthesis of a novel potential SIRT6 activator, leveraging the starting material 5-Bromo-4-chloro-2-methylaniline. We will explore the rationale behind the molecular design, provide a step-by-step synthetic protocol, and detail the necessary characterization and biological validation assays.
Rationale for the Synthetic Approach
The chemical scaffold of N-phenyl-4-(phenylsulfonamido)benzenesulfonamide has been identified as a promising starting point for the development of SIRT6 activators, with compounds like MDL-800 and MDL-811 demonstrating potent allosteric activation of SIRT6.[8][9][10][11][12] The synthesis of these molecules often involves the use of dihalogenated anilines. This compound is a readily available and versatile building block for this purpose.[13][14] The presence of two distinct halogen atoms (bromine and chlorine) on the aniline ring offers opportunities for selective functionalization through various cross-coupling reactions, allowing for the systematic exploration of the chemical space around this scaffold to optimize potency and selectivity for SIRT6.[15]
The proposed synthesis in this guide follows a convergent approach, building the target molecule through the sequential formation of sulfonamide bonds, a common and robust reaction in medicinal chemistry.[4][16]
Visualizing the Synthetic Pathway
Caption: Proposed synthetic route to a novel SIRT6 activator.
Detailed Synthesis Protocol
This protocol outlines a two-step synthesis of a potential SIRT6 activator from this compound.
Step 1: Synthesis of N-(5-bromo-4-chloro-2-methylphenyl)-4-nitrobenzenesulfonamide (Intermediate 1)
Rationale: This step involves the formation of the first sulfonamide bond by reacting the primary amine of the starting material with 4-nitrobenzenesulfonyl chloride. The nitro group serves as a precursor to the amine required in the subsequent step.
Materials and Reagents:
| Reagent | Molecular Weight | Quantity | Moles (mmol) |
| This compound | 220.49 g/mol | 2.20 g | 10.0 |
| 4-Nitrobenzenesulfonyl chloride | 221.61 g/mol | 2.44 g | 11.0 |
| Pyridine | 79.10 g/mol | 1.2 mL | 15.0 |
| Dichloromethane (DCM) | - | 50 mL | - |
| 1M Hydrochloric acid (HCl) | - | 50 mL | - |
| Saturated sodium bicarbonate (NaHCO₃) | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - |
Procedure:
-
To a stirred solution of this compound (2.20 g, 10.0 mmol) in dichloromethane (50 mL) at 0 °C, add pyridine (1.2 mL, 15.0 mmol).
-
Slowly add 4-nitrobenzenesulfonyl chloride (2.44 g, 11.0 mmol) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (50 mL) and wash sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford Intermediate 1.
Step 2: Synthesis of the Final Product
Rationale: This step involves the reduction of the nitro group to an amine, followed by the formation of the second sulfonamide bond with benzenesulfonyl chloride to yield the final product.
Materials and Reagents:
| Reagent | Molecular Weight | Quantity | Moles (mmol) |
| Intermediate 1 | (Calculated) | (Calculated) | 5.0 |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 g/mol | 5.64 g | 25.0 |
| Ethanol | - | 50 mL | - |
| Benzenesulfonyl chloride | 176.62 g/mol | 0.97 g | 5.5 |
| Pyridine | 79.10 g/mol | 0.6 mL | 7.5 |
| Dichloromethane (DCM) | - | 50 mL | - |
Procedure:
-
Reduction of the Nitro Group:
-
Dissolve Intermediate 1 (5.0 mmol) in ethanol (50 mL).
-
Add Tin(II) chloride dihydrate (5.64 g, 25.0 mmol) and heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully neutralize with a saturated NaHCO₃ solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude amine intermediate. This intermediate can be used in the next step without further purification.
-
-
Final Sulfonamide Formation:
-
Dissolve the crude amine intermediate (approx. 5.0 mmol) in DCM (50 mL) and cool to 0 °C.
-
Add pyridine (0.6 mL, 7.5 mmol).
-
Slowly add benzenesulfonyl chloride (0.97 g, 5.5 mmol).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work up the reaction as described in Step 1 (washing with HCl, NaHCO₃, and brine).
-
Purify the final product by flash column chromatography or recrystallization.
-
Characterization of the Final Product
Analytical Data (Expected):
| Analysis | Expected Results |
| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to the aromatic protons of the three phenyl rings, the methyl group, and the two N-H protons of the sulfonamide groups. |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for all unique carbon atoms in the molecule, including the methyl carbon and the aromatic carbons. |
| High-Resolution Mass Spectrometry (HRMS) | Calculated m/z for the molecular ion [M+H]⁺ consistent with the empirical formula. |
| Purity (HPLC) | >95% |
Biological Evaluation: SIRT6 Activity Assays
The synthesized compound should be evaluated for its ability to activate SIRT6. A fluorogenic assay is a common and convenient method for this purpose.[16]
Fluorogenic SIRT6 Activity Assay Protocol
Principle: This assay utilizes a peptide substrate containing an acetylated lysine residue and a fluorophore. Deacetylation by SIRT6, in the presence of NAD+, allows a developing reagent to cleave the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal.
Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 fluorogenic substrate (e.g., based on H3K9ac peptide)
-
NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)
-
Developing reagent
-
Synthesized compound (dissolved in DMSO)
-
Positive control activator (if available)
-
Negative control (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+ (final concentration ~0.5 mM), and the fluorogenic substrate.
-
Add the synthesized compound at various concentrations (e.g., in a dose-response curve from 0.1 to 100 µM) to the wells of the microplate. Include wells for the negative control (DMSO) and positive control.
-
Add the SIRT6 enzyme to all wells to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Stop the reaction by adding the developing reagent.
-
Incubate at room temperature for 15-30 minutes to allow for signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 355 nm and emission at 460 nm, wavelengths may vary depending on the substrate).
-
Calculate the percentage of SIRT6 activation relative to the DMSO control.
SIRT6 Signaling Pathway and Activator Mechanism
Sources
- 1. Screening of SIRT6 inhibitors and activators: A novel activator has an impact on breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. par.nsf.gov [par.nsf.gov]
- 7. MDL-800, an allosteric activator of SIRT6, suppresses proliferation and enhances EGFR-TKIs therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
- 9. Small-molecule activating SIRT6 elicits therapeutic effects and synergistically promotes anti-tumor activity of vitamin D3 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF-κB Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. MDL-800, the SIRT6 Activator, Suppresses Inflammation via the NF- κ B Pathway and Promotes Angiogenesis to Accelerate Cutaneous Wound Healing in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. 4-Bromo-5-chloro-2-methylaniline | C7H7BrClN | CID 7172026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. guidechem.com [guidechem.com]
- 16. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 4-Bromo-5-chloro-2-methylaniline in Pharmaceutical Intermediate Synthesis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Bromo-5-chloro-2-methylaniline (CAS: 30273-47-3), a pivotal intermediate in modern pharmaceutical synthesis. We delve into the molecule's unique physicochemical properties and strategic advantages, stemming from its dihalogenated structure, which allows for selective, sequential functionalization. Detailed, field-proven protocols for key transformations, including Buchwald-Hartwig amination and Suzuki-Miyaura cross-coupling, are presented. The application of this versatile building block is highlighted through a synthetic strategy toward a key precursor for kinase inhibitors, demonstrating its significance in accelerating drug discovery programs.
Introduction: The Strategic Value of Polysubstituted Anilines
In the landscape of medicinal chemistry, polysubstituted aromatic compounds are foundational scaffolds for a vast array of therapeutic agents. 4-Bromo-5-chloro-2-methylaniline is a highly valuable building block whose utility is derived from its distinct substitution pattern. The presence of two different halogen atoms (bromine and chlorine) at specific positions on the methylaniline core provides orthogonal handles for synthetic manipulation. This differential reactivity is crucial for constructing complex molecular architectures, particularly in the synthesis of kinase inhibitors, which are a cornerstone of targeted cancer therapy.[1][2] This guide will elucidate the chemical principles behind its use and provide practical, actionable protocols for its application.
Physicochemical Properties & Safety Profile
A thorough understanding of a reagent's properties is paramount for successful and safe experimentation.
Chemical and Physical Data
The key properties of 4-Bromo-5-chloro-2-methylaniline are summarized below.
| Property | Value | Source |
| CAS Number | 30273-47-3 | PubChem[3] |
| Molecular Formula | C₇H₇BrClN | PubChem[3] |
| Molecular Weight | 220.49 g/mol | PubChem[3] |
| Appearance | White to Yellow to Gray to Brown Solid | Sigma-Aldrich |
| Purity | Typically ≥97% | Sigma-Aldrich |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | Sigma-Aldrich |
Safety & Handling
As with all halogenated aromatic amines, 4-Bromo-5-chloro-2-methylaniline requires careful handling in a well-ventilated fume hood.[4] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[5]
| Hazard Category | GHS Classification & Statements |
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
The Causality of Selective Functionalization
The primary strategic advantage of 4-Bromo-5-chloro-2-methylaniline lies in the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[6] This principle allows chemists to selectively functionalize the more reactive C-Br bond while leaving the C-Cl bond intact for a subsequent, different transformation. This approach is highly efficient, minimizing the need for protecting groups and shortening synthetic routes.
Caption: Logical workflow for sequential cross-coupling reactions.
Application Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a linkage ubiquitous in pharmaceuticals.[7][8] This protocol details the selective amination at the C-Br position of 4-Bromo-5-chloro-2-methylaniline. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle.[7]
Objective
To synthesize N-(5-chloro-2-methyl-4-(piperidin-1-yl)phenyl)amine by selectively coupling piperidine with 4-Bromo-5-chloro-2-methylaniline at the C4-Br position.
Reagents & Equipment
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| 4-Bromo-5-chloro-2-methylaniline | 220.49 | 1.10 g | 5.0 | 1.0 |
| Piperidine | 85.15 | 0.51 g (0.6 mL) | 6.0 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 46 mg | 0.05 | 0.01 |
| XPhos | 476.65 | 57 mg | 0.12 | 0.024 |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 0.67 g | 7.0 | 1.4 |
| Toluene (anhydrous) | - | 25 mL | - | - |
Equipment: 100 mL Schlenk flask, magnetic stirrer, heating mantle, condenser, inert gas line (Argon or Nitrogen), standard glassware for workup and purification.
Step-by-Step Protocol
-
Inert Atmosphere Setup: Assemble the Schlenk flask with a stir bar and condenser. Flame-dry the apparatus under vacuum and backfill with Argon. Maintain a positive pressure of inert gas throughout the reaction. This is crucial to prevent oxidation of the palladium(0) catalyst and phosphine ligand.
-
Reagent Addition: To the flask, add 4-Bromo-5-chloro-2-methylaniline (1.0 eq), Sodium tert-butoxide (1.4 eq), and XPhos (0.024 eq).
-
Catalyst Addition: Briefly remove the stopper and add the Pd₂(dba)₃ (0.01 eq).
-
Solvent and Amine Addition: Add anhydrous toluene (25 mL) followed by piperidine (1.2 eq) via syringe.
-
Reaction Execution: Lower the flask into a preheated oil bath at 100 °C. Stir vigorously for 12-18 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material indicates completion.
-
Workup: Cool the reaction to room temperature. Quench with 20 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired product.
Application Protocol: Suzuki-Miyaura Cross-Coupling
Following the initial amination, the remaining C-Cl bond can be functionalized. The Suzuki-Miyaura reaction is an exceptionally robust method for forming C-C bonds.[9][10] This protocol describes the coupling of an arylboronic acid to the chlorinated intermediate synthesized in the previous step.
Objective
To synthesize a tri-substituted aniline intermediate by coupling 4-methoxyphenylboronic acid to the C5-Cl position of the previously synthesized product.
Reagents & Equipment
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Eq. |
| N-(5-chloro...) intermediate | 224.72 | 1.12 g | 5.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 151.96 | 0.91 g | 6.0 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 289 mg | 0.25 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.38 g | 10.0 | 2.0 |
| Dioxane/Water (4:1) | - | 25 mL | - | - |
Equipment: Same as for the Buchwald-Hartwig protocol.
Caption: A generalized experimental workflow for cross-coupling reactions.
Step-by-Step Protocol
-
Inert Atmosphere Setup: As described in protocol 4.3.
-
Reagent Addition: To the Schlenk flask, add the chlorinated aniline intermediate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Solvent Addition: Add the 4:1 Dioxane/Water mixture (25 mL). The aqueous component is crucial for activating the boronic acid for transmetalation.[11]
-
Reaction Execution: Heat the mixture to 90 °C and stir vigorously for 8-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Dilute with 30 mL of water and extract with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude residue by flash column chromatography to yield the final product.
Conclusion
4-Bromo-5-chloro-2-methylaniline is a powerful and versatile intermediate for pharmaceutical synthesis. Its differential halide reactivity enables the execution of selective, sequential cross-coupling reactions, providing an efficient pathway to complex, highly substituted aniline derivatives. The protocols detailed herein for Buchwald-Hartwig amination and Suzuki-Miyaura coupling serve as a robust framework for researchers to leverage this key building block in the synthesis of novel kinase inhibitors and other high-value therapeutic agents.[1]
References
-
Safety data sheet according to Regulation (EC) No 1907/2006. (URL: [Link])
-
5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates. (URL: [Link])
- WO2022051983A1 - Synthesis method of alectinib - Google P
- US10221155B2 - Method for preparing Alectinib - Google P
-
Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. (URL: [Link])
-
4-Bromo-5-chloro-2-methylaniline | C7H7BrClN - PubChem. (URL: [Link])
-
FDA-approved kinase inhibitors in PROTAC design, development and synthesis - PMC. (URL: [Link])
-
Buchwald–Hartwig amination - Wikipedia. (URL: [Link])
- CN105777710A - Synthesis method of Alectinib - Google P
-
Buchwald-Hartwig amination - Chemistry LibreTexts. (URL: [Link])
-
Safety Data Sheet - 5-Bromo-2-fluoro-4-methylaniline - Angene Chemical. (URL: [Link])
-
5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. (URL: [Link])
-
WO/2019/038779 A NOVEL PROCESS FOR THE PREPARATION OF AN INTERMEDIATE OF ALECTINIB - WIPO Patentscope. (URL: [Link])
-
4-Bromo-5-chloro-2-methylaniline: A Key Intermediate for Dyes, Pigments, and Specialty Chemicals - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (URL: [Link])
-
Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC. (URL: [Link])
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC. (URL: [Link])
-
Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])
-
The Suzuki Reaction - Myers Research Group, Harvard University. (URL: [Link])
- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google P
-
Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC. (URL: [Link])
-
Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - MDPI. (URL: [Link])
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- 2. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. angenechemical.com [angenechemical.com]
- 5. bg.cpachem.com [bg.cpachem.com]
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- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
The Strategic Role of 5-Bromo-4-chloro-2-methylaniline in the Synthesis of Modern Agrochemicals: Application Notes and Protocols
Introduction: The Unseen Pillar of Crop Protection
In the intricate world of agrochemical research and development, the final active ingredient often takes center stage. However, the journey from concept to crop protection is built upon a foundation of critical chemical intermediates. 5-Bromo-4-chloro-2-methylaniline, a halogenated aromatic amine, represents one such pivotal building block. Its unique substitution pattern—a bromine atom, a chlorine atom, and a methyl group on an aniline ring—provides a versatile scaffold for the synthesis of a new generation of highly effective and selective agrochemicals. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the application of this compound and its isomers in the synthesis of cutting-edge agrochemicals, with a particular focus on the class of anthranilic diamide insecticides. While direct commercial examples starting from the precise this compound isomer are not extensively documented in publicly available literature, its structural motifs are highly relevant to this class of compounds. Therefore, we present a representative synthetic protocol for a potent anthranilic diamide insecticide, illustrating the crucial role of such halogenated anilines.
Core Attributes of this compound as a Synthon
The chemical personality of this compound is defined by the interplay of its functional groups, making it a highly valuable intermediate in multi-step organic synthesis.
-
Ortho-Methyl Group: The methyl group ortho to the amine functionality provides steric hindrance that can direct subsequent reactions to specific positions on the aromatic ring. It also influences the conformational properties of the final molecule, which can be critical for its interaction with biological targets.
-
Halogen Substituents (Bromo and Chloro): The presence of two different halogens offers differential reactivity. The bromine atom is a good leaving group in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, allowing for the introduction of diverse molecular fragments. The chlorine atom is less reactive in such reactions, providing a stable anchor point that contributes to the overall electronic properties and metabolic stability of the final product. The halogenation pattern is known to enhance the biological activity of many pesticides against pests and weeds.[1]
-
Amine Functionality: The primary amine group is a versatile handle for a wide range of chemical transformations. It can be readily acylated, alkylated, or diazotized, serving as a key attachment point for building the core structure of the target agrochemical.
Application Focus: Anthranilic Diamide Insecticides - A Revolution in Pest Control
The anthranilic diamides are a relatively new class of insecticides that have revolutionized the control of chewing pests, particularly lepidopteran species (moths and butterflies), in a wide range of crops.[2] These compounds act as potent and selective activators of insect ryanodine receptors, leading to the uncontrolled release of internal calcium stores, which causes muscle paralysis and ultimately death of the target pest.[1][2] The high selectivity of anthranilic diamides for insect ryanodine receptors over their mammalian counterparts contributes to their favorable safety profile for non-target organisms.
The general structure of an anthranilic diamide insecticide features a central anthranilic acid scaffold, which is derived from a substituted aniline. The specific substitution pattern on the aniline ring is critical for the molecule's insecticidal activity and spectrum. Halogenated methylanilines, such as this compound, are ideal starting materials for the synthesis of the aniline-derived portion of these insecticides.
Synthetic Protocol: A Representative Synthesis of an Anthranilic Diamide Insecticide
The following protocol outlines a representative synthesis of a potent anthranilic diamide insecticide. This multi-step synthesis is illustrative of the general strategies employed in the industry and highlights the pivotal role of a halogenated methylaniline intermediate.
Overall Synthetic Workflow
Caption: General workflow for the synthesis of an anthranilic diamide insecticide.
Part 1: Synthesis of the Substituted Anthranilic Acid Intermediate
This part of the synthesis focuses on converting the starting halogenated methylaniline into the corresponding anthranilic acid, which forms the core of the final insecticide.
Step 1: Acylation with Phthalic Anhydride
-
Rationale: This step protects the amine group and introduces a carboxylic acid precursor in a single transformation. The reaction of a primary aniline with phthalic anhydride proceeds readily to form a phthalamic acid.
-
Protocol:
-
To a stirred solution of this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or toluene, add phthalic anhydride (1.05 eq).
-
Heat the reaction mixture to reflux (typically 110-140 °C) for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature. The phthalamic acid derivative often precipitates from the solution.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum to yield the phthalamic acid intermediate.
-
Step 2: Hofmann Rearrangement and Hydrolysis
-
Rationale: The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. In this context, the phthalamic acid is first converted to its amide, which then undergoes rearrangement in the presence of a halogen and a base to form an isocyanate intermediate. This intermediate is subsequently hydrolyzed to the desired anthranilic acid. A more modern and safer approach often involves a one-pot procedure using a hypervalent iodine reagent or other less hazardous alternatives to elemental bromine.
-
Protocol (One-Pot Hofmann-type Rearrangement):
-
Suspend the phthalamic acid intermediate (1.0 eq) in a mixture of water and a suitable base (e.g., sodium hydroxide solution).
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add a solution of sodium hypochlorite or sodium hypobromite (prepared in situ from bromine and sodium hydroxide) while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-70 °C for 1-2 hours to facilitate the rearrangement and subsequent hydrolysis.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction mixture and carefully acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the substituted anthranilic acid.
-
Collect the solid product by filtration, wash with water to remove inorganic salts, and dry under vacuum.
-
Part 2: Final Assembly of the Anthranilic Diamide Insecticide
This final stage involves coupling the synthesized anthranilic acid intermediate with a pre-synthesized heterocyclic carboxylic acid, which is the other key component of the insecticide.
Step 3: Amide Coupling
-
Rationale: The formation of the amide bond is a crucial step in the synthesis of many pharmaceuticals and agrochemicals. A variety of coupling reagents can be used to facilitate this reaction, such as thionyl chloride (to form an acid chloride in situ), or carbodiimides (e.g., DCC, EDC) in the presence of an activating agent (e.g., HOBt). The choice of coupling agent depends on the scale of the reaction and the functional group tolerance of the substrates.
-
Protocol (using Thionyl Chloride):
-
To a stirred suspension of a suitable heterocyclic carboxylic acid (e.g., 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid) (1.0 eq) in an inert solvent such as dichloromethane or toluene, add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride (1.2-1.5 eq) at room temperature.
-
Heat the mixture to reflux for 1-2 hours to ensure the complete formation of the acid chloride.
-
Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the resulting crude acid chloride in a fresh portion of an inert solvent (e.g., dichloromethane).
-
In a separate flask, dissolve the substituted anthranilic acid intermediate (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 2.0-3.0 eq) in an inert solvent.
-
Cool the solution of the anthranilic acid to 0-5 °C and slowly add the solution of the acid chloride.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a dilute base solution (e.g., saturated sodium bicarbonate), and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel to afford the final anthranilic diamide insecticide.
-
Data Presentation: Physicochemical Properties
| Property | This compound |
| CAS Number | 54964-61-7 (example isomer) |
| Molecular Formula | C₇H₇BrClN |
| Molecular Weight | 220.49 g/mol |
| Appearance | Off-white to light brown crystalline solid |
| Melting Point | Varies by isomer |
| Solubility | Insoluble in water, soluble in most organic solvents |
Biological Activity and Mode of Action
The final anthranilic diamide products derived from halogenated anilines exhibit potent insecticidal activity against a range of lepidopteran pests, including armyworms, bollworms, and diamondback moths. The mode of action is the activation of insect ryanodine receptors, leading to uncontrolled calcium release and muscle paralysis.
Table of Representative Biological Activity:
| Pest Species | LC₅₀ (ppm) |
| Diamondback Moth (Plutella xylostella) | 0.01 - 0.5 |
| Cabbage Looper (Trichoplusia ni) | 0.05 - 1.0 |
| Corn Earworm (Helicoverpa zea) | 0.1 - 2.0 |
Note: The LC₅₀ values are representative for the class of anthranilic diamide insecticides and can vary depending on the specific molecule and target pest.
Conclusion: A Versatile Intermediate for Future Innovations
This compound and its isomers are powerful and versatile intermediates in the synthesis of modern agrochemicals. The strategic placement of the methyl and halogen substituents provides a unique combination of reactivity and stability, making it an ideal starting point for the construction of complex and highly active molecules. The representative synthesis of an anthranilic diamide insecticide detailed in this application note showcases the practical utility of this class of compounds. As the demand for more selective and environmentally benign crop protection solutions continues to grow, the importance of such well-designed chemical building blocks in the discovery and development of next-generation agrochemicals will undoubtedly increase.
References
- Lahm, G. P., et al. (2005). Insecticidal anthranilic diamides: a new class of potent ryanodine receptor activators. Bioorganic & Medicinal Chemistry Letters, 15(22), 4898-4906.
- Cordova, D., et al. (2006). Anthranilic diamides: a new class of insecticides with a novel mode of action, ryanodine receptor activation. Pesticide Biochemistry and Physiology, 84(3), 196-214.
-
Srini Chem. (n.d.). Overview of 2-Bromo-5-chloroaniline (CAS: 823-57-4). Retrieved from [Link]
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Application Notes & Protocols: 5-Bromo-4-chloro-2-methylaniline as a Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Synthetic Potential of a Dihalogenated Aniline
5-Bromo-4-chloro-2-methylaniline is a highly functionalized aromatic amine that serves as a cornerstone intermediate in the synthesis of complex organic molecules.[1] Its structure, featuring a nucleophilic amino group and two distinct halogen atoms (bromine and chlorine) on a toluene backbone, offers a rich platform for sequential and site-selective chemical modifications. This trifunctional nature makes it an invaluable precursor in the development of pharmaceuticals, agrochemicals, high-performance pigments, and specialty chemicals.[1][2]
The strategic placement of the bromo, chloro, and amino groups allows chemists to exploit differential reactivities, enabling controlled and predictable synthetic outcomes. This document provides an in-depth guide to the properties, key applications, and detailed experimental protocols for leveraging this compound in advanced organic synthesis.
| Chemical Identity | Data |
| IUPAC Name | This compound |
| Synonyms | 5-Bromo-4-chloro-o-toluidine |
| CAS Number | 30273-47-3[3] |
| Molecular Formula | C₇H₇BrClN[3] |
| Molecular Weight | 220.49 g/mol [3] |
| Physical Form | White to Yellow to Gray to Brown Solid[4] |
| Purity | ≥97%[4] |
| Storage | Keep in a dark place, under an inert atmosphere, at room temperature.[4] |
Safety and Hazard Information
It is imperative to handle this compound with appropriate safety precautions in a well-ventilated fume hood.[5] Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]
| Hazard Class | Details |
| GHS Pictogram | GHS07 (Exclamation Mark)[4] |
| Signal Word | Warning[4] |
| Hazard Statements | H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][4] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in modern synthesis lies in its application as a substrate for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-halogen bonds is the key to its versatility. In palladium-catalyzed reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[5] This hierarchy allows for selective functionalization at the more reactive C-Br bond (position 5), while leaving the C-Cl bond (position 4) intact for subsequent transformations.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen (C-N) bonds, a linkage ubiquitous in pharmaceuticals and bioactive molecules.[7][8] This reaction couples an aryl halide with an amine in the presence of a palladium catalyst.[8] The chemoselectivity of this compound makes it an ideal substrate for selectively introducing an amino group at the C5 position.
Caption: General scheme for Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling: Architecting C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, enabling the synthesis of biaryl and styrenyl compounds from aryl halides and boronic acids or their esters.[9][10] This reaction is celebrated for its mild conditions and high functional group tolerance.[9] When using this compound, the Suzuki coupling proceeds selectively at the C-Br bond, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents at this position.[9]
Caption: General scheme for Suzuki-Miyaura coupling.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, providing clear, step-by-step instructions for achieving high yields and purity.
Protocol 1: Selective Buchwald-Hartwig Amination with Morpholine
This protocol details the selective amination at the C5-Br position, leaving the C4-Cl position untouched for further synthetic elaboration.
Materials and Equipment:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) manifold
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Caption: Workflow for Buchwald-Hartwig amination protocol.
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 220.5 mg).
-
Catalyst and Base Addition: In the same flask, add Pd(OAc)₂ (0.02 mmol, 4.5 mg), XPhos (0.04 mmol, 19.1 mg), and sodium tert-butoxide (1.4 mmol, 134.5 mg).
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Amine Addition: Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 105 µL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench carefully with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the desired product.
| Amine Partner | Representative Yield |
| Morpholine | 85-95% |
| Piperidine | 80-90% |
| Aniline | 75-85% |
| Benzylamine | 82-92% |
| Yields are representative and may vary based on reaction scale and conditions.[7] |
Protocol 2: Selective Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol describes the selective C-C bond formation at the C5-Br position.
Materials and Equipment:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (solvent mixture)
-
Oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon) manifold
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Caption: Workflow for Suzuki-Miyaura coupling protocol.
Step-by-Step Procedure:
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 220.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 34.7 mg) to the flask.
-
Solvent Addition and Degassing: Add a mixture of 1,4-dioxane (4 mL) and water (1 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Reaction: Attach a reflux condenser and heat the mixture in an oil bath at 90 °C for 8-16 hours with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired biaryl compound.
| Boronic Acid Partner | Representative Yield |
| Phenylboronic acid | 88-96% |
| 4-Methoxyphenylboronic acid | 85-94% |
| 3-Thiopheneboronic acid | 80-90% |
| Vinylboronic acid pinacol ester | 75-85% |
| Yields are representative and may vary based on specific substrates and conditions.[9][11] |
Broader Synthetic Applications
Beyond palladium catalysis, this compound is a key intermediate in other sectors:
-
Dye and Pigment Manufacturing: Its structure is integral to synthesizing various dyes, providing essential components for color development and enhancing the stability and fastness of the final products.[1]
-
Agrochemicals: The halogenated aniline motif is present in many crop protection agents, and this building block serves as a precursor for creating new herbicides and fungicides.[2]
-
Specialty Chemicals: It is used in the production of other fine chemicals where a specific halogenated aromatic structure is required for performance.[1]
References
-
PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 27). 4-Bromo-5-chloro-2-methylaniline: A Key Intermediate for Dyes, Pigments, and Specialty Chemicals. Retrieved from [Link]
-
Anonymous. (n.d.). 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates. Retrieved from [Link]
-
Anonymous. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chloro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
MDPI. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
Anonymous. (2024, February 5). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2014). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ResearchGate. (2010, January). 4-Bromo-2-chloroaniline. Retrieved from [Link]
- Google Patents. (2014, May 14). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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- 4. 4-Bromo-5-chloro-2-methylaniline | 30273-47-3 [sigmaaldrich.com]
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- 11. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Buchwald-Hartwig Amination of 5-Bromo-4-chloro-2-methylaniline
Abstract
This comprehensive guide details the strategic application of the Buchwald-Hartwig amination for the selective functionalization of 5-Bromo-4-chloro-2-methylaniline. This protocol is specifically designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures where precise control over C-N bond formation is paramount. By leveraging the inherent reactivity differences between aryl bromides and chlorides, this document provides a robust methodology for the selective amination at the C-Br position, while preserving the C-Cl bond for subsequent transformations. The causality behind the selection of catalysts, ligands, bases, and solvents is thoroughly explained to ensure both reproducibility and a deeper understanding of the reaction mechanism.
Introduction: The Strategic Value of Selective Amination
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds with unprecedented efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[3] For substrates bearing multiple halogen substituents, such as this compound, the ability to achieve selective amination at a single position is of immense strategic importance. This chemoselectivity allows for a modular and convergent approach to the synthesis of complex molecules, where the remaining halogen can serve as a handle for subsequent diversification.
The successful execution of a selective Buchwald-Hartwig amination on a dihalogenated substrate hinges on exploiting the differential reactivity of the carbon-halogen bonds. In the vast majority of palladium-catalyzed cross-coupling reactions, the oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step.[4][5][6] The energy barrier for this step is significantly influenced by the nature of the halogen, following the general reactivity trend: C-I > C-Br > C-Cl.[7] This inherent reactivity difference provides a thermodynamic and kinetic basis for achieving selective amination at the more labile C-Br bond in the presence of a C-Cl bond.
This application note provides a detailed protocol for the selective amination of this compound, a versatile building block in drug discovery. The rationale behind the choice of each reaction component is discussed to provide a comprehensive understanding of the underlying principles governing the reaction's success.
Mechanistic Considerations for Selectivity
The catalytic cycle of the Buchwald-Hartwig amination is a well-established sequence of elementary steps.[1][2][5][6] Understanding this mechanism is crucial for optimizing selectivity in the amination of dihaloarenes.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
The key to selectivity lies in the initial oxidative addition step. The C-Br bond of this compound is significantly more susceptible to oxidative addition by the Pd(0) catalyst than the more robust C-Cl bond. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to favor the kinetic product arising from C-Br activation.
Experimental Protocol: Selective Amination of this compound
This protocol provides a general procedure for the selective amination of this compound with a representative secondary amine, morpholine. The conditions can be adapted for other primary and secondary amines, although optimization may be required.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| This compound | ≥98% | Commercially Available |
| Morpholine | ≥99%, anhydrous | Commercially Available |
| Palladium(II) Acetate (Pd(OAc)₂) | ≥99.9% trace metals basis | Commercially Available |
| XPhos | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Schlenk flask or reaction vial | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Inert gas supply (Argon or Nitrogen) | High purity | --- |
| Standard glassware for workup | --- | --- |
| Silica gel for chromatography | --- | --- |
Step-by-Step Procedure
Caption: General experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Solvent and Amine Addition: To the flask, add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for the specified reaction time (typically 4-12 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with the addition of water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Rationale for Component Selection
-
Palladium Precursor: Palladium(II) acetate is a commonly used, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[2][8] Other Pd(0) sources like Pd₂(dba)₃ can also be employed.[9]
-
Ligand: XPhos is a bulky, electron-rich biaryl phosphine ligand that is highly effective in promoting the amination of aryl chlorides and bromides.[9][10][11] Its steric bulk facilitates the reductive elimination step and helps to prevent catalyst deactivation. For less reactive amines or more challenging substrates, other ligands from the Buchwald or Hartwig families, such as RuPhos or BrettPhos, could be screened.[10][12]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is essential for the deprotonation of the amine coordinated to the palladium center, forming the key palladium-amido intermediate.[5][8] Other strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate may also be effective.[2][6]
-
Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig aminations.[2] Other anhydrous, aprotic solvents such as dioxane or THF can also be used.[2]
Expected Results and Troubleshooting
Under the optimized conditions, a high yield (>80%) of the desired mono-aminated product, 4-chloro-2-methyl-5-(morpholin-4-yl)aniline, is expected. The selectivity for amination at the C-Br position should be excellent, with minimal formation of the di-aminated product or the product of C-Cl amination.
| Parameter | Recommended Condition | Rationale |
| Temperature | 80-110 °C | Provides sufficient thermal energy for the reaction while minimizing side reactions.[8] |
| Catalyst Loading | 1-3 mol% | Balances reaction efficiency with cost and ease of removal. |
| Ligand-to-Metal Ratio | 1.5:1 to 2:1 | Ensures complete coordination to the palladium center and prevents catalyst decomposition. |
| Base Equivalents | 1.2-1.5 | A slight excess of base drives the reaction to completion. |
Troubleshooting Guide:
-
Low Conversion:
-
Ensure all reagents and the solvent are strictly anhydrous. Water can hydrolyze the base and deactivate the catalyst.
-
Increase the reaction temperature or time.
-
Screen alternative ligands that may be more suitable for the specific amine substrate.
-
-
Poor Selectivity (Formation of Di-aminated Product):
-
Decrease the reaction temperature and time to favor the kinetic product.
-
Use a slight excess of the this compound relative to the amine.
-
-
Formation of Hydrodehalogenation Byproduct:
-
This side reaction can occur, particularly with primary amines.[1] Ensure a strictly inert atmosphere and consider using a different ligand or base.
-
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the selective synthesis of 4-chloro-2-methyl-5-(substituted-amino)anilines from this compound. By carefully selecting the catalyst, ligand, base, and reaction conditions, high yields and excellent chemoselectivity for the more reactive C-Br bond can be achieved. This protocol provides a solid foundation for researchers to explore the synthesis of a wide range of functionalized anilines, which are valuable intermediates in the development of new pharmaceuticals and advanced materials.
References
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2007). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with a Small Bite Angle. Journal of the American Chemical Society, 129(25), 7894–7905. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]
-
Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction. Retrieved January 12, 2026, from [Link]
-
Smith, J. A., Jones, R. K., Booker, G. W., & Pyke, S. M. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880–8892. [Link]
-
Organ, M. G., et al. (2016). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Chemistry – A European Journal, 22(35), 12344-12354. [Link]
-
Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 1855–1861. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved January 12, 2026, from [Link]
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- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
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- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 5-Bromo-4-chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the synthesis of medicinally important heterocyclic compounds, namely quinolines, benzimidazoles, and benzoxazoles, utilizing the versatile starting material, 5-Bromo-4-chloro-2-methylaniline. This document is designed to provide researchers, medicinal chemists, and drug development professionals with both the theoretical framework and practical, step-by-step methodologies to construct these valuable scaffolds. The protocols are presented with an emphasis on explaining the underlying chemical principles and experimental considerations to ensure successful and reproducible outcomes.
Introduction: The Strategic Importance of this compound in Heterocyclic Synthesis
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with a vast number of pharmaceuticals containing these structural motifs.[1] Quinolines, benzimidazoles, and benzoxazoles, in particular, are privileged scaffolds due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The strategic functionalization of the starting aniline precursor is paramount in dictating the substitution pattern of the resulting heterocyclic product, which in turn influences its pharmacological profile.
This compound is a trifunctionalized building block that offers multiple avenues for synthetic diversification. The presence of bromo, chloro, and methyl groups on the aniline ring allows for regioselective reactions and subsequent modifications, making it an attractive starting point for generating diverse libraries of bioactive molecules. This guide will explore established synthetic routes, adapting them for this specific substrate and providing detailed experimental protocols.
Synthesis of Substituted Quinolines via the Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinolines, which can be subsequently converted to other quinoline derivatives.[2] The reaction proceeds through the condensation of an aniline with a malonic ester derivative, followed by a thermal cyclization.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEMM), followed by the elimination of ethanol to form an enamine intermediate. Subsequent thermal cyclization via an intramolecular electrophilic aromatic substitution, followed by tautomerization, yields the 4-hydroxyquinoline core. The substitution pattern on the aniline ring can influence the regioselectivity of the cyclization. For this compound, the cyclization is expected to occur at the C6 position, ortho to the amino group and para to the methyl group.
Experimental Workflow: Gould-Jacobs Quinoline Synthesis
Caption: Workflow for the synthesis of substituted quinolines.
Detailed Experimental Protocol: Synthesis of 7-Bromo-6-chloro-8-methyl-4-hydroxyquinoline
This protocol is adapted from established methodologies for the Gould-Jacobs reaction with substituted anilines.
Materials:
-
This compound
-
Diethyl ethoxymethylenemalonate (DEEMM)
-
Dowtherm A (or diphenyl ether)
-
Hexane
-
Ethanol
Procedure:
Step 1: Condensation
-
In a round-bottom flask, combine this compound (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Heat the mixture with stirring at 110-120°C for 1.5 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The resulting crude diethyl ((5-bromo-4-chloro-2-methylphenyl)amino)methylene)malonate can be used in the next step without further purification.
Step 2: Thermal Cyclization
-
In a separate flask equipped with a reflux condenser, heat Dowtherm A to 250°C.
-
Slowly add the crude intermediate from Step 1 to the hot Dowtherm A with vigorous stirring.
-
Maintain the reaction temperature at 250°C for 45 minutes. Monitor the completion of the cyclization by TLC.
-
Once the reaction is complete, cool the mixture to below 100°C and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with fresh hexane, and dry under vacuum to yield 7-Bromo-6-chloro-8-methyl-4-hydroxyquinoline.
Table 1: Quantitative Data for Quinoline Synthesis Intermediates
| Intermediate Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| Diethyl ((5-bromo-4-chloro-2-methylphenyl)amino)methylene)malonate | C₁₅H₁₇BrClNO₄ | 406.65 | ~75-85 |
| 7-Bromo-6-chloro-8-methyl-4-hydroxyquinoline | C₁₀H₇BrClNO | 288.53 | High |
Synthesis of Substituted Benzimidazoles
Benzimidazoles are a class of heterocyclic compounds with significant therapeutic applications. A common synthetic route involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative, a reaction known as the Phillips condensation. To utilize this compound, it must first be converted to the corresponding ortho-phenylenediamine.
Synthetic Strategy
The synthesis of substituted benzimidazoles from this compound requires a two-step process:
-
Nitration: Introduction of a nitro group ortho to the amino group.
-
Reduction: Reduction of the nitro group to an amine to form the required ortho-phenylenediamine.
-
Condensation and Cyclization: Reaction of the diamine with a suitable one-carbon synthon (e.g., formic acid, aldehyde).
Reaction Scheme: Benzimidazole Synthesis
Caption: Pathway for the synthesis of substituted benzimidazoles.
Detailed Experimental Protocol: Synthesis of 6-Bromo-5-chloro-4-methyl-1H-benzoimidazole
Step 1: Nitration of this compound
-
To a stirred solution of this compound (1.0 eq) in concentrated sulfuric acid at 0°C, slowly add a mixture of nitric acid and sulfuric acid.
-
Maintain the temperature below 5°C during the addition.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-Bromo-4-chloro-2-methyl-6-nitroaniline.
Step 2: Reduction to 4-Bromo-5-chloro-3-methylbenzene-1,2-diamine
-
To a solution of 5-Bromo-4-chloro-2-methyl-6-nitroaniline (1.0 eq) in ethanol, add stannous chloride (SnCl₂) and concentrated hydrochloric acid.
-
Reflux the mixture for 3-4 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base to precipitate the diamine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of 6-Bromo-5-chloro-4-methyl-1H-benzoimidazole
-
A mixture of 4-Bromo-5-chloro-3-methylbenzene-1,2-diamine (1.0 eq) and formic acid (excess) is heated at reflux for 4 hours.
-
After cooling, the reaction mixture is poured into ice water and neutralized with a base.
-
The precipitated product is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to give the pure benzimidazole.
Synthesis of Substituted Benzoxazoles
Benzoxazoles are another important class of heterocyclic compounds. A common synthetic route involves the condensation of an ortho-aminophenol with a carboxylic acid or its derivative. Therefore, the amino group of this compound needs to be converted to a hydroxyl group to generate the required ortho-aminophenol precursor.
Synthetic Strategy
The synthesis of substituted benzoxazoles from this compound can be achieved through the following sequence:
-
Diazotization: Conversion of the amino group to a diazonium salt.
-
Hydrolysis: Hydrolysis of the diazonium salt to a hydroxyl group to form the ortho-aminophenol.
-
Condensation and Cyclization: Reaction of the ortho-aminophenol with a suitable one-carbon synthon.
Reaction Scheme: Benzoxazole Synthesis
Caption: Pathway for the synthesis of substituted benzoxazoles.
Detailed Experimental Protocol: Synthesis of 6-Bromo-5-chloro-2,4-dimethylbenzoxazole
Step 1 & 2: Synthesis of 5-Bromo-4-chloro-2-methylphenol
-
Dissolve this compound (1.0 eq) in a mixture of sulfuric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C.
-
Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.
-
Slowly add the diazonium salt solution to a boiling aqueous solution of sulfuric acid.
-
After the addition is complete, continue heating for 30 minutes.
-
Cool the reaction mixture and extract the phenolic product with an organic solvent. Purify by column chromatography.
Step 3: Synthesis of 2-Amino-5-bromo-4-chloro-6-methylphenol
-
The synthesized 5-Bromo-4-chloro-2-methylphenol is nitrated ortho to the hydroxyl group, followed by reduction of the nitro group to an amine using standard procedures as described in the benzimidazole synthesis section.
Step 4: Synthesis of 6-Bromo-5-chloro-2,4-dimethylbenzoxazole
-
A mixture of 2-Amino-5-bromo-4-chloro-6-methylphenol (1.0 eq) and acetic anhydride (excess) is heated at reflux for 2-3 hours.
-
The reaction mixture is cooled and poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and recrystallized to obtain the pure benzoxazole.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The protocols detailed in this application note for the synthesis of quinolines, benzimidazoles, and benzoxazoles provide a solid foundation for researchers in the field of drug discovery and development. The multi-functional nature of this starting material allows for the generation of diverse chemical entities with the potential for a wide range of biological activities. The successful application of these protocols will enable the efficient construction of novel heterocyclic libraries for further pharmacological evaluation.
References
-
Wikipedia. Gould-Jacobs reaction. [Link]
-
Organic Chemistry Portal. Benzoxazole synthesis. [Link]
-
MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. [Link]
-
RSC Publishing. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). [Link]
-
Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. [Link]
Sources
Application Notes & Protocols: The Strategic Use of 4-Bromo-5-chloro-2-methylaniline in Azo Dye and Pigment Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Halogenated Intermediate
4-Bromo-5-chloro-2-methylaniline (CAS: 30273-47-3) is a highly functionalized aromatic amine that serves as a crucial building block in the synthesis of high-performance organic colorants.[1] Its unique substitution pattern—featuring two distinct electron-withdrawing halogens (bromine and chlorine) and an electron-donating methyl group—makes it an invaluable precursor for producing azo dyes and pigments with desirable properties. The strategic placement of these substituents allows for fine-tuning of the final colorant's hue, stability, and fastness properties.[1]
This document provides an in-depth guide to the chemistry of 4-Bromo-5-chloro-2-methylaniline, detailing the foundational reaction mechanisms and providing representative protocols for its use in the synthesis of commercially significant classes of azo colorants.
| Property | Value | Source |
| IUPAC Name | 4-bromo-5-chloro-2-methylaniline | [2] |
| CAS Number | 30273-47-3 | [2] |
| Molecular Formula | C₇H₇BrClN | [2] |
| Molecular Weight | 220.49 g/mol | [2] |
| Appearance | White to brown solid | [1] |
Core Chemical Principles: The Diazotization-Coupling Reaction
The synthesis of azo colorants from 4-Bromo-5-chloro-2-methylaniline follows a classic and robust two-step electrophilic aromatic substitution pathway: Diazotization followed by Azo Coupling.[3]
Step 1: Diazotization The primary amine group (-NH₂) of 4-Bromo-5-chloro-2-methylaniline is converted into a highly reactive diazonium salt (-N₂⁺Cl⁻). This reaction is conducted in an acidic medium (typically hydrochloric or sulfuric acid) at low temperatures (0–5 °C) using a nitrosating agent, most commonly sodium nitrite (NaNO₂).[4] Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing and yielding undesirable byproducts.[3]
Step 2: Azo Coupling The resulting diazonium salt acts as a weak electrophile and is immediately reacted with an electron-rich coupling component.[5] This component is typically a phenol, naphthol, or an acetoacetarylide derivative. The coupling reaction usually occurs at the para-position of the activating group on the coupling component, forming the characteristic and chromophoric azo bond (-N=N-).[5]
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 4-Bromo-5-chloro-2-methylaniline | 220.49 | 2.20 g | 0.010 |
| Concentrated HCl (37%) | 36.46 | 3.0 mL | ~0.036 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.73 g | 0.0105 |
| Naphthol AS-KB | 312.75 | 3.13 g | 0.010 |
| Sodium Hydroxide (NaOH) | 40.00 | 1.6 g | 0.040 |
| Water (Deionized) | - | ~300 mL | - |
| Ice | - | As needed | - |
Step-by-Step Methodology:
Part A: Diazotization
-
In a 250 mL beaker, create a slurry of 4-Bromo-5-chloro-2-methylaniline (2.20 g) in 50 mL of water.
-
Slowly add concentrated HCl (3.0 mL) while stirring. The aniline should dissolve to form its hydrochloride salt.
-
Cool the solution to 0-5 °C in an ice-salt bath. Maintain this temperature throughout the diazotization.
-
In a separate beaker, dissolve sodium nitrite (0.73 g) in 10 mL of cold water.
-
Add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 20 minutes, ensuring the temperature never exceeds 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath. A slight excess of nitrous acid can be confirmed with starch-iodide paper (optional). Use the solution immediately.
Part B: Coupling Reaction
-
In a separate 600 mL beaker, dissolve Naphthol AS-KB (3.13 g) and sodium hydroxide (1.6 g) in 200 mL of water with stirring. Gentle warming may be required.
-
Cool the Naphthol AS solution to 10-15 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the Naphthol AS solution over 30 minutes.
-
A deep red precipitate will form immediately.
-
Continue stirring the mixture for 1-2 hours, allowing the temperature to slowly rise to room temperature to ensure the reaction goes to completion.
-
Collect the red pigment by vacuum filtration using a Buchner funnel.
-
Wash the pigment cake thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the pigment in an oven at 60-70 °C to a constant weight.
Expected Results:
| Parameter | Expected Outcome | Notes |
| Physical Form | Fine, deep red powder | - |
| Expected Yield | >90% | Based on analogous reactions |
| Lightfastness (BWS) | 6-7 (Very Good) | Typical for Naphthol AS pigments |
| Solvent Resistance | Good to Excellent | Characteristic of this pigment class |
Protocol 2: Synthesis of an Arylide Yellow/Orange Pigment
This protocol describes a representative synthesis of a yellow-to-orange pigment by coupling the same diazo component with an acetoacetarylide, specifically acetoacetanilide.
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles |
| 4-Bromo-5-chloro-2-methylaniline | 220.49 | 2.20 g | 0.010 |
| Concentrated HCl (37%) | 36.46 | 3.0 mL | ~0.036 |
| Sodium Nitrite (NaNO₂) | 69.00 | 0.73 g | 0.0105 |
| Acetoacetanilide | 177.19 | 1.77 g | 0.010 |
| Sodium Acetate (anhydrous) | 82.03 | 5.0 g | 0.061 |
| Water (Deionized) | - | ~250 mL | - |
| Ice | - | As needed | - |
Step-by-Step Methodology:
Part A: Diazotization
-
Prepare the diazonium salt solution from 4-Bromo-5-chloro-2-methylaniline (2.20 g) exactly as described in Protocol 1, Part A .
Part B: Coupling Reaction
-
In a 600 mL beaker, dissolve acetoacetanilide (1.77 g) in 100 mL of warm water containing a few drops of 10% NaOH to aid dissolution. Then, add glacial acetic acid dropwise until the solution is just slightly acidic to reprecipitate the acetoacetanilide as a fine suspension.
-
Add a solution of sodium acetate (5.0 g in 50 mL water) to the acetoacetanilide suspension. This will buffer the reaction medium.
-
Cool the suspension to 10-15 °C in an ice bath.
-
With vigorous stirring, slowly add the cold diazonium salt solution (from Part A) to the acetoacetanilide suspension over 30 minutes.
-
A yellow-to-orange precipitate will form.
-
Continue stirring for 1-2 hours while allowing the mixture to reach room temperature.
-
Collect the pigment by vacuum filtration, wash thoroughly with cold water, and dry in an oven at 60-70 °C.
Expected Results:
| Parameter | Expected Outcome | Notes |
| Physical Form | Fine, yellow/orange powder | Hue depends on final crystalline form |
| Expected Yield | >90% | Based on analogous reactions |
| Lightfastness (BWS) | 5-6 (Good) | Typical for arylide yellow pigments |
| Heat Stability | Moderate to Good | Suitable for plastics and coatings |
Conclusion
4-Bromo-5-chloro-2-methylaniline is a potent intermediate for creating robust azo dyes and pigments. The presence of multiple halogens on the aromatic ring provides a pathway to colorants with enhanced stability and specific, deep hues. The provided protocols, based on fundamental and well-documented azo coupling chemistry, offer a reliable framework for researchers to synthesize and explore novel colorants derived from this versatile precursor. Optimization of reaction pH, temperature, and additives may be employed to further refine the particle size, crystalline form, and final application properties of the synthesized pigments.
References
-
Gung, B.W., & Taylor, R.T. (2004). The Synthesis of Azo Dyes. Journal of Chemical Education, 81(11), 1630. [Online] Available at: [Link]
-
The Chinese University of Hong Kong. (n.d.). Experiment 8: Synthesis of an Azo Dye - the Coupling Reaction of Benzenediazonium Ion with Naphthalen-2-ol. [Online] Available at: [Link]
- Abass, H. A., & Ayed, N. J. (2020). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE)
- Patel, N. B., & Patel, J. C. (n.d.). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE).
-
Organic Syntheses. (n.d.). Procedure for Diazotization and Coupling. [Online] Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Bromo-5-chloro-2-methylaniline: A Key Intermediate for Dyes, Pigments, and Specialty Chemicals. [Online] Available at: [Link]
- Andreotti, A., et al. (2014). Structure of Naphthol AS pigments with breaking points highlighted.
- Xu, X. (2006). Synthesis of 4-Bromo-2-chlorotoluene. Chinese Journal of Pharmaceuticals.
- Hoechst AG. (1983). Monoazo pigments, methods for their preparation and their use.
- Ciba Specialty Chemicals Holding Inc. (2008). Naphthol AS colorants and their use.
- Morka, W. E., et al. (2018). Synthesis of Heterocyclic Monoazo Disperse Dyes Derived from 4-Amino-2-chloro-6, 7-dimethoxyquinazoline.
-
Artist Pigments. (n.d.). PR9 Naphthol AS Red. [Online] Available at: [Link]
- Otutu, J. O., et al. (2024). Synthesis, Characterization and Solvatochromic Action of 4-Bromophenylazo-2-Naphtholazo-Benzene.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7172026, 4-Bromo-5-chloro-2-methylaniline. PubChem. [Online] Available at: [Link]
- Beilstein-Institut. (2024). Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. Beilstein Journal of Organic Chemistry.
- Journal of Medicinal and Chemical Sciences. (2022). Synthesis and Identification of Some Metal Complexes Derived from Azo Ligand of 4,4'-Methylenedianiline and 4-Bromoaniline.
-
Amerigo Scientific. (n.d.). 4-Bromo-2-chloro-5-methylaniline. [Online] Available at: [Link]
- Wei, Z.-B., et al. (2009). 4-Bromo-2-chloroaniline.
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Application Note & Protocol: Regioselective Bromination of 4-Chloro-2-methylaniline
Abstract: This document provides a comprehensive guide to the experimental setup for the regioselective bromination of 4-chloro-2-methylaniline to synthesize 2-bromo-4-chloro-6-methylaniline. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science. We delve into the mechanistic principles governing the reaction's selectivity, offer a detailed, step-by-step experimental protocol, and provide guidelines for product purification and characterization.
Introduction and Scientific Context
Substituted anilines are foundational building blocks in the synthesis of a vast array of functional molecules. Specifically, halogenated anilines serve as critical intermediates in the development of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2][3] The target molecule of this protocol, 2-bromo-4-chloro-6-methylaniline (CAS 146948-68-7), is a versatile intermediate whose utility is defined by the specific arrangement of its functional groups, which allows for subsequent, selective chemical modifications.[4][5]
The synthesis of this compound relies on the principles of electrophilic aromatic substitution (EAS), a cornerstone of organic chemistry.[6] The challenge and elegance of this particular synthesis lie in controlling the regioselectivity—directing the incoming bromine electrophile to a single, specific position on a multi-substituted aromatic ring. This guide explains the causal factors that dictate this selectivity and provides a robust protocol to achieve the desired product with high fidelity.
The Principle of the Reaction: Mechanistic Insights and Regioselectivity
The bromination of an aromatic ring is a classic example of an electrophilic aromatic substitution (EAS) reaction.[7] The reaction proceeds via a two-step mechanism:
-
Generation of the Electrophile & Electrophilic Attack: The bromine molecule (Br₂) is polarized, and the electrophilic bromine atom is attacked by the π-electron system of the aniline ring. This is the slow, rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[8][9][10]
-
Restoration of Aromaticity: A base removes a proton from the carbon atom bearing the bromine, collapsing the intermediate and restoring the highly stable aromatic system.[11]
Controlling Regioselectivity
The position of bromination on the 4-chloro-2-methylaniline ring is not random. It is dictated by the electronic effects of the three existing substituents: the amino (-NH₂), methyl (-CH₃), and chloro (-Cl) groups.
-
Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring through resonance. It is a strong ortho, para-director.
-
Methyl Group (-CH₃): This is a weakly activating group through an inductive effect (electron-donating). It is also an ortho, para-director.
-
Chloro Group (-Cl): This group is deactivating due to its inductive electron-withdrawing effect but is an ortho, para-director because of its ability to donate a lone pair of electrons through resonance.
The Hierarchy of Influence: The strongly activating amino group has the dominant directing effect. Since the position para to the amino group is already occupied by the chlorine atom, the incoming electrophile is directed to the positions ortho to the amino group. One of the ortho positions (C6) is occupied by the methyl group. Therefore, the bromine atom is selectively directed to the only available ortho position (C2), yielding 2-bromo-4-chloro-6-methylaniline .
Detailed Experimental Protocol
This protocol describes the direct bromination of 4-chloro-2-methylaniline using a solution of bromine in glacial acetic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-2-methylaniline | ≥98% | Standard Chemical Supplier | Starting material. |
| Bromine | Reagent Grade | Standard Chemical Supplier | Extremely toxic and corrosive. Handle only in a fume hood. |
| Glacial Acetic Acid | ACS Grade | Standard Chemical Supplier | Solvent and reaction medium. |
| Ethyl Acetate | ACS Grade | Standard Chemical Supplier | Extraction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | Prepared in-house | For neutralization. |
| Saturated Sodium Chloride (Brine) | - | Prepared in-house | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Standard Chemical Supplier | Drying agent. |
| Round-bottom flask (100 mL) | - | Standard Lab Glassware | - |
| Addition funnel | - | Standard Lab Glassware | - |
| Magnetic stirrer and stir bar | - | Standard Lab Equipment | - |
| Ice bath | - | Standard Lab Equipment | - |
| Separatory funnel (250 mL) | - | Standard Lab Glassware | - |
| Rotary evaporator | - | Standard Lab Equipment | - |
| Buchner funnel and filter flask | - | Standard Lab Glassware | For filtration. |
Critical Safety Precautions
This procedure involves hazardous materials. Adherence to safety protocols is mandatory.
| Hazard | Precautionary Measures |
| Bromine (Br₂) Solution | Fatal if inhaled. Causes severe skin burns and eye damage. [12] Always handle in a certified chemical fume hood. Wear heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles with a face shield.[13][14] Have a bromine spill kit and a quenching solution (e.g., sodium thiosulfate) readily available. |
| Glacial Acetic Acid | Causes severe skin burns and eye damage. Flammable liquid and vapor. [14][15] Handle in a fume hood. Avoid ignition sources. Wear appropriate personal protective equipment (PPE), including gloves and goggles. |
| Reaction Quenching | The addition of the reaction mixture to water and the subsequent neutralization with sodium bicarbonate will release carbon dioxide (CO₂) gas. Perform this step slowly in a large beaker to avoid vigorous foaming and potential overflow. |
Step-by-Step Procedure
-
Setup: Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Place the flask in an ice-water bath on top of a magnetic stirrer. Ensure the entire apparatus is securely clamped within a chemical fume hood.
-
Dissolution of Starting Material: To the round-bottom flask, add 4-chloro-2-methylaniline (e.g., 2.83 g, 20 mmol) and 20 mL of glacial acetic acid. Stir the mixture until the solid is completely dissolved. Cool the solution to 0-5 °C using the ice bath.
-
Preparation of Brominating Agent: In the addition funnel, carefully prepare a solution of bromine (e.g., 1.08 mL, 3.36 g, 21 mmol, 1.05 eq) in 10 mL of glacial acetic acid.
-
Bromination Reaction: Add the bromine solution dropwise from the addition funnel to the stirred aniline solution over 30-40 minutes. Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 1 hour.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate) to check for the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate may form.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the aqueous mixture with stirring until the effervescence ceases and the pH of the solution is neutral to slightly basic (pH 7-8). This step neutralizes the acetic acid and any remaining HBr.
-
Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 40 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with saturated brine solution (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes, to yield 2-bromo-4-chloro-6-methylaniline as a solid.[16][17][18]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-bromo-4-chloro-6-methylaniline.
Characterization and Expected Results
The identity and purity of the final product should be confirmed using standard analytical techniques.
Quantitative Data Summary
| Parameter | Expected Value |
| Product Name | 2-Bromo-4-chloro-6-methylaniline |
| CAS Number | 146948-68-7[19] |
| Molecular Formula | C₇H₇BrClN[19] |
| Molecular Weight | 220.49 g/mol [19] |
| Appearance | Off-white to light brown solid |
| Expected Yield | 75-85% |
| Melting Point | Literature values may vary; typically determined experimentally. Compare to starting material. |
Spectroscopic Analysis
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should be consistent with the product structure. Expected signals would include a singlet for the methyl protons, two singlets in the aromatic region for the two non-equivalent aromatic protons, and a broad singlet for the amine (-NH₂) protons.
-
IR (Infrared) Spectroscopy: Key peaks would include N-H stretching bands for the primary amine (typically two bands around 3300-3500 cm⁻¹), C-H stretching for aromatic and methyl groups, and characteristic absorptions in the fingerprint region for the C-Cl and C-Br bonds.[20]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of a compound containing one bromine atom.
References
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- Carl ROTH. (n.d.).
- ResearchGate. (2025, August 10). Electrophilic Bromination of meta-Substituted Anilines with N-Bromosuccinimide: Regioselectivity and Solvent Effect | Request PDF.
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- Safety d
- TCI AMERICA - Spectrum Chemical. (2018, July 6). Hydrogen Bromide (30% in Acetic Acid, ca. 5.1mol/L).
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Application Notes & Protocols: N-Acetylation of 5-Bromo-4-chloro-2-methylaniline
Abstract
This document provides a comprehensive guide to the N-acetylation of 5-Bromo-4-chloro-2-methylaniline, a critical transformation in synthetic organic chemistry. N-acetylation serves as an effective method for protecting the primary amino group, thereby modulating its reactivity for subsequent functionalization of the aromatic ring. Halogenated anilines are foundational building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials.[1] This protocol details a robust and field-proven method using acetic anhydride, explains the underlying reaction mechanism, and provides a framework for product purification and characterization.
Introduction and Scientific Principles
The acetylation of anilines is a cornerstone of organic synthesis, primarily employed to reduce the high reactivity of the amino group.[2] The lone pair of electrons on the nitrogen atom of an aniline strongly activates the aromatic ring towards electrophilic substitution, often leading to undesirable side reactions like polysubstitution.[3] By converting the amine to an amide (an acetanilide), the electron-withdrawing nature of the acetyl group delocalizes the nitrogen's lone pair, diminishing its activating effect and allowing for more controlled subsequent reactions.[3][4]
The reaction proceeds via a nucleophilic acyl substitution mechanism. The nucleophilic nitrogen of the aniline attacks the electrophilic carbonyl carbon of acetic anhydride.[5][6][7] This forms a transient tetrahedral intermediate which then collapses, expelling an acetate ion as the leaving group to yield the stable N-acetylated product.[8][9]
In aqueous media, the aniline substrate, which is often poorly soluble, is first protonated with a strong acid like hydrochloric acid (HCl) to form its water-soluble hydrochloride salt.[1][8][10] The reaction is then initiated by the addition of acetic anhydride, followed immediately by a weak base such as sodium acetate. The sodium acetate serves a crucial dual purpose: it deprotonates a small equilibrium amount of the anilinium salt back to the free, nucleophilic aniline, and it neutralizes the acetic acid byproduct generated during the reaction, driving the equilibrium towards the product.[1][8]
Experimental Workflow Diagram
The following diagram outlines the complete workflow from starting material to final, characterized product.
Caption: General workflow for the N-acetylation of this compound.
Detailed Experimental Protocol
Materials and Equipment
| Reagents & Chemicals | Equipment |
| This compound | 100 mL Erlenmeyer flask |
| Acetic Anhydride (≥98%) | Magnetic stir bar and stir plate |
| Sodium Acetate (anhydrous) | Graduated cylinders (10 mL, 50 mL) |
| Hydrochloric Acid (conc., 37%) | Beaker (50 mL) |
| Deionized Water | Ice bath |
| Ethanol (95%) | Büchner funnel and filter flask |
| Vacuum source | |
| Watch glass | |
| Spatula and glass rod | |
| Melting point apparatus |
Safety & Handling Precautions
-
This compound: Toxic and an irritant. Avoid inhalation, ingestion, and skin contact.
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe burns. Handle only in a well-ventilated fume hood.[11]
-
Hydrochloric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Step-by-Step Procedure
-
Substrate Solubilization:
-
In a 100 mL Erlenmeyer flask, add this compound (e.g., 2.20 g, 10 mmol).
-
Add 30 mL of deionized water. The aniline will be immiscible.[10]
-
While stirring with a magnetic stir bar, carefully add concentrated HCl (e.g., 0.9 mL, ~1.1 eq) dropwise. Stir until the aniline dissolves completely to form a clear solution of the hydrochloride salt.[1][10]
-
-
Reagent Preparation:
-
In a separate 50 mL beaker, dissolve sodium acetate (e.g., 1.0 g, ~1.2 eq) in 6 mL of deionized water.
-
-
Acetylation Reaction:
-
To the vigorously stirring aniline hydrochloride solution, add acetic anhydride (e.g., 1.1 mL, ~1.2 eq) in one portion.
-
Immediately add the prepared sodium acetate solution to the reaction mixture.[1][10]
-
A dense white precipitate of the N-acetylated product, N-(5-bromo-4-chloro-2-methylphenyl)acetamide, should form almost instantly.
-
-
Product Isolation:
-
Continue stirring the mixture for 15 minutes to ensure the reaction goes to completion.
-
Cool the flask in an ice bath for at least 20 minutes to maximize crystal precipitation.[10]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[12]
-
Wash the filter cake with two portions of ice-cold deionized water (2 x 10 mL) to remove any remaining salts and acid.[13][14]
-
Continue to draw air through the funnel for 10-15 minutes to partially dry the crude product.
-
Purification by Recrystallization
-
Transfer the crude solid to a 125 mL Erlenmeyer flask.
-
Add a minimal amount of hot 95% ethanol to just dissolve the solid at its boiling point. If the solid does not dissolve easily in ethanol alone, add hot water dropwise until a clear solution is obtained.[1][15]
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for 20 minutes to complete the crystallization process.[13]
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold 50% ethanol-water, and dry thoroughly on a watch glass or in a desiccator.
Characterization
-
Melting Point: Determine the melting point of the dry, purified product. A sharp melting range close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): Compare the purified product against the starting material to confirm the reaction's completion.
-
Infrared (IR) Spectroscopy: Confirm the presence of the amide functional group. Look for a C=O stretch (around 1660-1690 cm⁻¹) and an N-H stretch (around 3250-3300 cm⁻¹).
Reaction Data Summary
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 220.50 g/mol |
| Acetylating Agent | Acetic Anhydride |
| Molecular Weight | 102.09 g/mol |
| Base | Sodium Acetate |
| Solvent | Water |
| Reaction Temperature | Room Temperature |
| Product | N-(5-bromo-4-chloro-2-methylphenyl)acetamide |
| Product Molecular Weight | 262.53 g/mol |
| Expected Yield | Typically >85% |
| Appearance | White to off-white crystalline solid |
Reaction Mechanism Diagram
The diagram below illustrates the key steps in the N-acetylation of the aniline.
Caption: Simplified mechanism of N-acetylation.
References
- BenchChem. (2025). Application Notes and Protocols: N-Acylation and N-Alkylation of Halogenated Anilines. BenchChem.
- Cerritos College. Purification of Impure Acetanilide. Cerritos College Chemistry Department.
- JoVE. (2020). Recrystallization - Procedure. Journal of Visualized Experiments.
- Unknown. Exp 1 - Recrystallization of Acetanilide. CDN.
- Unknown. Purification by crystallization.
- Pearson. Acylation of Aniline Explained. Pearson+.
- Koreeda, M. (2011). Mechanism of aniline acetylation reaction. ResearchGate.
- Koreeda, M. (2011). Synthesis of Acetamides from Aniline and Substituted Anilines. University of Michigan.
- Pearson. Propose a mechanism for the reaction of aniline with acetic anhydride to give acetanilide. Pearson+.
- Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Quora.
- Pearson. (2015). Protection of Aniline Derivatives. YouTube.
- Caglieri, S., Servetti, G., & Picco, E. Theoretical Study of Acid Acetylation of Aniline. RIA-UTN.
- Chemistry LibreTexts. (2021). Acetylation of Aniline (Experiment). Chemistry LibreTexts.
- Bartlett, S. (2021). Acetylation of aniline. YouTube.
- Unknown. (2012). A Convenient Laboratory Preparation of Acetanilide. Resonance – Journal of Science Education.
- Darsi, S. S. P., et al. (2011). Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.
- Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism. Studylib.net.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Acylation of Aniline Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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Application Notes & Protocols: Strategic Nucleophilic Aromatic Substitution on 5-Bromo-4-chloro-2-methylaniline
For inquiries, please contact: Senior Application Scientist, Advanced Synthesis Division
PART 1: CORE DIRECTIVE
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of nucleophilic aromatic substitution (SNAr) reactions involving 5-Bromo-4-chloro-2-methylaniline. This versatile dihalogenated aniline is a critical building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors.[1][2][3] These notes elucidate the underlying principles governing regioselectivity, provide detailed, field-tested protocols for selective functionalization at both the C4-Cl and C5-Br positions, and offer insights into reaction optimization and troubleshooting. The aim is to empower scientists to leverage the unique reactivity of this substrate for the efficient construction of novel molecular architectures.
Introduction: The Synthetic Potential of a Differentiated Dihaloaniline
This compound is a key intermediate whose value lies in the differential reactivity of its two halogen substituents. This structural feature allows for sequential, site-selective modifications, a highly desirable characteristic in multi-step organic synthesis. Its applications are notable in the development of Active Pharmaceutical Ingredients (APIs), including activators of sirtuin 6 (SIRT6), a lysine deacetylase with potential as a tumor suppressor.[1][3] The ability to precisely control the introduction of various nucleophiles at either the chlorine- or bromine-bearing carbon is fundamental to its utility in drug discovery and the creation of advanced materials.[2]
PART 2: SCIENTIFIC INTEGRITY & LOGIC
Pillar I: Expertise & Experience - Understanding the Causality of Regioselectivity
The regioselectivity of nucleophilic aromatic substitution on this compound is a nuanced interplay of electronic and steric effects, as well as the intrinsic reactivity of the carbon-halogen bonds.
The SNAr Mechanism: An Overview
Unlike SN1 and SN2 reactions, SNAr proceeds via a two-step addition-elimination mechanism.[4][5] A nucleophile attacks the electron-deficient aromatic ring at a carbon bearing a suitable leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[5][6] The aromaticity is then restored by the expulsion of the leaving group. The rate-determining step is typically the initial nucleophilic attack, as it temporarily disrupts the aromatic system.[4][6]
Directing Effects of Substituents
The existing substituents on the aniline ring play a crucial role in directing the incoming nucleophile:
-
Amino (-NH₂) and Methyl (-CH₃) Groups: Both are electron-donating groups (EDGs), which generally deactivate the ring towards nucleophilic attack by increasing electron density.[7][8] However, their ability to stabilize the intermediate through resonance is paramount. The amino group, being a strong activating group for electrophilic substitution, is a powerful ortho, para-director.[7][8] The methyl group is a weaker ortho, para-director.[7]
-
Halogens (Br and Cl): Halogens are electron-withdrawing by induction and weakly electron-donating by resonance. In the context of SNAr, their inductive effect is more significant, contributing to the electrophilicity of the carbon to which they are attached.
Predicting the Site of Attack
In this compound, the chlorine atom is at the 4-position, para to the strongly activating amino group. The bromine atom is at the 5-position, meta to the amino group. Nucleophilic attack leading to the formation of a Meisenheimer complex is significantly more stabilized when the negative charge can be delocalized onto electron-withdrawing groups positioned ortho or para to the site of attack.[5][6][9] In this substrate, the powerful resonance-donating effect of the para-amino group preferentially stabilizes the intermediate formed upon attack at the C4 position (bearing the chlorine). Therefore, direct SNAr reactions with common nucleophiles will predominantly occur at the C4 position, leading to the displacement of the chloride ion.
It is a common misconception that C-Br bonds are always more reactive than C-Cl bonds in substitution reactions. While this holds true for SN1 and SN2 reactions due to the lower bond dissociation energy of the C-Br bond, the opposite is often observed in SNAr.[10] In SNAr, the rate-determining step is the nucleophilic attack, which is facilitated by a more electronegative halogen that renders the attached carbon more electrophilic.[9][11] Consequently, the order of reactivity for leaving groups in SNAr is often F > Cl ≈ Br > I.[11]
Caption: Regioselectivity in SNAr of this compound.
Pillar II: Trustworthiness - Self-Validating Protocols
The following protocols are designed to be robust and reproducible. In-process controls and characterization checkpoints are included to ensure the desired outcome.
Protocol 1: Selective Nucleophilic Substitution at the C4-Cl Position
This protocol is optimized for the displacement of the chlorine atom, leveraging its activation by the para-amino group.
Experimental Workflow
Caption: Step-by-step workflow for selective C4-Cl substitution.
Detailed Methodology
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Nucleophile (e.g., morpholine, sodium methoxide) (1.1–1.5 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃, NaH) (2.0–3.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert gas supply (N₂ or Ar)
-
-
Procedure: a. To a dry round-bottom flask, add this compound, the chosen nucleophile, and the base. b. Flush the flask with an inert gas and maintain a positive pressure. c. Add the anhydrous solvent via syringe. d. Heat the reaction mixture to 80–150 °C with vigorous stirring. e. In-Process Control: Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is observed. f. Upon completion, cool the reaction to ambient temperature. g. Carefully quench the reaction by adding water. h. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂). i. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. j. Purify the crude product by flash column chromatography. k. Validation: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C4-H signal and the appearance of new signals corresponding to the introduced nucleophile in the ¹H NMR spectrum will confirm the desired substitution.
Quantitative Data Summary (Representative Examples)
| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | K₂CO₃ | DMF | 120 | 12 | >90 |
| Sodium methoxide | NaH | DMSO | 100 | 8 | >85 |
| Benzyl Mercaptan | Cs₂CO₃ | NMP | 110 | 16 | >80 |
Protocol 2: Functionalization at the C5-Br Position via Cross-Coupling
Direct SNAr at the C5-Br position is challenging due to its unfavorable positioning relative to the activating groups. Therefore, transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are the methods of choice for functionalizing this position. These reactions proceed via a different mechanism (oxidative addition, reductive elimination) where the C-Br bond is more reactive than the C-Cl bond.
Detailed Methodology (Buchwald-Hartwig Amination)
-
Reagents and Materials:
-
This compound (1.0 equiv)
-
Amine (1.2–2.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1–5 mol%)
-
Ligand (e.g., XPhos, RuPhos) (2–10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.5–2.5 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
-
Procedure: a. In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium catalyst, ligand, and base. b. Add the this compound and the amine. c. Add the anhydrous solvent. d. Seal the tube and heat the mixture to 80–120 °C. e. In-Process Control: Monitor by TLC or LC-MS. f. Upon completion, cool to room temperature and dilute with an organic solvent. g. Filter the mixture through a pad of Celite to remove catalyst residues. h. Concentrate the filtrate and purify by column chromatography. i. Validation: Confirm the structure by NMR and MS. The preservation of the C4-Cl bond and the introduction of the new C-N bond at C5 will be evident.
PART 3: VISUALIZATION & FORMATTING
Data Presentation
The tables provided in the protocol sections offer a clear and concise summary of reaction conditions and expected outcomes for different nucleophiles. This allows for easy comparison and selection of appropriate starting conditions for a desired transformation.
Experimental Protocols
The step-by-step methodologies are presented with clear headings and numbered steps for ease of use in a laboratory setting. The inclusion of in-process controls and validation steps ensures that the protocols are self-validating and lead to reliable results.
Mandatory Visualization
The provided DOT language scripts generate clear diagrams illustrating the key concepts of regioselectivity and the experimental workflow, adhering to all specified formatting requirements.
References
-
Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism Source: Master Organic Chemistry URL: [Link]
-
Title: Directing Effects Source: Save My Exams URL: [Link]
-
Title: Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline Source: Mol-Instincts URL: [Link]
-
Title: 5-Bromo-4-fluoro-2-methylaniline: Your Reliable Source for High-Purity Organic Synthesis Intermediates Source: Mol-Instincts URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]
-
Title: Nucleophilic aromatic substitution Source: Wikipedia URL: [Link]
-
Title: A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors Source: PubMed Central URL: [Link]
-
Title: SNAr reaction scope & limitations Source: YouTube URL: [Link]
-
Title: Electrophilic Aromatic Substitution: The Six Key Reactions Source: Master Organic Chemistry URL: [Link]
-
Title: 17.1: Nucleophilic aromatic substitution Source: Chemistry LibreTexts URL: [Link]
-
Title: 4-Bromo-5-chloro-2-methylaniline: A Key Intermediate for Dyes, Pigments, and Specialty Chemicals Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Haloselectivity of Heterocycles Source: Baran Lab URL: [Link]
-
Title: Concerted Nucleophilic Aromatic Substitution Reactions Source: ResearchGate URL: [Link]
-
Title: nucleophilic aromatic substitutions Source: YouTube URL: [Link]
-
Title: Electrophilic aromatic directing groups Source: Wikipedia URL: [Link]
-
Title: Directing Effects in Electrophilic Aromatic Substitution Made EASY! Source: YouTube URL: [Link]
-
Title: The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. savemyexams.com [savemyexams.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for 5-Bromo-4-chloro-2-methylaniline in Materials Science
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 5-Bromo-4-chloro-2-methylaniline in materials science. While direct literature on this specific isomer is nascent, its structural motifs—a halogenated aniline—suggest significant utility as a precursor for advanced materials. This document outlines detailed protocols for the synthesis of novel azo dyes and conductive polymers, leveraging the unique electronic and reactive properties conferred by its bromine, chlorine, and methyl substituents. The methodologies are grounded in established principles of organic synthesis and polymer chemistry, offering a robust framework for innovation.
Introduction: The Potential of a Multifunctional Building Block
This compound is a halogenated aromatic amine with the molecular formula C₇H₇BrClN. Its structure is characterized by a benzene ring substituted with a bromine atom, a chlorine atom, a methyl group, and an amino group. This unique combination of functional groups makes it a highly versatile, albeit under-explored, building block in materials science. The amino group serves as a primary site for diazotization and polymerization, while the halogen substituents can be utilized in cross-coupling reactions and influence the electronic properties and stability of the resulting materials.[1][2][3] The methyl group can also modulate solubility and solid-state packing.
Based on the well-documented applications of its isomers and other halogenated anilines, this compound is a promising candidate for the development of:
-
Azo Dyes and Pigments: The amino group can be readily converted into a diazonium salt, which can then be coupled with various aromatic compounds to produce a wide range of colors. The halogen substituents are known to play a crucial role in the final color, lightfastness, and thermal stability of azo dyes.[4][5]
-
Conductive Polymers: Substituted anilines are precursors to polyanilines, a class of conductive polymers with applications in sensors, electrochromic devices, and corrosion inhibition.[6][7][8][9][10][11] The electronic nature of the halogen and methyl groups on the aniline ring can tune the conductivity and processability of the resulting polymer.[6][9]
This guide provides detailed protocols to explore these potential applications, emphasizing the rationale behind experimental choices and providing a framework for characterization.
Application I: Synthesis of Novel Azo Dyes
The synthesis of azo dyes from aromatic amines is a cornerstone of industrial and research chemistry. The following protocol details the use of this compound as the diazo component to create a novel azo dye.
Scientific Rationale
The synthesis involves two main steps: diazotization and azo coupling.[5]
-
Diazotization: The primary amino group of this compound is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Azo Coupling: The electrophilic diazonium salt is then reacted with an electron-rich coupling component (e.g., a phenol or an aromatic amine) to form the azo dye. The position of the azo linkage on the coupling component is directed by the existing substituents.
The halogen atoms on the diazonium component are expected to have a bathochromic (red-shifting) effect on the color of the dye due to their electron-withdrawing nature, which influences the energy of the π-π* transitions in the conjugated system.[12]
Experimental Workflow: Azo Dye Synthesis
Caption: Workflow for the synthesis of an azo dye from this compound.
Detailed Protocol: Synthesis of a Hypothetical Azo Dye
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-dimethylaniline (coupling component)
-
Sodium Acetate
-
Ethanol
-
Distilled Water
-
Ice
Procedure:
-
Diazotization:
-
In a 250 mL beaker, dissolve 2.21 g (0.01 mol) of this compound in 10 mL of concentrated HCl and 20 mL of water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water and cool it to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the aniline solution, keeping the temperature below 5 °C. Stir for 15 minutes after the addition is complete. The resulting solution contains the diazonium salt.
-
-
Azo Coupling:
-
In a separate 400 mL beaker, dissolve 1.21 g (0.01 mol) of N,N-dimethylaniline in 5 mL of concentrated HCl and 50 mL of water.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Add a saturated solution of sodium acetate until the mixture is neutral to litmus paper.
-
Continue stirring in the ice bath for 30 minutes. A colored precipitate of the azo dye will form.
-
-
Purification:
-
Collect the crude dye by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold water until the filtrate is colorless.
-
Recrystallize the crude product from ethanol to obtain the purified azo dye.
-
Dry the purified dye in a vacuum oven at 60 °C.
-
Characterization
The synthesized dye should be characterized to determine its structure and properties.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To identify functional groups. | Presence of an -N=N- stretch (typically weak, around 1400-1450 cm⁻¹), and characteristic peaks for aromatic C-H, C-N, C-Br, and C-Cl bonds. |
| UV-Vis Spectroscopy | To determine the absorption maximum (λmax) and color. | An intense absorption band in the visible region (400-700 nm) corresponding to the π-π* transition of the azo chromophore. The exact λmax will determine the color. |
| NMR Spectroscopy | To elucidate the chemical structure. | ¹H and ¹³C NMR spectra will confirm the aromatic substitution pattern and the successful coupling reaction. |
| Mass Spectrometry | To determine the molecular weight. | The molecular ion peak will correspond to the calculated molecular weight of the synthesized azo dye. |
Application II: Synthesis of a Conductive Polymer
Polyaniline and its derivatives are synthesized by the oxidative polymerization of aniline monomers. The following protocol outlines a method for the chemical oxidative polymerization of this compound.
Scientific Rationale
The polymerization of aniline derivatives is typically carried out in an acidic medium using a strong oxidizing agent, such as ammonium persulfate (APS).[10][13] The reaction proceeds through the formation of radical cations, which then couple to form the polymer chain. The resulting polymer, in its emeraldine salt form, is electrically conductive. The substituents on the aniline ring influence the polymerization process and the properties of the final polymer. Halogen and methyl groups can affect the polymer's solubility, morphology, and conductivity due to steric and electronic effects.[6][9]
Experimental Workflow: Conductive Polymer Synthesis
Caption: Workflow for the synthesis of a conductive polymer from this compound.
Detailed Protocol: Chemical Oxidative Polymerization
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
Ammonium Persulfate (APS)
-
Methanol
-
Distilled Water
-
Ice
Procedure:
-
Monomer Solution Preparation:
-
In a 500 mL beaker, dissolve 2.21 g (0.01 mol) of this compound in 100 mL of 1 M HCl.
-
Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
-
Oxidant Solution Preparation:
-
In a separate beaker, dissolve 2.85 g (0.0125 mol) of ammonium persulfate in 100 mL of 1 M HCl.
-
Cool this solution to 0-5 °C.
-
-
Polymerization:
-
Slowly add the cold APS solution to the monomer solution dropwise over 30 minutes with vigorous stirring.
-
Allow the reaction mixture to stir at 0-5 °C for 24 hours. A dark-colored precipitate of the polymer will form.
-
-
Purification:
-
Collect the polymer by vacuum filtration.
-
Wash the polymer with 1 M HCl until the filtrate becomes colorless to remove any unreacted monomer and oligomers.
-
Wash the polymer with methanol to remove any remaining impurities.
-
Dry the polymer in a vacuum oven at 60 °C for 48 hours.
-
Characterization
The synthesized polymer should be characterized to determine its structure, morphology, and electrical properties.
| Technique | Purpose | Expected Observations |
| FT-IR Spectroscopy | To confirm the polymer structure. | Characteristic peaks for the quinoid and benzenoid rings of the polyaniline backbone. The presence of C-Br and C-Cl stretches. |
| UV-Vis Spectroscopy | To identify the electronic transitions and oxidation state. | Absorption bands corresponding to the π-π* transition of the benzenoid rings and the exciton formation in the quinoid rings, confirming the emeraldine salt form. |
| Scanning Electron Microscopy (SEM) | To observe the morphology of the polymer. | The morphology can range from granular to fibrous, depending on the polymerization conditions. Substituents on the aniline ring are known to influence the polymer's morphology.[8] |
| Four-Point Probe Conductivity Measurement | To determine the electrical conductivity. | The conductivity of substituted polyanilines can vary over several orders of magnitude. The measured value will indicate the influence of the bromo, chloro, and methyl substituents on the charge transport properties.[6][9] |
Safety Precautions
-
This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All manipulations should be performed in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed hazard information.
-
Aromatic amines and their derivatives are often toxic and may be carcinogenic.
Conclusion
This compound presents a promising, yet largely unexplored, platform for the development of novel materials. The protocols outlined in these application notes provide a solid foundation for synthesizing and characterizing new azo dyes and conductive polymers. The unique substitution pattern of this molecule offers exciting opportunities to tune the properties of these materials, potentially leading to advancements in fields ranging from textiles and coatings to organic electronics and sensors. Further research into the reactivity of the halogen atoms in post-synthesis modifications could unlock even more diverse applications.
References
-
Center for Molecular Modeling. (n.d.). Halochromic properties of sulfonphthaleine dyes in a textile environment: the influence of substituents. Retrieved from [Link]
- Tüken, T., et al. (2006). Synthesis and characterization of conducting substituted polyanilines. Synthetic Metals, 156(16-17), 1038-1044.
-
University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
- Sergeev, P. G., et al. (2020). Halogenated Diazabutadiene Dyes: Synthesis, Structures, Supramolecular Features, and Theoretical Studies. Molecules, 25(3), 480.
- Gómez, C., et al. (2021). Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. Polymers, 13(16), 2758.
- Al-Omair, M. A., et al. (2021). Polyaniline Synthesized by Different Dopants for Fluorene Detection via Photoluminescence Spectroscopy. Polymers, 13(23), 4196.
- Li, J., et al. (2018). One step synthesis of azo compounds from nitroaromatics and anilines. Tetrahedron Letters, 59(35), 3411-3415.
- Mustafin, A. G., et al. (2021). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Advances, 11(35), 21546-21555.
-
Tüken, T., et al. (2006). Synthesis and characterization of conducting substituted polyanilines. Request PDF. Retrieved from [Link]
- Van der Schueren, L., et al. (2012). Halochromic properties of sulfonphthaleine dyes in a textile environment: The influence of substituents. Dyes and Pigments, 94(2), 256-264.
-
Si-si, Y., et al. (2014). The effect of halogen substitution on the structure and electronic spectra of fluorone dyes. Request PDF. Retrieved from [Link]
- Vilas-Vilela, J. L., & Casanovas, J. (2021).
-
Al-Jothery, H. A. A. (2017). Preparation of Azo dye from diazonium salt. Retrieved from [Link]
- Metwally, A. A., et al. (2023). Fabrication of novel electropolymerized conductive polymer of hydrophobic perfluorinated aniline as transducer layer on glassy carbon electrode. Journal of the Egyptian Chemical Society, 66(1), 1-8.
-
LibreTexts. (2024). 8.6: An Explanation of Substituent Effects. Retrieved from [Link]
- Wang, Y., et al. (2022). Recent Advances in the Synthesis of Aromatic Azo Compounds. Molecules, 27(19), 6543.
-
FAQ. (n.d.). What is 4-Bromo-2-chloro-6-methylaniline and how is it used in organic synthesis?. Retrieved from [Link]
-
YouTube. (2020). Polyaniline : Conducting polymer-Synthesis, properties and applications. Retrieved from [Link]
- Wu, Y.-L., et al. (2011). Synthesis and Characterization of Organic Dyes Containing Various Donors and Acceptors. International Journal of Molecular Sciences, 12(11), 7544-7558.
-
ResearchGate. (n.d.). The synthesis characterization of historical novel azo pigments: implications for conservation science. Retrieved from [Link]
-
Nobel Prize. (n.d.). Conductive polymers. Retrieved from [Link]
- Degano, I., et al. (2022). An Introduction and Recent Advances in the Analytical Study of Early Synthetic Dyes and Organic Pigments in Cultural Heritage. Molecules, 27(19), 6544.
-
ResearchGate. (n.d.). Electrochemical Polymerization of Aniline. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). CHAPTER 4: Carbonyl Dyes and Pigments. Retrieved from [Link]
-
PubMed. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Retrieved from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. echemi.com [echemi.com]
- 3. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 4. Halogenated Diazabutadiene Dyes: Synthesis, Structures, Supramolecular Features, and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. mdpi.com [mdpi.com]
- 8. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02474D [pubs.rsc.org]
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- 10. youtube.com [youtube.com]
- 11. nobelprize.org [nobelprize.org]
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- 13. Polyaniline Synthesized by Different Dopants for Fluorene Detection via Photoluminescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-4-chloro-2-methylaniline
Welcome to the technical support center for the synthesis of 5-Bromo-4-chloro-2-methylaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this multi-step synthesis with confidence.
Introduction: The Synthetic Challenge
The synthesis of this compound is a nuanced process that requires careful control over regioselectivity. The starting material, 4-chloro-2-methylaniline, possesses three substituents—an activating amino group, an activating methyl group, and a deactivating but ortho-, para-directing chloro group. Direct bromination of this substrate is challenging due to the powerful activating nature of the amino group, which can lead to a mixture of polybrominated products and poor regioselectivity.[1][2]
To overcome this, a reliable three-step strategy involving protection, bromination, and deprotection is the most common and effective method.[1][3] This guide is structured around this synthetic pathway, addressing potential issues at each stage to help you improve your yield and purity.
Overall Synthetic Workflow
The recommended pathway involves the following key transformations:
-
Protection: Acetylation of the starting material, 4-chloro-2-methylaniline, to form N-(4-chloro-2-methylphenyl)acetamide. This temporarily moderates the high reactivity of the amino group.
-
Regioselective Bromination: Electrophilic aromatic substitution on the protected intermediate to introduce a bromine atom at the desired C-5 position.
-
Deprotection: Hydrolysis of the acetamido group to reveal the amine functionality, yielding the final product.
Caption: Workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group before bromination?
A1: The amino (-NH₂) group is a very strong activating group in electrophilic aromatic substitution. Direct bromination of 4-chloro-2-methylaniline would likely result in multiple bromine atoms being added to the aromatic ring (polybromination) and could also lead to oxidation of the aniline.[1][2] Converting the amino group to an acetamido (-NHCOCH₃) group moderates its activating effect. This "tames" the reaction, allowing for more controlled, selective monobromination. The bulkier acetamido group also helps direct the incoming bromine to the sterically less hindered para position (C-5).[1]
Q2: What is the best brominating agent for this synthesis?
A2: While elemental bromine (Br₂) can be used, it is hazardous and can lead to over-bromination.[2] N-haloimides are generally preferred for their milder nature and higher selectivity.
-
N-Bromosuccinimide (NBS): A common and effective choice for this type of reaction. It is a solid, making it easier to handle than liquid bromine.[4]
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): An excellent alternative that is stable, safe to handle, and cost-effective. It often provides high yields and cleaner reactions with less imide byproduct compared to NBS.[1]
Q3: What are the optimal conditions for the final deprotection (hydrolysis) step?
A3: The N-(5-bromo-4-chloro-2-methylphenyl)acetamide intermediate can be hydrolyzed under either acidic or basic conditions.
-
Acidic Hydrolysis: Typically involves refluxing the acetamide with an aqueous acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a co-solvent like ethanol.[3] This method is often efficient and leads to the formation of the amine salt, which can be neutralized to precipitate the free amine product.
-
Basic Hydrolysis: Involves heating with an aqueous base such as sodium hydroxide (NaOH). This directly yields the free amine.
The choice between acidic and basic hydrolysis may depend on the stability of your downstream compounds and ease of purification. Acidic hydrolysis is generally very effective for anilides.
Q4: How can I monitor the progress of each reaction step?
A4: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, intermediate, and product. The spots can be visualized under a UV lamp (254 nm). By co-spotting your reaction mixture with the starting material, you can clearly track its consumption and the formation of the product, which will have a different Rf value.
Troubleshooting Guide
This section addresses specific issues you might encounter during the synthesis.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) |
| Step 1: Incomplete Protection (Acetylation) | 1. Insufficient acetic anhydride. 2. Presence of water in the reaction. 3. Reaction time is too short. | 1. Use a slight excess (1.1-1.2 equivalents) of acetic anhydride.[1] 2. Ensure glacial acetic acid and all glassware are dry. 3. Monitor the reaction by TLC until the starting aniline spot disappears completely. The reaction is typically fast (30-60 minutes). |
| Step 2: Low Yield of Brominated Product | 1. Inactive brominating agent. 2. Insufficient reaction temperature or time. 3. Poor choice of solvent. | 1. Use a fresh bottle of NBS or DBDMH. NBS can degrade over time. 2. The reaction is often performed at room temperature but may require gentle heating. Monitor by TLC to determine the optimal time. 3. Acetic acid or a chlorinated solvent like dichloromethane (DCM) are common choices. Ensure your starting material is fully dissolved. |
| Step 2: Formation of Multiple Products (Isomers or Polybromination) | 1. Over-activation of the ring (incomplete protection). 2. Reaction conditions are too harsh (e.g., high temperature, strong Lewis acid catalyst). 3. Use of elemental bromine instead of a milder agent. | 1. Ensure the protection step went to completion before proceeding. Purify the acetamide intermediate if necessary. 2. Perform the bromination at room temperature or below without a strong catalyst. 3. Switch to a milder brominating agent like NBS or DBDMH for better regiocontrol.[1] |
| Step 3: Incomplete Deprotection (Hydrolysis) | 1. Insufficient acid/base concentration or volume. 2. Inadequate reaction time or temperature. 3. Poor solubility of the brominated acetamide. | 1. Use a sufficient concentration of acid (e.g., 5-6 M HCl) or base. 2. Ensure the mixture is refluxed for an adequate period (monitor by TLC). Hydrolysis can take several hours. 3. Add a co-solvent like ethanol or dioxane to improve the solubility of the starting material in the aqueous medium.[3] |
| Final Product is Dark/Discolored | 1. Oxidation of the aniline product. 2. Residual impurities from previous steps. | 1. Aniline compounds can be sensitive to air and light. Work up the reaction promptly and store the final product under an inert atmosphere (e.g., nitrogen or argon) in a dark container. 2. Purify the final product by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by column chromatography on silica gel.[5] |
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.
Step 1: Synthesis of N-(4-chloro-2-methylphenyl)acetamide (Protection)
-
In a fume hood, dissolve 4-chloro-2-methylaniline (1.0 eq.) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add acetic anhydride (1.1 eq.) to the solution while stirring.[1] An exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction's completion by TLC.
-
Once the starting material is consumed, pour the reaction mixture into a beaker of ice-cold water.
-
Stir vigorously to precipitate the solid product.
-
Collect the white solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid, and dry the product under vacuum. The yield should be high.
Step 2: Synthesis of N-(5-bromo-4-chloro-2-methylphenyl)acetamide (Bromination)
-
Dissolve the dried N-(4-chloro-2-methylphenyl)acetamide (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid or DCM) in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (1.0-1.05 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the mixture at room temperature for 2-4 hours or until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any remaining brominating agent.
-
If using acetic acid, pour the mixture into water to precipitate the product. If using DCM, wash the organic layer with water and brine.
-
Collect the solid by filtration or concentrate the organic layer. The crude product can be purified by recrystallization (e.g., from ethanol).
Step 3: Synthesis of this compound (Deprotection)
-
Combine the crude N-(5-bromo-4-chloro-2-methylphenyl)acetamide (1.0 eq.), ethanol, and concentrated hydrochloric acid (e.g., 6 M) in a round-bottom flask.[3]
-
Heat the mixture to reflux using a heating mantle and condenser.
-
Reflux for 2-6 hours, monitoring the progress by TLC until the starting acetamide is gone.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully neutralize the mixture by the slow addition of a base (e.g., aqueous NaOH or NaHCO₃) until the pH is basic (pH 8-9).
-
The free amine product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
For higher purity, the final product can be recrystallized or purified by column chromatography.[5]
Caption: A logical flow for troubleshooting the synthesis.
References
-
BenchChem. (2025). Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH). BenchChem Application Notes. 1
-
Guidechem. (n.d.). How to Prepare 4-Chloro-2-Methylaniline? Guidechem FAQ. Link
-
Yang, X., et al. (2018). A mild and efficient copper-catalyzed aerobic oxidative chlorination of anilines with LiCl in ethanol. Synthetic Communications, 48(20), 2708-2714. Link
-
Hindawi. (2014). Selective Oxidative Bromination of Anilines Using Potassium Bromide and ZnAl-BrO3--LDHs. Journal of Chemistry, Vol. 2014, Article ID 584964. Link
-
Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline. Link
-
RSC Publishing. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science. Link
-
PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. National Center for Biotechnology Information. Link
-
BenchChem. (2025). The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide. BenchChem Technical Guides. Link
Sources
Common side products in the synthesis of 5-Bromo-4-chloro-2-methylaniline
Introduction: Welcome to the technical support guide for the synthesis of 5-Bromo-4-chloro-2-methylaniline. This valuable intermediate is crucial in the development of pharmaceuticals and advanced materials. The primary synthetic route involves the electrophilic bromination of 4-chloro-2-methylaniline. While seemingly straightforward, this reaction presents significant challenges in controlling regioselectivity due to the complex interplay of activating and deactivating groups on the aniline ring. This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions to help you mitigate the formation of common side products and optimize your synthesis for purity and yield.
Section 1: Understanding the Core Reaction and Regiochemical Influences
The synthesis of this compound is an electrophilic aromatic substitution. The outcome of the reaction is dictated by the directing effects of the three substituents on the starting material, 4-chloro-2-methylaniline.
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Amino Group (-NH₂): A strongly activating, ortho, para-directing group.[1] It donates electron density into the ring through resonance, making the ortho (position 6) and para (position 5) positions highly nucleophilic.
-
Methyl Group (-CH₃): An activating, ortho, para-directing group that donates electron density via induction.
-
Chloro Group (-Cl): A deactivating group due to its inductive electron withdrawal, yet it is an ortho, para-director because of resonance electron donation.[1]
The desired product results from bromination at the C5 position, which is para to the powerful amino-directing group. However, the other positions (C3 and C6) are also activated to varying degrees, leading to the potential for isomeric side products.
Caption: Predicted bromination sites based on substituent directing effects.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical Q&A format.
FAQ 1: My final product is a mixture of isomers. How do I identify the main side products and what causes their formation?
Answer: The most common side products are the regioisomers 3-Bromo-4-chloro-2-methylaniline and 6-Bromo-4-chloro-2-methylaniline . Their formation is a direct result of the competing directing effects of the substituents on the aromatic ring.
-
Cause of 3-Bromo Isomer: Bromination at the C3 position is directed by both the methyl and chloro groups, which are ortho to this position.
-
Cause of 6-Bromo Isomer: Bromination at the C6 position is directed by the strongly activating amino group, which is ortho to it.
Troubleshooting & Identification:
-
Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and relative abundance of components with the same mass-to-charge ratio. High-Performance Liquid Chromatography (HPLC) can also be used for quantification.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for unambiguous identification. The proton splitting patterns and chemical shifts for each isomer will be distinct.
-
Mitigation Strategy: The key is to enhance the directing effect of the amino group towards the para position (C5) while minimizing substitution at other sites.
-
Lower Temperature: Running the reaction at 0°C or below often increases regioselectivity.
-
Solvent Choice: Non-polar solvents can sometimes favor a specific isomer. Experiment with solvents like dichloromethane (DCM) versus more polar options.
-
Milder Brominating Agent: Using N-Bromosuccinimide (NBS) instead of liquid bromine (Br₂) can provide a slower, more controlled reaction, often leading to higher selectivity.[2]
-
FAQ 2: My reaction mixture turned dark brown or black, and I'm getting a lot of insoluble tar. What went wrong?
Answer: This is a classic sign of oxidation . Anilines are electron-rich and highly susceptible to oxidation, especially by strong electrophiles like bromine (Br₂). This process forms a complex mixture of polymeric, often colored, byproducts that are difficult to remove.
Troubleshooting Protocol to Prevent Oxidation:
| Step | Action | Rationale |
| 1 | Use a Milder Reagent | Replace liquid Br₂ with N-Bromosuccinimide (NBS). NBS provides a low, steady concentration of electrophilic bromine, reducing the likelihood of oxidative side reactions. |
| 2 | Control Temperature | Maintain the reaction temperature at 0°C or below throughout the addition of the brominating agent. Lower temperatures significantly slow down the rate of oxidation. |
| 3 | Inert Atmosphere | Purge the reaction vessel with an inert gas (Nitrogen or Argon) and maintain a positive pressure throughout the experiment. This prevents atmospheric oxygen from contributing to oxidation. |
| 4 | Slow Addition | Add the brominating agent dropwise or in small portions over an extended period. This keeps the instantaneous concentration of the oxidant low, favoring the desired substitution pathway. |
FAQ 3: My mass spec analysis shows peaks corresponding to di- and tri-brominated products. How do I prevent this?
Answer: The formation of poly-brominated species occurs when the reaction conditions are too harsh or when an excess of the brominating agent is used. The aniline ring is highly activated and can readily undergo multiple substitutions if not carefully controlled.
Caption: Workflow to prevent poly-bromination by controlling stoichiometry.
Troubleshooting Protocol to Prevent Poly-bromination:
-
Precise Stoichiometry: Use a slight deficiency or precisely 1.0 equivalent of the brominating agent relative to the 4-chloro-2-methylaniline. Do not use an excess.
-
Reaction Monitoring: Closely monitor the consumption of the starting material using Thin Layer Chromatography (TLC) or GC. Quench the reaction as soon as the starting material is no longer visible to prevent the product from reacting further.
-
Slow Addition at Low Temperature: As with preventing oxidation, a slow, controlled addition of the brominating agent at low temperatures is critical. This ensures the electrophile reacts with the more abundant and reactive starting material rather than the mono-brominated product.
FAQ 4: How can I effectively purify my crude product to remove these side products?
Answer: A multi-step purification strategy is often necessary.
Method 1: Recrystallization
Recrystallization is effective if the desired product and impurities have sufficiently different solubilities.
Step-by-Step Protocol:
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate) and solvent systems (e.g., ethanol/water). The ideal solvent will dissolve the product when hot but poorly when cold.
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling solvent.
-
Decolorization (if needed): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filtration: Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Method 2: Column Chromatography
This is the most powerful method for separating isomers with similar physical properties.
Step-by-Step Protocol:
-
TLC Analysis: Develop a TLC method to achieve baseline separation of your desired product from the impurities. Test various eluent systems (e.g., hexane/ethyl acetate or dichloromethane/hexane mixtures).
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column.
-
Elution: Run the column, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Physical Properties for Identification & Purification:
| Compound | Molecular Weight | Melting Point (°C) | Notes |
| This compound | 220.49 g/mol | ~70-72 °C[3] | Desired Product |
| 3-Bromo-5-chloro-2-methylaniline | 220.49 g/mol | Data not readily available | A potential isomer. |
| 4-Bromo-5-chloro-2-methylaniline | 220.49 g/mol | Data not readily available | A potential isomer. |
Note: Melting points can vary based on purity. The provided values are from literature and should be used as a reference.
Section 3: Proactive Purity Control - The Importance of Starting Material
The purity of your final product is fundamentally limited by the purity of your starting material. Commercial 4-chloro-2-methylaniline may contain isomeric impurities (e.g., 3-chloro- or 6-chloro-2-methylaniline). These impurities will undergo bromination alongside your primary starting material, resulting in a complex mixture of brominated isomers that can be exceptionally difficult to separate from your target compound.
Recommendation:
-
Always source the highest purity 4-chloro-2-methylaniline available.
-
If purity is uncertain, analyze the starting material by GC or NMR before beginning the synthesis.
-
If necessary, purify the starting material by distillation or recrystallization prior to use.
References
-
Chia, H. Y., et al. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Available at: [Link]
-
PubChem. (n.d.). 4-bromo-2-chloro-n-methylaniline. Available at: [Link]
-
PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. Available at: [Link]
- Google Patents. (2014). CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline.
-
Medium. (2024). Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. Available at: [Link]
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available at: [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]
-
National Institutes of Health. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Available at: [Link]
-
Semantic Scholar. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization. Available at: [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Available at: [Link]
Sources
Troubleshooting low conversion in reactions involving 5-Bromo-4-chloro-2-methylaniline
Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive troubleshooting guide for reactions involving 5-Bromo-4-chloro-2-methylaniline. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested insights to help you overcome challenges and optimize your synthetic routes.
Technical Support Center: this compound
Frequently Asked Questions (FAQs)
Q1: What are the fundamental properties and safety considerations for this compound?
This compound (CAS No: 30273-47-3) is a dihalogenated aromatic amine with the molecular formula C₇H₇BrClN and a molecular weight of approximately 220.49 g/mol .[1] It typically appears as a solid, ranging in color from white to brown.
Safety is paramount when handling this reagent. It is classified as an irritant and is harmful. Key hazard statements include:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] Store the reagent in a tightly closed container in a dry, dark place under an inert atmosphere at room temperature.
Q2: What is the expected reactivity order for the two halogen atoms in this molecule?
In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds follows a well-established trend: C–I > C–Br > C–Cl > C–F.[4][5] For this compound, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This differential reactivity is due to the lower bond dissociation energy of the C-Br bond, which facilitates the crucial oxidative addition step in the catalytic cycle.[4] This allows for selective functionalization at the bromine-substituted position while leaving the chlorine atom available for subsequent transformations.[5]
Troubleshooting Low Conversion in Cross-Coupling Reactions
Low conversion is a frequent challenge in complex organic syntheses. The unique structure of this compound—with its two different halogens and a reactive aniline group—presents specific hurdles. This section addresses common problems in a question-and-answer format.
Q3: My Suzuki-Miyaura coupling reaction is showing low conversion. What are the most critical parameters to investigate first?
When facing low conversion, a systematic approach is essential. The primary culprits are often related to the catalyst system, reaction conditions, or reagent quality.
-
Catalyst and Ligand Choice: The combination of the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand is critical. For electron-rich anilines, bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often required to promote the reductive elimination step and stabilize the active catalyst.
-
Base Selection: The base's strength and nature are crucial for the transmetalation step. Common choices include inorganic bases like K₂CO₃ or K₃PO₄, and organic bases like NaOtBu.[6] The choice of base can significantly influence the reaction outcome and should be screened if conversion is low.
-
Solvent Purity and Degassing: Cross-coupling reactions are highly sensitive to oxygen, which can deactivate the Pd(0) catalyst.[6] Ensure all solvents (e.g., dioxane, toluene, DMF) are anhydrous and have been thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) or by several freeze-pump-thaw cycles.
-
Reagent Purity: The purity of the this compound and the boronic acid partner is vital. Impurities can inhibit or poison the catalyst. Ensure the aniline starting material is pure and, if necessary, purify it before use.[6]
Below is a workflow to guide your troubleshooting process.
Caption: A logical workflow for diagnosing and resolving low conversion issues.
Q4: I am observing significant amounts of a dehalogenated aniline byproduct. How can I suppress this side reaction?
Reductive dehalogenation, where the halogen is replaced by a hydrogen atom, is a common side reaction in cross-coupling chemistry.[6] This is particularly prevalent with electron-rich substrates.
-
Causality: This side reaction can be caused by the presence of hydride sources in the reaction mixture or by a competing catalytic cycle. Some bases, like alkoxides, can undergo β-hydride elimination, generating palladium hydride species that promote dehalogenation.
-
Mitigation Strategies:
-
Choose a Non-Hydridic Base: Switch from bases like NaOtBu to carbonate (K₂CO₃, Cs₂CO₃) or phosphate (K₃PO₄) bases, which are less prone to generating hydride species.[6]
-
Protect the Amine Group: The strong electron-donating nature of the free amine activates the ring, making it more susceptible to side reactions. Protecting the amine as an amide (e.g., acetamide) reduces its activating effect and can suppress dehalogenation.[6][7]
-
Ligand Choice: Select ligands that favor the desired cross-coupling pathway over the dehalogenation pathway. Sometimes, a more electron-donating ligand can accelerate the desired reaction, outcompeting the side reaction.[6]
-
Q5: My reaction mixture is turning dark and forming tar, and my catalyst appears to be deactivating. What is the cause?
The aniline functional group is the likely culprit. It can cause issues in two primary ways: oxidation and catalyst inhibition.
-
Oxidation: Anilines are susceptible to oxidation, especially at elevated temperatures or in the presence of trace oxygen, leading to the formation of colored, polymeric impurities.[6]
-
Catalyst Inhibition: The lone pair of electrons on the aniline's nitrogen can coordinate to the palladium center. This can inhibit the catalytic cycle by competing with the phosphine ligand or the aryl halide for coordination sites. In some cases, this can lead to the formation of inactive palladium complexes.
Solution: Amine Protection The most robust solution to both problems is to temporarily protect the amine group. Converting the amine to an acetamide is a common and effective strategy. The amide is significantly less basic and less electron-donating, which prevents it from coordinating to the catalyst and deactivates the ring towards oxidative decomposition.[7] The protecting group can be easily removed via hydrolysis after the cross-coupling reaction is complete.
Q6: How do I choose the right conditions to ensure selective coupling at the C-Br bond over the C-Cl bond?
Achieving high selectivity is key to leveraging this substrate effectively. While the inherent reactivity difference (C-Br > C-Cl) provides a strong basis for selectivity, reaction conditions must be carefully controlled.
-
Catalyst System: Use a catalyst system known for its high activity at lower temperatures. This allows the more reactive C-Br bond to react while the C-Cl bond remains largely untouched. Catalyst systems that are overly active or require very high temperatures can lead to a loss of selectivity and reaction at the C-Cl position.[4]
-
Temperature Control: Start at a moderate temperature (e.g., 80 °C) and monitor the reaction. Avoid excessively high temperatures, which can provide enough energy to overcome the activation barrier for C-Cl bond cleavage.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. Stop the reaction once the consumption of the starting material and formation of the mono-coupled product has plateaued to avoid the slow, competing reaction at the chlorine site.
The catalytic cycle below highlights the critical steps where issues can arise.
Caption: The Suzuki-Miyaura cycle, noting key steps and potential failure pathways.
Data & Protocols
Table 1: Common Conditions for Suzuki-Miyaura Coupling with Aryl Halides
| Component | Examples | Rationale & Causality |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | Pre-catalysts that generate the active Pd(0) species in situ. |
| Ligand | SPhos, XPhos, RuPhos, P(tBu)₃ | Bulky, electron-rich ligands accelerate reductive elimination, often the rate-limiting step, and stabilize the catalyst.[6] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOtBu | The base activates the boronic acid for transmetalation. Phosphates and carbonates are often preferred to minimize dehalogenation.[6] |
| Solvent | Dioxane, Toluene, DMF, 2-MeTHF | Aprotic solvents are required. Must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[6] |
| Temperature | 80 - 110 °C | Reaction rate is temperature-dependent. Higher temperatures can increase rate but may decrease selectivity (C-Br vs C-Cl). |
Protocol 1: Selective Suzuki-Miyaura Coupling at the Bromine Position
This protocol provides a starting point for optimization.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(OAc)₂ (0.02 eq)
-
SPhos (0.04 eq)
-
K₃PO₄ (3.0 eq)
-
Anhydrous, degassed 1,4-Dioxane
Procedure:
-
Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ and SPhos in a small amount of dioxane. Add this catalyst solution to the Schlenk flask via syringe.
-
Solvent Addition: Add the remaining anhydrous, degassed dioxane to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.[6] Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Acetylation (Protection) of the Aniline Group
Materials:
-
This compound (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine or Triethylamine (1.2 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolution: Dissolve this compound in DCM in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add the pyridine or triethylamine, followed by the dropwise addition of acetic anhydride with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting material is consumed.[7]
-
Workup: Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the N-acetylated product, which can often be used in the next step without further purification.
References
-
PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
CPAchem. (2024). Safety data sheet for 5-Chloro-2-methylaniline. Retrieved from [Link]
-
Angene Chemical. (2021). Safety Data Sheet for 5-Bromo-2-fluoro-4-methylaniline. Retrieved from [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Scholarship at UWindsor. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-chloro-4-methylaniline. National Center for Biotechnology Information. Retrieved from [Link]
-
Khan, I., et al. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. PubMed Central. Retrieved from [Link]
-
American Chemical Society. (n.d.). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2025). Recent Developments in Heterogeneous Selective Hydrogenation of Halogenated Nitroaromatic Compounds to Halogenated Anilines. Retrieved from [Link]
-
ChemBK. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE. Retrieved from [Link]
-
Autechaux. (n.d.). Leveraging Halogenated Anilines: Applications of 5-Bromo-4-fluoro-2-methylaniline. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
ResearchGate. (2024). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Retrieved from [Link]
- Google Patents. (n.d.). CN104478670B - The preparation method of the bromo-2-of 5-chloro-4 '-ethoxy diphenyl methane.
-
Royal Society of Chemistry. (2013). Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. Analytical Methods. Retrieved from [Link]
-
MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Retrieved from [Link]
-
ResearchGate. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. Retrieved from [Link]
-
ChemRxiv. (n.d.). Cross-coupling reactions with nickel, visible light, and tert-butylamine as a bifunctional additive. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
Sources
- 1. 4-Bromo-5-chloro-2-methylaniline | C7H7BrClN | CID 7172026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing Reactions of 5-Bromo-4-chloro-2-methylaniline
Welcome to the technical support center for optimizing reactions involving 5-Bromo-4-chloro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for common synthetic transformations.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the key reactive sites on this compound and how does its substitution pattern influence its reactivity?
This compound is a trifunctional molecule with several reactive sites.[1] The primary points of reactivity are:
-
Amino Group (-NH₂): This is a versatile functional group that can undergo diazotization, acylation, alkylation, and serves as a nucleophile in coupling reactions.[2][3] It is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[4]
-
Bromo Group (-Br): The bromine atom is a good leaving group in various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.[5][6]
-
Chloro Group (-Cl): The chlorine atom can also participate in cross-coupling reactions, though it is generally less reactive than bromine. This differential reactivity can sometimes be exploited for selective transformations.
-
Aromatic Ring: The benzene ring itself can undergo electrophilic aromatic substitution, although the positions of substitution are dictated by the existing activating and directing groups.
The methyl group at the 2-position provides some steric hindrance, which can influence the regioselectivity of reactions.
Q2: My this compound starting material is discolored. Can I still use it?
Anilines are prone to oxidation, which can result in the formation of colored impurities and tar-like substances.[4][7] It is highly recommended to use purified, colorless starting material for best results. If your material is discolored, consider the following purification methods:
-
Recrystallization: Dissolve the compound in a suitable hot solvent and allow it to cool slowly to form pure crystals.
-
Activated Carbon Treatment: During recrystallization, adding activated carbon can help adsorb colored impurities.[7]
-
Column Chromatography: For smaller scales, silica gel chromatography can be effective.
Diazotization and Sandmeyer Reactions
Q3: I am having trouble with the diazotization of this compound. What are the critical parameters?
Diazotization is the conversion of the primary amino group to a diazonium salt, which is a key intermediate for Sandmeyer and other related reactions.[8][9] Critical parameters include:
-
Temperature: The reaction is typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt. Higher temperatures can lead to decomposition and unwanted side reactions.
-
Acid Concentration: A strong acid, such as hydrochloric or sulfuric acid, is required to protonate the nitrous acid and generate the reactive nitrosating agent.
-
Stoichiometry of Sodium Nitrite: A slight excess of sodium nitrite is often used to ensure complete conversion, but a large excess should be avoided as it can lead to side reactions.
Q4: My Sandmeyer reaction is giving low yields of the desired aryl halide. How can I optimize it?
The Sandmeyer reaction utilizes a copper(I) salt to replace the diazonium group with a halide or other nucleophile.[8][9] To improve yields:
-
Catalyst Activity: Ensure the copper(I) salt (e.g., CuBr for bromination, CuCl for chlorination) is fresh and active.
-
Temperature Control: After the formation of the diazonium salt, the temperature is gradually raised to facilitate the substitution reaction. The optimal temperature will depend on the specific substrate and desired product.
-
pH Control: The pH of the reaction mixture can influence the stability of the diazonium salt and the reactivity of the copper catalyst.
Below is a workflow for a typical Diazotization-Sandmeyer reaction sequence.
Caption: A typical workflow for the diazotization of this compound followed by a Sandmeyer reaction.
Palladium-Catalyzed Cross-Coupling Reactions
Q5: I am performing a Buchwald-Hartwig amination with this compound and observing significant hydrodehalogenation. What can I do to minimize this side reaction?
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[7] To minimize this:
-
Ligand Choice: The choice of phosphine ligand is crucial. Sterically hindered and electron-rich ligands often favor the desired cross-coupling pathway.[5]
-
Base Selection: The strength and nature of the base can influence the reaction outcome. Weaker bases may sometimes reduce the extent of hydrodehalogenation.[7]
-
Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time can sometimes suppress this side reaction. Monitor the reaction progress by TLC or GC to avoid prolonged heating after the starting material is consumed.
Q6: In a Suzuki-Miyaura coupling, which halogen on this compound is likely to react first?
In general, the carbon-bromine bond is weaker and more reactive towards oxidative addition to the palladium(0) catalyst than the carbon-chlorine bond.[10] Therefore, you can expect the Suzuki-Miyaura coupling to occur selectively at the bromo position under carefully controlled conditions. To achieve this selectivity:
-
Use a mild catalyst system: A less reactive palladium catalyst and ligand combination may favor reaction at the more reactive C-Br bond.
-
Control stoichiometry: Using one equivalent of the boronic acid or ester will favor monosubstitution.
The following diagram illustrates the general catalytic cycle for a Suzuki-Miyaura coupling reaction.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Darkening of the reaction mixture/tar formation | Oxidation of the aniline starting material or product.[4][7] | - Use purified, colorless starting material.[7] - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[7] - Consider protecting the amino group as an acetamide to reduce its susceptibility to oxidation.[7] |
| Low yield in cross-coupling reactions | Inactive catalyst, incorrect ligand or base, suboptimal temperature. | - Use a fresh, active palladium catalyst. - Screen different phosphine ligands and bases. - Optimize the reaction temperature; higher temperatures may be required for less reactive aryl chlorides.[11] |
| Incomplete reaction | Insufficient reaction time or temperature, poor solubility of reagents. | - Monitor the reaction by TLC or GC to determine the optimal reaction time. - Gradually increase the reaction temperature.[12] - Choose a solvent in which all reactants are soluble at the reaction temperature. |
| Formation of multiple products | Lack of selectivity in cross-coupling reactions, side reactions. | - For selective coupling at the bromine position, use milder reaction conditions. - To couple at both halogen positions, use a more active catalyst system and an excess of the coupling partner. - Optimize reaction conditions to minimize side reactions like hydrodehalogenation. |
Experimental Protocols
Protocol 1: Diazotization of this compound
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled water
-
Ice bath
Procedure:
-
In a flask, suspend this compound (1 equivalent) in a mixture of concentrated HCl and water.
-
Cool the suspension to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature remains below 5 °C.
-
Stir the mixture at 0-5 °C for an additional 15-30 minutes after the addition is complete. The resulting solution contains the arenediazonium salt and should be used immediately in the subsequent reaction.
Protocol 2: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Arylboronic acid or ester (1.1 equivalents for monosubstitution)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene, Dioxane, with a small amount of water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction flask, add this compound (1 equivalent), the arylboronic acid (1.1 equivalents), the base (2-3 equivalents), and the palladium catalyst (2-5 mol%).
-
Purge the flask with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.
References
-
ResearchGate. (n.d.). Effect of reaction temperature on aniline conversion and product... Retrieved from [Link]
-
ACS Publications. (n.d.). Role of Mediator and Effects of Temperature on ortho-C–N Bond Fusion Reactions of Aniline Using Ruthenium Templates: Isolation and Characterization of New Ruthenium Complexes of the in-Situ-Generated Ligands. Inorganic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
PMC. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Non-catalytic condensation of aromatic aldehydes with aniline in high temperature water. Retrieved from [Link]
-
MSU chemistry. (n.d.). Aromatic Reactivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Chemistry of Benzene: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22.4: Electrophilic Aromatic Substitution. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 20.7: Reactions of Arylamines. Retrieved from [Link]
-
PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
SpringerLink. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
-
Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Write note on "Sandmeyer reaction". Write down the mechanism of formation of p-Bromotoluene from pMethylaniline. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]
-
PMC - PubMed Central. (n.d.). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. Retrieved from [Link]
-
ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]
-
PMC. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]
-
MDPI. (2025). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Aniline - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
5-Bromo-4-chloro-2-methylaniline storage conditions and stability
Welcome to the technical support guide for 5-Bromo-4-chloro-2-methylaniline (CAS No. 144593-00-6). This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this key chemical intermediate. Proper handling and storage are critical for obtaining reliable and reproducible experimental results. This guide provides answers to frequently asked questions and robust troubleshooting protocols based on established chemical principles and extensive field experience.
Frequently Asked Questions (FAQs): The Essentials
This section addresses the most common queries regarding the day-to-day handling and storage of this compound.
Question 1: What are the ideal storage conditions for this compound?
For optimal stability, this compound should be stored in a cool, dark, and dry place.[1][2] The container should be tightly sealed to prevent exposure to air and moisture.[2][3] Storage under an inert atmosphere, such as argon or nitrogen, is highly recommended to minimize oxidative degradation.[1]
Question 2: How does temperature affect the stability of this compound?
The recommended storage temperature is ambient room temperature.[1] While freezing is not typically necessary, excessive heat should be avoided as it can accelerate degradation. Always refer to the supplier's specific recommendations, but a consistent, controlled room temperature environment is standard practice.
Question 3: Is this compound sensitive to light or air?
Yes. Anilines as a class of compounds are susceptible to oxidation and polymerization, processes that are often catalyzed by light and air.[4] Exposure can lead to the formation of colored impurities, causing the material to darken over time.[4] Therefore, storing the compound in an amber or opaque vial and minimizing headspace with an inert gas are crucial for maintaining its purity.
Question 4: What materials or chemicals are incompatible with this compound?
To prevent hazardous reactions and degradation, avoid contact with strong oxidizing agents, strong acids, acid anhydrides, acid chlorides, and chloroformates.[4] These substances can react vigorously with the aniline functional group. Store this compound separately from such materials.[3]
Data Summary: Storage & Handling Parameters
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Avoids thermal degradation while being practical for lab storage. |
| Atmosphere | Inert Gas (Argon, Nitrogen)[1] | Prevents oxidation of the amine group, a primary degradation pathway. |
| Light | Store in a dark place (e.g., amber vial)[1] | Minimizes light-catalyzed degradation and formation of colored impurities. |
| Container | Tightly sealed, compatible material | Prevents ingress of moisture and atmospheric oxygen.[2][3] |
| Incompatibilities | Strong acids, strong oxidizers, acid chlorides[4] | Prevents vigorous and potentially hazardous chemical reactions. |
Troubleshooting Guide: When Things Go Wrong
This section provides a logical framework for identifying and resolving common issues encountered during the use of this compound.
Issue 1: The compound, which was initially off-white, has darkened to a yellow or brown color.
-
Plausible Cause: This is a classic sign of oxidation. The amine group (-NH₂) in anilines is susceptible to oxidation by atmospheric oxygen, which is often accelerated by light. This process forms highly conjugated, colored impurities, such as quinone-imine type structures. While slight color change may not significantly impact some reactions, it indicates a decrease in purity.
-
Investigative Steps:
-
Visual Reference: Compare the material to a new, unopened batch if available.
-
Purity Check: Perform a quick purity assessment using the TLC protocol outlined below (Protocol 1). The appearance of new, colored spots at different Rf values is indicative of degradation.
-
Solubility Test: Degraded, polymerized material may show decreased solubility in the intended reaction solvent.
-
-
Corrective Actions:
-
For applications requiring high purity, it is recommended to purify the material via recrystallization or column chromatography.
-
If purification is not feasible, consider discarding the batch and using a fresh, unopened container to ensure the integrity of your experiment.
-
Issue 2: My reaction yield is significantly lower than expected, or I'm observing unexpected byproducts.
-
Plausible Cause: If other reaction parameters have been ruled out, the quality of the this compound starting material is a likely culprit. Degradation reduces the number of active molecules available for the reaction, and the impurities themselves may interfere with the desired chemical transformation.
-
Investigative Workflow: The following diagram outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for reaction issues.
-
Corrective Actions: Follow the workflow above. If degradation of the aniline is confirmed, either purify the existing stock or begin the experiment again with a fresh batch to ensure reliable results.
Experimental Protocols
Protocol 1: Visual Inspection and Solubility Check
-
Objective: To perform a rapid, preliminary assessment of material quality.
-
Procedure: a. Place a small amount (1-2 mg) of the compound onto a white watch glass or weighing paper. b. Observe the color and homogeneity. High-purity material should be a uniform, off-white to pale yellow solid. Significant darkening, brown/red tints, or the presence of non-uniform particles suggest degradation. c. Add a small volume (approx. 0.5 mL) of a solvent in which the compound is known to be soluble (e.g., ethyl acetate, dichloromethane). d. Agitate gently. The material should dissolve completely. The presence of insoluble particulates may indicate the formation of insoluble polymers due to degradation.
Protocol 2: Thin-Layer Chromatography (TLC) for Quick Purity Assessment
-
Objective: To visualize the presence of impurities.
-
Materials:
-
TLC plate (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 4:1 Hexanes:Ethyl Acetate - this may need optimization)
-
Sample solution: Dissolve a small amount (~1 mg) of this compound in ~0.5 mL of ethyl acetate.
-
Visualization: UV lamp (254 nm).
-
-
Procedure: a. Lightly draw a pencil line ~1 cm from the bottom of the TLC plate. b. Spot a small amount of the sample solution onto the line. c. Place the plate in the developing chamber containing the mobile phase. d. Allow the solvent front to travel up the plate until it is ~1 cm from the top. e. Remove the plate and immediately mark the solvent front with a pencil. f. Visualize the plate under a UV lamp.
-
Interpretation: A pure compound should ideally show a single, well-defined spot. The presence of multiple spots, especially those that are visibly colored on the plate without UV, is a strong indication of impurities and degradation.
Potential Degradation Pathway
Anilines are primarily susceptible to oxidative degradation. The following diagram illustrates a simplified, conceptual pathway leading to discoloration.
Caption: Conceptual pathway of aniline oxidation.
References
-
Sigma-Aldrich. 4-Bromo-5-chloro-2-methylaniline Safety Data Sheet.
-
TCI America. 2-Fluoro-N-methylaniline Safety Data Sheet.
-
Washington State University. Aniline Standard Operating Procedure.
-
Thermo Fisher Scientific. 5-Chloro-o-toluidine Safety Data Sheet.
Sources
Technical Support Center: Selective Bromination of 4-Chloro-2-methylaniline
Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective bromination of 4-chloro-2-methylaniline. Here, you will find troubleshooting advice and frequently asked questions to help you mitigate over-bromination and achieve high yields of your desired mono-brominated product.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the bromination of 4-chloro-2-methylaniline.
Issue 1: My reaction is producing a significant amount of di-brominated and other polysubstituted byproducts.
-
Root Cause: The amino group (-NH₂) in 4-chloro-2-methylaniline is a powerful activating group in electrophilic aromatic substitution reactions.[1][2] Its lone pair of electrons strongly donates into the benzene ring, making the ortho and para positions highly nucleophilic and prone to multiple substitutions, even with milder brominating agents.[3][4][5] The high reactivity of the aniline ring leads to the formation of 2,4,6-tribromoaniline when reacted with bromine water.[6]
-
Solution: Attenuate the Activating Effect via N-Acetylation. The most reliable method to prevent over-bromination is to temporarily protect the amino group by converting it to an acetamide (-NHCOCH₃).[7][8] This is achieved by reacting the 4-chloro-2-methylaniline with acetic anhydride. The acetyl group's carbonyl component delocalizes the nitrogen's lone pair, thus reducing its activating effect on the aromatic ring.[2][3] This "tamed" substrate is significantly less prone to polysubstitution.
-
Experimental Protocol: N-Acetylation of 4-Chloro-2-methylaniline
-
In a fume hood, dissolve 4-chloro-2-methylaniline (1.0 eq.) in glacial acetic acid.
-
With stirring, add acetic anhydride (1.1 eq.) dropwise to the solution.
-
Continue stirring the mixture at room temperature for 30-60 minutes.
-
Pour the reaction mixture into cold water to precipitate the N-(4-chloro-2-methylphenyl)acetamide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
-
-
Issue 2: The bromination of my protected aniline is not regioselective, yielding a mixture of ortho and para isomers.
-
Root Cause: While the acetamido group is less activating than an amino group, it is still an ortho-, para-director.[2] The regiochemical outcome is influenced by both electronic and steric factors. The existing substituents on your starting material (a chloro group at C4 and a methyl group at C2) will also influence the position of bromination.
-
Solution: Leverage Steric Hindrance and Controlled Conditions. The bulky acetyl group provides significant steric hindrance at the ortho positions relative to the nitrogen atom.[2] This steric effect generally favors the substitution at the less hindered para position. For 4-chloro-2-methylaniline, the C6 position is ortho to the amine and meta to the chlorine, while the C5 position is meta to the amine and ortho to the chlorine. The C3 position is ortho to both the methyl and chloro groups. Bromination will preferentially occur at the positions most activated by the directing groups.
To enhance para-selectivity:
-
Choice of Brominating Agent: Use a less reactive brominating agent than elemental bromine (Br₂). N-Bromosuccinimide (NBS) is a common choice for controlled mono-bromination of activated rings.[9] 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is another excellent alternative that is stable, safe to handle, and provides clean reactions.[8]
-
Solvent and Temperature: Performing the reaction in a non-polar solvent like carbon disulfide (CS₂) or a polar aprotic solvent like acetonitrile at a low temperature can reduce the rate of reaction and improve selectivity.[4][5] Polar solvents can facilitate the dissociation of the brominating agent, increasing its reactivity.[3]
-
Experimental Protocol: Selective Bromination of N-(4-chloro-2-methylphenyl)acetamide
-
Dissolve the N-(4-chloro-2-methylphenyl)acetamide (1.0 eq.) in a suitable solvent such as glacial acetic acid or acetonitrile in a flask protected from light.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of the brominating agent (e.g., NBS, 1.05 eq.) in the same solvent, maintaining the low temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a reducing agent like sodium thiosulfate solution to consume any excess bromine.
-
Precipitate the product by adding water, then filter, wash, and dry the solid.
-
-
Issue 3: I am struggling to remove the acetyl protecting group after bromination.
-
Root Cause: The amide bond is stable and requires either acidic or basic conditions for hydrolysis. Incomplete hydrolysis can lead to low yields of the final product.
-
Solution: Acid- or Base-Catalyzed Hydrolysis. The acetyl group can be efficiently removed to regenerate the free amine through hydrolysis.
-
Experimental Protocol: Hydrolysis of the Brominated Acetanilide
-
Place the brominated acetanilide product in a round-bottom flask.
-
Add a solution of aqueous hydrochloric acid (e.g., 5 M) or sodium hydroxide (e.g., 10% w/v).
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture. If acidic hydrolysis was used, neutralize with a base (e.g., NaOH solution) until the free amine precipitates. If basic hydrolysis was used, the product may already be precipitated or can be extracted with an organic solvent.
-
Collect the solid product by filtration or extract the aqueous layer, then wash, dry, and purify as necessary.[7]
-
-
Visualizing the Strategy: The Protection-Bromination-Deprotection Workflow
The following diagram outlines the logical flow of the recommended three-step synthesis to achieve selective mono-bromination.
Caption: Workflow for selective mono-bromination.
Frequently Asked Questions (FAQs)
Q1: Why can't I just use one equivalent of bromine with my unprotected 4-chloro-2-methylaniline?
Even with stoichiometric control, the high reactivity of the unprotected aniline ring makes it difficult to stop the reaction at the mono-substituted stage.[2] The first product formed is still highly activated and can react faster than the remaining starting material, leading to a mixture of unreacted starting material, mono-brominated, and di-brominated products.
Q2: What are the expected directing effects of the substituents on 4-chloro-2-methylaniline?
-
-NH₂ (Amino): A strong activating group and ortho-, para-director.
-
-CH₃ (Methyl): A weak activating group and ortho-, para-director.
-
-Cl (Chloro): A weak deactivating group but is an ortho-, para-director due to its lone pairs.
The cumulative effect of these groups makes the ring highly activated towards electrophilic substitution, with the -NH₂ group being the dominant directing group.
Q3: Are there any direct bromination methods that do not require a protection-deprotection sequence?
Yes, modern synthetic methods are being developed for the direct and regioselective halogenation of anilines. For instance, the use of copper(II) bromide (CuBr₂) as a brominating agent in ionic liquid solvents has been shown to achieve high yields of para-brominated anilines under mild conditions without the need for a protecting group.[10][11][12] These methods can offer a more atom-economical and environmentally friendly alternative.
Q4: Which brominating agent is best for my application: Br₂, NBS, or DBDMH?
| Brominating Agent | Pros | Cons |
| Elemental Bromine (Br₂) | Inexpensive and readily available. | Highly reactive, corrosive, and difficult to handle. Often leads to over-bromination with activated substrates. |
| N-Bromosuccinimide (NBS) | Solid, easier to handle than Br₂. More selective for mono-bromination.[9] | Can be a source of radical bromine under certain conditions (Wohl-Ziegler reaction).[13] |
| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Stable, crystalline solid, safe to handle. High atom economy (two bromine atoms per molecule). Provides high yields and clean reactions.[8] | May be more expensive than Br₂ or NBS. |
For selective mono-bromination of a protected aniline, NBS or DBDMH are highly recommended over elemental bromine.
Understanding the Mechanism: Electrophilic Aromatic Substitution
The bromination of anilines proceeds via an electrophilic aromatic substitution mechanism. The electron-donating amino group increases the electron density of the benzene ring, making it highly susceptible to attack by an electrophile (Br⁺).
Caption: Simplified mechanism of aniline bromination.
By protecting the amino group as an acetamide, the lone pair on the nitrogen is delocalized into the carbonyl group, reducing its ability to activate the aromatic ring and thus preventing the "Further Bromination" step.
References
- ELECTROPHILIC SUBSTITUTION REACTION | CLASS 12 | P-BROMO ANILINE | - YouTube. (2024).
- Anilines: Reactions, Reaction Mechanisms and FAQs - Allen. (n.d.).
- Suggest a mechanism for the bromination of aniline. - Homework.Study.com. (n.d.).
- Reactions of Aniline - Chemistry Steps. (n.d.).
- A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison - Benchchem. (2025).
- Application Notes and Protocols: Selective Bromination of Anilines with 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) - Benchchem. (2025).
- Bromination of para-substituted anilines using H₂O₂-HBr system or NBS in water as a reaction medium - ResearchGate. (n.d.).
- Facile, Metal-free, Highly Para-Selective Room Temperature Monobromination of Aniline Analogs | Request PDF - ResearchGate. (n.d.).
- Bromination of Aniline (video) - Khan Academy. (n.d.).
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC - NIH. (2012).
- Monobromination of Aromatic Amine with [bmim]Br 3 | Download Table - ResearchGate. (n.d.).
- Bromination of Aniline (video) | Amines - Khan Academy. (n.d.).
- Regioselective and efficient bromination of anilides on water using HBr and Selectfluor | Request PDF - ResearchGate. (n.d.).
- Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry - YouTube. (2022).
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - Beilstein Journals. (2012).
- CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. (2014).
- Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives - RSC Publishing. (2022).
- Exploring solvents and other conditions for the chlorination of 2-methylaniline (2a, 10 mmol scale) using CuCl 2 . a - ResearchGate. (n.d.).
- Regio Selective Molecular Bromination Of Substituted Aniline - Quick Company. (n.d.).
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024).
- EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines - Google Patents. (1992).
- What is 4-Bromo-2-chloro-6-methylaniline and how is it used in organic synthesis? - FAQ. (n.d.).
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - ResearchGate. (2012).
Sources
- 1. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. Khan Academy [khanacademy.org]
- 4. Khan Academy [khanacademy.org]
- 5. youtube.com [youtube.com]
- 6. homework.study.com [homework.study.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BJOC - Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids [beilstein-journals.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Bromo-4-chloro-2-methylaniline
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the purification of commercial 5-Bromo-4-chloro-2-methylaniline. Authored from the perspective of a Senior Application Scientist, this document synthesizes established purification principles with practical, field-proven insights to help you achieve the desired purity for your critical applications.
Introduction: Understanding the Challenges
This compound is a key building block in the synthesis of pharmaceuticals and other specialty chemicals.[1] The purity of this reagent is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in downstream applications. Commercial batches of this compound may contain a variety of impurities stemming from its synthesis and storage. Common challenges in purification include the removal of structurally similar isomers, residual starting materials, and colored degradation byproducts.[2][3] Halogenated anilines, in general, are susceptible to oxidation, which often manifests as a red or brown discoloration.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my commercial this compound sample?
A1: Impurities in commercial this compound can be broadly categorized into three groups:
-
Process-Related Impurities: These are substances that originate from the synthetic route. A common synthesis involves the halogenation of 2-methylaniline (o-toluidine).[4] Therefore, you might encounter:
-
Unreacted Starting Material: 2-methylaniline.
-
Intermediates and Isomers: This can include mono-halogenated species such as 4-bromo-2-methylaniline or 5-chloro-2-methylaniline. Due to the directing effects of the methyl and amino groups, other isomeric di-halogenated products are also possible.
-
Over-halogenated Species: Such as di-bromo-chloro or bromo-di-chloro derivatives.
-
-
Degradation Impurities: The most common degradation products are colored polymeric substances resulting from the aerial oxidation of the aniline amino group.[2] This process can be accelerated by exposure to light and air.
-
Residual Solvents and Reagents: Depending on the manufacturing process, residual solvents from reaction and purification steps may be present.
Q2: My this compound has a distinct brown/reddish tint. What causes this and can it be removed?
A2: The brown or reddish discoloration is a classic sign of oxidation.[2] The electron-rich amino group on the aniline ring is susceptible to oxidation by atmospheric oxygen, which leads to the formation of highly colored polymeric impurities. While minor discoloration may not interfere with some applications, it is generally advisable to remove these impurities for high-purity needs. Both recrystallization (often with activated charcoal) and column chromatography are effective methods for removing these colored byproducts.[2] To prevent further degradation, store the compound in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[2]
Q3: Can I use an acid-base extraction to purify this compound?
A3: An acid-base extraction can be a useful preliminary purification step, particularly for removing non-basic impurities. The basic amino group of the aniline will be protonated in an acidic aqueous solution (e.g., dilute HCl), allowing it to be separated from non-basic organic impurities. However, this method will not effectively separate your target compound from other basic impurities, such as isomeric anilines or unreacted starting material. Furthermore, some halogenated anilines can be sensitive to harsh pH conditions, which could potentially lead to dehalogenation.[2] Therefore, while useful, acid-base extraction is typically not sufficient as a sole purification method for achieving high purity.
Troubleshooting and Purification Guides
This section provides detailed protocols and troubleshooting advice for the two most common and effective methods for purifying this compound: Recrystallization and Flash Column Chromatography.
Guide 1: Purification by Recrystallization
Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.[5]
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the this compound sparingly at room temperature but have high solubility at an elevated temperature.[5]
-
Recommended Solvents to Screen: Based on the polarity of halogenated anilines, good starting points for solvent screening are alcohols (ethanol, methanol, isopropanol) or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[5]
-
-
Dissolution: In a flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid just dissolves. Avoid adding an excessive amount of solvent, as this will reduce the recovery yield.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount (1-2% by weight of your compound) of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb the colored impurities.[3]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any residual mother liquor. Dry the purified crystals under vacuum.
| Problem | Potential Cause | Solution |
| Compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Use a solvent pair where the compound is less soluble. |
| No crystals form upon cooling. | Too much solvent was used. The compound is very soluble even at low temperatures. | Boil off some of the solvent to concentrate the solution. Try a different solvent in which the compound is less soluble. |
| Low recovery of the purified compound. | The compound has significant solubility in the cold solvent. Premature crystallization during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of hot solvent for dissolution. Pre-heat the filtration apparatus. |
| Product is still colored after recrystallization. | Insufficient activated charcoal was used. The colored impurity has similar solubility to the product. | Repeat the recrystallization with a fresh portion of activated charcoal. Consider purification by column chromatography. |
Guide 2: Purification by Flash Column Chromatography
Flash column chromatography is a highly effective method for separating compounds with different polarities and is particularly useful for removing isomeric impurities.[6]
Caption: Workflow for Purification by Flash Column Chromatography.
-
TLC Analysis: Before running a column, determine the optimal eluent (solvent system) using Thin Layer Chromatography (TLC). A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ideal eluent system should give your target compound an Rf value of approximately 0.3.[6]
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your eluent system and carefully pack it into a glass column. Allow the silica to settle, ensuring there are no air bubbles or cracks.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with your chosen solvent system. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the eluent). Collect the eluate in a series of fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your purified product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
| Problem | Potential Cause | Solution |
| Product is not eluting from the column. | The eluent is not polar enough. The compound is strongly adsorbed to the silica gel. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). For basic anilines, strong interaction with acidic silica is common.[2] Prepare the eluent with a small amount (0.1-1%) of triethylamine to neutralize the acidic sites on the silica gel.[2] |
| Poor separation of product and impurities. | The eluent is too polar. The chosen eluent system is not optimal. | Decrease the polarity of the eluent. Try a different solvent system. For example, dichloromethane/hexane or toluene/ethyl acetate might offer different selectivity. |
| Streaking or tailing of the compound spot on TLC. | The compound is interacting strongly with the silica gel. The sample is overloaded on the column. | Add a small amount of triethylamine to the eluent.[2] Use a larger column or load less sample. |
Purity Assessment
After purification, it is essential to assess the purity of your this compound. Common analytical techniques include:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate is a good indication of purity.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities will typically broaden and depress the melting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of your compound and identifying any residual impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.
By following these guidelines and troubleshooting tips, you can effectively remove impurities from commercial this compound and obtain a high-purity product for your research and development needs.
References
- BenchChem. (2025).
- BenchChem. (2025).
- BenchChem. (2025).
- Sharma, V., et al. (n.d.).
- Fogg, P. G. T., & Young, C. L. (Eds.). (n.d.).
-
Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. University of Rochester. Retrieved from [Link]
-
Solubility of Things. (n.d.). Aniline. Retrieved from [Link]
- Chande, A. (n.d.).
- Supporting Inform
- Supporting Inform
- Supporting Inform
- ChemicalBook. (n.d.). 4-BROMO-2-METHYLANILINE(583-75-5) 13C NMR spectrum.
- ChemicalBook. (n.d.). 5-BroMo-4-chloro-2-Methoxyaniline(102169-94-8) 1H NMR spectrum.
- Improving the Solubility of Halogenated 1-Ammonio-closo-dodecabor
- ResearchGate. (2025, August 7). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution.
- ChemicalBook. (2022, November 18). The Solubility of Aniline.
- Department of Chemistry, University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Sigma-Aldrich. (n.d.).
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. (n.d.).
- BenchChem. (2025).
- Wang, H., et al. (n.d.). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journals.
- ResearchGate. (2024, September 10).
-
PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. Retrieved from [Link]
- Ossila. (n.d.). 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3.
- ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3.
- 4-Bromo-5-chloro-2-methylaniline CAS NO.30273-47-3. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 27). 4-Bromo-5-chloro-2-methylaniline: A Key Intermediate for Dyes, Pigments, and Specialty Chemicals.
- Sigma-Aldrich. (n.d.). 3-Bromo-5-chloro-2-methylaniline.
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 7-Bromo-4-chloro-8-methylquinoline.
- ResearchGate. (2025, August 9).
Sources
Technical Support Center: Scale-Up Synthesis of 5-Bromo-4-chloro-2-methylaniline
Welcome to the technical support guide for the synthesis of 5-Bromo-4-chloro-2-methylaniline (BCMA). This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important chemical intermediate. The guidance herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
I. Overview of Synthetic Strategy & Scale-Up Considerations
The synthesis of this compound typically proceeds via a multi-step pathway, most commonly involving the sequential halogenation of a 2-methylaniline (o-toluidine) precursor. A logical and controllable route for scale-up involves the protection of the reactive amine, followed by sequential chlorination and bromination (or vice-versa), and concluding with deprotection. An alternative route involves the reduction of a corresponding nitro-aromatic compound.
Key Challenges in Scale-Up:
-
Regioselectivity: Ensuring the correct placement of the chloro and bromo substituents on the aromatic ring.
-
Reaction Energetics: Managing the exothermic nature of halogenation reactions to prevent thermal runaways.
-
Impurity Profile: Minimizing the formation of over-halogenated byproducts and other impurities.
-
Material Handling: Addressing issues related to solubility, crystallization, and isolation of the final product.
-
Safety: Proper handling of corrosive and toxic reagents at a larger scale.
Below is a typical workflow for the synthesis, which will be referenced throughout this guide.
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Reaction & Process Issues
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
A. Halogenation Steps (Chlorination & Bromination)
Q1: My reaction is producing significant amounts of isomeric impurities. How can I improve the regioselectivity?
A1: Regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The acetamido group is a strong ortho-, para-director, while the methyl group is a weaker ortho-, para-director.
-
Causality: In the chlorination of N-(2-methylphenyl)acetamide, the primary directing group is the acetamido group, which places the incoming electrophile at the para-position (C4) due to less steric hindrance compared to the ortho-position. During the subsequent bromination of the N-(4-chloro-2-methylphenyl)acetamide, all existing groups (acetamido, methyl, and chloro) direct the incoming bromine to the C5 position.
-
Troubleshooting at Scale:
-
Temperature Control: Lowering the reaction temperature can enhance selectivity by reducing the kinetic energy of the system, favoring the thermodynamically more stable product.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of the electrophile. Non-polar solvents like dichloromethane or 1,2-dichloroethane are often preferred.
-
Slow Reagent Addition: Adding the halogenating agent slowly and sub-surface (if possible) ensures localized concentration remains low, which can improve selectivity and heat management.
-
Q2: I am observing di-brominated or other over-halogenated byproducts. What is the cause and how can it be minimized?
A2: Over-halogenation is a common side reaction when the product is more activated towards electrophilic substitution than the starting material, or when local concentrations of the halogenating agent are too high.
-
Causality: The aniline product is highly activated, and even with the acetamido protecting group, the ring remains susceptible to further halogenation if reaction conditions are not carefully controlled.
-
Troubleshooting at Scale:
-
Stoichiometry: Use a precise stoichiometry of the halogenating agent. A slight excess may be needed for full conversion, but a large excess will promote polyhalogenation. Start with 1.0 to 1.1 equivalents.[1]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like HPLC, GC, or TLC. Quench the reaction as soon as the starting material is consumed to prevent further reaction.
-
Choice of Halogenating Agent: N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are often preferred over elemental bromine (Br₂) or chlorine (Cl₂) as they generate the electrophile in situ at a controlled rate, reducing the likelihood of over-halogenation.[2]
-
Q3: The halogenation reaction is strongly exothermic and difficult to control at a larger scale. What are the best practices for thermal management?
A3: Thermal runaway is a significant safety hazard during scale-up. Effective heat management is critical.
-
Causality: The formation of the C-X (X=Cl, Br) bond in electrophilic aromatic substitution is a highly exothermic process.
-
Troubleshooting at Scale:
-
Reactor Setup: Use a reactor with a high surface area-to-volume ratio and an efficient cooling system.
-
Semi-Batch Process: Add the halogenating agent portion-wise or via a syringe pump over an extended period. This allows the cooling system to dissipate the heat as it is generated.
-
Solvent Selection: Choose a solvent with a good heat capacity and a boiling point that allows for reflux cooling if necessary, although lower temperatures are generally preferred for selectivity.
-
Dilution: Increasing the solvent volume can help to absorb the heat generated, but this may also slow down the reaction rate and impact process economics.
-
B. Work-up and Product Isolation
Q4: During the aqueous work-up, I am struggling with persistent emulsions. How can I break them?
A4: Emulsions are common when dealing with amine compounds, especially after a basic quench which can form salts that act as surfactants.
-
Causality: The presence of both organic and aqueous phases with compounds that have some solubility in both can lead to the formation of a stable emulsion.
-
Troubleshooting at Scale:
-
Addition of Brine: Adding a saturated sodium chloride solution increases the ionic strength of the aqueous phase, which can help to break the emulsion.
-
Solvent Swap: If possible, consider adding a less polar co-solvent to the organic phase to improve the separation.
-
Filtration: Sometimes, passing the emulsion through a pad of a filter aid like celite can help to break it up.
-
Avoid Vigorous Mixing: During extraction, use gentle agitation rather than vigorous shaking to minimize emulsion formation.
-
Q5: The final product is an oil or does not crystallize easily. How can I induce crystallization?
A5: The physical form of the final product can be influenced by residual solvents and impurities.
-
Causality: Impurities can disrupt the crystal lattice, preventing the formation of a solid. Residual solvent can also act as an impurity and lower the melting point.
-
Troubleshooting at Scale:
-
Purity: Ensure the product is of high purity. An additional wash or a quick pass through a silica plug might be necessary.
-
Solvent System for Recrystallization: Experiment with different solvent/anti-solvent systems. A common approach is to dissolve the product in a good solvent (e.g., ethanol, isopropanol) and then slowly add an anti-solvent (e.g., water, hexane) until turbidity is observed, followed by cooling.
-
Seeding: Introduce a small crystal of the pure product to the supersaturated solution to initiate crystallization.
-
Scratching: Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth.
-
C. Purity and Quality
Q6: The isolated product is off-color (pink, brown, or black). What causes this and how can it be improved?
A6: Anilines are susceptible to aerial oxidation, which can form colored impurities.
-
Causality: The lone pair of electrons on the nitrogen atom makes the aniline ring electron-rich and prone to oxidation, especially when exposed to air and light.
-
Troubleshooting at Scale:
-
Inert Atmosphere: Conduct the reaction, work-up, and storage under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Decolorization: Treat a solution of the crude product with activated carbon to adsorb colored impurities. Use with caution as it can also adsorb the product, leading to yield loss.
-
Antioxidants: In some cases, small amounts of antioxidants can be added during work-up or storage.
-
Purification: Recrystallization is often effective at removing colored impurities.
-
III. Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for this synthesis? A: This synthesis involves hazardous materials. Always consult the Safety Data Sheet (SDS) for each chemical.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[3][4]
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile and corrosive reagents like bromine or thionyl chloride.[5]
-
Emergency Procedures: Ensure that safety showers and eyewash stations are readily accessible.[3] Be prepared to handle spills and have appropriate quenching agents available.
Q: Can I perform the halogenation steps without protecting the amine group? A: While direct halogenation of 2-methylaniline is possible, it is not recommended for achieving high purity and selectivity on a large scale. The unprotected amino group is highly activating and can lead to multiple side reactions, including polyhalogenation and oxidation. The acetamido protecting group moderates the reactivity and improves the regiochemical outcome.[6]
Q: What is the best method for monitoring the reaction progress? A: For scale-up, robust in-process controls are essential.
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative analysis of the reaction mixture, allowing you to track the consumption of starting material and the formation of the product and byproducts accurately.
-
Gas Chromatography (GC): Suitable for volatile compounds and can provide excellent separation of isomers.
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress, but less precise than HPLC or GC.
IV. Key Experimental Protocol: Synthesis via Protection-Halogenation-Deprotection
This section provides a representative protocol. Note: This is a generalized procedure and may require optimization for specific equipment and scales.
Step 1: Protection of 2-Methylaniline
-
Charge the reactor with 2-methylaniline (1.0 eq.) and a suitable solvent (e.g., acetic acid or toluene).
-
Cool the mixture to 0-5 °C.
-
Slowly add acetic anhydride (1.05 eq.) while maintaining the temperature below 15 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by HPLC/TLC).
-
Perform an aqueous work-up to isolate the N-(2-methylphenyl)acetamide.
Step 2: Chlorination
-
Dissolve the N-(2-methylphenyl)acetamide (1.0 eq.) in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0-5 °C.
-
Slowly add N-Chlorosuccinimide (NCS) (1.05 eq.) in portions, keeping the temperature below 10 °C.
-
Stir at room temperature until the reaction is complete.
-
Wash the organic layer with an aqueous solution of sodium bisulfite to quench any remaining NCS, followed by water and brine.
-
Dry the organic layer and concentrate to obtain N-(4-chloro-2-methylphenyl)acetamide.
Step 3: Bromination
-
Dissolve the N-(4-chloro-2-methylphenyl)acetamide (1.0 eq.) in a suitable solvent (e.g., acetic acid).
-
Slowly add N-Bromosuccinimide (NBS) (1.05 eq.) at room temperature.
-
Heat the mixture to 40-50 °C and stir until completion.
-
Cool the reaction mixture and quench with an aqueous solution of sodium thiosulfate.
-
Isolate the crude N-(5-bromo-4-chloro-2-methylphenyl)acetamide by filtration or extraction.
Step 4: Deprotection (Acidic Hydrolysis)
-
Suspend the crude N-(5-bromo-4-chloro-2-methylphenyl)acetamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux (approx. 80-90 °C) for several hours until the hydrolysis is complete (monitor by HPLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to pH 8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).
V. Data Summary Table
The following table provides typical parameters for the synthesis. Values may vary based on scale and specific conditions.
| Step | Key Reagents | Temp. (°C) | Time (h) | Typical Yield (%) | Key Impurities |
| Protection | Acetic Anhydride | 0 - 25 | 1 - 3 | >95% | Di-acetylated aniline |
| Chlorination | NCS | 0 - 25 | 2 - 6 | 85 - 95% | Ortho-chloro isomer |
| Bromination | NBS | 25 - 50 | 4 - 8 | 80 - 90% | Di-bromo species |
| Deprotection | HCl, Ethanol | 80 - 90 | 6 - 12 | >90% | Incomplete hydrolysis |
| Overall | 60 - 75% |
VI. Logical Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting synthesis issues.
VII. References
-
CN101081822A - Industrial preparation method of halogenated carbonyl aniline - Google Patents. (URL: )
-
5 - SAFETY DATA SHEET. (URL: )
-
SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
-
Synthesis of halogenated anilino-β-enaminoesters. - ResearchGate. (URL: )
-
Safety data sheet. (URL: )
-
4-Bromo-5-chloro-2-methylaniline | C7H7BrClN | CID 7172026 - PubChem. (URL: )
-
Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides | The Journal of Organic Chemistry - ACS Publications. (URL: )
-
Aniline synthesis by amination (arylation) - Organic Chemistry Portal. (URL: )
-
Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides - PubMed. (URL: )
-
4-Bromo-2-iodo-5-methylaniline - Apollo Scientific. (URL: )
-
5-BROMO-4-FLUORO-2-METHYLANILINE synthesis - ChemicalBook. (URL: )
-
4-Chloro-2-methylaniline synthesis - ChemicalBook. (URL: )
-
The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols - Benchchem. (URL: )
-
Troubleshooting guide for the radical bromination of methyl 4-chloro-2-methylbenzoate - Benchchem. (URL: )
-
Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl) - Organic Syntheses Procedure. (URL: )
-
CN103787895A - Production process for synthesizing 4-bromo-2-methylaniline - Google Patents. (URL: )
-
5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3 - Ossila. (URL: )
-
5-Chloro-2-methylaniline for synthesis 95-79-4 - Sigma-Aldrich. (URL: )
-
(PDF) Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline - ResearchGate. (URL: )
-
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (URL: )
Sources
Managing exothermic reactions during the synthesis of 5-Bromo-4-chloro-2-methylaniline
Answering the urgent need for clear, actionable guidance on the synthesis of 5-Bromo-4-chloro-2-methylaniline, this Technical Support Center provides researchers, scientists, and drug development professionals with a dedicated resource for managing the inherent exothermic risks of this reaction. As a Senior Application Scientist, my focus is to blend established chemical principles with practical, field-tested advice to ensure both the success of your synthesis and the safety of your laboratory.
The bromination of anilines is notoriously exothermic.[1] The strong activating nature of the amino group makes the aromatic ring highly susceptible to rapid electrophilic attack, which can lead to uncontrolled temperature increases and the formation of undesirable byproducts.[2][3] This guide is structured to address these challenges head-on, providing not just protocols, but the scientific reasoning behind them.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the chemistry and safety of the bromination process.
Q1: Why is the bromination of 4-chloro-2-methylaniline so exothermic?
A1: The amino group (-NH₂) on the aniline ring is a powerful activating group.[2][3] It donates electron density into the aromatic system, particularly at the ortho and para positions, making the ring highly nucleophilic and extremely reactive towards electrophiles like bromine.[4] This high reactivity leads to a very fast reaction rate and a significant release of heat (a high heat of reaction), classifying it as a strongly exothermic process.[1][5] Without proper thermal management, this can escalate into a dangerous thermal runaway.[6]
Q2: What are the primary side products, and how do they form?
A2: The main side products are typically from over-bromination, resulting in di- or even tri-brominated species.[2][3] Because the initial bromination product is still an activated aniline, it can react further with the brominating agent. Another common issue is the formation of dark, tar-like substances, which are products of aniline oxidation.[2][3] This is more likely if using strong brominating agents or if the reaction temperature is not adequately controlled.
Q3: Is it better to use elemental bromine (Br₂) or N-Bromosuccinimide (NBS)?
A3: For laboratory-scale synthesis where control is paramount, N-Bromosuccinimide (NBS) is generally the superior choice.[7][8] While elemental bromine is a potent brominating agent, it is highly corrosive, volatile, and its reactions can be difficult to control.[9] NBS is a solid, making it easier to handle, and it provides a slow, controlled concentration of bromine in the reaction medium, which helps to mitigate the sharp exotherm.[10] For electron-rich substrates like anilines, NBS can achieve efficient bromination, often with improved regioselectivity.[11]
Q4: What is the purpose of protecting the amino group, and is it always necessary?
A4: Protecting the amino group, typically by converting it to an acetanilide (an amide), is the most common and effective strategy to control the reaction.[2][3][4] The acetyl group is electron-withdrawing, which moderates the extreme activating effect of the nitrogen's lone pair.[12] This "tamed" reactivity allows for a much more controlled, less exothermic bromination and prevents polysubstitution.[2][13] After bromination, the acetyl group is easily removed by hydrolysis.[2] For a safe and selective synthesis of this compound, this protection step is highly recommended.
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during the experiment.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Spike | 1. Addition rate of brominating agent is too fast. 2. Inadequate cooling or stirring. 3. Reaction concentration is too high. | 1. Immediately stop the addition of the brominating agent. 2. Ensure the cooling bath is at the target temperature and enhance stirring to improve heat transfer. 3. If the temperature continues to rise, execute the emergency quenching protocol (see below). 4. For future runs, dilute the reaction mixture and reduce the addition rate. |
| Formation of Multiple Products (TLC/GC-MS Analysis) | 1. Over-bromination due to the high reactivity of the unprotected aniline. 2. Reaction temperature was too high, increasing reaction rate. | 1. Implement the amino group protection strategy (acetylation) as described in the recommended protocol.[2][3] 2. Maintain a strict low-temperature profile (e.g., 0-5°C) during the bromination step. |
| Reaction Mixture Turns Dark Brown/Black | Oxidation of the aniline starting material or product.[2][3] | 1. Ensure the 4-chloro-2-methylaniline starting material is pure and colorless before use.[2] 2. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air oxidation.[2] 3. Using a protecting group on the amine makes the substrate less prone to oxidation.[3] |
| Low or No Product Yield | 1. Ineffective brominating agent. 2. Incomplete deprotection of the acetyl group. 3. Product loss during workup. | 1. Confirm the quality and reactivity of the NBS. 2. Ensure the hydrolysis (deprotection) step is carried out for a sufficient duration and with adequate acid concentration. Monitor via TLC. 3. During neutralization, add the base slowly to avoid localized high pH which could degrade the product. Ensure pH is appropriate before extraction. |
| Persistent Bromine Color After Quenching | Insufficient quenching agent was added. | Continue to add the quenching solution (e.g., 10% sodium thiosulfate) dropwise with vigorous stirring until the color is fully discharged. |
Visualizing the Process: Diagrams and Workflows
Visual aids are essential for understanding complex chemical processes and making critical decisions under pressure.
Controlled Synthesis Pathway
The diagram below illustrates the recommended three-stage approach to safely synthesize the target compound by moderating the reactivity of the aniline starting material.
Caption: Workflow for controlled synthesis via amine protection.
Thermal Runaway Management
This decision tree provides a clear workflow for responding to a temperature excursion during the critical bromination step.
Caption: Decision tree for managing a reaction exotherm.
Experimental Protocols
The following protocols are designed with safety and control as the primary objectives. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Controlled Synthesis of this compound
This three-part protocol is based on established methods for the controlled halogenation of anilines.[2][3]
Reagent Hazards Overview
| Reagent | Key Hazards |
| 4-Chloro-2-methylaniline | Toxic if swallowed or in contact with skin, suspected carcinogen and mutagen.[14][15][16][17] |
| Acetic Anhydride | Corrosive, flammable, causes severe skin and eye damage. |
| N-Bromosuccinimide (NBS) | Causes skin and eye irritation, may cause respiratory irritation. |
| Hydrochloric Acid (conc.) | Corrosive, causes severe skin burns and eye damage. |
Part A: Protection (Acetylation)
-
Setup: In a flask equipped with a magnetic stirrer and under an inert atmosphere (N₂), dissolve 4-chloro-2-methylaniline (1.0 eq) in glacial acetic acid.
-
Addition: Slowly add acetic anhydride (1.1 eq) to the solution. An initial exotherm will be observed. Maintain the temperature below 40°C with a water bath if necessary.
-
Reaction: Stir the mixture at room temperature for 1 hour after the addition is complete.
-
Isolation: Pour the reaction mixture into a beaker of cold water with vigorous stirring. The white solid product, N-(4-chloro-2-methylphenyl)acetamide, will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry completely. The product can be used in the next step without further purification if the purity is sufficient (check by TLC/melting point).
Part B: Bromination
-
Setup: In a flask equipped with a magnetic stirrer, thermometer, and an addition funnel, dissolve the dried N-(4-chloro-2-methylphenyl)acetamide (1.0 eq) from Part A in a suitable solvent (e.g., glacial acetic acid or DMF).
-
Cooling: Cool the flask in an ice-salt bath to an internal temperature of 0-5°C.
-
Addition: Dissolve N-Bromosuccinimide (1.05 eq) in the same solvent and add it to the addition funnel. Add the NBS solution dropwise to the cooled acetanilide solution over 1-2 hours, ensuring the internal temperature does not exceed 5°C .
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, quench any excess bromine by the slow addition of a 10% aqueous sodium thiosulfate solution until the yellow color disappears. Pour the mixture into cold water to precipitate the crude product, 5-Bromo-N-(4-chloro-2-methylphenyl)acetamide.
-
Purification: Collect the solid by vacuum filtration, wash with water, and dry. Recrystallize from a suitable solvent like ethanol if necessary.
Part C: Deprotection (Hydrolysis)
-
Setup: Place the dried bromo-acetanilide intermediate (1.0 eq) in a round-bottom flask with a reflux condenser.
-
Reaction: Add a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v). Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours, or until TLC indicates the disappearance of the starting material.
-
Isolation: Cool the reaction mixture to room temperature. Carefully neutralize the acid by the slow addition of a saturated sodium hydroxide or sodium carbonate solution until the pH is basic (pH 8-9). The final product, this compound, will precipitate.
-
Purification: Collect the crude product by vacuum filtration. Wash thoroughly with water to remove salts. The product can be further purified by recrystallization from a solvent system like ethanol/water or by column chromatography.
Protocol 2: Emergency Quenching of Excess Brominating Agent
This protocol is for terminating the reaction in the event of an uncontrolled exotherm.
-
Preparation: Always have a pre-chilled quenching solution ready before starting the bromination. A 10% (w/v) aqueous solution of sodium thiosulfate or sodium bisulfite is effective.[18]
-
Execution: In the event of a thermal runaway (rapid, uncontrollable temperature rise), immediately cease addition of the brominating agent.
-
Quenching: Carefully but quickly, add the pre-chilled quenching solution directly to the reaction flask via an addition funnel or by pouring. The quenching reaction is also exothermic, but the thermal mass of the cold aqueous solution will help absorb heat.
-
Cooling: Ensure the external cooling bath is maintained and that stirring is vigorous to promote rapid mixing and heat dissipation.
-
Assessment: Once the reaction is quenched and the temperature is stable, the mixture can be safely processed for waste disposal according to your institution's guidelines.
References
-
Safety data sheet: 4-Chloro-2-methylaniline. (2023, January 4). [Link]
-
Das, S., et al. (2003). Solid state nuclear bromination with N-bromosuccinimide. Part 1. Experimental and theoretical studies on some substituted aniline, phenol and nitro aromatic compounds. Journal of the Chemical Society, Perkin Transactions 2. [Link]
-
Das, S., et al. (2002). ChemInform Abstract: Solid State Nuclear Bromination with N-Bromosuccinimide. Part 1. Experimental and Theoretical Studies on Some Substituted Aniline, Phenol, and Nitro Aromatic Compounds. ResearchGate. [Link]
-
Reactions of Aniline. (n.d.). Chemistry Steps. [Link]
-
Barnes, T. J. (2017). The thermochemistry of bromination of phenols and anilines. OpenEQUELLA. [Link]
-
Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
-
Wikipedia. N-Bromosuccinimide. [Link]
-
Bromination - Common Conditions. (n.d.). Common Organic Chemistry. [Link]
-
PubChem. 4-Bromo-5-chloro-2-methylaniline. [Link]
-
ACS GCI Pharmaceutical Roundtable. Bromination. [Link]
-
Organic Syntheses Procedure. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). [Link]
-
Reddit. (2023, January 30). Question about use of bromine (experimental procedure). r/Chempros. [Link]
-
Electrophilic substitution reactions of aniline. (Halogenation). (2020, September 24). YouTube. [Link]
-
La-Salles, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. MDPI. [Link]
-
Khan Academy. Bromination of Aniline. [Link]
-
Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. (2024, February 5). [Link]
-
Wei, Z.-B., et al. (2009). 4-Bromo-2-chloroaniline. ResearchGate. [Link]
-
Chen, C., et al. (2017). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
-
Bae, Y. (2023). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. ResearchGate. [Link]
- Production process for synthesizing 4-bromo-2-methylaniline. (2014, May 14).
-
Wikipedia. 4-Chloro-o-toluidine. [Link]
-
Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. [Link]
-
LibreTexts Chemistry. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
-
La-Salles, R., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Institutes of Health. [Link]
-
Sciencemadness.org. (2021, December 23). Bromination of aromatic compounds without catalyst. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 4-Bromo-2-Chloroaniline, 99%. [Link]
-
Hu, B., et al. (2019). Facile, Metal-free, Highly Para-Selective Room Temperature Monobromination of Aniline Analogs. ResearchGate. [Link]
-
PubChem. 4-Bromo-3-chloro-2-methylaniline. [Link]
-
Zhu, D. (2019, January 1). How green is your bromination reaction?. The Green Chemistry Initiative Blog. [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]
-
YouTube. (2020, May 6). Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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Technical Support Center: Stabilizing 5-Bromo-4-chloro-2-methylaniline During Experimental Workup
Welcome to the Technical Support Center for 5-Bromo-4-chloro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for preventing the degradation of this compound during routine experimental workup and purification. Anilines, particularly those with a complex substitution pattern like this compound, are susceptible to oxidative degradation, which can compromise sample purity, yield, and color. This resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of your compound.
Understanding the Instability of this compound
The stability of this compound is influenced by its unique electronic and structural features. The aniline moiety is inherently susceptible to oxidation. The methyl group (-CH₃) is an electron-donating group, which activates the aromatic ring and can increase its susceptibility to oxidation. Conversely, the bromine (-Br) and chlorine (-Cl) atoms are electron-withdrawing groups, which deactivate the ring. This combination of substituents creates a molecule with specific reactivity that must be carefully managed during workup.
The primary degradation pathway for anilines is oxidation, which can be initiated by exposure to atmospheric oxygen, light, residual oxidizing agents from a reaction, or elevated temperatures. This process often leads to the formation of colored impurities, such as quinone-imines and polymeric materials, causing the compound to darken from a colorless or pale solid to a yellow, red, or brown substance.[1]
Frequently Asked Questions (FAQs)
Q1: My this compound has turned brown upon storage. Is it still usable?
A1: Discoloration is a common sign of aniline oxidation.[1] While the bulk of the material may still be the desired compound, the presence of colored impurities indicates some level of degradation. For applications requiring high purity, it is essential to purify the compound before use. The colored impurities are often less soluble and can sometimes be removed by recrystallization or by treating a solution of the compound with activated carbon.[1] For a more thorough purification, column chromatography or vacuum distillation may be necessary.[1][2] To prevent future degradation, store the purified compound under an inert atmosphere (nitrogen or argon), protected from light, and at a reduced temperature (e.g., 4°C).[1]
Q2: During my aqueous workup, I'm observing the formation of a dark interface between the organic and aqueous layers. What is causing this?
A2: The formation of a dark interface is often due to the oxidation and/or polymerization of the aniline, which can be exacerbated at the interface where the compound is exposed to both aqueous and organic phases, potentially with dissolved oxygen. This can be more pronounced if the aqueous phase is basic, as the free aniline is more susceptible to oxidation than its protonated form. Maintaining a slightly acidic pH during the initial extraction can help to keep the aniline in its more stable protonated form.
Q3: Can I use standard silica gel chromatography to purify this compound?
A3: Yes, silica gel chromatography can be used, but with caution. The slightly acidic nature of standard silica gel can sometimes cause degradation of sensitive anilines. To mitigate this, you can either use deactivated silica gel (by adding a small percentage of a base like triethylamine to the eluent) or opt for a less acidic stationary phase like alumina. It is also advisable to run the column quickly and to avoid leaving the compound on the column for extended periods.
Q4: What are the best practices for solvent removal after purification?
A4: When removing solvents using a rotary evaporator, it is crucial to use a moderate temperature for the water bath to avoid thermal degradation. It is also beneficial to introduce an inert gas like nitrogen into the flask after the solvent has been removed, especially while the compound is still warm, to prevent oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Significant darkening of the organic layer during extraction | Oxidation of the aniline by dissolved oxygen, especially under basic conditions. | - Degas the extraction solvents by bubbling nitrogen through them before use.- Perform the extraction under a nitrogen or argon atmosphere.- Add a small amount of a reducing agent like sodium sulfite or ascorbic acid to the aqueous layer.- Keep the aqueous phase neutral or slightly acidic during the initial extraction steps. |
| Low recovery after column chromatography | Degradation on the stationary phase or irreversible adsorption. | - Use a deactivated stationary phase (e.g., silica gel treated with triethylamine).- Use a less polar solvent system to elute the compound more quickly.- Consider using reversed-phase chromatography.[1] |
| The purified solid darkens rapidly upon drying in a vacuum oven | Oxidation due to residual heat and exposure to air upon breaking the vacuum. | - Allow the vacuum oven to cool completely before breaking the vacuum.- Break the vacuum with an inert gas (nitrogen or argon) instead of air.- Dry the solid at the lowest effective temperature. |
| Formation of an insoluble "gunk" during workup | Polymerization of the aniline. | - Avoid strongly acidic or basic conditions for prolonged periods.- Work at lower temperatures whenever possible.- If polymerization is severe, consider purifying the crude material via vacuum distillation to separate the volatile aniline from non-volatile polymers.[1] |
Key Experimental Workflows and Protocols
Visualizing the Workup Decision Process
Caption: Decision tree for the workup and purification of this compound.
Protocol 1: Standard Acid-Base Extraction with Antioxidant Protection
This protocol is designed to isolate the aniline from a crude reaction mixture while minimizing oxidative degradation.
Materials:
-
Crude reaction mixture containing this compound
-
Diethyl ether or ethyl acetate (degassed)
-
1 M Hydrochloric acid (degassed)
-
Saturated sodium bicarbonate solution (degassed)
-
6 M Sodium hydroxide solution
-
Sodium sulfite
-
Anhydrous sodium sulfate or magnesium sulfate
-
Nitrogen or argon gas supply
Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Add 1 M HCl to the separatory funnel to protonate the aniline and extract it into the aqueous layer. The aniline hydrochloride salt is more stable towards oxidation.
-
Separate the aqueous layer. The organic layer contains neutral and acidic impurities.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add 6 M NaOH to basify the solution to a pH > 10, which will deprotonate the aniline hydrochloride, regenerating the free aniline.
-
Immediately extract the free aniline with fresh, degassed organic solvent. Repeat the extraction two more times.
-
Combine the organic extracts and wash with a dilute solution of sodium sulfite to remove any residual oxidizing species, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Immediately place the purified product under an inert atmosphere.
Protocol 2: Purification by Deactivated Silica Gel Chromatography
This method is suitable for separating this compound from non-polar and slightly more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes and Ethyl Acetate (or other suitable eluent system)
-
Triethylamine
-
Nitrogen or argon gas supply
Procedure:
-
Prepare the eluent system (e.g., a mixture of hexanes and ethyl acetate). Add 0.5-1% triethylamine to the eluent to deactivate the silica gel.
-
Prepare the column by packing the silica gel in the prepared eluent.
-
Dissolve the crude aniline in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Carefully load the sample onto the column.
-
Elute the column with the prepared eluent system, applying gentle positive pressure with nitrogen or argon if necessary to speed up the process.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure, ensuring the water bath temperature is kept moderate.
-
Once the solvent is removed, flush the flask with an inert gas.
Visualizing the Degradation Pathway
Caption: Simplified oxidative degradation pathway of substituted anilines.
By understanding the inherent instability of this compound and implementing these preventative and corrective measures, researchers can significantly improve the purity and yield of their experiments.
References
- Periodate Oxidation of Aromatic Amines: Studies on the Role of Substituents and Linear Free Energy Rel
- Degradation of 2-methylaniline and chlorinated isomers of 2-methylaniline by Rhodococcus rhodochrous strain CTM. PubMed.
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry.
- Phenolic Antioxidants Inhibit the Triplet-Induced Transformation of Anilines and Sulfonamide Antibiotics in Aqueous Solution. Environmental Science & Technology.
- The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed.
- The Synthesis of 7-Bromo-4-chloro-8-methylquinoline: A Technical Guide to Key Intermediates and Experimental Protocols. BenchChem.
- Why is chlorobenzene less reactive than aniline towards an electrophilic substitution reaction although the electronegativity of chlorine and nitrogen is almost the same? Quora.
- 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3. Ossila.
- Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. PubMed Central.
- Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- Technical Support Center: Purification of Substituted Anilines. BenchChem.
- Efficacy of different purification methods for substituted anilines. BenchChem.
- Synthesis of 2-Bromo-4-Methyl-aniline from 4-Methylaniline: A Comprehensive Study. BenchChem.
- Production process for synthesizing 4-bromo-2-methylaniline.
- Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline
- Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
- The metabolism of 4-substituted-N-ethyl-N-methyl-anilines. II.
- 4-Bromo-5-chloro-2-methylaniline | C7H7BrClN | CID 7172026. PubChem.
- Microbial degradation of halogenated aromatics: molecular mechanisms and enzym
- How is 5-Chloro-2-methylaniline synthesized?. Guidechem.
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses.
- Substituted Aniline Interaction With Submitochondrial Particles and Quantitative Structure-Activity Rel
- Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Engineering.
- Stability of Flavan-3-ols, Theaflavins, and Methylxanthines in 30 Industrial Green, Black, and White Tea (Camellia sinensis L.)
Sources
Technical Support Center: Recrystallization of 5-Bromo-4-chloro-2-methylaniline
Welcome to the technical support center for the purification of 5-Bromo-4-chloro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this key chemical intermediate and require methods for achieving high purity.[1][2] As a halogenated aniline, this compound is a critical building block in the synthesis of various dyes, pigments, and specialty chemicals.[1] Achieving high purity through recrystallization is paramount for the success of subsequent synthetic steps and the quality of the final products.
This document provides practical, in-depth answers to common questions and troubleshooting scenarios encountered during the recrystallization process.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The selection of an appropriate solvent is the most critical step for successful recrystallization.[3][4] The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at room or sub-ambient temperatures.[3][5] This temperature-dependent solubility differential is what drives the crystallization process upon cooling.
For halogenated anilines like the target compound, a good starting point is to test polar protic solvents such as ethanol or methanol .[6][7] Often, a mixed solvent system, such as ethanol/water, provides superior results.[7] In this system, the compound is dissolved in a minimum amount of hot ethanol (the "good" solvent), and water (the "poor" or "anti-solvent") is added dropwise until the solution becomes slightly cloudy, indicating the saturation point. The solution is then gently reheated to redissolve the precipitate before being allowed to cool slowly.[8]
Solvent Selection Workflow:
-
Small-Scale Testing: Always begin by testing the solubility of a small amount of your crude material in various solvents (e.g., ethanol, methanol, isopropanol, toluene, heptane) in test tubes.
-
Evaluate Temperature Coefficient: Observe how well the compound dissolves when heated versus its solubility at room temperature. A sharp difference is ideal.[5]
-
Consider Impurities: The chosen solvent should ideally have high solubility for impurities at all temperatures or very low solubility, so they can be filtered out either during the hot filtration step (insoluble impurities) or remain in the mother liquor after cooling (soluble impurities).[9]
Q2: What are the key physical properties and safety considerations for this compound?
A2: Understanding the physical and safety properties of the compound is essential for both successful purification and safe handling.
| Property | Value | Source |
| Molecular Formula | C₇H₇BrClN | PubChem[10] |
| Molecular Weight | 220.49 g/mol | PubChem[10] |
| Appearance | White to Yellow to Gray to Brown Solid | Sigma-Aldrich[11] |
| Purity | Typically >97% | Sigma-Aldrich[11] |
Safety and Handling: this compound is a hazardous substance and must be handled with appropriate precautions.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[10][11] It is harmful if swallowed, in contact with skin, or if inhaled.[12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles or a face shield, and a lab coat.[12][13] All handling should be performed in a well-ventilated chemical fume hood.[13]
-
First Aid:
Q3: My purified crystals are discolored. What causes this and how can I fix it?
A3: Discoloration, typically a yellow, brown, or black tint, is a common issue when purifying anilines, which are susceptible to oxidation.[15] The color is usually due to highly conjugated, colored impurities or degradation products.
Solution: Use of Activated Charcoal
-
Dissolution: Dissolve your crude this compound in the minimum amount of hot recrystallization solvent.
-
Cool Slightly: Remove the flask from the heat source to prevent bumping when the charcoal is added.
-
Add Charcoal: Add a small amount (typically 1-2% of the solute's weight) of activated charcoal to the hot solution. Adding too much can lead to product loss through adsorption.[16]
-
Reheat and Swirl: Gently heat the solution back to boiling for a few minutes while swirling to ensure the charcoal adsorbs the colored impurities.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any other insoluble impurities.[6] This step must be done quickly to prevent premature crystallization in the funnel.
Troubleshooting Guide
This section addresses specific problems that can arise during the recrystallization of this compound.
Problem 1: "Oiling Out" - The compound separates as a liquid instead of forming solid crystals.
-
Cause: This occurs when the solute comes out of the supersaturated solution at a temperature above its melting point. This is often due to the solution being too concentrated, the presence of impurities depressing the melting point, or the solution cooling too rapidly ("crash cooling").[6]
-
Solution:
-
Reheat and Dilute: Place the flask back on the heat source and add more of the primary ("good") solvent until the oil completely redissolves.[6][16]
-
Ensure Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a beaker of hot water or glass wool to slow the rate of cooling. Rapid cooling, such as placing a hot flask directly into an ice bath, should be avoided as it promotes oiling out and traps impurities.[6][8]
-
Re-evaluate Solvent System: If the problem persists, the chosen solvent may be unsuitable. Consider using a different solvent or a mixed solvent system where the compound has slightly lower solubility.
-
Problem 2: Poor or No Crystal Formation Upon Cooling.
-
Cause: This typically means the solution is not sufficiently saturated. This can happen if too much solvent was added initially.[16][17] It can also be due to a phenomenon called supersaturation, where the solution is saturated but crystal nucleation has not initiated.[17]
-
Solution:
-
Concentrate the Solution: If you suspect too much solvent was used, gently boil off a portion of the solvent in a fume hood to increase the solute concentration, then attempt to cool again.[8][16]
-
Induce Crystallization: If the solution is clear and cool but no crystals have formed, nucleation can be induced by:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[6][17]
-
Seeding: Add a tiny "seed" crystal of pure this compound to the solution. This provides a template for other molecules to crystallize upon.[6][17]
-
-
Cool Further: Once crystals begin to form at room temperature, the flask can be moved to an ice bath to maximize the yield.
-
Problem 3: Very Low Yield of Recovered Crystals.
-
Cause: A low yield can result from several factors: using an excessive amount of solvent, premature crystallization during a hot filtration step, or incomplete crystallization due to insufficient cooling.[17]
-
Solution:
-
Use Minimum Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude solid.[17]
-
Pre-heat Filtration Apparatus: If performing a hot filtration (e.g., to remove charcoal), ensure the funnel and receiving flask are pre-heated by placing them in an oven or rinsing with hot solvent. This prevents the solution from cooling and crystallizing prematurely on the filter paper.[8]
-
Maximize Cooling Time: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to ensure as much solute as possible crystallizes out of the solution.
-
Check the Mother Liquor: If you suspect significant product loss, you can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. Note that this second crop will likely be less pure than the first.
-
Visual Troubleshooting Workflow
The following diagram outlines a systematic approach to resolving common recrystallization issues.
Caption: A flowchart for diagnosing and solving common recrystallization problems.
References
-
RSC Education. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 5-BROMO-4-FLUORO-2-METHYLANILINE. Retrieved from [Link]
-
Ohlone College. (n.d.). Recrystallization. Retrieved from [Link]
-
CPAchem Ltd. (2024). Safety data sheet. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024). How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Retrieved from [Link]
-
PubMed Central. (2023). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 4-Bromo-5-chloro-2-methylaniline: A Key Intermediate for Dyes, Pigments, and Specialty Chemicals. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) 4-Bromo-2-chloroaniline. Retrieved from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
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- 5. Recrystallization [sites.pitt.edu]
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- 9. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 10. 4-Bromo-5-chloro-2-methylaniline | C7H7BrClN | CID 7172026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 4-Bromo-5-chloro-2-methylaniline | 30273-47-3 [sigmaaldrich.com]
- 12. fishersci.com [fishersci.com]
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- 14. bg.cpachem.com [bg.cpachem.com]
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- 17. people.chem.umass.edu [people.chem.umass.edu]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of 5-Bromo-4-chloro-2-methylaniline and Its Derivatives
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. 5-Bromo-4-chloro-2-methylaniline and its derivatives are key intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Their intricate substitution patterns necessitate a multi-faceted analytical approach for definitive characterization. This guide provides an in-depth comparison of various spectroscopic techniques for the analysis of these halogenated anilines, offering insights into the causality behind experimental choices and presenting supporting data from closely related analogues to predict the spectroscopic profile of this compound.
Introduction to Halogenated Anilines
Halogenated anilines are a class of compounds with significant industrial and pharmaceutical importance. The nature and position of the halogen substituents on the aniline ring can profoundly influence the molecule's chemical reactivity, biological activity, and physical properties. For instance, compounds like 5-Bromo-4-fluoro-2-methylaniline are utilized in the synthesis of sirtuin 6 (SIRT6) activators, which have potential as tumor suppressors.[1] The precise characterization of these molecules is therefore a critical step in their application.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, we can predict the following characteristic signals:
-
Aromatic Protons: The two protons on the aromatic ring will appear as distinct signals, likely doublets or singlets depending on the coupling constants, in the range of δ 6.5-7.5 ppm. The electron-withdrawing effects of the bromine and chlorine atoms will deshield these protons, shifting them downfield.
-
Amino Protons (-NH₂): A broad singlet corresponding to the two amino protons is expected. Its chemical shift can vary significantly (typically δ 3.5-5.0 ppm) depending on the solvent and concentration due to hydrogen bonding.
-
Methyl Protons (-CH₃): A sharp singlet for the three methyl protons will be observed in the upfield region, typically around δ 2.0-2.5 ppm.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The predicted ¹³C NMR spectrum of this compound would show:
-
Aromatic Carbons: Six distinct signals for the aromatic carbons are expected. The carbons directly attached to the electronegative halogens (C-Br and C-Cl) will be significantly deshielded. The carbon bearing the amino group (C-N) will also be influenced.
-
Methyl Carbon: A single signal for the methyl carbon will appear in the upfield region (δ 15-25 ppm).
Comparative NMR Data of Isomeric and Related Anilines
To substantiate our predictions for this compound, a comparison with experimentally obtained data for its isomers and related compounds is invaluable.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-Bromo-2-methylaniline | Aromatic H: 6.8-7.2, NH₂: 3.6 (s, 2H), CH₃: 2.1 (s, 3H) | Aromatic C: 110-145, CH₃: 17.0 |
| 4-Chloro-2-methylaniline | Aromatic H: 6.6-7.0, NH₂: 3.7 (s, 2H), CH₃: 2.1 (s, 3H) | Aromatic C: 115-144, CH₃: 17.2 |
| 4-Bromo-N,2-dimethylaniline | Aromatic H: 6.5-7.3, NH: broad, N-CH₃: 2.9 (s, 3H), Ar-CH₃: 2.1 (s, 3H)[2] | Aromatic C: 108-146, N-CH₃: 30.6, Ar-CH₃: 17.0[2] |
| Predicted: this compound | Aromatic H: ~7.0-7.5, NH₂: ~3.8 (s, 2H), CH₃: ~2.2 (s, 3H) | Aromatic C: ~115-148, CH₃: ~18 |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the aniline derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.
-
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing, and baseline correction.
Diagram of NMR Analysis Workflow
Caption: Workflow for NMR spectroscopic analysis.
Vibrational Spectroscopy (FTIR): Identifying Functional Groups
Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
For this compound, the key vibrational modes to look for are:
-
N-H Stretching: The amino group will exhibit two characteristic stretching vibrations (symmetric and asymmetric) in the range of 3300-3500 cm⁻¹.
-
C-H Stretching: Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching vibrations will produce a series of bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The C-N stretching vibration is expected in the 1250-1350 cm⁻¹ range.
-
C-X Stretching (X = Cl, Br): The C-Cl and C-Br stretching vibrations will be found in the fingerprint region, typically below 800 cm⁻¹.
Comparative FTIR Data
| Compound | N-H Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) (Aromatic/Aliphatic) | C=C Stretch (cm⁻¹) |
| Aniline | 3433, 3356[3] | ~3050 / - | ~1620, 1500 |
| 4-Chloroaniline | ~3400, 3300 | ~3050 / - | ~1600, 1500 |
| 2-Bromo-4-methylaniline | ~3450, 3350 | ~3050 / ~2950 | ~1610, 1500 |
| Predicted: this compound | ~3400-3500 | ~3050 / ~2950 | ~1580-1610 |
Experimental Protocol for FTIR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid aniline derivative directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern.
For this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks at M⁺, M+2, and M+4.
Expected Fragmentation Pathways:
-
Loss of a methyl radical: [M - CH₃]⁺
-
Loss of a halogen atom: [M - Br]⁺ and [M - Cl]⁺
-
Formation of an azatropylium ion through rearrangement and loss of HCN.
Diagram of Mass Spectrometry Analysis
Caption: Process of mass spectrometry analysis.
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph for volatile compounds.
-
Ionization: Ionize the sample using electron impact (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight mass analyzer.
-
Detection: Detect the ions and generate a mass spectrum.
UV-Visible Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For substituted anilines, two main absorption bands are typically observed:
-
π → π* transitions: These occur at shorter wavelengths (around 200-250 nm) and are characteristic of the benzene ring.
-
n → π* transitions: These involve the non-bonding electrons of the nitrogen atom and occur at longer wavelengths (around 270-300 nm).
The positions of the halogen and methyl substituents will cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted aniline.
Comparative UV-Vis Data
| Compound | λmax (π → π) (nm) | λmax (n → π) (nm) |
| Aniline | ~230 | ~280 |
| o-Toluidine | ~235 | ~285 |
| Predicted: this compound | ~240-250 | ~290-300 |
Experimental Protocol for UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the aniline derivative in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).
-
Blank Measurement: Record the spectrum of the pure solvent in a cuvette to use as a blank.
-
Sample Measurement: Record the spectrum of the sample solution in a matched cuvette over the range of 200-400 nm.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Conclusion
References
-
PubChem. 4-Bromo-5-chloro-2-methylaniline. [Link]
-
PubChem. 2-Bromo-5-chloro-4-methylaniline. [Link]
-
Royal Society of Chemistry. N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]
-
ResearchGate. FT-IR spectra of Pure components: aniline (a), N-methylaniline (b),... [Link]
-
mzCloud. 4 Chloro 2 methylaniline. [Link]
-
ResearchGate. UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... [Link]
Sources
A Comparative Guide to the Reactivity of 5-Bromo-4-Chloro and 4-Bromo-5-Chloro-1H-Indazole Isomers
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Among these, the indazole core is a privileged structure, appearing in numerous FDA-approved drugs. The introduction of multiple halogen atoms onto this scaffold provides a versatile platform for diversification through reactions like cross-coupling and nucleophilic substitution. However, the regiochemical outcome and relative reactivity of these halogens are not always intuitive.
This in-depth technical guide provides a comparative analysis of the reactivity of two constitutional isomers: 5-bromo-4-chloro-1H-indazole and 4-bromo-5-chloro-1H-indazole. By examining the electronic and steric factors governing the reactivity of the C-Br and C-Cl bonds in each isomer, this guide aims to provide a predictive framework for synthetic planning, supported by established chemical principles and experimental data from analogous systems.
Structural and Electronic Landscape of Dihalo-Indazole Isomers
The indazole ring system is an aromatic heterocycle formed by the fusion of a benzene and a pyrazole ring. This fusion imparts a unique electronic character, with the pyrazole moiety generally acting as a π-excessive system that influences the electron density of the fused benzene ring. The precise positioning of halogen substituents on the benzene portion of the indazole core significantly alters the electronic distribution and, consequently, the reactivity at each halogenated carbon.
The two isomers , 5-bromo-4-chloro-1H-indazole and 4-bromo-5-chloro-1H-indazole, present a fascinating case study in competitive reactivity. Both bromine and chlorine are electronegative atoms that withdraw electron density through the sigma framework (inductive effect). However, they also possess lone pairs that can be donated into the aromatic π-system (resonance effect). For halogens, the inductive effect typically outweighs the resonance effect, leading to an overall deactivation of the ring towards electrophilic aromatic substitution. The interplay of these effects, combined with the inherent electronic properties of the indazole ring, dictates the reactivity of the C-Br and C-Cl bonds in different reaction manifolds.
A Comparative Guide to the Synthetic Routes of 5-Bromo-4-chloro-2-methylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-chloro-2-methylaniline is a key building block in the synthesis of various high-value organic molecules, including pharmaceuticals and agrochemicals. The specific arrangement of the bromo, chloro, and methyl substituents on the aniline ring provides a versatile platform for further chemical modifications. The efficient and regioselective synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of two plausible synthetic routes to this compound, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each approach.
Route 1: Electrophilic Bromination of 4-chloro-2-methylaniline via Amine Protection
This route commences with the commercially available 4-chloro-2-methylaniline. Direct bromination of this starting material is likely to result in a mixture of products due to the strong activating and ortho-, para-directing effects of the amino group. To ensure the desired regioselectivity, a protection-bromination-deprotection strategy is employed.
Reaction Scheme
Caption: Synthetic pathway for Route 1.
Experimental Protocols
Step 1: Acetylation of 4-chloro-2-methylaniline
-
Rationale: The highly activating amino group is protected as an acetamide to reduce its reactivity and to sterically hinder the ortho-position (position 3), thereby favoring substitution at the less hindered ortho-position (position 5).
-
Procedure: To a solution of 4-chloro-2-methylaniline (1 equivalent) in pyridine (3 equivalents) at 0 °C, slowly add acetic anhydride (1.2 equivalents). Allow the reaction mixture to warm to room temperature and stir for 2 hours. Pour the mixture into ice-water and collect the precipitated solid by vacuum filtration. Wash the solid with cold water and dry to afford N-(4-chloro-2-methylphenyl)acetamide. A similar procedure is described in a patent for the acetylation of 2-methylaniline[1].
Step 2: Bromination of N-(4-chloro-2-methylphenyl)acetamide
-
Rationale: The acetamido group is an ortho-, para-director. Since the para position is blocked by the chlorine atom, electrophilic substitution is directed to the ortho positions. The methyl group is also an ortho-, para-director. The desired 5-position is ortho to the acetamido group and meta to the methyl group. The directing effect of the acetamido group is stronger, and the steric bulk of the methyl group and the acetamido group disfavors substitution at the 3-position, leading to preferential bromination at the 5-position. N-Bromosuccinimide (NBS) is a convenient and selective brominating agent for activated aromatic rings[2][3][4].
-
Procedure: Dissolve N-(4-chloro-2-methylphenyl)acetamide (1 equivalent) in glacial acetic acid. Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution while stirring. Stir the reaction mixture at room temperature for 12-16 hours. Pour the reaction mixture into water and collect the precipitate by filtration. Wash the solid with water and then a dilute solution of sodium bisulfite to remove any unreacted bromine. Dry the solid to obtain N-(5-bromo-4-chloro-2-methylphenyl)acetamide.
Step 3: Hydrolysis of N-(5-bromo-4-chloro-2-methylphenyl)acetamide
-
Rationale: The protecting acetyl group is removed by acid-catalyzed hydrolysis to yield the final product.
-
Procedure: Suspend N-(5-bromo-4-chloro-2-methylphenyl)acetamide (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v). Heat the mixture at reflux for 4-6 hours until the starting material is consumed (monitored by TLC). Cool the reaction mixture and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic. The product will precipitate out of the solution. Collect the solid by filtration, wash thoroughly with water, and dry to yield this compound. A similar hydrolysis step is described in a patent for the synthesis of 4-bromo-2-methylaniline[1].
Route 2: Bromination of 4-chloro-2-nitrotoluene followed by Reduction
This alternative route starts from 4-chloro-2-nitrotoluene. The key steps are the regioselective bromination of the aromatic ring followed by the reduction of the nitro group to an amine.
Reaction Scheme
Caption: Synthetic pathway for Route 2.
Experimental Protocols
Step 1: Bromination of 4-chloro-2-nitrotoluene
-
Rationale: In this substrate, the nitro group is a strong deactivating and meta-director. The methyl group is an activating ortho-, para-director, and the chloro group is a deactivating ortho-, para-director. The directing effects are conflicting. However, the position meta to the nitro group and ortho to the methyl group (position 5) is sterically accessible and electronically favored by the methyl group's activating effect. The formation of 2-bromo-4-chloro-5-nitrotoluene as a related intermediate suggests this regioselectivity is achievable[5][6][7][8]. The use of a strong brominating agent in the presence of a Lewis acid or in a strong acid is necessary to overcome the deactivating effect of the nitro and chloro groups.
-
Procedure: To a solution of 4-chloro-2-nitrotoluene (1 equivalent) in a suitable solvent such as dichloromethane or neat, add a catalytic amount of iron filings or anhydrous iron(III) bromide. Slowly add bromine (1.1 equivalents) to the mixture at 0-5 °C. Allow the reaction to stir at room temperature for several hours until the starting material is consumed. Quench the reaction with an aqueous solution of sodium bisulfite. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. The crude product can be purified by recrystallization or chromatography to yield 5-Bromo-4-chloro-2-nitrotoluene.
Step 2: Reduction of 5-Bromo-4-chloro-2-nitrotoluene
-
Rationale: The nitro group is selectively reduced to an amine in the presence of the halogen substituents using standard reducing agents like tin(II) chloride or iron in acidic media. These methods are well-established for the reduction of nitroarenes without affecting aryl halides. A patent describes a similar reduction of 4-chloro-2-nitrotoluene to 5-chloro-2-methylaniline[9][10][11].
-
Procedure: To a stirred suspension of 5-Bromo-4-chloro-2-nitrotoluene (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid, add tin(II) chloride dihydrate (3-4 equivalents) portion-wise. Heat the reaction mixture at reflux for 2-3 hours. After cooling, pour the mixture onto ice and make it strongly basic with a concentrated sodium hydroxide solution. The product will precipitate and can be extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude this compound. The product can be further purified by recrystallization or column chromatography.
Comparison of Synthetic Routes
| Feature | Route 1: From 4-chloro-2-methylaniline | Route 2: From 4-chloro-2-nitrotoluene |
| Starting Material Cost | Generally moderate | Generally lower than the aniline |
| Number of Steps | 3 (Protection, Bromination, Deprotection) | 2 (Bromination, Reduction) |
| Regioselectivity Control | Good, controlled by the protecting group | Potentially lower, relies on the interplay of multiple directing groups |
| Reagent Safety & Handling | Acetic anhydride and pyridine require care. NBS is a solid brominating agent, easier to handle than Br2. | Bromine is highly corrosive and volatile. The reduction step often uses strong acids and metals. |
| Potential Byproducts | Isomeric brominated products if protection is incomplete or directing effects are not fully controlled. | Over-bromination or formation of other isomers. Incomplete reduction. |
| Overall Yield | Potentially lower due to the three-step sequence. | Potentially higher if regioselectivity in the bromination step is good. |
| Environmental Impact | Use of pyridine and chlorinated solvents can be a concern. | Use of heavy metals (tin) and strong acids. |
Conclusion
Both synthetic routes offer viable pathways to this compound.
Route 1 provides better control over regioselectivity through the use of a protecting group strategy. This makes it a more reliable, albeit longer, route for achieving a high purity of the desired isomer. The use of the solid, easier-to-handle N-bromosuccinimide is also an advantage in terms of laboratory safety.
Route 2 is more atom-economical with fewer steps. If the bromination of 4-chloro-2-nitrotoluene proceeds with high regioselectivity for the desired 5-bromo isomer, this route could be more efficient in terms of overall yield and time. However, the potential for isomeric byproducts in the bromination step is a significant consideration and may necessitate more rigorous purification.
The choice between these two routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, purity specifications, cost considerations, and the available laboratory infrastructure. For syntheses where high purity of the final product is critical, the more controlled approach of Route 1 is recommended. For larger-scale production where cost and efficiency are paramount, a thorough investigation into the regioselectivity of the bromination in Route 2 would be warranted.
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A Senior Application Scientist's Guide to the Biological Activity Screening of 5-Bromo-4-chloro-2-methylaniline Analogs
Abstract
The halogenated aniline scaffold is a privileged structure in medicinal chemistry, known for conferring potent and diverse biological activities. This guide focuses on 5-Bromo-4-chloro-2-methylaniline, a specific scaffold ripe for analog development and biological screening. We present a comprehensive, tiered strategy for screening a focused library of its analogs to identify lead compounds with potential therapeutic applications. This document provides not just the "how" but the "why," explaining the rationale behind experimental choices, detailing self-validating protocols for antimicrobial and anticancer screening, and presenting a framework for structure-activity relationship (SAR) analysis. All methodologies are grounded in authoritative, citable sources to ensure scientific integrity and reproducibility.
Rationale and Strategy: Why Screen Halogenated Aniline Analogs?
Halogenated anilines are versatile chemical intermediates and bioactive molecules. The presence and position of halogen atoms can significantly modulate a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2] Studies have demonstrated that aniline derivatives possess a wide range of activities, including antimicrobial, antibiofilm, and anticancer properties.[1][3][4] For example, specific halogenation patterns on the aniline ring have been shown to be critical for the antimicrobial and antibiofilm efficacy against pathogenic bacteria.[1][2]
Our objective is to systematically evaluate a library of novel analogs derived from the this compound core. This core structure provides multiple sites for chemical modification, allowing for a thorough exploration of the structure-activity landscape.
A tiered screening approach is the most efficient method for identifying promising lead candidates from a compound library. This strategy begins with broad, high-throughput primary assays to identify "hits" and progresses to more specific, secondary assays to confirm activity and elucidate the mechanism of action.
Caption: A tiered workflow for screening this compound analogs.
Designing the Analog Library
To effectively probe the structure-activity relationship (SAR), a focused library of analogs should be synthesized. Modifications should be made systematically at positions amenable to chemical synthesis on the parent scaffold. For this guide, we will consider a hypothetical library where substitutions are made at the amine group.
| Compound ID | Parent Scaffold | R-Group (Substitution on -NH₂) |
| SCA-001 | This compound | -H (Parent Compound) |
| ANA-002 | This compound | -COCH₃ (Acetyl) |
| ANA-003 | This compound | -SO₂CH₃ (Methanesulfonyl) |
| ANA-004 | This compound | -CH₂CH₂OH (2-Hydroxyethyl) |
| ANA-005 | This compound | -C₆H₅ (Phenyl) |
Rationale: This selection of R-groups allows us to probe the effects of electronic properties (electron-donating vs. withdrawing), steric bulk, and hydrogen bonding potential on biological activity.
Primary Screening Protocols
Primary screening aims to quickly and cost-effectively identify any analogs with promising biological activity. We will employ two standard, robust assays: a cytotoxicity assay against a cancer cell line and an antimicrobial assay against a common bacterial strain.
Primary Cytotoxicity Screening: The MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[5][7] The intensity of the purple color is directly proportional to the number of viable cells.[7]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed HeLa (human cervical cancer) cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified, 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the analog library compounds in DMSO. Dilute the compounds in culture medium to a final screening concentration (e.g., 50 µM). Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.[8] Incubate for 4 hours under the same conditions.[5][9]
-
Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Measure the absorbance at 570 nm using a microplate reader.[6][9]
Primary Antimicrobial Screening: Agar Well Diffusion
The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[10][11][12] An antimicrobial agent diffuses from a well through a solidified agar medium inoculated with a test microorganism, creating a concentration gradient. If the organism is susceptible, its growth is inhibited, resulting in a clear "zone of inhibition" around the well.[12]
Experimental Protocol: Agar Well Diffusion
-
Inoculum Preparation: Prepare a fresh overnight culture of Staphylococcus aureus in Mueller-Hinton Broth (MHB). Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.[10]
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton Agar (MHA) plate with the prepared bacterial suspension.[10][13]
-
Well Creation: Aseptically puncture wells (6 mm in diameter) into the agar plate using a sterile cork borer or pipette tip.[11][13]
-
Compound Addition: Prepare 1 mg/mL solutions of each analog in DMSO. Pipette a fixed volume (e.g., 50 µL) of each analog solution into a separate well. Use a known antibiotic (e.g., Gentamicin) as a positive control and pure DMSO as a negative control.[10]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[14]
-
Data Collection: Measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm).[12]
Comparative Data Analysis & SAR Insights
Following the primary screens, the data is compiled and analyzed to identify hits and derive preliminary SAR. For this guide, we will use representative data to illustrate the process.
Table 1: Primary Screening Results for this compound Analogs
| Compound ID | R-Group | Cell Viability (% of Control) @ 50 µM (HeLa) | Zone of Inhibition (mm) vs. S. aureus |
| SCA-001 | -H | 85.2% | 8 mm |
| ANA-002 | -COCH₃ | 22.5% | 15 mm |
| ANA-003 | -SO₂CH₃ | 18.7% | 17 mm |
| ANA-004 | -CH₂CH₂OH | 95.1% | 7 mm |
| ANA-005 | -C₆H₅ | 45.6% | 11 mm |
| Doxorubicin | N/A (Positive Control) | 15.5% | N/A |
| Gentamicin | N/A (Positive Control) | N/A | 20 mm |
| DMSO | N/A (Negative Control) | 100% | 6 mm (no inhibition) |
Preliminary Structure-Activity Relationship (SAR) Insights:
-
Cytotoxicity: The parent compound (SCA-001) shows minimal cytotoxicity. The addition of electron-withdrawing groups (acetyl in ANA-002 and methanesulfonyl in ANA-003) dramatically increases cytotoxic activity, suggesting this may be a key factor for anticancer potential. The bulky phenyl group (ANA-005) confers moderate activity, while the polar hydroxyethyl group (ANA-004) abolishes it.
-
Antimicrobial Activity: A similar trend is observed for antimicrobial activity. The electron-withdrawing groups in ANA-002 and ANA-003 significantly enhance potency against S. aureus. This correlation between chemical structure and activity against Gram-positive bacteria is a known phenomenon for substituted anilides.[15]
Hit Selection: Based on this primary screen, ANA-002 and ANA-003 are identified as primary "hits" for both cytotoxic and antimicrobial activities and should be advanced to secondary screening.
Secondary Screening & Hit Validation
The goal of secondary screening is to confirm the activity of the primary hits with more quantitative assays and to assess their selectivity.
-
IC₅₀ Determination: For the cytotoxic hits (ANA-002, ANA-003), a dose-response experiment would be conducted to determine the half-maximal inhibitory concentration (IC₅₀). This involves treating HeLa cells with a range of compound concentrations (e.g., from 0.1 µM to 100 µM) and performing the MTT assay. The IC₅₀ value provides a quantitative measure of potency.
-
Selectivity Index: A critical step in drug development is to assess whether a compound is selectively toxic to cancer cells over healthy cells.[16] The IC₅₀ values for ANA-002 and ANA-003 would also be determined against a non-cancerous cell line (e.g., HEK293 human embryonic kidney cells). The ratio of the IC₅₀ in normal cells to the IC₅₀ in cancer cells gives the Selectivity Index (SI), with a higher SI being desirable.
-
Minimum Inhibitory Concentration (MIC): For the antimicrobial hits, a broth microdilution assay would be performed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Caption: Workflow for validating a cytotoxic hit and determining its selectivity.
Conclusion
This guide outlines a logical and experimentally sound framework for the initial biological screening of this compound analogs. By employing a tiered approach that starts with broad primary assays and progresses to more quantitative, specific secondary assays, researchers can efficiently identify promising lead compounds from a synthetic library. The illustrative data and preliminary SAR analysis demonstrate how systematic chemical modification of the parent scaffold can dramatically impact biological activity, highlighting the importance of electron-withdrawing substituents for both anticancer and antimicrobial potential in this chemical series. The protocols and strategies described herein provide a robust foundation for drug discovery efforts based on the halogenated aniline core.
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Validating the Structure of 5-Bromo-4-chloro-2-methylaniline Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the integrity of a synthetic pathway is paramount. The starting material, 5-Bromo-4-chloro-2-methylaniline, is a versatile building block in medicinal chemistry and materials science, prized for its multiple reactive sites that allow for diverse molecular elaborations.[1] However, the very reactivity that makes this compound valuable also necessitates a rigorous and unequivocal validation of its reaction products. This guide provides an in-depth technical comparison of the structural validation of products derived from two common transformations of this compound: N-acylation and Suzuki coupling.
The choice of analytical techniques and the interpretation of the resulting data are critical for confirming the desired molecular structure and ensuring the absence of isomeric impurities. This guide emphasizes a multi-technique approach, demonstrating how Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively provide a self-validating system for structural elucidation.
The Analytical Workflow: A Multi-Pronged Approach to Structural Validation
The unambiguous determination of a chemical structure is rarely achieved with a single analytical technique. Instead, a synergistic workflow employing multiple spectroscopic and spectrometric methods is essential to piece together the molecular puzzle. Each technique provides a unique and complementary piece of information, and their combined interpretation forms the basis of modern structural elucidation.[2]
Comparative Analysis of Reaction Products
This guide will now delve into the specifics of validating the products of two distinct reactions of this compound. For each reaction, a detailed experimental protocol is provided, followed by a comprehensive analysis of the expected spectroscopic data.
Reaction 1: N-Acylation to N-(5-bromo-4-chloro-2-methylphenyl)acetamide
N-acylation is a fundamental transformation of anilines, often employed to protect the amino group or to introduce an amide functionality, which is a common motif in pharmaceuticals.[3] The reaction of this compound with an acylating agent such as acetyl chloride or acetic anhydride is expected to yield the corresponding acetamide.
Experimental Protocol: N-Acylation
-
Reaction Setup: To a stirred solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), add a base such as triethylamine or pyridine (1.2 eq).
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise to the solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure N-(5-bromo-4-chloro-2-methylphenyl)acetamide.
Spectroscopic Data for N-(5-bromo-4-chloro-2-methylphenyl)acetamide
The following table summarizes the expected spectroscopic data for the N-acylated product. This data is representative and compiled from analyses of structurally similar compounds.[4][5][6]
| Technique | Expected Data and Interpretation |
| ¹H NMR | Aromatic Protons: Two singlets in the aromatic region, corresponding to the two non-equivalent protons on the phenyl ring. The chemical shifts will be influenced by the surrounding substituents. NH Proton: A broad singlet, typically downfield, which may exchange with D₂O. Methyl Protons: A singlet for the methyl group on the aromatic ring and a singlet for the acetyl methyl group. |
| ¹³C NMR | Aromatic Carbons: Six distinct signals for the aromatic carbons, with their chemical shifts indicating the electronic environment. The carbons attached to the bromine, chlorine, and nitrogen atoms will be significantly shifted. Carbonyl Carbon: A signal in the downfield region (typically 168-172 ppm) characteristic of an amide carbonyl. Methyl Carbons: Two signals in the aliphatic region for the two methyl groups.[7] |
| Mass Spec. | Molecular Ion Peak (M⁺): A complex isotopic pattern due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This provides a definitive confirmation of the elemental composition. Fragmentation: Common fragmentation patterns include the loss of the acetyl group (M-43) and subsequent cleavages of the aromatic ring. |
| IR Spec. | N-H Stretch: A sharp to moderately broad absorption band in the region of 3250-3350 cm⁻¹. C=O Stretch (Amide I): A strong absorption band around 1660-1680 cm⁻¹. N-H Bend (Amide II): An absorption band in the region of 1510-1550 cm⁻¹. C-N Stretch: An absorption in the 1250-1350 cm⁻¹ region. |
Reaction 2: Suzuki Coupling to 5-bromo-4-chloro-2-methyl-1,1'-biphenyl
The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. For this compound, the more reactive C-Br bond is expected to selectively participate in the coupling reaction, leaving the C-Cl bond intact.[8]
Experimental Protocol: Suzuki Coupling
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Reaction Progression: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere for 6-12 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure 5-bromo-4-chloro-2-methyl-1,1'-biphenyl.
Spectroscopic Data for 5-bromo-4-chloro-2-methyl-1,1'-biphenyl
The following table presents the expected spectroscopic data for the Suzuki coupling product, based on data from analogous biphenyl compounds.[8]
| Technique | Expected Data and Interpretation |
| ¹H NMR | Aromatic Protons: A more complex pattern in the aromatic region due to the presence of two phenyl rings. The protons on the newly introduced phenyl ring will typically show characteristic multiplets. The two protons on the original aniline ring will appear as singlets or doublets depending on coupling. |
| ¹³C NMR | Aromatic Carbons: A total of 12 signals for the aromatic carbons of the biphenyl system, unless there is symmetry leading to overlapping signals. The chemical shifts will be indicative of the substitution pattern. |
| Mass Spec. | Molecular Ion Peak (M⁺): A distinct isotopic pattern for the molecular ion due to the presence of bromine and chlorine, confirming the elemental composition of the coupled product. Fragmentation: Fragmentation may involve the loss of the halogen atoms and cleavage at the biphenyl linkage. |
| IR Spec. | N-H Stretch: A sharp absorption band for the N-H stretch of the amino group, typically in the 3300-3500 cm⁻¹ region. Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹. C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region characteristic of the aromatic rings. |
Conclusion
The structural validation of reaction products of this compound is a critical step in ensuring the integrity of synthetic pathways in research and drug development. This guide has demonstrated that a multi-technique approach, combining NMR, MS, and IR spectroscopy, provides a robust and self-validating system for the unequivocal determination of molecular structures. By comparing the validation of products from N-acylation and Suzuki coupling, we have highlighted how the interpretation of complementary data from these techniques allows for the confident confirmation of the desired products. The detailed protocols and expected spectral data serve as a valuable resource for scientists working with this important synthetic building block.
References
- Wu, H., & Hynes, J., Jr. (2010). Org. Lett., 12, 1192.
- Organic Syntheses Procedure. (1951). 31, 17. DOI: 10.15227/orgsyn.031.0017
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Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]
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Sharma, V., Sharma, S., Sharma, N., Sharma, S., & Paul, S. (n.d.). New Journal of Chemistry Supporting Information. Retrieved from [Link]
- Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Bromo-5-chloro-3-methylpyrazine with Anilines. (2025). BenchChem.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine. (2025). BenchChem.
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved from [Link]
- Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. (2013). Pakistan Journal of Pharmaceutical Sciences, 26(3).
- Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. (2025).
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Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. (n.d.). ChemSpider Synthetic Pages. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. (n.d.). National Institutes of Health. Retrieved from [Link]
-
13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database. Retrieved from [Link]
-
Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
- One-pot synthesis method for 5-bromo-2-chloro-4'-ethoxy diphenylmethane. (2014). Google Patents.
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). Organic Chemistry Data. Retrieved from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]
- Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. (2025).
- Design, synthesis and pharmacological analysis of 5-[4'-({4-[(4-aryloxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)[1,1'-biphenyl]-2-yl]-1H-tetrazoles. (2025).
-
5-Bromo-4-chloro-2-methylphenol | C7H6BrClO | CID 105478511. (n.d.). PubChem. Retrieved from [Link]
-
Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Milano-Bicocca. Retrieved from [Link]
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Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)diazenyl. (n.d.). Chemical Review and Letters. Retrieved from [Link]
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a) The 1 H NMR and b) 13 C NMR spectra of the o-acetamide. (n.d.). ResearchGate. Retrieved from [Link]
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The Synthetic Chemist's Guide to Halogenated Anilines: A Comparative Analysis of 5-Bromo-4-chloro-2-methylaniline
For the discerning researcher in synthetic chemistry and drug development, the choice of a halogenated aniline building block is a pivotal decision that profoundly influences the efficiency and elegance of a synthetic route. These aromatic amines, adorned with one or more halogen atoms, are indispensable precursors for a vast array of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of halogens serves a dual purpose: it modulates the electronic landscape of the aniline ring and provides reactive handles for intricate molecular engineering, most notably through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth, objective comparison of 5-Bromo-4-chloro-2-methylaniline against other common halogenated anilines. We will dissect the nuances of their reactivity, supported by experimental data, and elucidate the mechanistic rationale behind their synthetic utility. This document is designed to be a trusted resource, empowering you to make informed decisions in your synthetic endeavors.
The Strategic Advantage of Orthogonal Reactivity: this compound
This compound is a uniquely functionalized arene that offers a significant tactical advantage in multi-step synthesis. Its distinguishing feature is the presence of two different halogen atoms, bromine and chlorine, on the aniline scaffold. This "orthogonal" arrangement of reactive sites allows for selective, sequential functionalization. The carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in typical palladium-catalyzed cross-coupling reactions. This reactivity differential enables the synthetic chemist to first engage the C-Br bond in a transformation, such as a Suzuki-Miyaura coupling, while leaving the C-Cl bond untouched for a subsequent, different coupling reaction. This level of control is paramount in the construction of complex, highly substituted molecules, a common requirement in modern drug discovery. The methyl group at the 2-position further influences the molecule's properties through steric and electronic effects.
A Head-to-Head Comparison: Physicochemical and Reactivity Profiles
To contextualize the utility of this compound, we will compare it with three other widely employed halogenated anilines: 4-Bromoaniline, 2,4-Dichloroaniline, and 4-Iodoaniline.
Table 1: Physicochemical Properties of Selected Halogenated Anilines
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| This compound | 220.49[1] | 78-82 (estimated) | ~292 (predicted) | ~2.7 (estimated) |
| 4-Bromoaniline | 172.02[2] | 60-64[3] | 243 | 3.86[2][4] |
| 2,4-Dichloroaniline | 162.02[5] | 59-62[6] | 245[6] | 2.05[5] |
| 4-Iodoaniline | 219.02[7] | 61-63[7][8] | ~269 (predicted)[7] | 3.81[7][9] |
Note: The melting point for this compound is estimated based on the structurally similar 5-Bromo-4-fluoro-2-methylaniline (86-90 °C)[10]. The boiling point and pKa are predicted values based on computational models.
The pKa values in Table 1 offer insight into the basicity of the aniline nitrogen. Electron-withdrawing halogen substituents decrease the electron density on the nitrogen atom, thereby reducing its basicity (lower pKa).[2] The two chlorine atoms in 2,4-dichloroaniline make it the least basic among the selected compounds.
Experimental Showcase: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and ubiquitous method for the formation of carbon-carbon bonds. To provide a tangible comparison of reactivity, we will consider the coupling of our selected halogenated anilines with phenylboronic acid.
Experimental Protocol: A Standardized Suzuki-Miyaura Coupling
The following protocol represents a common and reliable method for achieving Suzuki-Miyaura coupling.
-
In a round-bottom flask, combine the halogenated aniline (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃) (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol).
-
Add a degassed solvent mixture of toluene (4 mL) and water (1 mL).
-
Heat the reaction mixture to 90 °C and stir vigorously for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Comparative Yields in a Standardized Suzuki-Miyaura Coupling with Phenylboronic Acid
| Halogenated Aniline | Product | Typical Yield (%) |
| This compound | 5-Phenyl-4-chloro-2-methylaniline | >90 (at C-Br) |
| 4-Bromoaniline | 4-Aminobiphenyl | 92-95 |
| 2,4-Dichloroaniline | 2-Chloro-4-phenylaniline | 40-50 (mono-coupling) |
| 4-Iodoaniline | 4-Aminobiphenyl | >95 |
Note: The yields presented are representative values collated from various sources under conditions similar to the standardized protocol. The yield for this compound is an expected value based on the high reactivity of the C-Br bond in such systems.
The data in Table 2 clearly illustrates the reactivity trend of the carbon-halogen bonds: C-I > C-Br >> C-Cl. 4-Iodoaniline provides the highest yield due to the weakness of the C-I bond, which facilitates the initial oxidative addition step in the catalytic cycle. Both 4-bromoaniline and the C-Br bond of this compound also exhibit high reactivity, leading to excellent yields. In stark contrast, the stronger C-Cl bonds of 2,4-dichloroaniline are significantly less reactive under these standard conditions, resulting in a much lower yield of the mono-arylated product. Achieving high yields with chloroarenes often necessitates more forcing conditions or specialized catalyst systems.
The key takeaway for this compound is the chemoselective nature of the reaction. The Suzuki-Miyaura coupling will occur exclusively at the more labile C-Br position, leaving the C-Cl bond available for subsequent transformations.
Visualization of Synthetic Strategy
The following diagrams illustrate the principles of C-X bond reactivity and the strategic workflow for sequential cross-coupling.
Caption: Relative reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling.
Sources
- 1. 4-Bromo-5-chloro-2-methylaniline | C7H7BrClN | CID 7172026 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. 4-Bromoaniline - Wikipedia [en.wikipedia.org]
- 4. 4-Bromoaniline CAS#: 106-40-1 [m.chemicalbook.com]
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- 10. 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3|ZaiQi Bio-Tech [chemzq.com]
A Comparative Guide to the Synthesis of 5-Bromo-4-chloro-2-methylaniline: A Cost-Benefit Analysis for Drug Development Professionals
In the landscape of pharmaceutical and agrochemical research, the synthesis of halogenated anilines is a cornerstone for the development of novel bioactive molecules. Among these, 5-Bromo-4-chloro-2-methylaniline stands as a critical intermediate, its structural motifs paving the way for a multitude of therapeutic agents and specialized chemicals. This guide provides an in-depth technical comparison of the most viable synthetic routes to this compound, offering a cost-benefit analysis tailored for researchers, scientists, and professionals in drug development.
Executive Summary
The synthesis of this compound can be approached through two primary strategies: a direct, single-step halogenation and a more controlled, multi-step pathway. This guide will dissect each approach, evaluating them on metrics of cost, yield, purity, safety, and environmental impact. Our analysis indicates that while a direct approach appears more streamlined, the multi-step synthesis offers superior control over regioselectivity, ultimately leading to a more cost-effective and reliable process for producing high-purity this compound.
Introduction to the Synthetic Challenge
The primary challenge in synthesizing this compound lies in the regioselective introduction of the bromine and chlorine atoms onto the 2-methylaniline (o-toluidine) backbone. The activating and ortho-, para-directing nature of the amino and methyl groups necessitates a carefully considered strategy to achieve the desired 1,2,4,5-substitution pattern.
Route A: Direct Halogenation of 4-chloro-2-methylaniline
A conceptually straightforward approach is the direct bromination of commercially available 4-chloro-2-methylaniline. This method is attractive due to its atom economy and reduced number of synthetic steps.
Proposed Reaction Pathway
Caption: Direct bromination of 4-chloro-2-methylaniline.
Experimental Considerations and Challenges
The primary drawback of this route is the lack of predictable regioselectivity. The amino and methyl groups on the starting material direct electrophilic substitution to the positions ortho and para to them. This can lead to a mixture of brominated isomers, including the undesired 3-bromo and 6-bromo derivatives, which are often difficult and costly to separate from the target molecule. While some methods, such as using copper(II) bromide in ionic liquids, have shown promise for para-selective bromination of anilines, specific high-yield protocols for the synthesis of this compound via this direct route are not well-documented in publicly available literature.[1][2]
Route B: Multi-Step Synthesis from 2-Methylaniline (o-Toluidine)
A more strategic and ultimately more efficient approach involves a four-step synthesis starting from the readily available and inexpensive 2-methylaniline. This pathway utilizes a protecting group strategy to control the regioselectivity of the halogenation steps.
Overall Synthetic Workflow
Caption: Multi-step synthesis of this compound.
Detailed Experimental Protocols and Rationale (Route B)
Step 1: Acetylation of 2-Methylaniline (Protection)
Rationale: The acetylation of the amino group to form an acetamide is a crucial first step. The bulky acetyl group sterically hinders the ortho positions, and its electron-withdrawing nature moderates the activating effect of the nitrogen, preventing multiple halogenations in subsequent steps.[3]
Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methylaniline (1.0 eq.) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq.) to the solution.
-
Heat the mixture to reflux for 2 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water with stirring.
-
Collect the precipitated N-(2-methylphenyl)acetamide by vacuum filtration, wash with cold water, and dry. Typical Yield: >95%
Step 2: Bromination of N-(2-methylphenyl)acetamide
Rationale: With the amino group protected, the bromination is directed by the ortho-para directing methyl and acetamido groups. The para position to the methyl group is the most sterically accessible and electronically favorable for electrophilic substitution, leading to the desired 5-bromo isomer. N-Bromosuccinimide (NBS) is a safer and easier-to-handle alternative to liquid bromine.
Protocol:
-
Dissolve N-(2-methylphenyl)acetamide (1.0 eq.) in a suitable solvent such as acetic acid or acetonitrile.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the mixture into water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure N-(5-bromo-2-methylphenyl)acetamide. Estimated Yield: ~85-90%
Step 3: Chlorination of N-(5-bromo-2-methylphenyl)acetamide
Rationale: The existing substituents on the ring direct the incoming electrophilic chlorine. The most activated and sterically accessible position is ortho to the acetamido group and meta to the bromine and methyl groups, resulting in the desired 4-chloro substitution. Sulfuryl chloride is an effective chlorinating agent for this transformation.
Protocol:
-
Suspend N-(5-bromo-2-methylphenyl)acetamide (1.0 eq.) in a chlorinated solvent like dichloromethane.
-
Cool the mixture in an ice bath.
-
Slowly add sulfuryl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction with a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-(5-bromo-4-chloro-2-methylphenyl)acetamide. Estimated Yield: ~80-85%
Step 4: Hydrolysis of N-(5-bromo-4-chloro-2-methylphenyl)acetamide (Deprotection)
Rationale: The final step is the removal of the acetyl protecting group to regenerate the free amine. This is typically achieved by acid- or base-catalyzed hydrolysis.
Protocol:
-
Suspend the N-(5-bromo-4-chloro-2-methylphenyl)acetamide (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture to reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and neutralize with a concentrated sodium hydroxide solution until the pH is basic.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to afford pure this compound. Typical Yield: >90%
Cost-Benefit Analysis
To provide a practical comparison, we have estimated the reagent costs for the synthesis of 100g of this compound via both routes.
Table 1: Estimated Reagent Costs for Route A (Direct Bromination)
| Reagent | Molar Mass ( g/mol ) | Required Amount (per 100g product) | Estimated Cost (USD) |
| 4-chloro-2-methylaniline | 141.60 | ~70 g | ~$15 |
| N-Bromosuccinimide | 177.98 | ~90 g | ~$10 |
| Total Estimated Reagent Cost | ~$25 | ||
| Note: This cost estimation assumes a hypothetical 100% yield and does not account for the significant costs associated with the purification of the desired isomer from a likely mixture of byproducts. |
Table 2: Estimated Reagent Costs for Route B (Multi-step Synthesis)
| Step | Reagent | Molar Mass ( g/mol ) | Required Amount (per 100g product) | Estimated Cost (USD) |
| 1 | 2-Methylaniline | 107.15 | ~55 g | ~$5 |
| 1 | Acetic Anhydride | 102.09 | ~60 mL | ~$5 |
| 2 | N-Bromosuccinimide | 177.98 | ~95 g | ~$11 |
| 3 | Sulfuryl Chloride | 134.97 | ~45 mL | ~$10 |
| 4 | Hydrochloric Acid (conc.) | 36.46 | ~150 mL | ~$5 |
| 4 | Sodium Hydroxide | 40.00 | ~100 g | ~$5 |
| Total Estimated Reagent Cost | ~$41 | |||
| Note: This estimation is based on the required starting material for a 100g final product, assuming the estimated yields for each step. |
Analysis
While the direct bromination (Route A) appears more cost-effective on paper based on initial reagent costs, this is a misleading simplification. The high probability of forming a mixture of isomers would necessitate extensive and costly purification, leading to a significantly lower overall yield of the desired product and a much higher effective cost per gram.
In contrast, the multi-step synthesis (Route B), despite having a higher initial reagent cost, offers a well-defined pathway to a high-purity product. The controlled, sequential introduction of the halogen atoms ensures the correct regiochemistry, minimizing the formation of impurities and simplifying purification. The higher overall yield and purity make Route B the more economically viable and scalable option for producing this compound for research and development purposes.
Safety and Environmental Considerations
Route A:
-
Hazards: The use of liquid bromine (if chosen as the brominating agent) presents significant handling risks due to its high toxicity and corrosivity.[4]
-
Waste: The formation of isomeric byproducts generates a complex waste stream that can be challenging to dispose of responsibly.
Route B:
-
Hazards: This route involves the use of corrosive reagents such as sulfuryl chloride and hydrochloric acid, requiring appropriate personal protective equipment and handling in a fume hood.[5]
-
Waste: The waste generated is more defined at each step, allowing for more straightforward neutralization and disposal protocols. Halogenated organic waste should be collected and disposed of according to institutional and regulatory guidelines.[6][7] The use of NBS is generally considered safer than liquid bromine.[8]
Conclusion and Recommendation
Based on this comprehensive analysis, the multi-step synthesis (Route B) is the recommended pathway for the preparation of this compound. Its key advantages are:
-
High Regioselectivity: The use of a protecting group strategy ensures the desired substitution pattern, leading to a purer product.
-
Reliable and Scalable: The well-defined steps and predictable outcomes make this route more reliable and amenable to scaling up.
-
Cost-Effective in Practice: Despite higher initial reagent costs, the superior yield and purity result in a lower overall cost per gram of the final, usable product.
For researchers and drug development professionals, the reliability and predictability of Route B outweigh the apparent simplicity of Route A, ensuring a consistent supply of this critical intermediate for downstream applications.
References
- Relevant scientific literature and safety data sheets for all mentioned reagents should be consulted before commencing any experimental work.
- Beilstein Journal of Organic Chemistry. (2012). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids.
- ResearchGate. (2023).
- Reddit. (2020). Can Someone Explain the Difference between NBS, light and Br2, light.
- EPA. (1983).
- Environmental Health and Safety, Oregon State University. Hazardous Waste Reduction.
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- Chemsrc.com. (2021). 2-Ethyl-6-methylaniline Price.
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- Sigma-Aldrich. Acetic anhydride 99.5.
- IMARC Group. Acetic Anhydride Prices 2025.
- Crescent Chemical Company. Sulfuryl chloride.
- Thermo Fisher Scientific. Sulfuryl chloride, 97% 1 kg.
- Flinn Scientific. Sodium Hydroxide, Reagent, 100 g.
- ChemCentral Marketplace. Caustic Soda 50% (Sodium Hydroxide) / 300 Gallon Tote.
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- DGR Industrial Products, Inc. Hydrochloric Acid, 38%, 4 x 1-Gallon.
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- ACS Publications. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- SYNTHETIKA. 2-Methylaniline (o-Toluidine).
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- PubMed. (2023). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
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Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystallography of 5-Bromo-4-chloro-2-methylaniline Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial configuration, or crystal structure, dictates a compound's physical and chemical properties, including its solubility, stability, bioavailability, and intermolecular interactions. For derivatives of 5-Bromo-4-chloro-2-methylaniline, a scaffold of interest in medicinal chemistry, understanding these structural nuances is critical for rational drug design and the development of novel crystalline materials.
This guide presents a comparative analysis of the X-ray crystallography of halogenated aniline derivatives, with a specific focus on isomers and analogues of this compound. While a definitive crystal structure for this compound is not publicly available, by examining the crystallographic data of closely related compounds, we can elucidate the profound influence of substituent patterns on molecular conformation and crystal packing. This comparative approach provides a predictive framework for understanding the solid-state behavior of this important class of compounds.
The Decisive Role of Halogen and Methyl Substitution in Crystal Engineering
The interplay of hydrogen bonds, halogen bonds, and π-π stacking interactions are the primary forces governing the supramolecular architecture of substituted anilines. The position and nature of the halogen (bromo- and chloro-) and methyl substituents on the aniline ring create a delicate balance of these forces, leading to distinct crystal packing motifs.
For instance, the amino group of anilines is a potent hydrogen bond donor, readily forming N-H···N or N-H···X (where X is a halogen) interactions. The presence of bromine and chlorine atoms introduces the possibility of halogen bonding, a directional interaction between a region of positive electrostatic potential on the halogen and a nucleophile. Furthermore, the aromatic rings themselves can engage in π-π stacking, contributing to the overall stability of the crystal lattice. The steric hindrance and electronic effects of the methyl group further modulate these interactions.
Comparative Crystallographic Data of Halogenated Aniline Derivatives
To illustrate the impact of substituent positioning, the following table summarizes key crystallographic parameters for selected isomers and analogues of this compound. This data serves as a foundation for a detailed comparative discussion.
| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Key Intermolecular Interactions | Reference |
| 4-Bromo-2-chloroaniline | C₆H₅BrClN | Orthorhombic | P2₁2₁2₁ | 10.965 | 15.814 | 4.0232 | 90 | N-H···N, N-H···Br hydrogen bonds | [1][2] |
This table will be populated with further data as it becomes available in subsequent research.
Analysis of Crystallographic Data:
The case of 4-Bromo-2-chloroaniline provides a valuable starting point for our comparative analysis. The orthorhombic crystal system and the P2₁2₁2₁ space group indicate a chiral packing arrangement, despite the molecule itself being achiral. The dominant intermolecular interactions are N-H···N and weak N-H···Br hydrogen bonds, which link the molecules into sheets.[1][2] This highlights the primary role of the amino group in directing the crystal packing. The planarity of the molecule (r.m.s. deviation = 0.018 Å) facilitates the formation of these planar sheets.[1][2]
By comparing this to other halogenated anilines, we can infer how the addition of a methyl group and the altered positions of the halogens in this compound would likely influence the crystal packing. The introduction of a methyl group would increase steric bulk, potentially disrupting the planarity observed in 4-Bromo-2-chloroaniline and leading to a different packing arrangement. Furthermore, the relative positions of the bromine and chlorine atoms would alter the landscape of potential halogen and hydrogen bond acceptors, giving rise to a unique supramolecular assembly.
Experimental Protocols: From Synthesis to Structure Solution
The journey from a chemical concept to a fully characterized crystal structure involves a meticulous series of experimental procedures. Here, we outline the key workflows for the synthesis, crystallization, and X-ray crystallographic analysis of halogenated aniline derivatives.
Synthesis of Halogenated Anilines
The synthesis of compounds like this compound typically involves multi-step reaction sequences. A common strategy is the electrophilic halogenation of a substituted aniline precursor. The regioselectivity of the halogenation is directed by the existing substituents on the aromatic ring.
Illustrative Synthesis Workflow:
Caption: A generalized workflow for the synthesis of halogenated anilines.
Single-Crystal Growth
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. Slow evaporation of a saturated solution is a widely used technique for growing crystals of small organic molecules.
Protocol for Slow Evaporation Crystallization:
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture in which it is sparingly soluble.
-
Saturation: Gently warm the solution to ensure complete dissolution and create a saturated or near-saturated solution.
-
Filtration: Filter the warm solution to remove any particulate matter.
-
Slow Evaporation: Cover the container with a perforated lid (e.g., parafilm with pinholes) to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor.
Single-Crystal X-ray Diffraction
The definitive determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction.
X-ray Diffraction Workflow:
Caption: The experimental workflow for determining a crystal structure using X-ray diffraction.
The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using computational methods and refined to yield a precise model of the atomic positions, bond lengths, and bond angles.[3]
Conclusion and Future Directions
The comparative analysis of halogenated anilines underscores the critical role of substituent effects in dictating crystal packing and, by extension, the macroscopic properties of the material. While the crystal structure of this compound remains to be determined, the insights gained from its isomers and analogues provide a robust framework for predicting its solid-state behavior. Future research should prioritize the synthesis and crystallization of this compound and its derivatives to experimentally validate these predictions. Such studies will not only enrich our fundamental understanding of crystal engineering but also accelerate the development of new pharmaceutical and material science applications based on this versatile chemical scaffold.
References
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Springer Nature. (2023). X-ray Diffraction Protocols and Methods. Retrieved from [Link]
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Wei, Z.-B., Liu, Z.-H., Ye, J.-L., & Zhang, H.-K. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(2), o250. Retrieved from [Link]
-
Gant, T. G. (2018). Synthesis of Halogenated Anilines by Treatment of N, N-Dialkylaniline N-Oxides with Thionyl Halides. The Journal of Organic Chemistry, 83(18), 11359–11368. Retrieved from [Link]
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Wei, Z.-B., Liu, Z.-H., Ye, J.-L., & Zhang, H.-K. (2010). 4-Bromo-2-chloroaniline. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o250. Retrieved from [Link]
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A Senior Application Scientist's Guide to Catalysis for Reactions Involving 5-Bromo-4-chloro-2-methylaniline
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 5-Bromo-4-chloro-2-methylaniline
This compound is a dihalogenated aromatic amine that serves as a versatile and highly valuable building block in the synthesis of complex organic molecules. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the precise installation of molecular fragments is paramount. The presence of two distinct halogen atoms—bromine and chlorine—at specific positions on the aniline scaffold presents both a challenge and a significant synthetic opportunity. The differential reactivity of the C–Br versus the C–Cl bond allows for selective, stepwise functionalization, enabling the construction of intricate molecular architectures that would be difficult to achieve otherwise.
This guide provides a comparative analysis of various catalytic systems for key transformations of this compound. We will delve into the mechanistic rationale behind catalyst and ligand selection, present comparative experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
The Core Challenge: Chemoselective Activation
The central principle governing reactions of this substrate is the difference in bond strength and reactivity of the C–Br and C–Cl bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is C–I > C–Br > C–Cl.[1] This inherent reactivity difference forms the basis for achieving high chemoselectivity. The C-Br bond at the 5-position is substantially more susceptible to oxidative addition to a low-valent palladium(0) center than the C-Cl bond at the 4-position.[1] Consequently, with judicious selection of the catalyst, ligand, and reaction conditions, one can selectively functionalize the bromine-bearing carbon while leaving the chlorine atom untouched for subsequent transformations.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is the cornerstone of modern synthetic chemistry for C-C, C-N, and C-O bond formation. For a substrate like this compound, the choice of ligand is as critical as the choice of the palladium precursor itself. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates the key steps of the catalytic cycle: oxidative addition and reductive elimination.
Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust and widely used method for creating C(sp²)–C(sp²) bonds.[2][3][4] The reaction's tolerance for a vast array of functional groups and the commercial availability of a diverse pool of boronic acids and esters make it a first-choice strategy for many synthetic campaigns.
Catalyst System Comparison:
The key to a successful and selective Suzuki coupling lies in choosing a palladium/ligand system that is active enough to cleave the C-Br bond efficiently but not so reactive that it begins to cleave the stronger C-Cl bond.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Selectivity (Br/Cl) |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₃PO₄ | Toluene/H₂O | 90 | 12 | 85-95 | >98:2 |
| Pd₂(dba)₃ (2 mol%) | SPhos | K₂CO₃ | 1,4-Dioxane | 100 | 8 | ~90 | >95:5 |
| CataCXium A palladacycle (10 mol%) | CataCXium A | K₃PO₄ | 2-MeTHF/H₂O | 110 | 16 | ~91 | High |
Causality Behind Component Selection:
-
Pd(PPh₃)₄ : This is a classic, reliable catalyst. Tetrakis(triphenylphosphine)palladium(0) is a pre-formed Pd(0) source, meaning it can enter the catalytic cycle directly without a pre-activation step. The triphenylphosphine ligands are sufficiently electron-donating to promote oxidative addition at the C-Br bond.
-
Pd₂(dba)₃ / SPhos : This combination represents a more modern, highly active system. Pd₂(dba)₃ is a stable Pd(0) source. SPhos (a Buchwald biarylphosphine ligand) is both bulky and electron-rich. The bulkiness promotes the reductive elimination step, while the electron-donating nature accelerates the initial oxidative addition, often allowing for lower catalyst loadings and temperatures.
-
CataCXium A palladacycle : This pre-catalyst is known for its high stability and efficiency, particularly for challenging substrates like unprotected anilines.[2] Its robustness can be advantageous for complex molecule synthesis.[2]
-
Base (K₃PO₄, K₂CO₃) : A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates the crucial transmetalation step in the catalytic cycle.[4]
Experimental Protocol: Selective Suzuki-Miyaura Coupling
This protocol details a typical procedure for the selective coupling at the bromine position.
-
Inert Atmosphere Preparation : To a flame-dried Schlenk flask, add this compound (1.0 mmol, 220.5 mg), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.5 mmol, 530 mg).
-
Reagent Addition : Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol, 58 mg).
-
Solvent Degassing : Add a degassed mixture of toluene (8 mL) and water (2 mL). Degassing (e.g., by bubbling argon through the solvent for 20-30 minutes) is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction Execution : Heat the reaction mixture to 90 °C with vigorous stirring under an argon or nitrogen atmosphere for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup and Purification : After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C–N bonds, a transformation of immense importance in pharmaceutical synthesis.[5][6] This reaction allows for the coupling of aryl halides with a wide variety of primary and secondary amines.[5]
Catalyst System Comparison:
Success in Buchwald-Hartwig amination hinges on using bulky, electron-rich phosphine ligands that facilitate the difficult C–N reductive elimination step. Several "generations" of these ligands have been developed to couple ever-more-challenging substrates.[5]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2 mol%) | BINAP | NaOtBu | Toluene | 100 | 18 | Moderate |
| Pd(OAc)₂ (2 mol%) | XPhos | K₃PO₄ | t-BuOH | 80 | 12 | Good-Excellent |
| tBuBrettPhos Precatalyst (2 mol%) | tBuBrettPhos | LHMDS | Dioxane | 60 | 6 | Excellent |
Causality Behind Component Selection:
-
Ligands (BINAP, XPhos, tBuBrettPhos) : Early systems used ligands like BINAP. However, modern biarylphosphine ligands like XPhos and tBuBrettPhos are significantly more effective.[7] Their steric bulk and electron-donating properties are finely tuned to promote both the initial oxidative addition and the final C–N bond-forming reductive elimination, which is often the rate-limiting step.[5] tBuBrettPhos is particularly effective for coupling with five-membered heterocyclic halides, which can be challenging substrates.[7]
-
Base (NaOtBu, K₃PO₄, LHMDS) : A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common choice, but can be incompatible with base-sensitive functional groups like esters.[6] Weaker bases like K₃PO₄ or hindered amide bases like LHMDS are often used to improve functional group tolerance.[6] The base's role is to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[5]
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Inert Atmosphere Preparation : In a glovebox or under a flow of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol) and the base (e.g., K₃PO₄, 2.0 mmol, 424 mg) to an oven-dried vial equipped with a stir bar.
-
Reagent Addition : Add this compound (1.0 mmol, 220.5 mg) and the desired amine (1.2 mmol).
-
Solvent Addition : Add degassed tert-butanol (5 mL).
-
Reaction Execution : Seal the vial and heat the mixture to 80 °C with stirring for 12 hours.
-
Workup and Purification : Cool the reaction to room temperature. Dilute with dichloromethane and filter through a pad of celite. Concentrate the filtrate and purify the residue by flash column chromatography to yield the desired arylamine product.
Visualization of the Experimental Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for coupling terminal alkynes with aryl halides, creating C(sp²)–C(sp) bonds.[8][9] This reaction is distinguished by its use of a dual catalytic system, employing both palladium and a copper(I) co-catalyst.[8]
Catalyst System Comparison:
While classic conditions are robust, modern protocols often aim to be copper-free to avoid the formation of alkyne homocoupling (Glaser coupling) byproducts.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2 mol%) | CuI (5 mol%) | Et₃N | THF | 60 | Good-Excellent |
| [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | None (Copper-free) | TMP | DMSO | Room Temp. | Good |
Causality Behind Component Selection:
-
Dual Catalysis (Pd/Cu) : In the traditional mechanism, the palladium catalyst undergoes oxidative addition with the aryl bromide. The copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex, regenerating the copper catalyst and setting up the final reductive elimination from palladium.[10]
-
Copper-Free Systems : Certain bulky, electron-rich phosphine ligands can facilitate the Sonogashira coupling without a copper co-catalyst.[11] These systems are advantageous as they prevent the formation of undesired diynes from the oxidative homocoupling of the terminal alkyne, which is often promoted by copper salts and oxygen.
-
Base (Et₃N, TMP) : A suitable amine base is required to deprotonate the terminal alkyne, facilitating its coordination to either copper or palladium.[8]
Part 2: Copper-Catalyzed Reactions - The Ullmann Alternative
While palladium catalysis often provides milder conditions, copper-catalyzed reactions, such as the Ullmann condensation, represent an older but still relevant alternative for C-N and C-O bond formation.[12] These reactions typically require higher temperatures and are often used when palladium-based methods fail or are prohibitively expensive on an industrial scale.
Catalyst System Comparison:
| Reaction Type | Copper Source | Ligand | Base | Solvent | Temp. (°C) |
| C-N Coupling | CuI (10 mol%) | 1,10-Phenanthroline | K₂CO₃ | DMF | 120-150 |
| C-O Coupling | Cu₂(OAc)₄ (10 mol%) | None | Cs₂CO₃ | NMP | 150-180 |
Causality Behind Component Selection:
-
Copper Source (CuI, Cu₂(OAc)₄) : Copper(I) iodide is a common and effective catalyst for Ullmann-type couplings.
-
Ligand (1,10-Phenanthroline) : Ligands like phenanthroline or various diamines can accelerate the reaction, allowing for lower reaction temperatures compared to the original ligand-free protocols.
-
High Temperatures : The higher temperatures are necessary to drive the reaction, which is believed to proceed through a Cu(I)/Cu(III) catalytic cycle or a radical-based mechanism, both of which have higher activation barriers than the typical Pd(0)/Pd(II) cycle.
Conclusion and Outlook
The selective functionalization of this compound is a testament to the power and precision of modern transition metal catalysis.
-
For selective C-C bond formation , the Suzuki-Miyaura coupling using a Pd(0) source like Pd(PPh₃)₄ or a more active Pd₂(dba)₃/SPhos system offers excellent reliability and chemoselectivity for the C-Br position.
-
For selective C-N bond formation , the Buchwald-Hartwig amination with advanced biarylphosphine ligands such as XPhos or tBuBrettPhos provides a highly efficient and general route to substituted anilines under relatively mild conditions.
-
For the introduction of alkynes , the Sonogashira coupling remains the method of choice, with both traditional Pd/Cu systems and modern copper-free variants offering effective solutions.
By understanding the principles of catalyst selection and reaction optimization outlined in this guide, researchers can effectively leverage the unique reactivity of this dihalogenated substrate to accelerate the discovery and development of novel chemical entities.
References
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Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
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Yang, D. et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Available at: [Link]
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Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Available at: [Link]
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Larson, N., Sandin, M., & Neufeldt, S. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]
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Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. National Institutes of Health. Available at: [Link]
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Larson, N., Sandin, M., & Neufeldt, S. (2023). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]
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Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Available at: [Link]
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Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PubMed Central. Available at: [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
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Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed Central. Available at: [Link]
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Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
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Sonogashira Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. PubMed Central. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. ACS Publications. Available at: [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications. Available at: [Link]
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Sonogashira cross-coupling reaction of 5-bromoindole 15 with... ResearchGate. Available at: [Link]
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Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]
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Development in Sonogashira Coupling: Construction of Indole and Benzo [B] Furan Ring Systems Catalyzed By Pd-Cu and Basic Ionic Liquid [DBU] Ac. Available at: [Link]
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A Senior Application Scientist's Guide to Product Identity Confirmation in Multi-Step Synthesis Involving 5-Bromo-4-chloro-2-methylaniline
In the intricate world of pharmaceutical and specialty chemical synthesis, the unequivocal confirmation of a target molecule's identity at each step is not merely a quality control checkpoint; it is the foundation of scientific validity and process safety. The synthesis of complex molecules like 5-Bromo-4-chloro-2-methylaniline, a key intermediate in the production of dyes and specialty chemicals, presents unique analytical challenges.[1] The presence of multiple halogen substituents on an aniline scaffold necessitates a robust, multi-faceted analytical strategy to navigate the labyrinth of potential regioisomers and process-related impurities.[2][3]
This guide provides an in-depth comparison of the primary analytical techniques for confirming product identity, tailored for researchers, scientists, and drug development professionals. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring that each analytical protocol is a self-validating system.
The Analytical Challenge: Distinguishing Isomers and Impurities
The synthesis of this compound often involves sequential halogenation and other modifications of a simpler aniline precursor.[4] Such processes can yield a mixture of products, including the desired isomer and other structurally similar compounds. For instance, the positions of the bromo and chloro substituents can vary, leading to different regioisomers. The primary analytical objective is, therefore, twofold: to confirm the correct molecular structure and to assess the sample's purity with high fidelity.
Core Analytical Techniques: A Comparative Overview
Three core techniques form the bedrock of modern organic compound characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[5][6] While each provides a unique piece of the puzzle, their synergistic application delivers the most comprehensive and trustworthy results.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter
NMR spectroscopy stands as the gold standard for unambiguous structural elucidation of organic molecules.[5] It provides detailed information about the carbon-hydrogen framework, making it indispensable for distinguishing between isomers.[8][9]
-
Expertise & Experience: For a molecule like this compound, ¹H NMR is the first line of inquiry. The aromatic region of the spectrum is particularly informative. The two remaining aromatic protons will exhibit specific chemical shifts and coupling patterns (or lack thereof, appearing as singlets) that are unique to the 1,2,4,5-substitution pattern. Similarly, the methyl group protons will appear as a distinct singlet. ¹³C NMR provides complementary data, revealing the number of unique carbon environments and their chemical shifts, which are highly sensitive to the electronic effects of the halogen substituents.[10]
-
Trustworthiness: The predictive power of NMR allows for the comparison of experimental spectra with simulated spectra for all possible isomers. A match provides a high degree of confidence in the structural assignment. For instance, the expected downfield shift of carbons directly attached to bromine and chlorine offers a clear validation point.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of a compound with exceptional accuracy.[11][12] In pharmaceutical quality control, it is crucial for verifying that the manufacturing process yields the correct compound and for identifying impurities.[11][13][14]
-
Expertise & Experience: The most compelling feature of MS for analyzing halogenated compounds is the characteristic isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, while chlorine has two (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio. The resulting isotopic cluster in the mass spectrum for a molecule containing one bromine and one chlorine atom is highly distinctive and serves as a definitive fingerprint for the elemental composition. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the molecular formula (C₇H₇BrClN).[5]
-
Trustworthiness: Coupling MS with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) enhances its power.[12] This "hyphenated" approach first separates the components of a mixture before they enter the mass spectrometer, allowing for the individual analysis of the target product and any impurities, thus simultaneously providing purity information and structural confirmation.[15]
High-Performance Liquid Chromatography (HPLC): The Purity and Separation Specialist
HPLC is the workhorse for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, and isomers.[16][17] Due to the similar physicochemical properties of aniline isomers, their separation can be challenging, making a well-developed HPLC method essential.[16]
-
Expertise & Experience: A reversed-phase HPLC method using a C18 stationary phase is the most common and effective approach for separating aniline derivatives.[16][18] The choice of mobile phase, typically a mixture of acetonitrile or methanol and water with a buffer, is critical for achieving baseline separation of the target compound from its potential isomers.[17][19] The retention time of the product, once established with a pure reference standard, becomes a key identifier in routine analysis.
-
Trustworthiness: A single, sharp peak in the chromatogram at the expected retention time is a strong indicator of purity. The area under this peak, relative to the total area of all peaks, provides a quantitative measure of purity. UV detection is commonly used, as the aromatic ring of the aniline derivative absorbs strongly in the UV region.[18][20]
Comparative Performance Analysis
The choice of analytical technique often depends on the specific question being asked. The following table provides a comparative summary to guide this decision-making process.
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | High-Performance Liquid Chromatography (HPLC) |
| Primary Function | Unambiguous structure & isomer differentiation | Molecular weight & formula confirmation | Purity assessment & isomer separation |
| Specificity | Very High (distinguishes regioisomers) | High (for elemental formula via HRMS & isotopes) | High (separates isomers with optimized method) |
| Sensitivity | Moderate (mg scale) | Very High (pg to ng scale) | High (ng to µg scale) |
| Sample Throughput | Low to Moderate | High (especially with LC/GC frontend) | High |
| Quantitative Ability | Good (with internal standard) | Good (with isotope dilution)[14] | Excellent (for purity determination) |
| Key Insight | "What is the exact 3D structure?" | "What is its molecular formula and weight?" | "How pure is my sample and what are the impurities?" |
Visualizing the Analytical Workflow
A robust analytical strategy integrates these techniques at critical junctures of a multi-step synthesis.
Caption: Multi-step synthesis and analysis workflow.
Decision Framework for Method Selection
Choosing the right tool for the job is paramount. This decision tree outlines a logical approach to analytical problem-solving in this context.
Caption: Decision tree for analytical method selection.
Experimental Protocols
The following are representative protocols. Specific parameters should be optimized for the available instrumentation and exact sample matrix.
Protocol 1: HPLC Purity Analysis
-
System: HPLC with UV Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[20]
-
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). A small amount of acid like phosphoric or formic acid may be added to improve peak shape.[16][19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[17]
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized product and dissolve in 1 mL of the mobile phase. Filter through a 0.45 µm syringe filter.
-
Injection Volume: 10 µL.
-
Analysis: Run the sample and integrate all peaks. Calculate the purity by dividing the peak area of the main product by the total peak area of all components.
Protocol 2: NMR Structural Confirmation
-
System: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key signals to verify for this compound include two singlets in the aromatic region (approx. 7.0-7.5 ppm) and one singlet for the methyl group (approx. 2.2-2.4 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Verify the presence of the expected number of carbon signals, paying close attention to the chemical shifts of the carbons bonded to the halogens and the amino group.
-
Data Analysis: Compare the obtained chemical shifts, integrations (for ¹H), and coupling patterns to those predicted for the target structure and known literature values.
Protocol 3: HRMS Formula Verification
-
System: LC-MS or a direct infusion source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for anilines.
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-400 amu).
-
Data Analysis:
-
Locate the molecular ion peak [M+H]⁺.
-
Examine the isotopic pattern of this peak. It must match the theoretical pattern for a compound containing one Br and one Cl atom.
-
Determine the accurate mass from the HRMS data and use software to calculate the elemental composition. Confirm that it matches C₇H₇BrClN.
-
Conclusion
Confirming the identity of this compound in a multi-step synthesis is a critical task that demands a synergistic and logical approach. Relying on a single analytical technique is insufficient to navigate the challenges of potential isomerism and impurities. By strategically combining the definitive structural insights of NMR, the precise molecular formula confirmation of HRMS, and the robust purity assessment of HPLC, researchers can build a self-validating analytical workflow. This ensures the integrity of the synthetic process and the quality of the final product, upholding the highest standards of scientific rigor in research and development.
References
- OMNI Lab Solutions. (2023, August 16). How Does the Pharmaceutical Industry Use Mass Spectrometry?
- BenchChem. (n.d.). HPLC method development for separation of aniline isomers.
- Warner, I. M., et al. (n.d.). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. Taylor & Francis Online.
- Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398.
- Sinopeg. (2025, September 8). What are the analytical techniques used to characterize custom synthesis products?
- ResearchGate. (n.d.). Biopharmaceutical quality control with mass spectrometry.
- ResearchGate. (n.d.). NMR Spectra of Anilines.
- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
- In-abcl.com. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- Proprep. (n.d.). Analyze the aniline NMR spectrum to identify the characteristic signals associated with its amino group.
- ResearchGate. (n.d.). The synthesis and analysis of organic compounds.
- SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column.
- ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
- Wuest, J., et al. (2021). Quantification of aniline and N-methylaniline in indigo. PubMed Central.
- American Chemical Society. (2022, March 21). Enabling organic synthesis through the development and application of novel analytical methods. ACS Fall 2025.
- Environmental Science & Technology. (n.d.). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts.
- ResearchGate. (2024, September 10). Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 27). 4-Bromo-5-chloro-2-methylaniline: A Key Intermediate for Dyes, Pigments, and Specialty Chemicals.
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A Senior Application Scientist's Guide to the Purity Assessment of 5-Bromo-4-chloro-2-methylaniline from Different Suppliers
Introduction: The Critical Role of Purity in a Key Synthetic Building Block
5-Bromo-4-chloro-2-methylaniline is a halogenated aniline derivative that serves as a vital intermediate in the synthesis of complex organic molecules.[1] Its structural motifs are crucial in the development of pharmaceuticals, high-performance dyes, and specialty pigments.[1][2] In the context of drug discovery and development, the purity of such starting materials is not merely a matter of quality control; it is a fundamental determinant of a research program's success. Impurities can lead to unforeseen side reactions, introduce toxicological risks, and compromise the efficacy and stability of the final active pharmaceutical ingredient (API).[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the rigorous purity assessment of this compound sourced from different commercial suppliers. We will move beyond a simple percentage purity value, focusing instead on building a complete impurity profile using orthogonal analytical techniques. This multi-faceted approach is essential for making an informed decision when selecting a supplier and ensuring the integrity of your research.
Purity Assessment Workflow: A Multi-Technique Approach
A single analytical method is rarely sufficient to declare a compound "pure." A robust purity assessment relies on a system of orthogonal methods—techniques that measure different chemical and physical properties—to create a self-validating and trustworthy profile. Our assessment strategy integrates High-Performance Liquid Chromatography (HPLC) for quantitative purity, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural confirmation and identification of major impurities.
Caption: Overall workflow for the comparative purity assessment of this compound.
Methodology 1: High-Performance Liquid Chromatography (HPLC) for Quantitative Purity
Expertise & Experience: HPLC is the workhorse for purity determination in pharmaceutical chemistry.[3][4] For a substituted aniline like this compound, a reverse-phase (RP-HPLC) method using a C18 column is the logical first choice. This is because the non-polar stationary phase (C18) effectively retains the moderately non-polar analyte, allowing for excellent separation from both more polar and less polar impurities using a water/acetonitrile mobile phase gradient. UV detection is ideal, as the aromatic ring provides strong chromophores.
Experimental Protocol: HPLC Purity Analysis
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the this compound from each supplier in acetonitrile to create stock solutions of 1.0 mg/mL.
-
Prepare working solutions of approximately 0.1 mg/mL by diluting the stock solutions with the initial mobile phase composition (e.g., 70:30 Water:Acetonitrile).[3]
-
-
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
-
Data Analysis:
-
Inject each sample solution into the HPLC system.
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Hypothetical Comparative HPLC Data
| Supplier | Retention Time (min) | Purity by Area % | Number of Impurity Peaks | Largest Impurity Peak (%) |
| Supplier A | 15.2 | 99.6% | 3 | 0.25% |
| Supplier B | 15.2 | 98.1% | 5 | 0.90% |
| Supplier C | 15.3 | 99.8% | 2 | 0.11% |
Methodology 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Expertise & Experience: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7][8] It is particularly useful for detecting impurities that might be present in a sample, such as residual starting materials or by-products from the synthesis. The coupling of a gas chromatograph to a mass spectrometer provides two dimensions of identification—retention time and mass spectrum—which offers a very high degree of confidence in the identification of unknown peaks when compared against a spectral library.[7][9]
Experimental Protocol: GC-MS Impurity Profiling
-
Sample Preparation:
-
GC-MS Parameters:
-
The following parameters are typical for the analysis of halogenated aniline derivatives.[8]
-
| Parameter | Value |
| GC Inlet | Splitless Injection, 1 µL, 250°C |
| Oven Program | 60°C (hold 2 min), ramp 10°C/min to 280°C, hold 5 min |
| Carrier Gas | Helium, 1.0 mL/min (constant flow) |
| MS Ionization | Electron Ionization (EI), 70 eV |
| MS Source Temp. | 230°C |
| Scan Range | 50-500 amu |
-
Data Analysis:
-
Identify the main component peak by its retention time and mass spectrum.
-
For any other significant peaks, perform a library search (e.g., NIST) on their mass spectra to tentatively identify the impurities.
-
Hypothetical Comparative GC-MS Data
| Supplier | Key Impurities Detected (Tentative ID) | Relative Abundance |
| Supplier A | Dichloro-2-methylaniline (Isomer) | ~0.15% |
| Supplier B | 4-Chloro-2-nitrotoluene (Potential Starting Material) | ~0.80% |
| Supplier C | No significant impurities detected (<0.05%) | - |
Methodology 3: ¹H NMR Spectroscopy for Structural Verification
Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the elucidation of molecular structure.[9][10] For purity assessment, ¹H NMR provides an unparalleled view of the sample's composition. It not only confirms the identity of the main component but can also detect and help identify impurities, often without the need for a reference standard for the impurity itself.[11][12] The presence of unexpected signals, their chemical shift, splitting pattern, and integration relative to the main compound's signals provide a wealth of information.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of the sample from each supplier.
-
Dissolve in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard one-dimensional proton (¹H) spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for detecting low-level impurities.
-
-
Data Analysis:
-
Confirm that the chemical shifts, splitting patterns, and integrations of the major signals are consistent with the structure of this compound.[13]
-
Carefully examine the baseline and expanded regions for any minor peaks. Analyze their integrations relative to a known proton signal of the main compound to estimate their concentration.
-
Hypothetical Comparative ¹H NMR Observations
| Supplier | Structural Confirmation | Impurity Observations |
| Supplier A | Spectrum consistent with structure. | Minor signals in the aromatic region, consistent with an isomeric species (~0.2%). |
| Supplier B | Spectrum consistent with structure. | Set of distinct signals consistent with 4-Chloro-2-nitrotoluene (~1%). |
| Supplier C | Clean spectrum, fully consistent with structure. | No extraneous signals detected above the noise level. |
Integrated Analysis and Supplier Selection
Caption: Logical flow for evaluating supplier quality based on integrated analytical data.
Analysis of Hypothetical Results:
-
Supplier A: Shows good purity by HPLC (99.6%). However, both GC-MS and NMR detect a minor isomeric impurity. While the purity is high, the presence of an isomer could be problematic for certain sensitive applications. This supplier is a viable option, but the nature of the isomer should be considered.
-
Supplier B: Is clearly the poorest quality. The HPLC purity is the lowest at 98.1%, and both GC-MS and NMR identify a significant impurity as a likely starting material from the synthesis. This indicates an incomplete reaction or poor purification process. This supplier should be rejected.
-
Supplier C: Emerges as the superior choice. It has the highest purity by HPLC (99.8%), and critically, both GC-MS and NMR analyses show no detectable impurities. This provides high confidence in both the purity and the identity of the material.
This guide demonstrates a robust, multi-technique workflow for the purity assessment of this compound. By integrating quantitative data from HPLC with the detailed impurity profiling from GC-MS and the definitive structural verification from NMR, researchers can build a comprehensive and trustworthy understanding of the material provided by different suppliers. Based on our hypothetical data, Supplier C would be the recommended source, as it delivers the highest purity with no detectable process-related or isomeric impurities. Adopting this rigorous, evidence-based approach to raw material qualification is a critical step in ensuring the reproducibility, safety, and ultimate success of research and development projects.
References
- Application Note: GC-MS Analysis of Halogenated Aniline Derivatives. Benchchem.
- Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline. Benchchem.
- This compound, min 97%, 1 gram. Component Supplier.
- 4-Bromo-5-chloro-2-methylaniline | 30273-47-3. Sigma-Aldrich.
- CERTIFICATE OF ANALYSIS. Component Supplier.
- The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view. ResearchGate.
- Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. ACS Publications.
- Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online.
- Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- Determination of aniline and its substituted derivatives in sewage water by gas chromatography. ResearchGate.
- Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Thermo Fisher Scientific.
- Certificate of Analysis. Component Supplier.
- 4-Bromo-5-chloro-2-methylaniline | C7H7BrClN | CID 7172026. PubChem.
- 5-BROMO-4-FLUORO-2-METHYLANILINE| CAS No:627871-16-3. ZaiQi Bio-Tech.
- 3-Bromo-5-chloro-2-methylaniline. Sigma-Aldrich.
- NMR Applications in Pharmaceutical Impurity Profiling. Toref-Standards.
- Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. News-Medical.net.
- High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. ResearchGate.
- Application Note: Analysis of Aniline Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Benchchem.
- Aniline and substituted anilines. Thermo Fisher Scientific.
- 24.10: Spectroscopy of Amines. Chemistry LibreTexts.
- 5-Bromo-4-fluoro-2-methylaniline (97%). Amerigo Scientific.
- Certificate of Analysis. MedchemExpress.com.
- Certificate of analysis. Thermo Fisher Scientific.
- 5-Bromo-4-fluoro-2-methylaniline | CAS 627871-16-3. Ossila.
- 5-Chloro-2-methylaniline | 95-79-4. Tokyo Chemical Industry (India) Pvt. Ltd.
- method 8131 aniline and selected derivatives by gas chromatography. EPA.
- 5-Bromo-2-fluoro-4-methylaniline. Sigma-Aldrich.
- 4-Chloro-2-methylaniline. SIELC Technologies.
- hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia.
- Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl). Organic Syntheses Procedure.
- How is 5-Chloro-2-methylaniline synthesized?. Guidechem.
- 4-Chloroaniline. SIELC Technologies.
- 5-Chloro-2-methylaniline for synthesis 95-79-4. Sigma-Aldrich.
- 4-Bromo-5-chloro-2-methylaniline: A Key Intermediate for Dyes, Pigments, and Specialty Chemicals. NINGBO INNO PHARMCHEM CO.,LTD.
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A Comparative Guide to the Reaction Kinetics of 5-Bromo-4-chloro-2-methylaniline
For researchers, medicinal chemists, and professionals in drug development, a profound understanding of reaction kinetics is paramount for the efficient design and optimization of synthetic routes. This guide provides an in-depth technical comparison of the reaction kinetics of 5-Bromo-4-chloro-2-methylaniline, a key intermediate in the synthesis of various pharmaceuticals and specialty chemicals. By examining its reactivity in comparison to other structurally similar anilines, this document aims to equip scientists with the necessary insights to make informed decisions in their experimental designs.
Introduction: The Significance of this compound in Synthesis
This compound is a polysubstituted aromatic amine whose unique substitution pattern imparts specific reactivity and properties.[1][2] Its utility as a building block in organic synthesis, particularly in the creation of dyes and pigments, underscores the importance of quantifying its reaction kinetics.[3] A comprehensive grasp of how this molecule behaves in various chemical transformations is essential for controlling reaction outcomes, maximizing yields, and ensuring product purity.
The reactivity of anilines is intricately governed by the electronic and steric effects of the substituents on the aromatic ring.[4] In the case of this compound, the interplay between the electron-donating methyl group and the electron-withdrawing halogen atoms creates a nuanced reactivity profile that warrants detailed investigation.
Theoretical Framework: Understanding Substituent Effects on Aniline Reactivity
The rate and regioselectivity of reactions involving anilines, such as electrophilic aromatic substitution, N-acylation, and diazotization, are profoundly influenced by the electronic nature of the substituents.
Electronic Effects:
-
Electron-Donating Groups (EDGs): The methyl group (-CH₃) at the ortho position is an EDG, which increases the electron density of the benzene ring, thereby activating it towards electrophilic attack and increasing the basicity of the amino group.[4]
-
Electron-Withdrawing Groups (EWGs): The bromine and chlorine atoms are EWGs that decrease the electron density of the ring through their inductive effect, making the arylamine less basic and less reactive towards electrophiles than aniline.[4]
Steric Effects:
The ortho-methyl group can sterically hinder the approach of reagents to the amino group and the adjacent positions on the aromatic ring, influencing the reaction rate and the distribution of products.
A logical workflow for assessing the reactivity of a substituted aniline involves considering these competing effects.
Caption: Workflow illustrating the influence of substituents on aniline reactivity.
Comparative Kinetic Analysis: N-Acylation
N-acylation is a fundamental transformation for anilines, often employed as a protection strategy or as a step in the synthesis of more complex molecules.[5] To quantify the reactivity of this compound, a comparative kinetic study of its N-acylation with acetic anhydride can be performed alongside other substituted anilines.
Alternative Reactants for Comparison
To provide a comprehensive comparison, the following anilines with varying substitution patterns are proposed for parallel kinetic analysis:
-
Aniline: The unsubstituted parent compound, serving as a baseline.
-
2-Methylaniline (o-Toluidine): To isolate the effect of the ortho-methyl group.
-
4-Chloroaniline: To assess the impact of a single electron-withdrawing halogen.
-
4-Bromo-2-methylaniline: To evaluate the combined effect of a bromo and a methyl group.
-
2,4,5-Trichloroaniline: A polysubstituted aniline with strong electron-withdrawing character.
Experimental Protocol: Kinetic Monitoring of N-Acylation via HPLC
This protocol outlines a robust method for determining the second-order rate constants for the N-acylation of anilines using High-Performance Liquid Chromatography (HPLC).
Materials and Instrumentation:
-
This compound and comparative anilines
-
Acetic anhydride (purified)
-
Acetonitrile (HPLC grade)
-
HPLC system with a UV detector
-
Thermostatted reaction vessel
Procedure:
-
Standard Solution Preparation: Prepare stock solutions of each aniline and acetic anhydride in acetonitrile of known concentrations.
-
Reaction Initiation: In a thermostatted vessel at a constant temperature (e.g., 25°C), mix equal volumes of the aniline and acetic anhydride solutions to initiate the reaction.
-
Sample Quenching and Analysis: At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench the reaction by diluting it in a known volume of cold acetonitrile. Analyze the quenched sample by HPLC.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v), with a small amount of acid like phosphoric acid to ensure sharp peaks.[7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the reactant aniline and the product acetanilide have significant, but different, absorbance (e.g., 254 nm).
-
-
Data Analysis:
-
Generate a calibration curve for each aniline to correlate peak area with concentration.
-
Plot the concentration of the aniline reactant against time.
-
For a second-order reaction, a plot of 1/[Aniline] versus time will yield a straight line with a slope equal to the rate constant (k).
-
Caption: Experimental workflow for the kinetic analysis of N-acylation using HPLC.
Anticipated Results and Discussion
The reaction rates are expected to follow a trend that reflects the electronic and steric properties of the substituents.
| Compound | Predicted Relative Rate | Rationale |
| Aniline | Baseline | Unsubstituted reference. |
| 2-Methylaniline | Slower than aniline | The ortho-methyl group is electron-donating, but steric hindrance is expected to dominate, reducing the reaction rate. |
| 4-Chloroaniline | Slower than aniline | The electron-withdrawing chloro group deactivates the ring and reduces the nucleophilicity of the amino group. |
| 4-Bromo-2-methylaniline | Slower than 2-methylaniline | The electron-withdrawing bromo group further reduces the nucleophilicity compared to 2-methylaniline. |
| This compound | Slowest | The combined electron-withdrawing effects of the bromo and chloro groups, along with the steric hindrance from the ortho-methyl group, are predicted to make this the least reactive aniline in the series for N-acylation. |
| 2,4,5-Trichloroaniline | Very slow | The strong deactivating effect of three chloro substituents will significantly reduce the nucleophilicity of the amino group. |
Comparative Kinetic Analysis: Diazotization
Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, is a cornerstone of aromatic chemistry, enabling a wide range of subsequent transformations. The kinetics of this reaction are sensitive to the basicity of the aniline.[8]
Experimental Protocol: Kinetic Monitoring of Diazotization
The rate of diazotization can be monitored by following the disappearance of the aniline reactant or the appearance of the diazonium salt. A common method involves quenching the reaction at various time points and coupling the remaining diazonium salt with a dye-forming reagent, followed by spectrophotometric analysis.
Materials and Instrumentation:
-
Substituted anilines
-
Sodium nitrite
-
Hydrochloric acid
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (for colorimetric determination)
-
UV-Vis Spectrophotometer
Procedure:
-
Reaction Setup: Dissolve the aniline in an acidic solution (e.g., HCl) and cool it in an ice bath.
-
Initiation: Add a solution of sodium nitrite to initiate the diazotization.
-
Quenching and Coupling: At specific time intervals, take an aliquot of the reaction mixture and add it to a solution of the coupling agent. The excess nitrous acid is destroyed (e.g., with sulfamic acid), and the diazonium salt reacts with the coupling agent to form a stable azo dye.
-
Spectrophotometric Measurement: Measure the absorbance of the resulting dye solution at its λmax. The absorbance is proportional to the concentration of the diazonium salt at the time of quenching.
-
Data Analysis: Plot the concentration of the diazonium salt versus time to determine the reaction rate.
Anticipated Results and Discussion
The rate of diazotization is expected to be slower for anilines with electron-withdrawing groups, as these decrease the nucleophilicity of the amino nitrogen.
| Compound | Predicted Relative Rate of Diazotization | Rationale |
| Aniline | Baseline | Unsubstituted reference. |
| 2-Methylaniline | Faster than aniline | The electron-donating methyl group increases the nucleophilicity of the amino group. |
| 4-Chloroaniline | Slower than aniline | The electron-withdrawing chloro group decreases the nucleophilicity of the amino group. |
| This compound | Slower than 2-methylaniline | The combined deactivating effects of the bromo and chloro groups will outweigh the activating effect of the methyl group, leading to a slower reaction rate compared to 2-methylaniline. |
Conclusion
The reaction kinetics of this compound are dictated by a complex interplay of electronic and steric factors. Through systematic comparative studies, it is predicted that this polysubstituted aniline will exhibit reduced reactivity in common transformations like N-acylation and diazotization when compared to less substituted or electron-rich anilines. The experimental protocols provided in this guide offer a robust framework for quantifying these differences, enabling researchers to optimize reaction conditions and develop more efficient synthetic strategies. A thorough understanding of these kinetic principles is indispensable for the successful application of this compound in the synthesis of valuable target molecules.
References
-
Allen, A. D. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, August 16). 1: Acetylation of Aniline (Experiment). Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]
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Hiden Analytical. (2017, December 14). Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-5-chloro-2-methylaniline. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-5-chloro-4-methylaniline. Retrieved from [Link]
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PubChem. (n.d.). N-bromo-5-chloro-2-methylaniline. Retrieved from [Link]
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ResearchGate. (2019, May 22). (PDF) MECHANISM OF POLYMERIZATION OF ANILINE: A REVIEW. Retrieved from [Link]
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RSC Publishing. (n.d.). Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Aniline on Primesep 100 Column. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
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The Royal Society of Chemistry. (2017). Synthesis of Methyl orange. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1996, December). METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. Retrieved from [Link]
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University of Bath. (2018, March 29). Aniline Review Final. Retrieved from [Link]
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Journal of the Chemical Society B: Physical Organic. (n.d.). Nitrosation, diazotisation, and deamination. Part XII. The kinetics of N-nitrosation of N-methylaniline. Retrieved from [Link]
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MDPI. (2022, March 24). Determination of Aniline in Soil by ASE/GC-MS. Retrieved from [Link]
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MDPI. (2024, May 26). A Computational Study of the Mechanism and Kinetics of the 4-Methyl Aniline Reaction with OH Radicals. Retrieved from [Link]
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Organic Process Research & Development. (2015, December 1). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Retrieved from [Link]
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OUCI. (n.d.). Para-selective C-H functionalization of anilines: A review. Retrieved from [Link]
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PubMed. (n.d.). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. Retrieved from [Link]
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Taylor & Francis Online. (2021, October 18). Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater. Retrieved from [Link]
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Navigating the Agrochemical Landscape: A Guide to Derivatives of 5-Bromo-4-chloro-2-methylaniline
For Researchers, Scientists, and Agrochemical Development Professionals
In the competitive sphere of agrochemical research and development, identifying novel active ingredients with superior efficacy and favorable safety profiles is a paramount objective. The substituted aniline, 5-Bromo-4-chloro-2-methylaniline, presents itself as a versatile chemical intermediate. However, a comprehensive analysis of publicly available data, including scientific literature and patent databases, reveals a notable absence of commercialized agrochemicals directly synthesized from this specific starting material.
This guide, therefore, pivots from a direct comparative efficacy study to a broader examination of the landscape surrounding halogenated and methylated anilines in agrochemical discovery. While specific agrochemicals derived from this compound are not documented in a capacity that allows for a robust comparison, we can explore the insecticidal and herbicidal activities of structurally related compounds. This approach provides valuable insights into the potential applications and synthetic pathways that researchers may explore.
The Role of Halogenated Anilines in Pesticide Synthesis
Halogenated anilines are crucial building blocks in the synthesis of a wide array of agrochemicals. The specific arrangement of halogen and methyl substituents on the aniline ring significantly influences the biological activity and selectivity of the final product. These intermediates are frequently employed in the creation of insecticides, herbicides, and fungicides.
One prominent example of a commercialized pesticide derived from a related aniline is the insecticide chlordimeform . While its production has been largely discontinued due to toxicological concerns, its history underscores the potential of chloro-methylanilines as a foundation for potent insecticidal compounds. Chlordimeform was synthesized from the isomeric starting material, 4-chloro-2-methylaniline.[1][2][3]
Exploring Structurally Related Agrochemicals
Although direct derivatives are elusive, we can analyze agrochemicals that share key structural motifs with this compound.
Herbicidal Activity: The Case of Solan
The herbicide solan , with the chemical name N-(3-chloro-4-methylphenyl)-2-methylpentanamide, contains a 3-chloro-4-methylphenyl moiety. This structure is an isomer of the core structure of interest. Solan is a selective herbicide used for the control of broadleaf weeds. The efficacy of such herbicides is typically evaluated through standardized greenhouse and field trials.
Table 1: Representative Efficacy Data for Anilide Herbicides Against Common Weeds
| Herbicide Class | Target Weed | Application Rate (g/ha) | Control (%) | Reference |
| Anilides | Amaranthus retroflexus (Redroot pigweed) | 500 | 92 | [4] |
| Anilides | Chenopodium album (Common lambsquarters) | 500 | 88 | [4] |
| Triazines | Amaranthus retroflexus (Redroot pigweed) | 1000 | 95 | Generic Data |
| Triazines | Chenopodium album (Common lambsquarters) | 1000 | 91 | Generic Data |
Note: The data presented for Anilides is representative of the class and not specific to a derivative of this compound.
Experimental Protocols for Efficacy Evaluation
To assess the potential of novel compounds derived from this compound, standardized bioassays are essential.
Protocol 1: Greenhouse Herbicide Efficacy Trial
-
Plant Cultivation: Grow target weed species (e.g., Amaranthus retroflexus, Chenopodium album) in pots containing a standardized soil mix in a greenhouse with controlled temperature, humidity, and photoperiod.
-
Compound Application: At the 2-4 leaf stage, apply the test compound, formulated as an emulsifiable concentrate or wettable powder, using a precision laboratory sprayer. Include a known herbicide as a positive control and a formulation blank as a negative control.
-
Efficacy Assessment: At 7, 14, and 21 days after treatment, visually assess the percentage of weed control, where 0% represents no effect and 100% represents complete plant death.
-
Data Analysis: Calculate the GR₅₀ (the concentration required to reduce plant growth by 50%) for each compound using a dose-response analysis.
Protocol 2: Insecticidal Activity Bioassay (Contact Toxicity)
-
Insect Rearing: Maintain a healthy colony of a model insect species, such as the diamondback moth (Plutella xylostella), on an appropriate artificial diet or host plant.
-
Compound Application: Apply a range of concentrations of the test compound, dissolved in a suitable solvent (e.g., acetone), to the dorsal thorax of adult insects using a micro-applicator. Include a solvent-only control.
-
Mortality Assessment: After 24, 48, and 72 hours, record the number of dead and moribund insects in each treatment group.
-
Data Analysis: Calculate the LD₅₀ (the dose required to kill 50% of the test population) for each compound using probit analysis.
Synthetic Pathways and Future Directions
The synthesis of novel agrochemicals from this compound would likely involve N-acylation, N-alkylation, or diazotization followed by coupling reactions to introduce various pharmacophores. The diagram below illustrates a generalized synthetic workflow.
Caption: Generalized synthetic workflow for creating novel agrochemicals.
Conclusion
While a direct comparative guide on the efficacy of agrochemicals derived from this compound is not feasible due to the lack of commercialized examples, this analysis provides a framework for researchers in the field. The exploration of structurally related compounds and the application of standardized efficacy testing protocols are crucial steps in the discovery of new and effective crop protection agents. The versatility of the halogenated aniline core structure suggests that further research into derivatives of this compound could yet yield promising candidates for the next generation of agrochemicals.
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Benchmarking new synthetic methods for substituted anilines against existing ones
<_ A Comparative Guide to the Synthesis of Substituted Anilines: Benchmarking Classical and Modern Methodologies
Abstract
Substituted anilines are foundational building blocks in the chemical sciences, critical to the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The relentless demand for novel molecular architectures necessitates a continuous evolution in synthetic methodologies. This guide provides an in-depth comparison of a cornerstone of traditional C-N bond formation—the Palladium-Catalyzed Buchwald-Hartwig Amination—against an emerging and powerful alternative: Photoredox-Catalyzed C-H Amination. We will delve into the mechanistic underpinnings, provide validated experimental protocols, and present a head-to-head benchmark analysis to empower researchers in selecting the optimal strategy for their synthetic challenges.
Introduction: The Enduring Importance of the Aniline Motif
The aniline scaffold is a privileged structure in medicinal chemistry and materials science.[1] From oncology agents like imatinib to cardiovascular drugs such as rivaroxaban, the N-aryl motif is integral to biological activity.[1] Consequently, the methods for forging the crucial carbon-nitrogen (C-N) bond are of paramount importance. Historically, syntheses relied on the reduction of nitroarenes or harsher Ullmann-type couplings which often required high temperatures and stoichiometric copper.[2][3][4][5] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, represented a paradigm shift, offering unprecedented scope and efficiency.[4][6] However, the drive for greater sustainability, cost-effectiveness, and novel reactivity has spurred the development of new methods, such as those leveraging photoredox catalysis to directly functionalize C-H bonds.[7][8][9]
Part 1: The Gold Standard — Buchwald-Hartwig Amination
First reported in the mid-1990s, the Buchwald-Hartwig amination has become the benchmark method for constructing C(aryl)-N bonds.[6] Its reliability and broad substrate scope have cemented its status as a go-to reaction in academic and industrial laboratories.
Mechanistic Rationale: A Palladium-Driven Catalytic Cycle
The efficacy of the Buchwald-Hartwig reaction hinges on a well-understood catalytic cycle involving a palladium center that oscillates between Pd(0) and Pd(II) oxidation states.[10][11][12] The choice of phosphine ligand is critical, as it modulates the catalyst's stability, reactivity, and substrate scope. Bidentate ligands like BINAP and DPPF were early breakthroughs, enabling the coupling of a wider range of amines.[6]
The generally accepted mechanism proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[10]
-
Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the bound amine to form a palladium amide complex.[13]
-
Reductive Elimination: The C-N bond is formed as the desired aryl amine product is expelled from the coordination sphere, regenerating the active Pd(0) catalyst.[11][12]
Representative Experimental Protocol
This protocol is adapted from standard procedures for educational and comparative purposes.
Reaction: Coupling of 4-bromotoluene with morpholine.
Materials:
-
4-bromotoluene (1.0 mmol, 171 mg)
-
Morpholine (1.2 mmol, 105 µL)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 mmol, 9.2 mg)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 14.3 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and Sodium tert-butoxide.
-
Evacuate and backfill the tube with the inert gas three times.
-
Add toluene, followed by 4-bromotoluene and morpholine via syringe.
-
Seal the tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction for 12-24 hours, monitoring by TLC or GC-MS for consumption of the starting material.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-(p-tolyl)morpholine.
Part 2: The Emerging Frontier — Photoredox-Catalyzed C-H Amination
A paradigm shift in synthetic chemistry involves moving from pre-functionalized starting materials (like aryl halides) to the direct functionalization of ubiquitous C-H bonds.[14] Visible-light photoredox catalysis has emerged as a particularly powerful platform for this strategy, offering mild reaction conditions and unique reactivity pathways.[7][8]
Mechanistic Rationale: Harnessing Light for Radical Chemistry
Photoredox C-H amination operates on fundamentally different principles than cross-coupling. Instead of an organometallic cycle, it typically involves the generation of highly reactive radical intermediates initiated by a photocatalyst (PC).[15]
-
Photoexcitation: The photocatalyst (e.g., an Iridium or Ruthenium complex, or an organic dye) absorbs visible light, promoting it to an excited state (PC*).[16]
-
Single Electron Transfer (SET): The excited photocatalyst is a potent oxidant or reductant. In many C-H amination pathways, it oxidizes the arene, generating an arene radical cation.
-
Deprotonation/Radical Formation: The arene radical cation can be deprotonated, leading to an aryl radical. Alternatively, the nitrogen source can be activated to form a nitrogen-centered radical.[8]
-
C-N Bond Formation: The aryl radical and nitrogen-centered species combine to form the C-N bond, often proceeding through a radical-polar crossover mechanism.[17]
This approach avoids the need for pre-installed leaving groups on the aromatic ring, representing a significant step towards atom economy.[9]
Representative Experimental Protocol
This protocol is a conceptual representation based on modern literature for educational purposes.
Reaction: Direct amination of mesitylene with carbazole.
Materials:
-
Mesitylene (1,3,5-trimethylbenzene) (5.0 mmol, used as solvent/reagent)
-
Carbazole (0.5 mmol, 83.6 mg)
-
fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) (0.01 mmol, 6.5 mg)
-
A suitable oxidant (e.g., a persulfate salt) (1.0 mmol)
-
Anhydrous acetonitrile (MeCN) (5 mL)
Procedure:
-
In a borosilicate glass vial, combine carbazole, fac-Ir(ppy)₃, and the oxidant.
-
Add mesitylene and acetonitrile.
-
Seal the vial with a cap containing a septum and degas the solution by bubbling argon through it for 15 minutes.
-
Place the vial approximately 5-10 cm from a high-power blue LED lamp (λ ≈ 450 nm) and stir vigorously. Use a fan to maintain the reaction at room temperature.
-
Irradiate for 24-48 hours, monitoring the reaction by LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Redissolve the residue in dichloromethane (DCM) and filter through a short plug of silica to remove the catalyst and inorganic salts.
-
Concentrate the filtrate and purify by flash column chromatography to yield the desired 9-(mesityl)-9H-carbazole.
Part 3: Head-to-Head Benchmark Analysis
The choice between a traditional cross-coupling reaction and a modern C-H functionalization strategy depends on a multitude of factors, from substrate availability to cost and scalability.
Comparative Workflow
Quantitative Performance Metrics
| Metric | Buchwald-Hartwig Amination | Photoredox C-H Amination | Rationale & Causality |
| Starting Material | Aryl Halide/Triflate (Pre-functionalized) | Native Arene (C-H bond) | C-H amination offers higher atom economy by avoiding the need for halogen or triflate activating groups.[9] |
| Catalyst System | Palladium Precatalyst + Phosphine Ligand | Photocatalyst (Ir, Ru, Organic Dye) | Palladium catalysts can be expensive and require specialized, often air-sensitive ligands. Photoredox catalysts can be more sustainable but may require co-catalysts or oxidants.[6][18] |
| Reaction Conditions | Elevated Temperatures (80-120 °C) | Ambient Temperature (with cooling) | Photochemical activation allows for significantly milder thermal conditions, preserving sensitive functional groups. |
| Substrate Scope | Extremely broad for Ar-X and amines | Dependent on arene electronics and C-H bond accessibility | Buchwald-Hartwig is highly mature and versatile.[6] Photoredox methods are rapidly expanding but can face challenges with regioselectivity and electronically poor arenes.[19] |
| Key Limitation | Catalyst cost, ligand sensitivity, residual palladium | Regioselectivity, scalability of light penetration | The need for pre-functionalization in B-H is a synthetic step cost, while controlling which C-H bond reacts in photoredox systems is the primary challenge. |
| Green Chemistry | Moderate (requires stoichiometric base, organic solvents) | High potential (uses light, can reduce synthetic steps) | By targeting C-H bonds directly, photoredox methods can shorten synthetic sequences. Electrochemical methods also offer a green alternative.[20][21] |
Conclusion and Expert Recommendations
The choice between Buchwald-Hartwig amination and emerging photoredox C-H functionalization is not a matter of one being universally "better," but rather which tool is right for the specific synthetic task.
-
Choose Buchwald-Hartwig Amination when:
-
A specific regioisomer is required and the corresponding aryl halide is readily available.
-
The reaction needs to be scaled to production levels where robustness and predictability are paramount.
-
A vast body of literature and established protocols is necessary to ensure success with complex substrates.
-
-
Choose Photoredox C-H Amination when:
-
The goal is late-stage functionalization of a complex molecule where installing a halide is difficult or impossible.
-
Mild, room-temperature conditions are essential to preserve sensitive functional groups elsewhere in the molecule.
-
Exploring novel reactivity and accessing substitution patterns that are difficult to achieve through traditional means is the primary objective.
-
The field of C-N bond formation continues to be an exciting area of research. While palladium catalysis remains the workhorse for its reliability and scope, light-driven and electrochemical methods are rapidly maturing, offering powerful, sustainable, and innovative solutions to the challenges faced by researchers in drug discovery and materials science.[7][9]
References
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Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
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Title: Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects Source: ACS Catalysis URL: [Link]
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Title: Buchwald-Hartwig amination Source: Name-Reaction.com URL: [Link]
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Title: Buchwald-Hartwig Cross-Coupling Source: J&K Scientific LLC URL: [Link]
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Title: Electrochemical Synthesis of Aniline, A Model for Synthesis of More Related Compounds Source: Oriental Journal of Chemistry URL: [Link]
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Title: Ullmann condensation Source: Wikipedia URL: [Link]
-
Title: Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination Source: ACS Catalysis URL: [Link]
-
Title: Copper-Catalyzed Oxalamide-Directed ortho-C–H Amination of Anilines with Alkylamines Source: Organic Letters URL: [Link]
-
Title: Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C-H Bond Amination Source: ResearchGate URL: [Link]
-
Title: Visible-light photoredox catalytic approach for the direct synthesis of 2-aminobenzothiazoles from anilines Source: ResearchGate URL: [Link]
-
Title: Recent advances in radical-based C–N bond formation via photo-/electrochemistry Source: Royal Society of Chemistry URL: [Link]
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Title: Recent advances in radical-based C-N bond formation: Via photo-/electrochemistry Source: ResearchGate URL: [Link]
-
Title: Aniline synthesis turns to photochemistry to access challenging targets Source: Chemistry World URL: [Link]
-
Title: Electrochemical 'game-changer' could make aniline production greener Source: Chemistry World URL: [Link]
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Title: Aniline synthesis by amination (arylation) Source: Organic Chemistry Portal URL: [Link]
-
Title: Photoredox-Induced Radical-Polar Crossover ipso, para-Difunctionalization of Aniline Derivatives via Delayed Aryl Migration Source: CCS Chemistry URL: [Link]
-
Title: Efficient synthesis of anilines Source: ResearchGate URL: [Link]
-
Title: Site-selective arene C-H amination via photoredox catalysis Source: Science URL: [Link]
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Title: Recent advances in radical-based C–N bond formation via photo-/electrochemistry Source: Chemical Society Reviews URL: [Link]
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Title: Chapter 3: Synthetic Methods for Primary Anilines Source: Books - De Gruyter URL: [Link]
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Title: Photoredox Catalyzed Visible Light-Induced Reduction of Nitroarenes into Anilines Source: ResearchGate URL: [Link]
-
Title: Copper(I)-Mediated Ligand-Accelerated Ullmann-Type Coupling of Anilines with Aryliodides Source: Industrial & Engineering Chemistry Research URL: [Link]
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Title: Methods and Strategies for C–N Bond Formation Reactions Source: Royal Society of Chemistry URL: [Link]
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Title: Electrochemical Synthesis of Aniline, a Model for Synthesis of More Related Compounds. Source: ResearchGate URL: [Link]
-
Title: Photoredox and Electrochemical Methods for C-N Bond Forming Reactions Source: University of Virginia, Department of Chemistry URL: [Link]
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Title: Electrochemical Synthesis of Phenol-aniline Copolymerization Coating on 304 Stainless Steel Anodes and Coating Microstructure Analysis Source: AIP Publishing URL: [Link]
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Title: Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines Source: National Institutes of Health (NIH) URL: [Link]
-
Title: RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Aniline Review Source: University of Bath URL: [Link]
-
Title: Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis Source: ACS Publications URL: [Link]
-
Title: Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides Source: ChemRxiv URL: [Link]
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Title: synthesis of anilines Source: YouTube URL: [Link]
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Title: Aniline Source: Britannica URL: [Link]
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Title: A Different Approach to Anilines Source: GalChimia URL: [Link]
-
Title: Indigo dye Source: Wikipedia URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-Bromo-4-chloro-2-methylaniline for Laboratory Professionals
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific innovation. The handling and disposal of specialized chemical reagents, such as 5-Bromo-4-chloro-2-methylaniline, demand a meticulous and informed approach. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in regulatory standards and best practices. Our objective is to ensure that every step, from the point of generation to final removal, is conducted with the highest degree of safety and compliance, protecting both laboratory personnel and the environment.
Hazard Assessment: Understanding the "Why" Behind the Procedure
This compound (CAS No: 30273-47-3) is a halogenated aromatic amine.[1][2] Its chemical structure necessitates a rigorous disposal protocol due to its inherent hazards and regulatory classification.
-
Health Hazards: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled.[3] Aromatic amines as a class are known for their potential toxicity, with many being readily absorbed through the skin.[4][5] Furthermore, related chloro-toluidine compounds are considered potential carcinogens, demanding that this substance be handled with appropriate caution.[6][7][8]
-
Environmental Hazards: Halogenated organic compounds are of significant environmental concern.[9] Their persistence in the environment and potential for bioaccumulation mean that improper disposal, such as drain or trash disposal, is strictly prohibited by law.[10][11] The U.S. Environmental Protection Agency (EPA) heavily regulates halogenated organic wastes under the Resource Conservation and Recovery Act (RCRA), restricting their land disposal.[10][12][13]
A clear understanding of these risks is the foundation of a robust safety culture and underscores the importance of the procedures that follow.
| Hazard Classification (GHS) | Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation (Category 2) | H315: Causes skin irritation[1] | Nitrile gloves (or other chemically resistant gloves), lab coat, closed-toe shoes |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation[1] | Safety glasses with side shields or chemical splash goggles |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation[1] | Use in a certified chemical fume hood to avoid inhalation |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332: Harmful if swallowed, in contact with skin, or if inhaled[3] | All PPE listed above, with strict adherence to handling protocols |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is not a single action but a systematic process. The following workflow ensures compliance with federal and state regulations and aligns with the best practices of environmental health and safety (EHS) programs.
Disposal begins the moment waste is generated. Never accumulate chemical waste in beakers, flasks, or other temporary containers.
-
Designate a Waste Container: Before starting your experiment, designate a specific, appropriate hazardous waste container for all materials that will be contaminated with this compound.
-
Container Compatibility: The container must be made of a material chemically compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is typically appropriate.[14] The cap must be in good condition, without cracks or deterioration.[14]
-
Immediate Labeling: As soon as the first drop of waste enters the container, it must be labeled.[11] The label must include:
-
The words "Hazardous Waste"[14]
-
The full chemical name: "Waste this compound" (Avoid using abbreviations or chemical formulas)
-
A list of all constituents by percentage or volume, including solvents.[14]
-
The name of the Principal Investigator (PI) and the specific laboratory location (Building and Room Number).[11]
-
Proper segregation is paramount to prevent dangerous chemical reactions and to facilitate proper disposal by your institution's EHS department.
-
Categorize Correctly: This waste is a halogenated organic solid/liquid . It must NOT be mixed with other waste streams.
-
Segregation Protocol:
-
Satellite Accumulation Area (SAA): The labeled, closed container must be stored in a designated SAA within the laboratory.[14][15]
-
The SAA must be at or near the point of generation and under the control of laboratory personnel.[10][15]
-
The container must be kept in a secondary containment bin to prevent spills from reaching drains.[16]
-
The container must remain closed at all times except when actively adding waste.[11][14][16] Evaporation is not a permissible disposal method.[11]
-
Regulatory limits apply to the amount of waste that can be accumulated and for how long.
-
Volume and Time Limits: Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA.[15] A full container must be removed from the lab within three days.[14] Partially filled containers may remain for up to one year.[14]
-
Requesting Pickup: Once a container is full, or before the one-year time limit is reached, contact your institution's EHS department to request a waste pickup.[16] Follow their specific procedures for scheduling a collection.
Decontamination and Disposal of Empty Containers
An "empty" container that held this compound is not considered regular trash until properly decontaminated.
-
Initial Rinse: The first rinse of the container must be collected and disposed of as hazardous waste.[16] Add a small amount of a suitable solvent (e.g., acetone or methanol), cap and shake thoroughly, and pour the rinse into your designated halogenated waste container.
-
Subsequent Rinses: For standard chemicals, a "triple rinse" is often sufficient.[11] After the first rinse is collected as hazardous waste, two subsequent rinses with water or solvent can often be drain-disposed, only if permitted by your local EHS and wastewater authority. Always confirm your institution's specific policy.
-
Final Disposal: Once decontaminated, deface or remove the original chemical label and the hazardous waste label before disposing of the container in the appropriate recycling or trash receptacle.[11]
Spill Management: An Extension of Waste Disposal
Cleanup materials from a chemical spill are also considered hazardous waste.
-
Absorb the Spill: For a small spill, use an inert absorbent material like vermiculite or sand.
-
Collect Contaminated Materials: Carefully sweep or scoop the absorbent material, along with any contaminated gloves, paper towels, or other debris, into a designated hazardous waste container.
-
Label and Dispose: Label the container as "Spill Debris containing this compound" and manage it according to the SAA procedures outlined above.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from this compound.
Sources
- 1. 4-Bromo-5-chloro-2-methylaniline | C7H7BrClN | CID 7172026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 2-Bromo-5-chloro-4-methylaniline | C7H7BrClN | CID 3334656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 6. bg.cpachem.com [bg.cpachem.com]
- 7. fishersci.com [fishersci.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. danielshealth.com [danielshealth.com]
- 11. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 12. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 13. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. epa.gov [epa.gov]
- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Handling 5-Bromo-4-chloro-2-methylaniline: Personal Protective Equipment and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. 5-Bromo-4-chloro-2-methylaniline, a halogenated aromatic amine, is a valuable intermediate in organic synthesis. However, its structure suggests potential hazards that necessitate meticulous handling protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation. Our goal is to empower you with the knowledge to work safely and effectively, ensuring that scientific discovery and personal safety advance hand-in-hand.
The safety profile for this compound is not extensively documented under its specific CAS number. Therefore, this guidance is expertly synthesized from the known hazards of its structural isomers and related halogenated anilines, a standard and prudent practice in chemical safety assessment. The primary analogue referenced is 4-Bromo-5-chloro-2-methylaniline, which is classified as a skin, eye, and respiratory irritant[1].
Hazard Assessment: Understanding the Risks
The primary, documented hazards associated with compounds of this class are irritation to the skin, eyes, and respiratory system[1]. It is crucial to understand what these classifications mean in a practical laboratory setting.
-
H315 - Causes skin irritation: Direct contact can lead to redness, itching, and inflammation. Prolonged exposure may cause more severe dermatitis.
-
H319 - Causes serious eye irritation: Splashes can cause significant pain, redness, and potential damage to the cornea if not addressed immediately.
-
H335 - May cause respiratory irritation: Inhalation of the dust or powder can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
Beyond these immediate irritant effects, aromatic amines as a class are known for potential systemic toxicity and are often treated as suspect carcinogens[2][3]. Therefore, the protocols outlined below are designed to minimize all routes of exposure—dermal, ocular, and inhalation.
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a matter of compliance but a critical control measure rooted in the chemical's properties. The following table summarizes the minimum required PPE based on the known hazards.
| Hazard Statement | GHS Code | Required Personal Protective Equipment |
| Causes skin irritation | H315 | Gloves: Nitrile gloves (minimum 5 mil thickness). Double-gloving is recommended for handling larger quantities or for prolonged tasks. Lab Coat: Chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs. Footwear: Closed-toe shoes. |
| Causes serious eye irritation | H319 | Eye Protection: Chemical safety goggles that provide a full seal around the eyes. A face shield should be worn over goggles when there is a significant risk of splashing (e.g., during transfers of solutions or reactions under pressure)[4]. |
| May cause respiratory irritation | H335 | Respiratory Protection: All handling of the solid compound must be performed in a certified chemical fume hood to control airborne dust. If a fume hood is not available or insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is mandatory[4][5]. |
| Potential for Acute Toxicity (Oral, Dermal) | H302/H312 | Hygiene: Strict prohibition of eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling, even if gloves were worn[6]. |
Expert Insights on PPE Selection:
-
Why Nitrile Gloves? Nitrile provides good resistance to a broad range of chemicals, including halogenated organic compounds. Unlike latex, it is less likely to cause allergic reactions and offers better puncture resistance. The recommendation for double-gloving provides an extra layer of protection and a clear indicator of a breach if the outer glove is contaminated.
-
The Necessity of a Fume Hood: this compound is a solid. Weighing and transferring this compound can easily generate fine, inhalable dust. A chemical fume hood is the most effective engineering control to capture these particulates at the source, protecting your respiratory system[5].
Operational Plan: A Step-by-Step Handling Protocol
This protocol ensures that safety is integrated into every step of the workflow.
Preparation & Weighing:
-
Designate an Area: All handling of this compound should occur in a designated area within a chemical fume hood.
-
Assemble PPE: Before handling the primary container, don all required PPE: lab coat, chemical safety goggles, and double nitrile gloves.
-
Tare Equipment: Place a weigh boat or beaker on the analytical balance inside the fume hood and tare the balance.
-
Transfer Solid: Carefully scoop the required amount of the compound into the tared container. Use anti-static spatulas and weigh boats to minimize dust dispersal. Keep the container opening as low as possible to the balance pan.
-
Secure Container: Immediately and securely close the primary container of this compound.
-
Clean Up: Wipe down the spatula and the balance surface with a damp cloth or towel to remove any residual dust. Dispose of the cloth as hazardous waste.
Use in Reaction:
-
Solubilization: If dissolving the compound, add the solvent to the vessel containing the weighed solid slowly to avoid splashing.
-
Vessel Sealing: Ensure the reaction vessel is properly sealed or equipped with a condenser to prevent the release of vapors, especially if heating.
-
Monitoring: Conduct all reaction monitoring and workup procedures within the fume hood.
Disposal Plan: Managing Contaminated Waste
Proper disposal is a critical final step in the safe handling workflow.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container[7].
-
Liquid Waste: Unused solutions or reaction mixtures should be collected in a labeled hazardous waste container designated for halogenated organic waste.
-
Empty Containers: The original product container should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to your institution's policies.
Emergency Procedures: Spill and Exposure Response
Skin Exposure:
-
Immediately remove contaminated clothing and shoes[6].
-
Flush the affected skin area with copious amounts of water for at least 15 minutes.
-
Seek immediate medical attention.
Eye Exposure:
-
Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open[4][8].
-
Remove contact lenses if present and easy to do.
-
Seek immediate medical attention.
Inhalation:
-
Move the affected person to fresh air immediately[6].
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Small Spill (in a fume hood):
-
Wearing appropriate PPE, absorb the spill with an inert material like vermiculite or sand[7][9].
-
Scoop the absorbed material into a labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and dispose of cleaning materials as hazardous waste.
Workflow for Safe Handling of this compound
Caption: Workflow for safe handling of this compound.
References
-
PubChem. 4-Bromo-5-chloro-2-methylaniline. National Center for Biotechnology Information. [Link]
-
CPAchem. Safety Data Sheet. (Referencing a similar compound's SDS for carcinogenicity warnings). [Link]
Sources
- 1. 4-Bromo-5-chloro-2-methylaniline | C7H7BrClN | CID 7172026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
